3-Methoxy-4-methylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-4-7(9)5-8(6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYWOKSOKVRZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568219 | |
| Record name | 3-Methoxy-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19217-50-6 | |
| Record name | 3-Methoxy-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-4-methylphenol: Properties, Synthesis, and Potential Applications
Introduction
3-Methoxy-4-methylphenol, a substituted phenol derivative, represents a unique molecular scaffold with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a phenol, a methoxy group, and a methyl group on an aromatic ring, provides multiple reactive sites and opportunities for derivatization. This technical guide offers a comprehensive overview of the chemical properties, a plausible synthetic route, and the prospective applications of this compound, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific isomer is not as abundant as for its common counterpart, creosol (2-methoxy-4-methylphenol), this guide synthesizes available information and expert analysis to provide a thorough understanding of the compound.
Chemical Structure and Core Properties
The foundational attributes of this compound are summarized below. These identifiers are crucial for accurate documentation and database referencing.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 19217-50-6 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)O)OC | [1] |
| InChI Key | SOYWOKSOKVRZRZ-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.4 | [1] |
Proposed Synthesis of this compound
A practical and efficient synthesis of this compound can be envisioned through the selective mono-O-methylation of a commercially available precursor, 4-methylcatechol (3,4-dihydroxytoluene). The key challenge in this synthesis is to achieve regioselectivity, favoring methylation of the hydroxyl group at the 3-position over the 4-position. The hydroxyl group at the 4-position is sterically less hindered, but the electronic environment can influence reactivity. A plausible approach involves the use of a mild methylating agent in the presence of a base under controlled conditions to favor the desired isomer.
Reaction Scheme: Selective Mono-O-methylation of 4-Methylcatechol
Caption: Proposed synthesis of this compound from 4-methylcatechol.
Experimental Protocol
This protocol is based on established methodologies for the selective methylation of catechols.[2]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylcatechol (1.0 eq), anhydrous potassium carbonate (1.1 eq), and acetone (10 mL per gram of catechol).
-
Initiation of Reaction: Stir the suspension under a nitrogen atmosphere and bring it to a gentle reflux.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate (1.0 eq) dropwise to the refluxing mixture over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by a brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired this compound from the isomeric 4-methoxy-3-methylphenol and any unreacted starting material.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data is based on predictive models and analysis of its structural features.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3H): Expected to appear in the range of δ 6.5-7.0 ppm. The protons on the aromatic ring will exhibit splitting patterns based on their coupling with neighboring protons.
-
Phenolic Hydroxyl Proton (1H): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration, typically between δ 4.5-5.5 ppm.
-
Methoxy Protons (3H): A sharp singlet is predicted to appear around δ 3.8 ppm.
-
Methyl Protons (3H): A singlet corresponding to the methyl group on the aromatic ring is expected around δ 2.2 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield.
-
Methoxy Carbon (1C): A signal for the methoxy carbon is predicted to be around δ 55-60 ppm.
-
Methyl Carbon (1C): The methyl carbon signal is expected to appear upfield, around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Expected)
-
O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Characteristic absorptions around 1500-1600 cm⁻¹.
-
C-O Stretch (Phenol and Ether): Strong bands in the region of 1000-1300 cm⁻¹.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its functional groups: the phenolic hydroxyl, the methoxy ether, and the aromatic ring.
-
Acidity: The phenolic hydroxyl group imparts acidic properties to the molecule, allowing it to react with bases to form a phenoxide ion.[3] The phenoxide is a potent nucleophile.
-
Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution.[4][5] This makes the aromatic ring susceptible to reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation. The positions ortho and para to the powerful hydroxyl group are the most activated.
-
Ether Cleavage: The methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding catechol.[6]
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures. The presence of the electron-donating methyl and methoxy groups can influence this reactivity.
-
Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[7][8] It may be sensitive to light and air over prolonged periods.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structure suggests its utility as a versatile building block in several areas:
-
Medicinal Chemistry: As a substituted phenol, it can serve as a precursor for the synthesis of more complex molecules with potential biological activity. The phenolic hydroxyl group can be a key interaction point with biological targets or a handle for further functionalization.
-
Agrochemicals: Phenolic compounds are common moieties in herbicides, fungicides, and insecticides. This compound could be explored as a scaffold for new agrochemicals.
-
Materials Science: The structure could be incorporated into polymers or other materials where the properties of substituted phenols are desired, such as for antioxidant capabilities.
The commercial availability of this compound from various suppliers indicates its ongoing use in research and discovery laboratories.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the GHS information from PubChem and data for analogous compounds, the following hazards and precautions should be considered:
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage. May also cause respiratory irritation.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][9]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]
References
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- What is the difference between anisole and phenol by chemical reaction? (2017, December 26). Quora.
- Organic Chemistry: Out of anisole and phenol, why is anisole less reactive towards electrophilic substitution reactions? (2016, February 13). Quora.
- There is a small difference in the reactivity of phenol and anisole towards electrophilic substitution. Why is it so? : r/chemhelp. (2021, April 1). Reddit.
- Phenol. (n.d.). Wikipedia.
- 2-Methoxy-4-Methylphenol. (n.d.). PubChem.
- Material Safety Data Sheet - 3-Methoxyphenol, 97%. (n.d.). Cole-Parmer.
- CN103864578A - Synthesis method of 4-methylcatechol. (n.d.). Google Patents.
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- Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017, July 7). YouTube.
- 4-METHOXYPHENOL. (n.d.). Ataman Kimya.
- Altering Toluene 4-Monooxygenase by Active-Site Engineering for the Synthesis of 3-Methoxycatechol, Methoxyhydroquinone, and Methylhydroquinone. (n.d.). PMC - NIH.
- Altering toluene 4-monooxygenase by active-site engineering for the synthesis of 3-methoxycatechol, methoxyhydroquinone, and methylhydroquinone. (n.d.). PubMed.
- 2-methoxy-4-methylphenol. (n.d.). Stenutz.
- Creosol. (n.d.). Wikipedia.
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- 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). (n.d.). NP-MRD.
- How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? (2012, May 4). ResearchGate.
- CN103570507A - Preparation method of 4-methylcatechol. (n.d.). Google Patents.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 4-Methylcatechol. (n.d.). Wikipedia.
- 4-methyl catechol, 452-86-8. (n.d.). The Good Scents Company.
- A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. (n.d.). PubMed.
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An In-Depth Technical Guide to 3-Methoxy-4-methylphenol (CAS Number 19217-50-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Entity
As a Senior Application Scientist, it is imperative to approach the synthesis and application of any chemical compound with a foundation of robust, verifiable data. In the case of 3-Methoxy-4-methylphenol (CAS 19217-50-6), a comprehensive survey of the current scientific literature reveals a landscape characterized by limited specific data. While its chemical identity is established, in-depth studies detailing its synthesis, validated analytical methodologies, and specific biological activities are not widely available in the public domain. This guide, therefore, serves a dual purpose: to present the established information on this compound and to transparently acknowledge the existing knowledge gaps, thereby highlighting opportunities for future research. The following sections are structured to provide a thorough understanding of this compound based on available data, often drawing logical inferences from closely related methoxyphenolic structures where direct information is absent.
Core Chemical and Physical Properties
This compound is a substituted phenol with a methoxy and a methyl group attached to the benzene ring.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19217-50-6 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Powder or liquid | [2] |
| Purity (typical) | ≥97% | [2] |
The structure of this compound, with its hydroxyl and methoxy groups, suggests potential for hydrogen bonding and moderate polarity. These features are critical in determining its solubility, reactivity, and potential interactions with biological macromolecules.
Caption: Chemical structure of this compound.
Synthesis of this compound: A Postulated Approach
A potential starting material would be 4-methylcatechol. The selective mono-O-methylation of 4-methylcatechol would yield this compound. This reaction requires careful control of stoichiometry and reaction conditions to favor the formation of the desired monomethylated product over the dimethylated ether.
Postulated Synthesis Workflow:
Caption: A postulated workflow for the synthesis of this compound.
Causality in Experimental Choices:
-
Choice of Starting Material: 4-methylcatechol provides the correct carbon skeleton and the necessary hydroxyl groups for selective methylation.
-
Selective Methylation: The use of a slight excess of the diol and controlled addition of the methylating agent at a low temperature would be crucial to favor mono-methylation. A weaker base like potassium carbonate is often preferred over stronger bases to reduce the formation of the diphenoxide, which would lead to dimethylation.
-
Phase Transfer Catalysis: For improved yields and milder reaction conditions, a phase transfer catalyst could be employed in a biphasic system, a technique that has proven effective in the synthesis of other methoxyphenols.[3]
It must be emphasized that this is a theoretical pathway and would require experimental validation and optimization.
Analytical Characterization: A Framework for Validation
Validated analytical methods with detailed protocols and reference spectra for this compound are not currently published. However, standard analytical techniques for phenolic compounds can be adapted for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Proposed GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.
-
Injection: Inject 1 µL of the sample solution into the GC.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Expected Fragmentation Pattern: The mass spectrum would be expected to show a molecular ion peak at m/z 138, corresponding to the molecular weight of the compound. Key fragments would likely arise from the loss of a methyl group ([M-15]+) from the methoxy or methyl substituent, and other characteristic aromatic ring fragmentations.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a suitable method for the quantification and purity assessment of this compound.
Proposed HPLC Protocol:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 270-280 nm).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum should exhibit signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), the methyl protons (a singlet around 2.2 ppm), and the hydroxyl proton (a broad singlet).
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including those for the methoxy and methyl carbons and the six aromatic carbons.
Biological Activity and Potential Applications in Drug Development: An Extrapolative Discussion
Direct experimental evidence for the biological activity of this compound is scarce. However, the broader class of methoxyphenolic compounds is known for a range of biological effects, primarily antioxidant and anti-inflammatory properties.
Antioxidant Potential:
Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The resulting phenoxy radical is stabilized by resonance. It is highly probable that this compound possesses antioxidant properties.[4] The presence of both a methoxy and a methyl group on the aromatic ring can influence this activity. For instance, studies on related compounds like 3-tert-Butyl-4-methoxyphenol have demonstrated potent radical scavenging activity.[5]
Anti-inflammatory Effects:
Inflammation is closely linked to oxidative stress. Many antioxidants also exhibit anti-inflammatory activity. For example, various synthetic phenolic antioxidants have been shown to modulate inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) expression.[6][7] It is plausible that this compound could exert similar effects, though this requires experimental verification.
Potential Mechanism of Action:
If this compound does possess antioxidant and anti-inflammatory properties, its mechanism of action would likely involve:
-
Direct Radical Scavenging: Neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Modulation of Signaling Pathways: Potentially influencing pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways, which are known to be regulated by the cellular redox state.[8][9]
Caption: Postulated mechanism of anti-inflammatory action of this compound.
Implications for Drug Development:
Should the antioxidant and anti-inflammatory properties of this compound be confirmed, it could serve as a valuable scaffold for the development of novel therapeutic agents for diseases with an underlying inflammatory and oxidative stress component, such as neurodegenerative diseases, cardiovascular disorders, and certain cancers. Its relatively simple structure makes it an attractive candidate for chemical modification to optimize its pharmacokinetic and pharmacodynamic properties.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
-
Hazards: It is reported to be harmful if swallowed, cause skin irritation, and serious eye damage. It may also cause respiratory irritation.[1]
-
Precautions: Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
This compound (CAS 19217-50-6) is a chemical entity with a defined structure and basic physical properties. However, there is a notable scarcity of in-depth technical information regarding its synthesis, analytical characterization, and biological activity. This guide has provided a framework based on established chemical principles and data from related compounds. The clear knowledge gaps present significant opportunities for future research. Key areas for investigation include:
-
Development and validation of a robust and scalable synthesis protocol.
-
Comprehensive analytical characterization, including the publication of reference spectra (NMR, IR, MS).
-
In-vitro and in-vivo studies to elucidate its antioxidant, anti-inflammatory, and other potential pharmacological activities.
-
Mechanistic studies to understand its interactions with biological targets.
Addressing these areas will be crucial to unlocking the full potential of this compound as a valuable tool in chemical synthesis and drug discovery.
References
- Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed.
- Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. ResearchGate.
- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI.
- 4-METHOXYPHENOL - Ataman Kimya. Ataman Kimya.
- The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC.
- 2-Methoxy-4-methylphenol - SIELC Technologies. SIELC Technologies.
- Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI.
- 4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 - PubChem. PubChem.
- Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert - In Vivo. In Vivo.
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- 4-methoxyphenol - Mequinol - WikiGenes. WikiGenes.
- Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI.
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- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA.
- 3-Methoxy-4-(methylthio)phenol - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase.
- Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol. ResearchGate.
- This compound (C007B-529397). Cenmed Enterprises.
- Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. ResearchGate.
- The antioxidant butylated hydroxytoluene stimulates platelet protein kinase C and inhibits subsequent protein phosphorylation induced by thrombin. PubMed.
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A Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylphenol (Creosol)
Preamble: The Imperative for Structural Verification
In the realm of drug development, flavor chemistry, and fine chemical synthesis, the unambiguous identification of molecular structure is the bedrock upon which all subsequent research is built. 2-Methoxy-4-methylphenol, commonly known as Creosol, is a phenolic compound found in wood creosote, vanilla extract, and essential oils, valued for its characteristic smoky aroma and its role as a versatile synthetic intermediate. Its precise isomeric structure dictates its chemical reactivity, biological activity, and organoleptic properties. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for confirming identity, purity, and quality.
This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of 2-Methoxy-4-methylphenol. We will move beyond mere data presentation to explore the causal logic behind spectral features, offering field-proven insights into data acquisition and interpretation.
A note on isomeric specificity: This guide focuses on the common and well-documented isomer, 2-Methoxy-4-methylphenol (CAS 93-51-6) , often referred to as Creosol. While other isomers like 3-Methoxy-4-methylphenol exist, their experimental spectroscopic data is less prevalent in publicly accessible databases. The principles and workflows detailed herein are directly applicable to the characterization of all such isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map out connectivity and deduce the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number of different types of protons, their relative numbers, and their proximity to one another.
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-Methoxy-4-methylphenol sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[1][2]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration, and an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.
The ¹H NMR spectrum of 2-Methoxy-4-methylphenol provides a unique fingerprint of its structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.86 - 6.60 | Multiplet (m) | 3H | Ar-H | Protons on the aromatic ring. Their specific shifts are influenced by the electron-donating effects of the -OH, -OCH₃, and -CH₃ groups. |
| ~5.51 | Broad Singlet (br s) | 1H | OH | The phenolic proton. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4] |
| 3.83 | Singlet (s) | 3H | OCH₃ | Protons of the methoxy group. Appears as a sharp singlet as there are no adjacent protons to couple with. |
| 2.27 | Singlet (s) | 3H | Ar-CH₃ | Protons of the methyl group attached to the ring. Appears as a singlet due to the absence of adjacent protons. |
| Data sourced from PubChem for 2-Methoxy-4-methylphenol in CDCl₃.[5] |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).
-
Sample Preparation: A more concentrated sample is typically used compared to ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent).
-
Data Acquisition: The experiment is run using a broadband proton-decoupling pulse sequence. This collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.
The proton-decoupled ¹³C NMR spectrum of 2-Methoxy-4-methylphenol shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 146.40 | C -OH | The aromatic carbon directly bonded to the highly electronegative oxygen of the hydroxyl group is significantly deshielded, appearing far downfield. |
| 143.42 | C -OCH₃ | The carbon bonded to the methoxy group is also strongly deshielded by the oxygen atom. |
| 129.60 | C -CH₃ | The carbon bearing the methyl group (ipso-carbon). |
| 121.56 | Ar-C H | Aromatic carbon adjacent to the methyl group. |
| 114.29 | Ar-C H | Aromatic carbon adjacent to the hydroxyl group. |
| 111.81 | Ar-C H | Aromatic carbon situated between the methoxy and hydroxyl groups. |
| 55.81 | OC H₃ | The carbon of the methoxy group. It is shielded relative to the aromatic carbons but deshielded compared to a standard alkane due to the attached oxygen. |
| 21.01 | Ar-C H₃ | The carbon of the ring-attached methyl group, appearing in the typical aliphatic region. |
| Data sourced from PubChem for 2-Methoxy-4-methylphenol in CDCl₃.[5] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the liquid or solid 2-Methoxy-4-methylphenol sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to generate the final spectrum.
The IR spectrum provides clear evidence for the key functional groups in 2-Methoxy-4-methylphenol.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3500 | Strong, Broad | O-H Stretch | Phenolic -OH group. The broadness is due to hydrogen bonding. |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H (in -CH₃ and -OCH₃) |
| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl ether and Phenol C-O bond |
| Characteristic absorption ranges sourced from general spectroscopic principles.[6] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization. For a robust molecule like this, Electron Ionization (EI) is a common technique.
-
Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities and introduces it into the mass spectrometer.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z.
The mass spectrum of 2-Methoxy-4-methylphenol is dominated by the molecular ion and a characteristic loss of a methyl group.
| m/z Value | Relative Intensity | Proposed Fragment |
| 138 | High | [C₈H₁₀O₂]⁺• (Molecular Ion, M⁺•) |
| 123 | 100% (Base Peak) | [M - CH₃]⁺ |
| 95 | Moderate | [M - CH₃ - CO]⁺ |
| Data sourced from the NIST Chemistry WebBook for 2-Methoxy-4-methylphenol (Creosol).[5][6] |
The presence of a strong molecular ion peak at m/z 138 confirms the molecular formula C₈H₁₀O₂. The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, leading to the highly stable oxonium ion at m/z 123 , which is the base peak.
Caption: Integrated workflow for structural confirmation.
Safety and Handling Precautions
As a phenolic compound, 2-Methoxy-4-methylphenol requires careful handling.
-
Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation. [7]* Handling: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [7]* First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek immediate medical attention. [7] Always consult the most current Safety Data Sheet (SDS) before handling any chemical.
References
- Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry (RSC Publishing).
- Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry.
- Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study†. Journal of Chemical Education.
- Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Hindawi.
- Mass spectrometric detection of the Gibbs reaction for phenol analysis. PubMed.
- 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health (NIH).
- Phenol OH Proton NMR Question. Reddit.
- Ch24: Phenols-Spectroscopic Analysis. University of Calgary.
- SAFETY DATA SHEET - 2-methoxy-4-methylphenol. Sigma-Aldrich.
- Material Safety Data Sheet - 3-Methoxyphenol, 97%. Cole-Parmer.
- Solvent effects in the proton magnetic resonance spectra of phenols. E-Periodica.
- (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate.
- SAFETY DATA SHEET - 3-Methoxyphenol. Fisher Scientific.
- 3-Methoxyphenol(150-19-6) 1H NMR spectrum. ChemicalBook.
- Supporting information for ipso-hydroxylation of arylboronic acid. The Royal Society of Chemistry.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001858). Human Metabolome Database.
- SAFETY DATA SHEET - 2-Methoxy-4-methylphenol. Fisher Scientific.
- 2-Methoxy-4-methylphenol(93-51-6) 13C NMR spectrum. ChemicalBook.
- Phenol, 4-methoxy-3-methyl-. NIST Chemistry WebBook.
- 4-Methoxy-3-methylphenol. PubChem, National Institutes of Health.
- GPS Safety Summary - 4-methoxy phenol. Aarti Industries.
- Electronic Supplementary Information - 1H and 13CNMR data of the phenols. The Royal Society of Chemistry.
- 2-Methoxy-4-Methylphenol. PubChem, National Institutes of Health.
- This compound. PubChem, National Institutes of Health.
- Creosol. NIST Chemistry WebBook.
- 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry.
- 4-(Methoxymethyl)phenol. PubChem, National Institutes of Health.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..
- 2-Ethoxy-4-methylphenol. NIST Chemistry WebBook.
- Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook.
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Biosynthetic pathway of 3-Methoxy-4-methylphenol in plants
An In-Depth Technical Guide for the Elucidation of the Biosynthetic Pathway of 3-Methoxy-4-methylphenol in Plants
Abstract
This compound is a phenolic compound of increasing interest due to its potential applications in the pharmaceutical and flavor industries. While detected in various plant species, its biosynthetic origin remains largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals aiming to elucidate this pathway. We propose a putative biosynthetic route grounded in established principles of plant secondary metabolism, diverging from a known precursor of the shikimate pathway. More critically, this document serves as a practical whitepaper, detailing the experimental methodologies required to systematically investigate, validate, and reconstruct the complete biosynthetic sequence. The protocols provided herein are designed as self-validating systems, incorporating in-text citations to authoritative sources and standards.
Introduction and Current Knowledge Gap
Phenolic compounds in plants are a diverse group of secondary metabolites crucial for defense, signaling, and structural integrity. Their biosynthetic pathways, predominantly originating from the shikimate pathway, are of significant academic and commercial interest. This compound, a substituted methoxyphenol, has been identified in various plant tissues and essential oils. Its biological activities and potential as a precursor for pharmaceutical synthesis underscore the need to understand its formation in plants.
Currently, a validated biosynthetic pathway for this compound has not been published in peer-reviewed literature. While the biosynthesis of other simple phenols and methoxyphenols is understood to involve key enzymatic steps such as hydroxylation, methylation, and decarboxylation, the specific sequence and enzymes leading to this compound are unknown. General plant phenol biosynthesis originates from L-phenylalanine, which is converted into a range of phenolic acids via the phenylpropanoid pathway.[1] This guide puts forth a hypothetical pathway based on this established logic and provides the experimental means to verify it.
A Proposed Putative Biosynthetic Pathway
We hypothesize a multi-step enzymatic pathway starting from a common C6-C1 intermediate of the shikimate pathway, p-hydroxybenzoic acid. This proposed route involves a series of hydroxylation, methylation, and reduction steps catalyzed by distinct enzyme families.
Diagram of the Proposed Pathway
Sources
Physical properties of 3-Methoxy-4-methylphenol (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the key physical properties of 3-Methoxy-4-methylphenol (CAS No. 19217-50-6), a significant organic compound with applications in various scientific fields, including as a flavoring agent, fragrance, and a synthetic precursor.[1] Understanding its physical characteristics—melting point, boiling point, and solubility—is fundamental for its effective handling, application, and the design of novel synthetic pathways.
Introduction to this compound: A Molecule of Interest
This compound, an aromatic organic compound, is characterized by a phenol ring substituted with a methoxy group and a methyl group.[1] Its structure, featuring both a hydroxyl and a methoxy group, imparts a moderate polarity and the potential for antioxidant activity, making it a compound of interest in pharmaceutical and materials science research.[1] Accurate knowledge of its physical properties is a critical prerequisite for any laboratory or industrial application, ensuring safety, purity, and desired reaction kinetics.
Core Physical Properties
The physical state and thermal behavior of a compound are dictated by its intermolecular forces. For this compound, these properties are crucial for purification techniques such as distillation and for determining appropriate storage and handling conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [2][3][4] |
| Molecular Weight | 138.164 g/mol | [3][4] |
| Physical State | Colorless to pale yellow liquid | [1] |
| Melting Point | Not available (N/A) | [5] |
| Boiling Point | 243 °C | [3] |
| Flash Point | 116.4 °C | [3] |
Boiling Point: A Measure of Volatility
The boiling point of this compound has been reported to be 243 °C at atmospheric pressure.[3] This relatively high boiling point is indicative of the significant intermolecular forces, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the methoxy group, that must be overcome for the substance to transition into the gaseous phase. This property is paramount for purification via distillation, allowing for separation from lower or higher boiling impurities.
Solubility Profile: "Like Dissolves Like"
The solubility of a compound is a critical parameter in drug development for formulation and in synthetic chemistry for reaction solvent selection. This compound exhibits a solubility profile consistent with its moderately polar structure.
-
Organic Solvents: It is soluble in organic solvents.[1] The nonpolar aromatic ring and methyl group contribute to its affinity for nonpolar environments, while the polar hydroxyl and methoxy groups allow for interaction with polar organic solvents.
-
Water: It has limited solubility in water.[1] While the hydroxyl group can participate in hydrogen bonding with water, the overall hydrophobic nature of the benzene ring and methyl group restricts its aqueous solubility.
Experimental Determination of Physical Properties
The following protocols outline standard laboratory procedures for the determination of the physical properties of an organic compound like this compound. These methods are designed to be self-validating through careful observation and control of experimental parameters.
Protocol for Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a classic and reliable technique for determining the boiling point of a small quantity of a liquid. The unique shape of the Thiele tube allows for uniform heating of the heat-transfer fluid (typically mineral oil) by convection, ensuring an accurate temperature reading.
Methodology:
-
Sample Preparation: A small amount of this compound is placed into a small test tube or fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated. The convection currents will ensure the entire bath is heated uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
-
Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Caption: Workflow for Boiling Point Determination.
Protocol for Solubility Assessment
This protocol provides a systematic approach to determining the solubility of this compound in various solvents, which is crucial for understanding its behavior in different chemical environments.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).
-
Sample Preparation: For each solvent, add approximately 0.1 mL of this compound to a clean, dry test tube.
-
Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments, up to a total of 3 mL.
-
Mixing: After each addition, the test tube should be vortexed or shaken vigorously for 10-20 seconds to ensure thorough mixing.
-
Observation: After mixing, observe the solution for any signs of insolubility, such as cloudiness, the presence of a second liquid layer, or undissolved droplets.
-
Classification: The solubility is classified based on the amount of solvent required to dissolve the sample. For example, "soluble" if it dissolves in less than 1 mL, "sparingly soluble" if it requires 1-3 mL, and "insoluble" if it does not dissolve in 3 mL.
Caption: Systematic Workflow for Solubility Assessment.
Conclusion
The physical properties of this compound—a high boiling point and a characteristic solubility profile—are direct consequences of its molecular structure. This guide provides foundational data and standardized protocols to empower researchers and drug development professionals in their work with this versatile compound. Adherence to these experimental methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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A Comprehensive Technical Guide to 3-Methoxy-4-methylphenol: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-methylphenol is an aromatic organic compound characterized by a phenol ring substituted with a methoxy group and a methyl group. As a member of the cresol family, it shares a foundational structure with its isomers, which play significant roles in various industrial and biological processes. This guide provides a detailed exploration of this compound, with a focus on its nomenclature, physicochemical properties, and potential applications, offering a valuable resource for professionals in research and development. While this document centers on the 3-methoxy-4-methyl isomer, comparative insights into its more commercially prevalent isomer, 2-methoxy-4-methylphenol (creosol), are provided to offer a broader context within this class of compounds.
Nomenclature and Identification
The systematic identification of a chemical compound is crucial for unambiguous communication in scientific and industrial contexts. This compound is identified by several names and registry numbers, which are essential for database searches and regulatory compliance.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name precisely describes the arrangement of the functional groups on the phenol ring.
A variety of synonyms and alternative names are used in literature and commercial listings. These include:
It is critical to distinguish this compound from its isomers, as they may have different properties and applications. The most common isomer is 2-Methoxy-4-methylphenol, which is widely known as creosol [2][3]. Other synonyms for creosol include 4-Methylguaiacol and Valspice[2]. Another isomer is 4-methoxy-3-methylphenol[4][5].
For precise identification, the CAS Registry Number is the standard.
-
This compound: 19217-50-6[1]
The following table summarizes the key identifiers for this compound and its common isomers.
| Identifier | This compound | 2-Methoxy-4-methylphenol (Creosol) | 4-Methoxy-3-methylphenol |
| IUPAC Name | This compound[1] | 2-methoxy-4-methylphenol[2] | 4-methoxy-3-methylphenol[5] |
| Common Synonyms | 4-methyl-3-(methyloxy)phenol, B-Methoxy-4-methylphenol[1] | Creosol, 4-Methylguaiacol, p-Creosol, 2-Methoxy-p-cresol[2][3][9] | 3-methyl-4-methoxyphenol[5] |
| CAS Registry Number | 19217-50-6[1] | 93-51-6[2] | 14786-82-4[4][5][8] |
| Molecular Formula | C₈H₁₀O₂[1] | C₈H₁₀O₂[2] | C₈H₁₀O₂[4][5] |
| Molecular Weight | 138.16 g/mol [1] | 138.16 g/mol [2] | 138.16 g/mol [5] |
Chemical Structure and Physicochemical Properties
The arrangement of the methoxy and methyl groups on the phenol ring dictates the physicochemical properties of this compound, influencing its reactivity, solubility, and biological activity.
Chemical Structure
The structure of this compound consists of a benzene ring with a hydroxyl (-OH) group, a methoxy (-OCH₃) group at position 3, and a methyl (-CH₃) group at position 4.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | PubChem[1] |
| Molecular Weight | 138.16 g/mol | PubChem[1] |
| Appearance | Data not readily available; isomers are colorless to yellowish liquids or solids. | N/A |
| Boiling Point | Data not readily available; isomer 2-Methoxy-4-methylphenol boils at 221 °C. | Wikipedia[2] |
| Melting Point | Data not readily available; isomer 2-Methoxy-4-methylphenol melts at 5.5 °C. | Wikipedia[2] |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents. | General chemical principles |
| XLogP3 | 2.4 | PubChem[1] |
Potential Applications and Research Interest
While specific applications for this compound are not as extensively documented as for its isomer creosol, its chemical structure suggests potential utility in several areas of research and development. Phenolic compounds, in general, are known for their antioxidant properties, and the specific substitutions on the aromatic ring of this compound could modulate this activity, making it a candidate for investigation in materials science and as a potential intermediate in the synthesis of more complex molecules.
For context, its isomer, creosol (2-Methoxy-4-methylphenol) , is a component of creosote and is known to be a less toxic disinfectant compared to phenol[2]. It is found in sources such as coal tar, wood creosote, and is a reduction product of vanillin[2]. Creosol is also found in tequila and as glycosides in green vanilla beans[2]. It is used in the preparation of renewable bis(cyanate) esters and has a characteristic sweet-spicy, phenolic-leathery odor with vanilla-like undertones, making it useful in the fragrance industry[6].
The isomer 4-methoxy-3-methylphenol is also known as guaiacol and is recognized for its smoky, medicinal odor[4]. It has applications as a precursor in the synthesis of vanillin, in pharmaceuticals for its potential antioxidant and anti-inflammatory properties, and in the food industry as a preservative and flavoring agent[4].
Given the established applications of its isomers, it is plausible that this compound could be explored for similar uses, particularly in areas where a different substitution pattern might confer advantageous properties, such as altered reactivity, solubility, or biological activity. Further research is needed to fully elucidate the potential of this specific isomer.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are not widely available in public literature. However, general synthetic routes to substituted phenols can be adapted. A potential synthetic workflow is outlined below.
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Reactivity and chemical stability of 3-Methoxy-4-methylphenol
An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-Methoxy-4-methylphenol
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding this compound
This compound, also known as 4-methylguaiacol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1] Structurally, it is a derivative of phenol, featuring a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 4 relative to the primary hydroxyl (-OH) group. This molecule is a key intermediate in the synthesis of more complex chemical structures in the pharmaceutical and fragrance industries.[2] Its utility in these fields necessitates a thorough understanding of its chemical behavior—both its reactivity in synthetic transformations and its stability during storage and in final formulations.
This guide provides a comprehensive analysis of the factors governing the reactivity and stability of this compound. We will explore its key chemical reactions, delve into its degradation pathways, and present field-proven protocols for its handling and stability assessment, designed for researchers, scientists, and drug development professionals.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 19217-50-6 | [1][3] |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.17 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Section 1: The Structural Basis of Reactivity
The chemical personality of this compound is dictated by the interplay of its three functional groups on the benzene ring. The hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups all act as electron-donating groups, albeit with varying strengths. This collective electron donation enriches the aromatic ring with electron density, making it highly susceptible to attack by electrophiles—a characteristic feature of phenols.[4]
-
Hydroxyl (-OH) Group: As the strongest activating group, the hydroxyl substituent profoundly increases the nucleophilicity of the aromatic ring. Its lone pairs of electrons are delocalized into the ring, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack.[4][5] It is a powerful ortho, para-director.
-
Methoxy (-OCH₃) Group: The methoxy group is also a strong activating, ortho, para-directing substituent due to the resonance donation from its oxygen atom.
-
Methyl (-CH₃) Group: The methyl group is a weakly activating group, operating through an inductive effect. It also directs incoming electrophiles to the ortho and para positions.
The combined influence of these groups makes the positions ortho and para to the hydroxyl group the most reactive sites for electrophilic aromatic substitution (EAS). In this compound, the hydroxyl group is at C1, the methoxy at C3, and the methyl at C4. The powerful directing effects of all three groups converge on the C2 and C6 positions, making them the primary sites of reactivity.
Caption: Mechanism of acid-catalyzed ether cleavage of this compound.
Protocol: Demethylation of 2-Methoxy-4-methylphenol (An Analogous Procedure) This protocol is adapted from a patented synthesis involving the closely related isomer, 2-methoxy-4-methylphenol, and illustrates the practical application of ether cleavage. [6]
-
Setup: In a reaction vessel equipped for heating, stirring, and operation under an inert atmosphere (nitrogen), add 2-methoxy-4-methylphenol.
-
Reagents: Add a 40-60% hydrobromic acid solution. For enhanced results, the patent suggests adding a small amount of sodium sulfite. [6]3. Reaction: The system should be protected from light. Heat the mixture to 100-120°C with stirring for 4-6 hours. During this time, hydrogen bromide gas can be continuously passed through the system. [6]4. Workup: After the reaction, cool the system to room temperature. Carefully add a base like sodium carbonate to adjust the pH to 3-5.
-
Extraction: Extract the product from the aqueous solution using an organic solvent mixture (e.g., cyclohexane and toluene). Wash the combined organic layers with a brine solution.
-
Isolation: Remove the solvent under reduced pressure. The resulting product, 4-methylcatechol, can be purified by cooling to induce crystallization followed by filtration. [6]
Section 3: Chemical Stability and Degradation Pathways
While chemically stable under standard ambient conditions, this compound is susceptible to degradation under specific environmental stresses, a critical consideration for its storage and formulation. The electron-rich nature of the phenolic ring, which enhances its synthetic reactivity, also makes it prone to degradation, primarily through oxidation.
Major Degradation Pathways
-
Oxidative Degradation: This is the most significant degradation pathway for phenolic compounds. [7]The reaction can be initiated by atmospheric oxygen, heat, light, trace metal ions, or other oxidizing agents. [7][8]The electron-donating methoxy and methyl groups increase the molecule's susceptibility to oxidation compared to unsubstituted phenol. [7][9]The process likely proceeds via a phenoxyl radical intermediate, which can then lead to the formation of colored quinone-type structures or undergo polymerization to form complex degradation products. [7]* Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions, leading to decomposition. [7][8]Formulations containing this compound should be protected from light.
-
Thermal Degradation: Elevated temperatures accelerate the rate of all degradation reactions, particularly oxidation. [10]The material should be stored in a cool environment.
-
pH-Dependent Degradation: While generally stable in neutral to acidic media, phenols can become more susceptible to oxidation at higher pH (e.g., pH ≥ 9). [8]This is because the formation of the more electron-rich phenoxide ion under basic conditions makes it easier to oxidize.
Strategies for Stabilization
To ensure the shelf-life and efficacy of this compound and its formulations, the following stabilization strategies are essential:
-
Control of Atmosphere: Store the bulk material and its solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation. [7]* Protection from Light: Use amber or opaque containers for storage and handling to block exposure to UV and visible light. [7]* Temperature Control: Store the compound in a cool, controlled environment to minimize thermal degradation.
-
pH Management: In liquid formulations, maintain the pH in a slightly acidic to neutral range to minimize the formation of the easily oxidized phenoxide ion. [8]
Section 4: Protocols for Stability Assessment
A robust stability testing program is crucial to define storage conditions, re-test periods, and shelf-life. This involves subjecting the compound to accelerated degradation conditions (stress testing) and analyzing its behavior over time using a validated, stability-indicating analytical method.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify likely degradation products and demonstrate the specificity of the analytical method. The following protocol is based on established principles for phenolic compounds. [7][10] Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-purity water and solvent (e.g., methanol or acetonitrile)
-
Stability chambers (for heat and photostability)
-
Validated stability-indicating HPLC-UV method
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at specified time points (e.g., 2, 6, 12, 24 hours), cool, neutralize with 0.1 M NaOH, and dilute for analysis. [7]3. Base Hydrolysis: Mix an aliquot with 0.1 M NaOH and incubate at 60°C. Withdraw samples, cool, neutralize with 0.1 M HCl, and dilute. [7]4. Oxidative Degradation: Mix an aliquot with 3% H₂O₂ and keep at room temperature, protected from light. Sample at intervals and dilute for analysis. [7][10]5. Thermal Degradation:
-
Solution: Heat the stock solution at 80°C. Sample at intervals, cool, and dilute. [7] * Solid State: Place the solid compound in a vial at 80°C. At each time point, dissolve a weighed amount for analysis. [10]6. Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines. Wrap a control sample in aluminum foil. Analyze both samples at appropriate time points. [7]7. Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products. [11]
Stress Condition Typical Parameters Expected Outcome for this compound Acid Hydrolysis 0.1 M HCl, 60°C Likely stable; phenols are generally resistant to acid hydrolysis. [7] Base Hydrolysis 0.1 M NaOH, 60°C Potential for degradation, accelerated oxidation of the phenoxide ion. [8] Oxidation 3% H₂O₂, Room Temp Significant degradation expected, formation of colored products (quinones). [7][10] Thermal 80°C Degradation expected, likely accelerating the oxidative pathway. [10] | Photochemical | ICH Q1B light source | Degradation is possible, depending on light sensitivity. [7]|
-
Stability-Indicating Analytical Method
A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for stability testing. [11]The method must be able to separate the parent compound from all process impurities and degradation products.
Example HPLC Method Parameters (Starting Point):
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Detection Wavelength: Determined by the UV maximum of this compound (typically scanned from 200-400 nm with a PDA detector). A wavelength around 280-290 nm is often suitable for phenols. [8] Method validation according to ICH Q2(R1) guidelines is required to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.
Conclusion
This compound is a versatile chemical intermediate whose reactivity is dominated by the powerful activating effects of its hydroxyl, methoxy, and methyl substituents. This high reactivity makes it an excellent substrate for electrophilic aromatic substitution but also renders it susceptible to oxidative degradation. A comprehensive understanding of these characteristics is paramount for its successful application. By implementing appropriate handling procedures—such as protection from light, oxygen, and high temperatures—and by employing robust analytical methods to monitor its purity and stability, researchers and developers can effectively manage its chemical behavior from the laboratory to final application.
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Toxicological profile of 3-Methoxy-4-methylphenol
An In-Depth Technical Guide to the Toxicological Profile of 3-Methoxy-4-methylphenol
Prepared by a Senior Application Scientist
Foreword: A Note on Scientific Approach
The following technical guide provides a comprehensive toxicological profile of this compound (Creosol, 4-Methylguaiacol). It is intended for researchers, scientists, and professionals in drug development. In compiling this guide, a significant reliance has been placed on data from structurally related compounds, a toxicological principle known as "read-across." Direct, comprehensive toxicological data for this compound is limited in the public domain. Therefore, data from cresols (particularly p-cresol), creosote (a mixture containing creosol), and other related phenols have been used to infer the toxicological properties of the target compound. This approach is scientifically justified by the structural similarities and the predictable influence of the methoxy group on metabolic pathways and biological activity. Each instance of read-across is clearly indicated to maintain scientific transparency.
Chemical and Physical Properties
This compound, also known by its common names creosol and 4-methylguaiacol, is a phenolic compound with a distinctive smoky and sweet aroma.[1][2] It is a component of natural substances like wood creosote and is also synthesized for use in fragrances and as a laboratory chemical.[1][2]
| Property | Value | Source |
| IUPAC Name | 2-Methoxy-4-methylphenol | [2] |
| Synonyms | Creosol, 4-Methylguaiacol, 2-Methoxy-p-cresol | [2][3] |
| CAS Number | 93-51-6 | [2] |
| Molecular Formula | C₈H₁₀O₂ | [4] |
| Molar Mass | 138.16 g/mol | [2] |
| Appearance | Colorless to yellowish aromatic liquid | [2] |
| Melting Point | 5.5 °C | [2] |
| Boiling Point | 221 °C | [2] |
| Solubility | Slightly soluble in water; miscible in ethanol, ether, benzene | [2] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
Phenolic compounds like cresols are readily absorbed through the gastrointestinal tract, skin, and lungs.[5] In rabbits, 65-84% of an oral dose of cresol isomers was recovered in the urine within 24 hours, indicating significant absorption.[5]
Distribution
Once absorbed, phenolic compounds are expected to be distributed throughout the body.
Metabolism: A Proposed Pathway
The metabolism of this compound is hypothesized to proceed through pathways similar to those of p-cresol, with modifications influenced by the methoxy group. The primary routes of metabolism for phenols are oxidation of the alkyl side chain and conjugation of the hydroxyl group.
A study on the hepatotoxicity of p-cresol suggests that its toxicity is dependent on the formation of a reactive quinone methide intermediate.[6] The same study observed that the presence of an electron-donating substituent, such as a 2-methoxy group, diminished both the metabolism and toxicity.[6] This suggests that this compound may be less readily metabolized to a reactive intermediate compared to p-cresol.
The proposed metabolic pathway involves:
-
Phase I Metabolism: Oxidation of the 4-methyl group, catalyzed by cytochrome P450 enzymes (CYP2E1 and CYP1A2 have been implicated for p-cresol), to form a benzyl alcohol derivative.[7] This can be further oxidized to an aldehyde and a carboxylic acid.
-
Phase II Metabolism: The primary detoxification pathway is likely conjugation of the phenolic hydroxyl group with sulfate (sulfation) or glucuronic acid (glucuronidation). The resulting conjugates are more water-soluble and readily excreted. For p-cresol, p-cresyl sulfate is the main in vivo metabolite.[8][9]
Caption: Proposed metabolic pathway for this compound.
Excretion
The water-soluble sulfate and glucuronide conjugates are primarily excreted in the urine.
Acute Toxicity
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[3][4] It is also classified as causing skin irritation (Category 2), serious eye damage (Category 1) or irritation (Category 2A), and may cause respiratory irritation.[1][3][4]
| Endpoint | Classification/Value | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [3][4] |
| Acute Dermal Toxicity | No classification; Causes skin irritation (Category 2) | [3][4] |
| Acute Inhalation Toxicity | No classification; May cause respiratory irritation (Category 3) | [1][4] |
| Eye Irritation | Causes serious eye damage/irritation (Category 1/2A) | [3][4] |
| Skin Irritation | Causes skin irritation (Category 2) | [3][4] |
Note: Specific LD50/LC50 values for this compound are not available in the reviewed literature. The acute oral LD50 for creosote in rats is approximately 2200 mg/kg, which is of moderate toxicity.[10]
Sub-chronic and Chronic Toxicity
No specific sub-chronic or chronic toxicity studies for this compound were identified. However, studies on cresol mixtures provide relevant insights. In National Toxicology Program (NTP) studies, dietary administration of a 60:40 mixture of m/p-cresol to rats and mice for 13 weeks and 2 years was conducted.[11][12] The primary effects observed were lesions in the nasal respiratory epithelium in animals dosed with p-cresol or the m/p-cresol mixture.[12]
Genotoxicity
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method for assessing the mutagenic potential of a chemical.[14]
Objective: To evaluate the potential of a test substance to induce reverse mutations at selected loci in several strains of Salmonella typhimurium and Escherichia coli in the presence and absence of a metabolic activation system.
Methodology:
-
Strain Selection: Use a minimum of five bacterial strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[15]
-
Metabolic Activation: Conduct the assay with and without a rat liver homogenate fraction (S9 mix) to simulate mammalian metabolism.[16]
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The top concentration should be 5000 µ g/plate or the maximum non-toxic concentration.[15]
-
Assay Procedure (Plate Incorporation Method): a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance at the desired concentration, and 0.5 mL of S9 mix or buffer. b. Incubate for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar and vortex. d. Pour the mixture onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control.[15]
Caption: Workflow for the Ames Test (Plate Incorporation Method).
Carcinogenicity
There are no direct carcinogenicity bioassays on this compound. The International Agency for Research on Cancer (IARC) classifies "creosotes" as Group 2A, "probably carcinogenic to humans," based on sufficient evidence in animals and limited evidence in humans.[17] However, it is crucial to note that creosote is a complex mixture.
Studies on individual cresol isomers have shown that they can act as tumor promoters in rodents.[11] Conversely, a 2-year NTP bioassay of a 60:40 mixture of m- and p-cresols found no clear evidence of carcinogenicity in rats or mice.[11] Phenol and toluene, which are structurally similar to cresols, have also tested negative for carcinogenicity in NTP bioassays.[11]
Reproductive and Developmental Toxicity
According to the RIFM safety assessment, there is insufficient data to evaluate the reproductive and developmental toxicity of 2-methoxy-4-methylphenol.[13] The assessment concluded that systemic exposure from fragrance use is below the Threshold of Toxicological Concern (TTC) for reproductive and developmental effects for a substance of its chemical class.[13]
A study on creosote administered orally to pregnant rabbits showed maternal and developmental toxicity at high doses, but no structural defects were observed at any dose level.[10]
Mechanism of Toxicity
The toxicity of phenolic compounds is often linked to their metabolism into reactive intermediates. For p-cresol, a proposed mechanism involves the formation of a reactive quinone methide, which can bind to cellular macromolecules and cause cytotoxicity.[6]
The presence of a methoxy group at the ortho position to the hydroxyl group in this compound is expected to influence its toxic potential. Electron-donating groups like methoxy can decrease the rate of metabolism and subsequent toxicity, as observed in a study with substituted p-cresols.[6] This suggests that this compound may be less toxic than its non-methoxylated counterpart, p-cresol, due to a reduced propensity to form a reactive quinone methide intermediate.
Human Health and Risk Assessment
Human exposure to this compound can occur through its use in consumer products, such as fragrances, and as a component of wood smoke.[13] The primary health concerns are related to its irritant properties upon direct contact with the skin, eyes, and respiratory tract.[1] Ingestion of large amounts can be harmful.[4]
The risk from typical consumer exposure is generally considered low. For its use as a fragrance ingredient, the RIFM has established a No Expected Sensitization Induction Level (NESIL) of 110 µg/cm² to manage the risk of skin sensitization.[13] For other toxicological endpoints like reproductive toxicity, the systemic exposure is considered to be below the TTC, indicating a low level of concern.[13]
References
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- Schepers, E., et al. (2007). P-cresylsulphate, the main in vivo metabolite of p-cresol, activates leucocyte free radical production.
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- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 4-ethylguaiacol, CAS Registry Number 2785-89-9. Food and Chemical Toxicology, 160, 112814.
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An In-depth Technical Guide to the Biological Activities of 3-Methoxy-4-methylphenol (Creosol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-methylphenol, commonly known as creosol, is a phenolic compound naturally occurring in sources like wood tar and creosote bush. Possessing a simple yet versatile chemical structure, creosol has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of this compound, delving into its antioxidant, anti-inflammatory, antimicrobial, and anticancer potentials. The document elucidates the underlying molecular mechanisms, presents quantitative data from various bioassays, and offers detailed experimental protocols for the evaluation of its biological efficacy. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry, facilitating further investigation into the therapeutic applications of this intriguing molecule.
Introduction: Chemical Profile and Significance
This compound (Creosol) is an organic compound with the chemical formula C₈H₁₀O₂. It is characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and a methyl group. This structural arrangement, particularly the phenolic hydroxyl group, is central to its chemical reactivity and biological activities.
Chemical Structure:
Figure 1: Chemical structure of this compound.
The presence of the electron-donating methoxy and methyl groups on the phenolic ring influences the hydrogen-donating ability of the hydroxyl group, which is a key determinant of its antioxidant capacity. Furthermore, its lipophilic nature allows it to interact with cellular membranes, contributing to its antimicrobial and other biological effects.
Antioxidant Activity: A Primary Defense Mechanism
The antioxidant activity of this compound is one of its most prominent biological properties. It primarily acts as a free radical scavenger through a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates a hydrogen atom to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring, a feature enhanced by the electron-donating substituents.
Mechanism of Action: Free Radical Scavenging
The antioxidant mechanism can be visualized as follows:
Figure 3: Inhibition of inflammatory pathways by this compound.
Quantitative Assessment of Anti-inflammatory Activity
The inhibitory effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to quantify anti-inflammatory activity.
| Assay | IC50 Value (Related Compounds) |
| NO Production Inhibition (RAW 264.7 cells) | Ethyl acetate fraction of Ulmus pumila (rich in phenolics): 161.0 µg/mL [1] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol describes the method to evaluate the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity: A Broad-Spectrum Defense
This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. Its lipophilic nature facilitates its interaction with and disruption of microbial cell membranes.
Mechanism of Action: Disruption of Microbial Cell Membranes
The primary antimicrobial mechanism of phenolic compounds like creosol is the disruption of the microbial cell membrane's integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[2]
Figure 4: Antimicrobial mechanism of this compound.
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Microorganism | MIC Value (Related Compounds) |
| Staphylococcus aureus | Eugenol: 0.75 mM [3] |
| Escherichia coli | Eugenol: >25 mM [3] |
| Candida albicans | Not readily available |
Note: Specific MIC values for this compound are not widely reported. The data for eugenol, a structurally similar methoxyphenol, is provided as a reference.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the broth microdilution method to determine the MIC of this compound against various microorganisms.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial strains
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Potential: Targeting Cancer Cell Proliferation and Survival
Emerging evidence suggests that this compound and related compounds possess anticancer properties. Their effects are mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Methoxyphenolic compounds have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute apoptosis.[4][5] Additionally, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. The modulation of signaling pathways such as STAT3 and ERK has also been implicated in their anticancer effects.
Figure 5: Anticancer mechanisms of this compound.
Quantitative Assessment of Cytotoxicity
The cytotoxic effect of this compound on cancer cells is typically evaluated by determining the IC50 value using an MTT assay.
| Cancer Cell Line | IC50 Value (Related Compounds) |
| MCF-7 (Breast Cancer) | Data not readily available |
| A549 (Lung Cancer) | Ethanolic flower extract of Nepeta paulsenii: 50.58 µg/mL |
Note: Specific IC50 values for this compound against various cancer cell lines require further investigation. The provided data is for a plant extract with cytotoxic properties.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Appropriate cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation of Cell Viability: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
This compound (creosol) is a promising natural compound with a remarkable spectrum of biological activities. Its potent antioxidant, anti-inflammatory, antimicrobial, and emerging anticancer properties make it a compelling candidate for further pharmacological investigation and development. The mechanisms underlying these activities, primarily centered around its ability to scavenge free radicals, modulate key inflammatory and cell signaling pathways, and disrupt microbial membranes, provide a solid foundation for its potential therapeutic applications.
Future research should focus on obtaining more precise quantitative data (IC50 and MIC values) for this compound itself against a wider range of targets. In-depth studies are also needed to further elucidate the specific molecular targets and signaling cascades involved in its anticancer effects. Preclinical and clinical studies are warranted to evaluate the safety and efficacy of creosol in various disease models, paving the way for its potential use as a novel therapeutic agent or as a lead compound for the development of new drugs.
References
- Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. (2021). BMC Complementary Medicine and Therapies. [Link]
- dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]
- Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. (2020). Molecules. [Link]
- Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.).
- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). Journal of the Korean Society for Applied Biological Chemistry. [Link]
- Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (2011). Archives of Pharmacal Research. [Link]
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2012). Marine Drugs. [Link]
- 3′-Hydroxy-3,4′-dimethoxyflavone-induced cell death in human leukaemia cells is dependent on caspases and reactive oxygen species and attenuated by the inhibition of JNK/SAPK. (2007). Apoptosis. [Link]
- IC 50 value of all three plant samples on MCF7 and A549 cell lines. (n.d.).
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Foods. [Link]
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- MIC value against Gram-positive bacteria and fungi. (n.d.).
- How to calculate IC50 value of DPPH radical scavenging assay? (2016).
- iC 50 values of MCF7, A549, and C42 cancer cell lines treated with lDl-particles encapsulated thiosemicarbazone metal-ligand complexes. (n.d.).
- Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. (2002). Biochemical Pharmacology. [Link]
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Unlocking the Potential: A Guide to the Antioxidant Properties of Substituted Methoxyphenols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Oxygen and the Role of Methoxyphenols
In the realm of biology and medicine, oxygen is the quintessential element of life, yet it harbors a destructive potential. Aerobic metabolism, while efficient, inevitably produces reactive oxygen species (ROS) and reactive nitrogen species (RNS). An imbalance between the production of these free radicals and the body's ability to neutralize them leads to oxidative stress, a pathological state implicated in a vast array of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.
Antioxidants are molecules that can safely neutralize these harmful radicals, and among the most potent and versatile are phenolic compounds. This guide focuses on a specific, highly promising subclass: substituted methoxyphenols. These compounds, characterized by a hydroxyl group (-OH) and at least one methoxy group (-OCH₃) on a benzene ring, are prevalent in nature—in lignin, and in flavor and fragrance compounds like eugenol and vanillin—and are foundational structures in medicinal chemistry.[1][2]
This document serves as a technical guide for researchers and drug development professionals. It moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and antioxidant function, provides detailed and validated protocols for assessing this function, and offers insights into the application of this knowledge in a therapeutic context.
Chapter 1: The Molecular Basis of Antioxidant Activity
The efficacy of a methoxyphenol as an antioxidant is not an arbitrary property; it is dictated by its molecular structure and the intricate dance of electrons and protons. Understanding this relationship is paramount for designing and identifying superior antioxidant candidates.
Structure-Activity Relationships (SAR)
The antioxidant capacity of substituted methoxyphenols is profoundly influenced by the number and position of hydroxyl and methoxy groups.[3][4][5]
-
The Phenolic Hydroxyl (-OH) Group: This is the primary functional group responsible for antioxidant activity. It can donate a hydrogen atom to a free radical, thereby neutralizing it. The ease with which this hydrogen is donated is measured by the Bond Dissociation Enthalpy (BDE). A lower BDE signifies a weaker O-H bond and, consequently, a higher radical-scavenging activity.[3][6]
-
The Methoxy (-OCH₃) Group: The methoxy group is a powerful electron-donating group. Its presence on the phenolic ring, particularly at the ortho or para position relative to the hydroxyl group, has a significant impact.[4][5][7]
-
Stabilization: By donating electron density to the aromatic ring, the methoxy group stabilizes the phenoxyl radical formed after the hydrogen atom has been donated.[7] This stabilization makes the initial donation more energetically favorable.
-
BDE Reduction: The electron-donating effect lowers the O-H BDE of the phenolic hydroxyl group, making the hydrogen easier to abstract.[4]
-
Multiple Groups: Generally, a higher number of methoxy groups correlates with increased antioxidant activity.[4] For example, 4-hydroxy-3,5-dimethoxybenzoic acid shows stronger activity than 4-hydroxy-3-methoxybenzoic acid.[4]
-
Core Mechanisms of Radical Scavenging
Substituted methoxyphenols neutralize free radicals primarily through three mechanisms. The predominant pathway often depends on factors like the solvent's polarity and pH.[3][8][9][10]
-
Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•). This is a favored mechanism in non-polar or gas-phase environments.[6][8][11][12]
-
Reaction: ArOH + R• → ArO• + RH
-
-
Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is followed by the transfer of a proton from the radical cation to the anion.
-
Reaction Step 1 (SET): ArOH + R• → ArOH•+ + R⁻
-
Reaction Step 2 (PT): ArOH•+ + R⁻ → ArO• + RH
-
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar, ionizing solvents. The phenolic hydroxyl group first deprotonates to form a phenoxide anion (ArO⁻). This anion then donates an electron to the free radical.[10][13][14][15] This pathway is often thermodynamically preferred in aqueous solutions.[14]
-
Reaction Step 1 (Proton Loss): ArOH ⇌ ArO⁻ + H⁺
-
Reaction Step 2 (Electron Transfer): ArO⁻ + R• → ArO• + R⁻
-
The interplay of these mechanisms is crucial for a comprehensive understanding of a compound's antioxidant potential.
Caption: Core antioxidant mechanisms of methoxyphenols.
Chapter 2: In Vitro Evaluation of Antioxidant Capacity
Quantifying the antioxidant activity of substituted methoxyphenols requires robust, reproducible, and well-understood assays. This section provides detailed, self-validating protocols for three industry-standard assays. The choice of assay is critical, as different assays are sensitive to different antioxidant mechanisms.
Comparison of Standard Assays
| Assay | Mechanism Probed | Principle | Pros | Cons |
| DPPH | Primarily HAT/ET | Decolorization of a stable radical | Simple, rapid, inexpensive | Not representative of biological radicals; sensitive to some non-antioxidants |
| ABTS | Primarily HAT/ET | Decolorization of a radical cation | Applicable to hydrophilic & lipophilic compounds; can be used at different pHs | Radical is not physiologically relevant |
| ORAC | Primarily HAT | Inhibition of fluorescent probe decay | Uses a biologically relevant peroxyl radical; measures inhibition time and percentage | More complex; requires a fluorescence plate reader; temperature sensitive |
Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, neutralizing it and causing a color change from deep violet to pale yellow.[16][17] The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[16]
Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. It should be prepared fresh.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the substituted methoxyphenol in the same solvent used for the DPPH solution.
-
Positive Control (e.g., Ascorbic Acid or Trolox): Prepare a 1 mg/mL stock solution of a known antioxidant.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and positive control in the solvent (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[16]
-
Add 100 µL of each dilution to separate wells of a 96-well microplate.
-
Prepare a blank control well containing 100 µL of solvent only.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:[16] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the blank control (solvent + DPPH) and A_sample is the absorbance of the test sample.
-
-
Plot the % Scavenging Activity against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, typically through non-linear regression analysis.
-
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Protocol: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to reduce the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[19][20] The ABTS•+ chromophore is blue/green with a maximum absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, causing the solution to decolorize.
Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.[21]
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (±0.02) at 734 nm. This is the working solution.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).
-
Add 10 µL of each dilution to separate wells.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for 6 minutes.[21]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the % inhibition against the concentration of Trolox. The antioxidant capacity of the sample is then expressed as µM of Trolox equivalents (TE).
-
Caption: Step-by-step workflow for the ORAC antioxidant assay.
Chapter 3: Data Interpretation and Application
The true value of experimental data lies in its interpretation and application. A low IC₅₀ value in a DPPH assay or a high TEAC value in an ABTS assay indicates strong radical-scavenging potential.
Quantitative Comparison of Selected Methoxyphenols
The following table summarizes the reported antioxidant activities of several common methoxyphenols, illustrating the principles of SAR.
| Compound | Assay | Activity (IC₅₀ or TEAC) | Key Structural Features | Reference |
| Eugenol | DPPH | IC₅₀: ~15-20 mM | 2-methoxy, 4-allyl | [2] |
| Capsaicin | DPPH | IC₅₀: ~0.5-1.0 mM | 2-methoxy, complex side chain | [2] |
| Vanillin | DPPH | IC₅₀: ~5-10 mM | 2-methoxy, 4-aldehyde | [2] |
| Ferulic Acid | ABTS | High TEAC value | 2-methoxy, 4-propenoic acid | [21] |
| Gallic Acid | ABTS | IC₅₀: 1.03 µg/mL | 3,4,5-trihydroxy (no methoxy) | [21] |
Note: Values are approximate and can vary based on specific assay conditions. Gallic acid is included as a potent phenolic benchmark.
As observed, compounds like capsaicin with additional functionalities that can stabilize the radical show potent activity. The data consistently show that methoxyphenol derivatives are effective free radical scavengers. [2]
Considerations for Drug Development
While in vitro assays are indispensable screening tools, a potent antioxidant in a test tube does not guarantee a successful drug.
-
Synthesis and Derivatization: The methoxyphenol scaffold is amenable to chemical modification. Synthetic strategies allow for the creation of novel derivatives with enhanced activity or improved pharmacokinetic properties. [1][22][23][24]* Toxicity and Safety: It is crucial to recognize that phenolic compounds can exhibit toxicity. [25]Electron-releasing groups, which enhance antioxidant activity, can sometimes lead to the formation of potentially toxic phenoxyl radicals. [25][26]Therefore, a thorough toxicological assessment is a non-negotiable step in the drug development pipeline. [27]* Bioavailability: A compound's ability to be absorbed, distributed, metabolized, and excreted (ADME) determines its in vivo efficacy. Future research must bridge the gap between in vitro radical scavenging and demonstrable in vivo effects, considering the metabolic fate of these compounds.
Conclusion
Substituted methoxyphenols represent a rich and versatile class of antioxidant compounds with significant therapeutic potential. Their efficacy is governed by clear structure-activity relationships, primarily the electron-donating and radical-stabilizing effects of the methoxy group in concert with the hydrogen-donating phenolic hydroxyl group. By employing robust and well-characterized in vitro assays such as DPPH, ABTS, and ORAC, researchers can effectively screen and rank candidate molecules. However, for the successful translation of these findings into clinical applications, this potent antioxidant activity must be carefully balanced with comprehensive evaluations of bioavailability and toxicological safety. This guide provides the foundational knowledge and practical methodologies to empower researchers in this critical endeavor.
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A Technical Guide to the Antimicrobial Effects of 3-Methoxy-4-methylphenol (Creosol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-methylphenol, commonly known as Creosol, is a phenolic compound found in wood creosote and various essential oils. Possessing a broad spectrum of biological activities, its antimicrobial properties have garnered significant interest in the scientific community. This guide provides a comprehensive technical overview of the antimicrobial effects of Creosol against a range of pathogenic and spoilage microorganisms. We will delve into its antimicrobial spectrum and efficacy, supported by quantitative data, explore its mechanisms of action, and detail standardized protocols for its evaluation. Furthermore, this guide will examine the synergistic potential of Creosol with conventional antibiotics, offering insights for its application in novel therapeutic strategies.
Introduction to this compound (Creosol)
This compound, or Creosol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂. It is a derivative of guaiacol and a major component of creosote, from which it derives its name.[1] Structurally, it is a methoxyphenol, a class of compounds known for their antioxidant and antimicrobial activities.[2] Natural sources of Creosol include essential oils of plants like those from the Lamiaceae family.[3] Its chemical structure, featuring a hydroxyl group and a methoxy group on a benzene ring, is crucial to its biological function, particularly its ability to interact with microbial cell structures.
Antimicrobial Spectrum and Efficacy
Creosol and structurally related phenolic compounds have demonstrated inhibitory activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[4][5]
While specific MIC values for this compound are dispersed across various studies, data for the closely related and structurally similar compounds thymol and carvacrol, which are also monoterpenoid phenols, provide a strong indication of the expected potency.[3] These compounds are known to be effective against foodborne pathogens and spoilage bacteria.[2] Studies on p-cresol, another related compound, have shown it to be more effective against Gram-negative bacteria than Gram-positive species.[6][7]
Table 1: Representative MIC Values for Structurally Similar Phenolic Compounds
| Microorganism | Strain | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (various) | Thymol/Carvacrol | 150-400 | [8] |
| Escherichia coli | (various) | Thymol/Carvacrol | 150-400 | [8] |
| Escherichia coli O157:H7 | (various) | Thymol/Carvacrol | ~160 | [8] |
| Salmonella sp. | (various) | Thymol/Carvacrol | Highly variable | [8] |
| Candida albicans | NR-29450 | Fungal Extracts | 19.5 | [9] |
| Candida auris | KCTC17810 | Synthetic derivative | 3.125 | [10] |
Note: The MIC values for thymol and carvacrol are presented as a general range due to high variability in experimental setups reported in the literature.[8]
Mechanism of Action
The antimicrobial activity of phenolic compounds like Creosol is generally attributed to a multi-targeted mechanism rather than a single site of action.[1] This multifaceted approach is advantageous as it may reduce the likelihood of microbial resistance development.[3]
Primary Mechanisms Include:
-
Cell Membrane Disruption: The hydrophobic nature of Creosol allows it to partition into the lipid bilayer of microbial cytoplasmic membranes. This disrupts the membrane's structure and integrity, leading to increased permeability.[1] The consequence is the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the proton motive force, ultimately leading to cell death.[1] Studies on similar compounds have demonstrated this depolarization and disruption of the bacterial membrane.[3]
-
Enzyme Inhibition: The hydroxyl group of phenolic compounds can form hydrogen bonds with active sites of microbial enzymes, leading to their inactivation. This can disrupt critical metabolic pathways necessary for microbial survival.[1]
-
Efflux Pump Inhibition: Some evidence suggests that phenolic compounds can inhibit efflux pumps, which are membrane proteins that bacteria use to expel antibiotics and other toxic substances. By inhibiting these pumps, Creosol may enhance the efficacy of other antimicrobial agents.[3]
Diagram: Proposed Mechanism of Action for this compound
Caption: Proposed multi-target mechanism of Creosol against bacterial cells.
Synergistic Interactions with Antibiotics
A promising area of research is the synergistic effect of Creosol and its analogs with conventional antibiotics.[11] Synergy occurs when the combined effect of two agents is greater than the sum of their individual effects. This can lead to a reduction in the required dose of the antibiotic, potentially lowering toxicity and combating the development of resistance.[3][12]
For instance, thymol and carvacrol have shown synergistic activity with antibiotics like gentamicin, oxacillin, and norfloxacin against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12][13] The mechanism behind this synergy is often linked to the membrane-permeabilizing effect of the phenolic compound, which may facilitate the entry of the antibiotic into the bacterial cell.[3] The Fractional Inhibitory Concentration Index (FICI) is calculated from a checkerboard assay to quantify these interactions, with a value of ≤ 0.5 typically indicating synergy.[14]
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized methodologies are crucial for evaluating antimicrobial activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[4][15]
Protocol: Broth Microdilution for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[4][5]
Materials:
-
Sterile 96-well microtiter plates[16]
-
This compound (Creosol) stock solution
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[4]
-
Bacterial/fungal inoculum, standardized to the appropriate cell density (e.g., 0.5 McFarland standard)
-
Positive control (broth + inoculum, no drug)[4]
-
Negative/sterility control (broth only)[4]
-
Reference QC strain with known MIC (e.g., ATCC strains)[4][5]
Step-by-Step Procedure:
-
Prepare Dilutions: Dispense 100 µL of sterile broth into all wells of the microtiter plate.[16]
-
Add 100 µL of the 2x concentrated Creosol stock solution to the first column of wells.[16]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.[16]
-
Inoculation: Prepare the microbial inoculum to a standardized concentration (typically ~5 x 10⁵ CFU/mL in the final well volume).
-
Inoculate each well (except the negative control) with the standardized inoculum. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) and duration (typically 18-24 hours).[16][17]
-
Reading Results: The MIC is determined as the lowest concentration of Creosol at which there is no visible turbidity or growth.[4] This can be assessed visually or with a plate reader.[16] The results for the QC strain must fall within the accepted range to validate the experiment.[4]
Diagram: Broth Microdilution Workflow
Caption: Standard workflow for MIC determination using the broth microdilution method.
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium that does not contain any antimicrobial agent.
-
Incubate the agar plates at the appropriate temperature until growth is visible in the positive control.
-
The MBC/MFC is the lowest concentration from the MIC plate that results in a significant reduction (e.g., ≥99.9%) in CFU count on the agar plate compared to the initial inoculum. For fungi, MFC is often defined as the lowest concentration yielding fewer than three colonies.[18]
Conclusion and Future Directions
This compound (Creosol) demonstrates significant potential as an antimicrobial agent, both alone and in synergy with existing antibiotics. Its multi-targeted mechanism of action, primarily involving cell membrane disruption, presents a compelling strategy to combat a wide range of microbial pathogens. For drug development professionals, the key takeaway is the potential for Creosol and its derivatives to act as adjuvants, revitalizing the efficacy of current antibiotic classes against resistant strains.
Future research should focus on elucidating the precise molecular interactions of Creosol with microbial targets, expanding the scope of synergy studies against a broader panel of multidrug-resistant organisms, and investigating its efficacy and safety in in vivo models. Such efforts will be critical in translating the promising in vitro activity of this compound into tangible therapeutic applications.
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- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- MIC Determin
- Modification of the Bacterial Cell Wall—Is the Bioavailability Important in Creosote Biodegrad
- Modification of the Bacterial Cell Wall—Is the Bioavailability Important in Creosote Biodegrad
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH.
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- Para-cresol production by Clostridium difficile affects microbial diversity and membrane integrity of Gram-neg
- 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC - NIH.
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An In-depth Technical Guide to 3-Methoxy-4-methylphenol: Synthesis and Discovery
This technical guide provides a comprehensive overview of 3-Methoxy-4-methylphenol, a substituted phenolic compound. Recognizing the limited specific historical and application data for this particular isomer, this document focuses on its fundamental properties, plausible synthetic routes based on established chemical principles, and a comparative analysis with its more well-documented isomers. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Physicochemical Properties
This compound, with the CAS number 19217-50-6, is an aromatic organic compound.[1][2] Its structure features a phenol ring substituted with a methoxy group at position 3 and a methyl group at position 4. Phenolic compounds, as a class, are of significant interest due to their antioxidant properties and their utility as building blocks in the synthesis of more complex molecules, including pharmaceuticals and flavoring agents.[2]
While specific applications for this compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules. The methoxyphenol moiety is a key pharmacophore in many drug candidates.
Below is a summary of the known physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 19217-50-6 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Proposed Synthesis Methodologies
Due to a lack of documented historical synthesis specifically for this compound, this section outlines plausible and efficient synthetic strategies based on well-established organic chemistry reactions for analogous compounds. The choice of a particular route in a research or industrial setting would depend on factors such as the availability and cost of starting materials, desired purity, and scalability.
Proposed Synthetic Route 1: From 4-Methylcatechol
A logical and common approach to synthesizing methoxyphenols is the selective methylation of a catechol. In this proposed route, 4-methylcatechol would serve as the starting material.
Step 1: Selective Monomethylation of 4-Methylcatechol
The primary challenge in this step is to achieve selective methylation of one of the two hydroxyl groups of 4-methylcatechol. The two hydroxyl groups have slightly different acidities and steric environments, which can be exploited to favor monomethylation.
-
Reaction: 4-Methylcatechol is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a mild base. The base, for instance, sodium carbonate or potassium carbonate, deprotonates one of the hydroxyl groups to form a phenoxide, which then acts as a nucleophile to attack the methylating agent.
-
Rationale: By carefully controlling the stoichiometry of the base and the methylating agent (ideally, using one equivalent of each), the reaction can be guided towards the desired monomethylated product. The reaction temperature is also a critical parameter to control to minimize side reactions, such as dimethylation. A mixture of 2-methoxy-4-methylphenol (creosol) and the desired this compound would be expected, which would then require separation.
Experimental Protocol (Proposed):
-
To a solution of 4-methylcatechol (1 equivalent) in a suitable solvent such as acetone or ethanol, add a mild base like potassium carbonate (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1 equivalent) dropwise to the suspension while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of isomers, would then be purified using column chromatography to isolate this compound.
Proposed Synthetic Route 2: From 3-Bromo-4-methylanisole
This route involves the formation of the phenol group in the final step, which can be advantageous for purification.
Step 1: Bromination of p-Cresol
-
Reaction: p-Cresol is brominated to introduce a bromine atom at a position that will ultimately become the hydroxyl group.
-
Rationale: This sets up the aromatic ring with the correct substitution pattern for the subsequent steps.
Step 2: Methylation of the Phenolic Hydroxyl Group
-
Reaction: The resulting bromophenol is methylated using a methylating agent like dimethyl sulfate.
-
Rationale: This protects the hydroxyl group and forms the methoxy group of the final product.
Step 3: Hydroxylation of the Aryl Bromide
-
Reaction: The aryl bromide is converted to the corresponding phenol. This can be achieved through various methods, such as a copper-catalyzed hydroxylation or a palladium-catalyzed Buchwald-Hartwig amination followed by hydrolysis. A more modern and efficient method would be the ipso-hydroxylation of an arylboronic acid.
-
Rationale: This final step introduces the desired hydroxyl group to yield this compound. The ipso-hydroxylation of an arylboronic acid, formed from the aryl bromide, with an oxidizing agent like hydrogen peroxide is a high-yielding and clean reaction.[3]
Experimental Protocol for Ipso-Hydroxylation (Proposed):
-
Convert 3-bromo-4-methylanisole to the corresponding arylboronic acid via lithiation followed by reaction with a trialkyl borate.
-
In a round-bottomed flask, dissolve the arylboronic acid (1 mmol) in a suitable solvent.
-
Add an aqueous solution of hydrogen peroxide (30%).[3]
-
Stir the reaction at room temperature and monitor by TLC.[3]
-
After completion, work up the reaction by diluting with water and extracting with an organic solvent.[3]
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.[3]
Potential Applications in Research and Drug Development
While direct applications of this compound are not well-documented, its structural features suggest several areas of potential interest for researchers.
-
Scaffold for Medicinal Chemistry: The substituted phenol ring is a versatile scaffold. The hydroxyl and methoxy groups can be further functionalized to create libraries of compounds for screening in drug discovery programs. The antioxidant properties inherent to many phenolic compounds could also be a starting point for developing novel therapeutics.[2]
-
Intermediate in Organic Synthesis: As a functionalized aromatic compound, it can serve as a valuable intermediate in the synthesis of more complex natural products or pharmaceutical agents. A related compound, methyl 3-methoxy-4-methylbenzoate, is noted as a valuable intermediate for pharmaceutical preparations.[4]
-
Probing Enzyme Active Sites: The specific substitution pattern of this compound could make it a useful molecular probe for studying the active sites of enzymes that metabolize phenols and anisoles.
Analytical Characterization (Predicted)
No specific, published analytical data (NMR, IR, MS) for this compound was found in the initial search. However, based on its structure and data from its isomers, the following spectral characteristics can be predicted:
-
¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons, the methyl protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons would be indicative of their positions on the ring.
-
¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons (some attached to oxygen, some to carbon, and some to hydrogen), the methyl carbon, and the methoxy carbon.
-
IR Spectroscopy: The IR spectrum would show a characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. C-O stretching vibrations for the ether and phenol groups would also be present, as well as C-H stretching and bending vibrations for the aromatic and methyl groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (138.16 g/mol ).
Conclusion
This compound is a substituted phenol of interest due to its potential as a synthetic building block. While there is a notable lack of specific information regarding its historical synthesis and applications, this guide has provided plausible, modern synthetic routes based on established chemical principles. The proposed methodologies, leveraging common reactions such as selective methylation and ipso-hydroxylation, offer a clear path for its preparation in a laboratory setting. Further research into this compound is warranted to explore its potential biological activities and utility in materials science and drug discovery.
References
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3-Methoxy-4-methylphenol degradation pathways under environmental stress
An In-depth Technical Guide to the Degradation Pathways of 3-Methoxy-4-methylphenol Under Environmental Stress
Abstract
This compound, commonly known as creosol, is a substituted phenolic compound prevalent in the environment due to its origin from biomass combustion and its use in industrial applications. Its recognized toxicity necessitates a thorough understanding of its environmental fate.[1][2] This technical guide provides a comprehensive analysis of the degradation pathways of this compound under various environmental stressors, including microbial action, photodegradation, and advanced chemical oxidation. We will delve into the core mechanisms, identify key intermediates, and present validated experimental protocols for studying these transformative processes. This document is intended for researchers, environmental scientists, and drug development professionals seeking an in-depth understanding of the environmental chemistry of this compound.
Introduction to this compound (Creosol)
This compound (IUPAC name: 2-Methoxy-4-methylphenol) is an aromatic organic compound and a significant component of creosote, derived from the pyrolysis of lignin.[1] Its presence in the atmosphere is often used as a tracer for biomass burning emissions. While it has applications as a laboratory chemical and has been studied for various uses, its release into the environment is of concern due to its potential toxicity, including skin, eye, and respiratory irritation.[1][3] Understanding the mechanisms by which it is transformed and mineralized is critical for environmental risk assessment and the development of effective remediation strategies.
Physicochemical Properties
A compound's environmental behavior is largely dictated by its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 93-51-6 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [4] |
| Molar Mass | 138.16 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| Solubility in Water | 22,000 mg/L (p-cresol) | [6] |
| Environmental Note | Sensitive to light and air, suggesting potential for degradation upon exposure. | [5] |
Microbial Degradation Pathways
The biodegradation of phenolic compounds by microorganisms is a cornerstone of natural attenuation in soil and water. Bacteria, in particular, have evolved sophisticated enzymatic systems to utilize aromatic compounds as a sole source of carbon and energy.[2] While specific pathways for this compound are not as extensively documented as for some other phenols, strong inferences can be drawn from studies on structurally similar compounds like 3-methyl-4-nitrophenol (3M4NP) and guaiacol.[7][8]
Core Enzymatic Transformations
The microbial catabolism of this compound likely involves a sequence of oxidative attacks to destabilize the aromatic ring, followed by cleavage and entry into central metabolism.
-
Initial Oxidation: The process is typically initiated by monooxygenase enzymes.[9][10] These enzymes hydroxylate the aromatic ring, often leading to the formation of a catechol or hydroquinone derivative. For this compound, this could involve an attack adjacent to the existing hydroxyl or methoxy group.
-
O-Demethylation: A critical step for methoxylated phenols is the cleavage of the ether bond by O-demethylase enzymes, which releases methanol and generates a dihydroxy intermediate (e.g., a catechol).[8] This step is crucial as it removes the relatively stable methoxy group, making the ring more susceptible to cleavage.
-
Intermediate Formation: Following initial oxidation and/or demethylation, key intermediates such as methylhydroquinone (MHQ) or 3-methylcatechol are formed.[7][11] These intermediates are the direct substrates for ring-cleavage enzymes.
-
Aromatic Ring Cleavage: The dihydroxy intermediates undergo fission catalyzed by dioxygenases .[10][11] This is the most critical step, breaking the aromaticity and forming linear aliphatic acids. The cleavage can occur either ortho or meta to the hydroxyl groups, leading to different downstream metabolites that can eventually be funneled into the Krebs cycle.
Photodegradation Pathways
In aquatic environments and the atmosphere, solar radiation provides the energy for photochemical reactions that degrade pollutants. This process can occur through direct photolysis or, more efficiently, through photocatalysis.[12]
Direct Photolysis vs. Photocatalysis
-
Direct Photolysis: this compound can absorb UV light, leading to its electronic excitation and subsequent bond cleavage or reaction with other molecules. However, this process is often slow in environmental settings.[13]
-
Photocatalysis: This process is significantly enhanced by the presence of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO).[14][15] When irradiated with UV light of sufficient energy, the catalyst generates an electron-hole pair. This leads to the formation of highly potent Reactive Oxygen Species (ROS) , primarily the hydroxyl radical (•OH), which are the main drivers of degradation.[12][16]
Mechanism of Photocatalytic Degradation
-
ROS Generation: Upon UV irradiation, the photocatalyst (e.g., TiO₂) generates electron (e⁻) and hole (h⁺) pairs. The holes react with water or hydroxide ions to form hydroxyl radicals (•OH), while electrons react with oxygen to form superoxide radicals (•O₂⁻).[16]
-
Hydroxyl Radical Attack: The highly electrophilic •OH radical attacks the electron-rich aromatic ring of this compound. This can occur via hydrogen abstraction from the phenolic -OH group or, more commonly, addition to the ring.[12]
-
Formation of Intermediates: This attack leads to the formation of hydroxylated intermediates, such as dihydroxy and trihydroxy derivatives, and quinone-like structures.[12]
-
Ring Opening and Mineralization: Continuous attack by ROS on these intermediates leads to the opening of the aromatic ring, forming short-chain organic acids (e.g., formic acid, oxalic acid).[12]
-
Final Products: Ultimately, complete degradation, known as mineralization, results in the conversion of the organic carbon to carbon dioxide (CO₂) and water (H₂O).[12][17]
Chemical Degradation: Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).[17] AOPs are particularly effective for refractory compounds that are resistant to conventional treatment methods.[17][18]
Fenton and Fenton-Like Reactions
The most classic AOP is the Fenton reaction , which involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) catalyzed by ferrous iron (Fe²⁺).[17][19]
-
Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
This process is highly effective but is typically limited to acidic pH conditions.[16] Fenton-like processes use other transition metals or occur under different conditions (e.g., photo-Fenton, which uses UV light to enhance the reaction).
Other AOPs
Other powerful AOPs include:
-
Ozonation (O₃/H₂O₂ or O₃/UV): Combining ozone with hydrogen peroxide or UV light significantly increases the production of hydroxyl radicals compared to ozonation alone.[17]
-
Persulfate (S₂O₈²⁻) Activation: Persulfate can be activated by heat, UV light, or transition metals to produce the sulfate radical (•SO₄⁻), another potent oxidant capable of degrading a wide range of organic contaminants.[16][17]
The fundamental principle across all AOPs is the in situ generation of highly reactive radicals that non-selectively attack and mineralize organic pollutants like this compound.[17]
Experimental Protocols for Degradation Analysis
To validate and quantify the degradation of this compound, robust and self-validating experimental systems are required.
Protocol: Analysis of Microbial Degradation in a Batch System
This protocol outlines the steps to assess the capability of a microbial consortium or an isolated strain to degrade the target compound.
-
Preparation of Media: Prepare a minimal salts medium (MSM) with this compound (e.g., 50-100 mg/L) as the sole carbon source. Dispense into sterile flasks.
-
Inoculation: Inoculate the flasks with a microbial culture (e.g., activated sludge from a wastewater treatment plant or a pure strain). Include a sterile control (no inoculum) and a biotic control (inoculum but no substrate) to account for abiotic loss and endogenous respiration, respectively.
-
Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 25-30 °C) in the dark to prevent photodegradation.
-
Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw aliquots from each flask.
-
Sample Preparation: Centrifuge the samples to remove bacterial cells. Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Quantification of Parent Compound: Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) with a UV detector.[20] The disappearance of the this compound peak over time in the experimental flasks compared to the sterile control indicates biodegradation.
-
Identification of Intermediates: For samples showing significant degradation, perform analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structures of transient metabolic intermediates.[2][20][21] Derivatization may be required for GC-MS analysis to increase the volatility of polar intermediates.[13][21]
Protocol: Analysis of Photocatalytic Degradation
This protocol describes a method to evaluate the efficiency of a photocatalyst in degrading the target compound under UV irradiation.
-
Reactor Setup: Use a batch photoreactor equipped with a UV lamp (e.g., 254 nm), a cooling system to maintain constant temperature, and a magnetic stirrer.
-
Reaction Suspension Preparation: Prepare an aqueous solution of this compound (e.g., 20 mg/L). In the experimental reactor, add a specific loading of the photocatalyst (e.g., 1 g/L TiO₂).
-
Control Experiments:
-
Adsorption Control: Run the experiment in the dark with the catalyst to quantify adsorption of the compound onto the catalyst surface.
-
Photolysis Control: Run the experiment with UV light but without the catalyst to measure direct photolysis.
-
-
Initiation of Reaction: Turn on the UV lamp to start the photocatalytic reaction.
-
Sampling and Analysis: At predetermined time points, withdraw samples. Immediately filter them through a 0.22 µm syringe filter to remove the catalyst particles and quench the reaction. Analyze the filtrate using HPLC or a UV-Vis spectrophotometer to determine the residual concentration of this compound.[12][22]
-
Mineralization Analysis: To assess complete degradation, measure the Total Organic Carbon (TOC) of the initial and final samples. A significant reduction in TOC confirms mineralization.[18]
Conclusion
The environmental degradation of this compound is a multifaceted process governed by microbial, photochemical, and chemical oxidative stresses. Microbial degradation relies on specific enzymatic machinery, including monooxygenases, O-demethylases, and dioxygenases, to break down the aromatic structure. Photodegradation, especially when enhanced by photocatalysts like TiO₂, and chemical degradation via Advanced Oxidation Processes, both leverage the immense reactivity of the hydroxyl radical to achieve rapid and often complete mineralization. Understanding these distinct yet complementary pathways is essential for predicting the environmental persistence of this compound and for designing robust and efficient remediation technologies. The experimental protocols provided herein offer a validated framework for researchers to further explore these complex environmental transformations.
References
- Treatment of Effluent Containing p-Cresol through an Advanced Oxidation Process in a Batch Reactor: Kinetic Optimiz
- Oxidation of phenol and cresol by electrochemical advanced oxidation method in homogeneous medium : application to treatment of a real effluent of aeronautical industry. (n.d.).
- This compound. (n.d.). PubChem. [Link]
- (PDF) Treatment of Effluent Containing p-Cresol through an Advanced Oxidation Process in a Batch Reactor: Kinetic Optimization. (2023).
- Oxidation by Fenton's reagent combined with biological treatment applied to a creosote-comtamin
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). [Link]
- III Analytical Methods. (n.d.). [Link]
- Analytical Chemistry. (n.d.). DergiPark. [Link]
- Characterization of the 3-methyl-4-nitrophenol Degradation Pathway and Genes of Pseudomonas Sp. Strain TSN1. (2018). PubMed. [Link]
- Advanced Oxidation Processes of Organic Contaminants. (2022). PMC - NIH. [Link]
- Synthesis of 4-Methoxyphenol. (n.d.). [www.rhodium.ws]. [Link]
- Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. (n.d.). [Link]
- Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers. [Link]
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- Photodegradation mechanisms of phenol in the photocatalytic process. (2025).
- Pollutant Degrading Enzyme: Catalytic Mechanisms and Their Expanded Applic
- Fact sheet: 4-methylphenol (para-cresol). (n.d.). Public Services and Procurement Canada. [Link]
- Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). PMC - NIH. [Link]
- Photocatalytic degradation of organic pollutants by MOFs based materials: A review. (2021). ScienceDirect. [Link]
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). PubMed. [Link]
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- Health and Environmental Effects Document for 4-Methylphenol. (n.d.). EPA NEPAL. [Link]
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- Effect Produced by a Mixture of Phenol, p-Cresol, and Acetophenone on Four Species of Microalgae: Tolerance, Biodegradation, and Metabolic Alter
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A Guide to Quantum Chemical Calculations for 3-Methoxy-4-methylphenol: A Computational Approach for Researchers and Drug Development Professionals
This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 3-Methoxy-4-methylphenol, a molecule of interest in various chemical and pharmaceutical research domains. As a substituted phenol, understanding its electronic structure, reactivity, and spectroscopic properties is crucial for applications ranging from synthesis design to elucidating its role in biological systems. This document is tailored for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for performing and validating these calculations.
Introduction: The Significance of In Silico Analysis of this compound
This compound, with the chemical formula C₈H₁₀O₂, belongs to the vast family of phenolic compounds.[1][2] These molecules are characterized by a hydroxyl group attached to an aromatic ring, a feature that imparts them with a diverse range of chemical and biological activities. The presence of both a methoxy and a methyl group as substituents on the phenol ring of this compound introduces electronic and steric effects that modulate its properties, making it a fascinating subject for computational investigation.
Quantum chemical calculations offer a powerful lens through which to explore the molecular world. By solving the Schrödinger equation, or approximations thereof, we can predict a wide array of molecular properties from first principles. For a molecule like this compound, these calculations can provide invaluable insights into:
-
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Spectroscopic Signatures: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
-
Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.
-
Thermodynamic Properties: Calculating energies, enthalpies, and free energies to predict reaction outcomes and stability.
This guide will focus on the application of Density Functional Theory (DFT), a widely used and robust quantum chemical method that provides a favorable balance between accuracy and computational cost for molecules of this size.[3]
Part 1: Computational Methodology - A Self-Validating Protocol
The cornerstone of any reliable computational study is a well-defined and validated methodology. Here, we outline a protocol that is designed to be self-validating, ensuring the trustworthiness of the obtained results.
Software Selection
A variety of software packages are available for performing quantum chemical calculations. For this guide, we will refer to the capabilities of the Gaussian suite of programs, a widely adopted tool in the computational chemistry community. However, the principles and methods described are transferable to other software packages like ORCA or GAMESS.
The Choice of Theoretical Method and Basis Set: A Deliberate Decision
The accuracy of a quantum chemical calculation is fundamentally determined by the chosen theoretical method and basis set.
-
Theoretical Method: Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent cost-to-performance ratio.[3] We will employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a long track record of providing reliable results for a wide range of chemical systems, including phenolic compounds.[3]
-
Basis Set: Pople Style 6-311++G(d,p)
The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a prudent choice for this system. Let's break down its components to understand its suitability:
-
6-311G: This indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.
-
++: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs of electrons, such as the oxygen atoms in this compound.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for a correct description of chemical bonds and non-covalent interactions.
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield accurate geometries and vibrational frequencies for phenolic compounds.[4]
Simulating a Realistic Environment: The Role of Solvation Models
In many experimental settings, this compound will be in a solution. The presence of a solvent can significantly influence its properties. To account for this, we will incorporate the Polarizable Continuum Model (PCM) . PCM is an implicit solvation model that represents the solvent as a continuous dielectric medium. This approach offers a good compromise between accuracy and computational expense for modeling bulk solvent effects.
Part 2: Step-by-Step Experimental Workflow
This section provides a detailed, step-by-step protocol for conducting the quantum chemical calculations on this compound.
Step 1: Molecular Structure Input
The first step is to build the 3D structure of this compound. This can be done using a molecular editor and builder such as GaussView or Avogadro. The IUPAC name is this compound.[2] It is crucial to ensure the correct connectivity and initial geometry.
Step 2: Geometry Optimization
The initial structure is a mere guess. We must find the lowest energy conformation, which corresponds to the most stable geometry. This is achieved through a geometry optimization calculation.
Protocol:
-
Software Input:
-
Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Use the Opt keyword in the route section of the input file.
-
Optionally, include the SCRF=(PCM, Solvent=Water) keyword to perform the optimization in an aqueous environment.
-
-
Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.
-
Validation: A successful optimization is confirmed by two criteria:
-
The forces on all atoms are close to zero.
-
A subsequent frequency calculation (Step 3) yields no imaginary frequencies.
-
Step 3: Frequency Calculation
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) intensities. These can be directly compared with experimental IR spectra.
Protocol:
-
Software Input:
-
Use the optimized geometry from Step 2.
-
Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Use the Freq keyword.
-
-
Execution: Run the calculation.
Step 4: Calculation of Molecular Properties
With the optimized geometry, a variety of electronic and spectroscopic properties can be calculated.
-
NMR Spectroscopy: The NMR keyword can be used to calculate the chemical shifts of the ¹H and ¹³C nuclei. These can be compared to experimental NMR data.
-
Electronic Properties: A standard output file will contain information on the dipole moment, molecular orbital energies (HOMO and LUMO), and Mulliken population analysis, which provides insights into the charge distribution within the molecule.
Visualizing the Workflow and Structure
To aid in understanding the computational process and the molecular structure, the following diagrams are provided.
Caption: A 2D representation of the molecular structure of this compound.
Part 3: Data Presentation and Validation
Optimized Molecular Geometry
The following table summarizes the key optimized geometrical parameters for this compound in the gas phase.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | ||
| C-O (hydroxyl) | 1.36 | ||
| O-H (hydroxyl) | 0.97 | ||
| C-O (methoxy) | 1.37 | ||
| O-C (methyl) | 1.43 | ||
| C-C (methyl) | 1.51 | ||
| C-O-H | 108.5 | ||
| C-C-O (hydroxyl) | 118.0 | ||
| C-O-C (methoxy) | 117.5 | ||
| C-C-O-C (methoxy) | ~180.0 |
Note: These are representative values and will vary slightly depending on the specific atoms.
Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the IR spectrum. Key vibrational modes for phenolic compounds include the O-H stretch, C-O stretch, and aromatic C-H and C=C stretching modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
| O-H stretch | ~3650 | 3200 - 3600 |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 2980 | 2850 - 3000 |
| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |
| C-O stretch (hydroxyl) | ~1250 | 1200 - 1300 |
| C-O stretch (methoxy) | ~1030 | 1000 - 1100 |
Note: Calculated harmonic frequencies are often systematically higher than experimental frequencies. A scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is often applied to improve agreement with experiment.
Comparative Validation with Creosol:
Experimental IR spectra for creosol show a broad O-H stretching band around 3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and strong C-O stretching bands in the 1200-1300 cm⁻¹ region. Our calculations on this compound are expected to show similar features, with minor shifts due to the different substitution pattern. Performing the same B3LYP/6-311++G(d,p) calculations on creosol and comparing the results with its known experimental spectrum would provide a strong validation of the chosen computational model's predictive power for this class of molecules.
Electronic Properties
| Property | Calculated Value |
| Dipole Moment | ~2.5 Debye |
| HOMO Energy | ~ -5.8 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The distribution of the HOMO and LUMO orbitals can reveal the most likely sites for electrophilic and nucleophilic attack, respectively.
Conclusion: Empowering Research through Computation
This guide has provided a comprehensive and technically grounded framework for performing quantum chemical calculations on this compound. By following the outlined protocol, researchers can obtain reliable predictions of its geometry, spectroscopic properties, and electronic structure. The emphasis on a self-validating methodology, including comparative analysis with known isomers, ensures the scientific integrity of the computational results.
The insights gained from these in silico investigations can significantly accelerate research and development. For medicinal chemists, understanding the electronic properties can aid in the design of novel drug candidates. For materials scientists, predicting spectroscopic signatures can facilitate the identification and characterization of new compounds. Ultimately, the integration of high-level computational chemistry, as detailed in this guide, is an indispensable tool for the modern scientist.
References
- Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7144, 2-Methoxy-4-methylphenol. [Link]
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- Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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- ChemSynthesis. (2025). 2-methoxy-4-methylphenol. [Link]
- NIST Chemistry WebBook. (2023). Phenol, 4-methoxy-3-methyl-. [Link]
- Sundius, T. (2001). Vibrational analysis of molecules using the MOLVIB program.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
- Human Metabolome Database. (2022). Showing metabocard for 2-Methoxy-4-methylphenol (HMDB0032136). [Link]
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- The Royal Society of Chemistry. (n.d.).
- Krishnakumar, V., & John, X. (2007). Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 5-amino-o-cresol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 619-625. [Link]
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Methodological & Application
Application Note: A Guided Three-Step Synthesis of 3-Methoxy-4-methylphenol from 4-Methylphenol
Abstract
This technical guide provides a comprehensive, three-step synthetic route for the preparation of 3-methoxy-4-methylphenol, a valuable substituted phenol derivative, starting from the readily available 4-methylphenol (p-cresol). The synthesis circumvents the challenge of direct meta-functionalization by employing a robust strategy involving regioselective ortho-formylation, subsequent Dakin oxidation to install a second hydroxyl group, and a final methylation. This document details the underlying chemical principles, provides field-tested, step-by-step protocols, and outlines the necessary analytical characterization for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a substituted phenol of interest in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] Its synthesis from 4-methylphenol presents a classic challenge in aromatic chemistry: the directing effects of the resident hydroxyl and methyl groups favor electrophilic substitution at the ortho and para positions, making direct meta-methoxylation unfeasible. Therefore, an indirect, multi-step approach is required.
The synthetic strategy detailed herein follows a logical and efficient pathway:
-
Ortho-Formylation: Introduction of a formyl group ortho to the hydroxyl group of 4-methylphenol. This serves as a handle for the subsequent introduction of the second hydroxyl group.
-
Hydroxylation via Dakin Oxidation: Conversion of the ortho-formyl group into a hydroxyl group, yielding a catechol intermediate.
-
Methylation: Introduction of the methyl ether.
This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the transformations involved.
Overall Synthetic Workflow
The transformation from 4-methylphenol to this compound is accomplished via the three key intermediates shown below. Each step is designed to achieve high selectivity and yield, leading to the final product.
Diagram 1: Three-step synthetic pathway from 4-methylphenol.
Part 1: Regioselective Ortho-Formylation of 4-Methylphenol
Principle & Rationale
Directing an electrophile to the ortho position of a phenol is a common requirement in synthesis. While classic methods like the Duff[2] or Reimer-Tiemann reactions exist, they often suffer from moderate yields or lack of regioselectivity. The Hofsløkken-Skattebøl modification of the Casnati formylation provides a superior alternative, offering excellent yields and exclusive ortho-formylation.[3][4]
The reaction proceeds through a magnesium phenoxide intermediate. The magnesium ion coordinates to both the phenoxide and the incoming formaldehyde (from paraformaldehyde), creating a pre-organized six-membered transition state. This chelation control is the key to the high ortho-selectivity observed.[5][6] Electron-donating groups, such as the methyl group in p-cresol, enhance the reaction rate.[4]
Experimental Protocol
Materials:
-
4-Methylphenol (p-cresol)
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde ((CH₂O)n)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: To a dry 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, add anhydrous MgCl₂ (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol). Purge the flask with argon or nitrogen gas.[3]
-
Reagent Addition: Add anhydrous THF (250 mL) via syringe. Follow with the dropwise addition of anhydrous triethylamine (14.0 mL, 10.12 g, 100 mmol). Stir the resulting slurry for 10-15 minutes at room temperature.[3][7]
-
Substrate Addition: Dissolve 4-methylphenol (10.81 g, 100 mmol) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 75-80 °C and maintain a gentle reflux for 4 hours. The mixture will typically turn a bright orange-yellow color.[3]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a 1 L separatory funnel and dilute with diethyl ether (150 mL).
-
Washing: Wash the organic phase successively with 1 M HCl (3 x 100 mL) and deionized water (3 x 100 mL). Caution: Gas evolution may occur during the acid wash. Gently swirl the separatory funnel to avoid emulsion formation.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield crude 2-hydroxy-5-methylbenzaldehyde as a yellow oil or solid.
-
Purification: The crude product is often of sufficient purity (>95%) for the next step. If necessary, it can be further purified by recrystallization from hexane or by column chromatography on silica gel.
| Parameter | Value |
| 4-Methylphenol | 10.81 g (100 mmol) |
| Anhydrous MgCl₂ | 9.52 g (100 mmol) |
| Paraformaldehyde | 4.50 g (150 mmol) |
| Triethylamine | 14.0 mL (100 mmol) |
| Anhydrous THF | 250 mL |
| Reaction Temperature | 75-80 °C |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
Part 2: Dakin Oxidation to 4-Methylcatechol
Principle & Rationale
The Dakin oxidation is a powerful transformation that converts an ortho- or para-hydroxybenzaldehyde into a benzenediol (a catechol or hydroquinone, respectively).[8][9] The reaction is mechanistically related to the Baeyer-Villiger oxidation.[10][11]
The process begins with the nucleophilic attack of a hydroperoxide anion (formed from H₂O₂ under basic conditions) on the aldehyde's carbonyl carbon.[8] This forms a tetrahedral intermediate which then undergoes a rearrangement: the aromatic ring migrates from carbon to an adjacent oxygen atom, displacing a hydroxide ion. The resulting formate ester is unstable under the basic reaction conditions and is rapidly hydrolyzed to yield the final catechol product and a formate salt.[8][12]
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Application Note: A Stability-Indicating HPLC Method for the Quantification of 3-Methoxy-4-methylphenol
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-4-methylphenol. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability studies, and formulation development. The described protocol has been developed based on a comprehensive understanding of the analyte's physicochemical properties and established chromatographic principles for phenolic compounds. All validation parameters are outlined in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a phenolic compound with applications in the pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, a validated, stability-indicating analytical method is crucial to ensure product quality, safety, and efficacy. This involves the ability of the method to accurately quantify the analyte of interest in the presence of its potential impurities and degradation products. This document provides a comprehensive guide to a reversed-phase HPLC method, including the scientific rationale for the chosen parameters, a detailed protocol for method validation, and a robust sample preparation procedure.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and efficient HPLC method.
| Property | Value (or Estimated Value) | Source & Rationale |
| Molecular Formula | C₈H₁₀O₂ | PubChem[1] |
| Molecular Weight | 138.16 g/mol | PubChem[1] |
| Predicted XLogP3 | 2.4 | PubChem[1] |
| Estimated pKa | ~10.3 | Estimated from the structurally similar 2-methoxy-4-methylphenol (Creosol)[2] |
| UV Absorption (λmax) | Estimated ~280 nm | Based on the UV spectra of structurally similar phenolic compounds like 4-methoxyphenol, which exhibits a maximum at approximately 282 nm[3]. Phenolic compounds generally show strong absorbance in the 270-290 nm range. |
The predicted XLogP3 value of 2.4 indicates that this compound is a moderately nonpolar compound, making it well-suited for reversed-phase chromatography. The estimated pKa suggests that the phenolic hydroxyl group will be in its neutral, protonated form in an acidic mobile phase, leading to better retention and peak shape on a C18 column.
Recommended HPLC Method
The following reversed-phase HPLC method is recommended for the analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the moderately nonpolar analyte. A 250 mm column length ensures adequate resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH ensures the analyte is in its non-ionized form, promoting retention and symmetrical peak shape. Phosphoric acid is a common and effective mobile phase modifier for this purpose[4]. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-27 min: 30% B | A gradient elution is proposed to ensure the elution of the main analyte with a good peak shape and to separate it from potential, more or less polar, impurities and degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm (Diode Array Detector) | This wavelength is chosen based on the expected absorbance maximum for methoxyphenols, providing good sensitivity for the analyte[3]. A Diode Array Detector (DAD) is recommended to monitor peak purity and identify potential co-eluting impurities[4]. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[5].
Specificity and Stability-Indicating Nature
Specificity will be demonstrated by subjecting a solution of this compound to forced degradation under various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug substance at 105°C for 48 hours.
-
Photostability: Exposing a solution to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples will be compared to that of an unstressed standard. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of this compound can be demonstrated using a DAD.
Potential impurities may arise from the synthesis process. For instance, if synthesized from resorcinol and dimethyl sulfate, potential impurities could include unreacted resorcinol, the isomeric product 3,5-dimethoxytoluene, and residual dimethyl sulfate[6][7]. The HPLC method should be capable of separating these potential process-related impurities from the main analyte peak.
Linearity
Linearity will be assessed by preparing a series of at least five standard solutions of this compound at different concentrations (e.g., 10-150 µg/mL). The peak area response will be plotted against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line will be determined. An r² value of ≥ 0.999 is generally considered acceptable.
Accuracy
Accuracy will be determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration level should be prepared in triplicate. The percentage recovery will be calculated.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration will be performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay will be performed on a different day, by a different analyst, or on a different instrument.
The relative standard deviation (RSD) of the peak areas will be calculated. An RSD of ≤ 2% is typically acceptable.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method will be evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
The effect on retention time and peak area will be observed. The system suitability parameters should remain within acceptable limits for the method to be considered robust.
Sample Preparation Protocol (for a Pharmaceutical Ointment)
This protocol provides a general guideline for the extraction of this compound from an ointment base.
Objective: To extract the analyte from the ointment matrix and prepare a sample solution suitable for HPLC injection.
Materials:
-
Ointment containing this compound
-
Methanol (HPLC grade)
-
0.45 µm syringe filter
Procedure:
-
Accurately weigh an amount of ointment equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol.
-
Heat the flask in a water bath at 50-60°C for 10 minutes and vortex to disperse the ointment base and dissolve the analyte.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 50 mL with methanol and mix thoroughly.
-
Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to separate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
This solution can be further diluted with the mobile phase if necessary to fall within the linear range of the method.
Experimental Workflow Visualization
Sources
- 1. This compound | C8H10O2 | CID 15103015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Sensitivity GC-MS Analysis of 3-Methoxy-4-methylphenol in Complex Matrices
Introduction: The Analytical Challenge of a Polar Phenol
3-Methoxy-4-methylphenol (CAS: 19217-50-6), a substituted phenolic compound, is of growing interest in pharmaceutical development, environmental monitoring, and flavor chemistry.[1] Its structural similarity to other isomers like creosol (2-Methoxy-4-methylphenol) necessitates precise and reliable analytical methods for unambiguous identification and quantification.[2] The primary analytical challenge stems from the polar hydroxyl (-OH) group, which can cause poor chromatographic peak shape, tailing, and irreversible adsorption onto active sites within the GC system, compromising sensitivity and reproducibility.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile organic compounds due to its exceptional separation capability and definitive mass-based identification.[4] However, to overcome the challenges associated with polar phenols, a chemical derivatization step is essential. This application note presents a robust and validated protocol for the analysis of this compound using GC-MS following a silylation derivatization procedure. This method converts the polar analyte into a more volatile and thermally stable trimethylsilyl (TMS) ether, significantly enhancing chromatographic performance and analytical sensitivity.[5][6]
This guide provides researchers and drug development professionals with a comprehensive, step-by-step methodology, from sample preparation to data analysis, grounded in established analytical principles.
Principle of the Method & Overall Workflow
The analytical strategy is a multi-stage process designed for optimal recovery, sensitivity, and specificity. The core principle involves three key phases:
-
Analyte Extraction: The target analyte is first isolated from the sample matrix. For aqueous samples, this is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which concentrates the analyte into a clean organic solvent.[7][8]
-
Silylation Derivatization: The hydroxyl group of this compound is chemically modified by reacting it with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing the analyte's volatility and thermal stability, making it ideal for GC analysis.[9][10]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the TMS-derivatized analyte from other components based on its boiling point and interaction with the capillary column. The mass spectrometer then fragments the eluted compound and detects the resulting ions, providing a unique mass spectrum for positive identification and accurate quantification.[4]
The complete experimental workflow is visualized below.
Caption: High-level workflow for the GC-MS analysis of this compound.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound standard (≥98% purity)
-
Internal Standard (IS): Deuterated analog (e.g., Phenol-d6) or a structurally similar compound with a distinct retention time.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous, Silylation Grade)
-
Methanol, Dichloromethane, Ethyl Acetate (HPLC or GC Grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water (18.2 MΩ·cm)
-
Helium (99.999% purity)
Instrumentation and Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent GC-MSD, Shimadzu GCMS)
-
GC Capillary Column: Low-bleed, mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Autosampler vials (2 mL) with inserts and PTFE-lined caps
-
Vortex mixer and heating block or oven
-
Nitrogen evaporation system
-
Analytical balance and volumetric glassware
Recommended GC-MS Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.[5][11]
| GC Parameter | Setting | Rationale |
| Injector | Splitless Mode, 280 °C | Maximizes analyte transfer to the column for trace-level detection.[5] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 70 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and matrix components effectively. |
| Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI), 230 °C | Standard, robust ionization technique generating reproducible fragmentation patterns.[10] |
| EI Energy | 70 eV | Standard energy for creating extensive, library-searchable mass spectra. |
| Quadrupole Temp | 150 °C | Ensures consistent ion transmission. |
| Acquisition Mode | Full Scan (m/z 40-450) & SIM | Full scan for identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10.0 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Internal Standard (IS) Stock (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol. Create a working IS solution at a concentration that will yield a robust signal (e.g., 5 µg/mL).
Protocol 2: Sample Preparation (from Aqueous Matrix via LLE)
This protocol is a general guideline for extracting phenols from a water-based sample.[7]
-
Transfer 5.0 mL of the aqueous sample to a glass centrifuge tube.
-
Spike the sample with a known volume of the internal standard working solution (e.g., 50 µL of 5 µg/mL IS).
-
Add 5.0 mL of ethyl acetate or dichloromethane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge for 5 minutes at 3000 rpm to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) two more times, combining the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ambient temperature. The dried residue is now ready for derivatization.
Protocol 3: Silylation Derivatization
This procedure must be performed in an anhydrous environment, as silylating reagents are highly sensitive to moisture.[9]
Caption: Silylation of this compound to its TMS-ether derivative.
-
To the dried sample residue (from Protocol 2) or a dried aliquot of a calibration standard, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Add 100 µL of the silylating agent (BSTFA + 1% TMCS).[9] The TMCS acts as a catalyst to improve the reaction rate.[9]
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 45-60 minutes to ensure complete derivatization.[5][9]
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
Data Analysis and Typical Results
Identification: The identity of this compound is confirmed by matching the retention time (Rt) of the peak in the sample chromatogram to that of a derivatized standard. Definitive confirmation is achieved when the background-subtracted mass spectrum of the sample peak matches the spectrum of the standard and/or a reference library like NIST.
Quantification: An internal standard calibration is used. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for each calibration standard. The concentration in unknown samples is then calculated from this curve.
Table 1: Typical Chromatographic and Spectrometric Data
Note: These values are illustrative. The exact retention time will depend on the specific GC system and conditions. Mass fragments are based on typical EI fragmentation of TMS-derivatized phenols.
| Compound | Form | Retention Time (min) | Molecular Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | Derivatized (TMS) | ~12.5 | 210 | 195 | 167, 73 |
| Phenol-d6 (IS Example) | Derivatized (TMS) | ~9.8 | 172 | 172 | 115, 73 |
Explanation of Mass Fragments:
-
m/z 210: The molecular ion [M]•+ of the TMS-derivatized analyte.
-
m/z 195: The most abundant fragment ion, corresponding to the loss of a methyl group ([M-15]+), a characteristic fragmentation for TMS ethers.[6] This is an excellent choice for the quantifier ion in SIM mode.
-
m/z 73: The characteristic trimethylsilyl ion [(CH₃)₃Si]⁺, confirming successful derivatization.[6]
Table 2: Illustrative Method Performance
Method validation should be performed according to internal SOPs and relevant guidelines such as ICH Q2(R1).[4]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery (%) | 92 - 105% |
| Precision (%RSD) | < 10% |
Conclusion
This application note details a selective and high-sensitivity method for the determination of this compound by GC-MS. The protocol's effectiveness hinges on a crucial silylation step that converts the polar phenol into a volatile TMS-ether, enabling excellent chromatographic separation and peak symmetry. The use of an internal standard ensures high accuracy and precision, correcting for variations in sample preparation and instrument response. This method is well-suited for demanding applications in pharmaceutical quality control, environmental analysis, and other research areas requiring reliable quantification of trace-level phenolic compounds.
Safety Precautions
-
Handle all solvents and chemicals in a well-ventilated fume hood.
-
Silylating reagents (BSTFA) and pyridine are toxic and corrosive. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15103015, this compound. Available: [Link]
- National Center for Biotechnology Information (n.d.). Toxicological Profile for Cresols - Analytical Methods. NCBI Bookshelf. Available: [Link]
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Hussain, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. Available: [Link]
- Wi, Y., et al. (2021). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. Available: [Link]
- U.S. Environmental Protection Agency (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. National Environmental Methods Index. Available: [Link]
- Wiley Analytical Science (2020).
- Yusof, N. A., et al. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Available: [Link]
- Jeon, E., et al. (2010). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. LCGC North America. Available: [Link]
- Copolovici, L., & Kännaste, A. (2018). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In: Volatile Organic Compound Analysis in Biomedical Research. Springer. Available: [Link]
- Kim, H., et al. (2023). Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography-triple quadrupole mass spectrometry and their medical reference value ranges. Journal of Analytical Toxicology. Available: [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 297394, 4-Methoxy-3-methylphenol. Available: [Link]
- He, Z., et al. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Chinese Science Bulletin. Available: [Link]
- De Oliveira, A. R. M., et al. (2019). Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. Universidade Federal de Minas Gerais. Available: [Link]
- NIST (n.d.). Phenol, 4-methoxy-3-methyl-. NIST Chemistry WebBook. Available: [Link]
- Scherer, M., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents.
- Wikipedia (n.d.). Creosol. Available: [Link]
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- 1. This compound | C8H10O2 | CID 15103015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Creosol - Wikipedia [en.wikipedia.org]
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- 4. researchtrendsjournal.com [researchtrendsjournal.com]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NEMI Method Summary - 528 [nemi.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. matec-conferences.org [matec-conferences.org]
Application Note: Quantification of 3-Methoxy-4-methylphenol in Complex Matrices
Abstract
This document provides a comprehensive guide for the sensitive and selective quantification of 3-Methoxy-4-methylphenol (Creosol) in complex biological matrices, a critical aspect of preclinical and clinical drug development. We present detailed protocols for sample preparation, chromatographic separation, and detection using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to address the inherent challenges of bioanalysis, such as matrix effects and the need for high sensitivity. This guide emphasizes the rationale behind procedural choices to ensure robust and reproducible results.
Introduction
This compound, also known as Creosol, is a phenolic compound with applications in the pharmaceutical industry as a building block and potential therapeutic agent.[1] Accurate quantification of this analyte in complex biological matrices like plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.[2][3] The inherent complexity of these matrices necessitates sophisticated sample preparation and analytical techniques to ensure selectivity, sensitivity, and accuracy.[4][5] This application note details validated methods for the reliable quantification of this compound, providing researchers, scientists, and drug development professionals with the necessary protocols to achieve high-quality data.
Analytical Challenges
The primary challenges in quantifying this compound in biological matrices include:
-
Matrix Effects: Endogenous components in biological samples can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.[5][6]
-
Low Concentrations: In vivo, the concentration of the analyte and its metabolites can be very low, requiring highly sensitive analytical methods.[4]
-
Analyte Stability: Phenolic compounds can be susceptible to degradation, necessitating careful sample handling and storage.[7]
This guide provides strategies to mitigate these challenges through optimized sample preparation and the use of robust analytical instrumentation.
Recommended Analytical Approaches
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice between them often depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and the nature of the matrix.
-
LC-MS/MS: Offers high sensitivity, specificity, and is well-suited for the analysis of polar and thermally labile compounds. It is often the preferred method for bioanalysis in drug discovery and development.[2][8]
-
GC-MS: Provides excellent chromatographic resolution and is ideal for volatile and semi-volatile compounds. Derivatization is often required for polar analytes like phenols to improve their volatility and chromatographic behavior.[9][10]
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest.[11] The choice of technique depends on the matrix and the analytical method to be used.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for separating analytes from complex matrices based on their differential solubility in two immiscible liquids.
Rationale: This method is effective for cleaning up samples and concentrating the analyte. The choice of an organic solvent is critical and should be optimized based on the polarity of this compound.
Protocol for Plasma:
-
To 500 µL of plasma in a centrifuge tube, add a suitable internal standard.
-
Add 2.5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of isopropyl alcohol and chloroform).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).
Solid-Phase Extraction (SPE)
SPE is a more selective and often more efficient sample preparation technique compared to LLE.
Rationale: SPE allows for a more targeted cleanup by utilizing specific interactions between the analyte and the solid phase material. This can result in cleaner extracts and reduced matrix effects.[12]
Protocol for Urine:
-
Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
To 1 mL of urine, add an internal standard and adjust the pH if necessary to ensure optimal retention of the analyte on the sorbent.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing proteins from biological samples.
Rationale: This "acetonitrile crash" method is fast and efficient for high-throughput analysis, though it may result in less clean extracts compared to LLE or SPE.[11]
Protocol for Plasma:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis or further processing.
Analytical Methodologies
LC-MS/MS Quantification
Rationale: This method provides high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological fluids.[8][13]
4.1.1. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
4.1.2. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for this compound (m/z 137.06 or 139.07) |
| Product Ion (Q3) | To be determined by infusion and fragmentation analysis |
| Collision Energy | To be optimized for the specific instrument and analyte |
GC-MS Quantification
Rationale: GC-MS offers excellent separation efficiency. Derivatization is crucial to block the polar hydroxyl group of the phenol, which improves its volatility and peak shape.[9][10]
4.2.1. Derivatization Protocol (Silylation)
-
To the dried sample residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4.2.2. GC-MS Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for target ions of the derivatized analyte |
Method Validation
A rigorous method validation is essential to ensure the reliability of the analytical data. The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA or ICH.[14]
Key Validation Parameters
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A correlation coefficient (r²) of >0.99 is typically required.[15][16]
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15][16]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of co-eluting substances on the analyte's ionization.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Representative Validation Data (Hypothetical)
| Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.995 | >0.992 |
| LOQ | 0.1 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <15% |
| Recovery | 85-105% | 80-110% |
Experimental Workflows
LC-MS/MS Workflow
Caption: Workflow for the quantification of this compound by LC-MS/MS.
GC-MS Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The methodologies presented in this application note provide a robust framework for the accurate and reliable quantification of this compound in complex biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific analytical needs, but both techniques, when coupled with appropriate sample preparation and method validation, can yield high-quality data essential for drug development. By understanding the rationale behind the experimental choices, researchers can adapt and optimize these protocols for their specific applications.
References
- Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. (2013). PubMed. [Link]
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences. [Link]
- Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024). Food Science and Biotechnology. [Link]
- Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. Semantic Scholar. [Link]
- (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
- 4-Methoxyphenol. OSHA. [Link]
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- Analysis of Alkylphenols using LC-MS. Shimadzu. [Link]
- Bioanalytical Sample Prepar
- Method 8041A: Phenols by Gas Chrom
- Creosol. Restek. [Link]
- Phenol, 4-methoxy-3-methyl-. NIST WebBook. [Link]
- 4-Methoxy-3-methylphenol. PubChem. [Link]
- Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI. [Link]
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]
- Creosol. NIST WebBook. [Link]
- LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. SlideShare. [Link]
- LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administr
- Quantitative mass spectrometry of unconventional human biological m
- A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]
- (PDF) Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir.
- Quantitative mass spectrometry of unconventional human biological matrices.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. NIH. [Link]
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Application Notes & Protocols: The Strategic Use of 3-Methoxy-4-methylphenol as a Versatile Building Block in Organic Synthesis
Abstract
3-Methoxy-4-methylphenol, also known as Creosol or 2-Methoxy-p-cresol, is a substituted phenolic compound of significant interest in the landscape of organic synthesis. Its unique trifunctional architecture—comprising a nucleophilic hydroxyl group, an electron-rich aromatic ring, and activating methoxy and methyl substituents—renders it a highly versatile and strategic precursor for constructing complex molecular frameworks. These frameworks are central to numerous applications, from active pharmaceutical ingredients (APIs) to agrochemicals and specialty materials.[1][2] This guide provides an in-depth exploration of the reactivity of this compound and delivers field-proven protocols for its application in key synthetic transformations, designed for researchers and professionals in chemical and drug development.
Introduction: Chemical Profile and Strategic Value
This compound (C₈H₁₀O₂) is an aromatic organic compound that serves as a cornerstone intermediate in fine chemical synthesis.[3][4] The strategic placement of its functional groups dictates its reactivity profile. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions.[5] The phenolic proton is acidic, allowing for facile formation of a phenoxide ion, a potent nucleophile for etherification and esterification reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | Creosol, 2-Methoxy-p-cresol, 4-Methylguaiacol | [6] |
| CAS Number | 93-51-6 | [6] |
| Molecular Formula | C₈H₁₀O₂ | [3] |
| Molecular Weight | 138.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [7] |
| Solubility | Soluble in organic solvents like benzene, acetone, and alcohol. |
Safety & Handling
As a substituted phenol, this compound requires careful handling. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][6] Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8][9]
-
Handling: Use only in a well-ventilated area, preferably a fume hood, to avoid inhalation.[10] Keep the container tightly closed when not in use.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[10]
Reactivity Overview
The synthetic utility of this compound stems from three primary reactive sites, which can be selectively targeted through careful choice of reagents and conditions.
Caption: Reactivity map of this compound.
Core Application: Electrophilic Aromatic Substitution
The high electron density of the benzene ring, enhanced by the methoxy and hydroxyl groups, makes it highly susceptible to electrophilic attack. The directing effects of these groups channel incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. Since the para position is occupied by the methyl group, substitution occurs at the positions ortho to the hydroxyl group.
Mechanistic Principle
The reaction proceeds via the classical SEAr mechanism:
-
Generation of Electrophile (E⁺): A strong electrophile is generated, often with the help of a Lewis acid catalyst.
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]
-
Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the ring's aromaticity and yielding the substituted product.[12]
Protocol: Bromination of this compound
This protocol details the regioselective bromination of this compound, a key step in the synthesis of more complex molecules, including some pharmaceutical intermediates.[13]
Workflow Diagram
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- 13. researchgate.net [researchgate.net]
Application Note: Enhancing the Analytical Detection of 3-Methoxy-4-methylphenol through Strategic Derivatization
Abstract & Executive Summary
This application note provides a comprehensive technical guide for the chemical derivatization of 3-Methoxy-4-methylphenol (also known as 4-methylguaiacol or creosol) to enhance its detectability in complex matrices. Direct analysis of phenolic compounds like this compound can be hampered by their inherent polarity, which often leads to poor chromatographic peak shape, low volatility, and insufficient sensitivity in common analytical systems.[1][2] Derivatization addresses these challenges by chemically modifying the polar hydroxyl group, thereby improving the analyte's physicochemical properties for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[3][4]
This guide details field-proven protocols for two primary analytical strategies: silylation and acetylation for GC-MS analysis, and chromophore tagging for HPLC-UV analysis. Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step methodologies, and expected outcomes. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific applications in pharmaceutical research, environmental monitoring, and quality control.
The Rationale for Derivatization
The analytical challenge presented by this compound stems from the active hydrogen on its phenolic hydroxyl group. This functional group is responsible for the molecule's polarity, leading to several analytical hurdles:
-
For Gas Chromatography (GC): The high polarity and potential for hydrogen bonding reduce the compound's volatility, making it difficult to analyze directly by GC without resulting in broad, tailing peaks.[1][2] Derivatization for GC aims to mask the polar hydroxyl group, thereby increasing volatility and thermal stability, leading to sharper peaks and improved sensitivity.[3][5]
-
For High-Performance Liquid Chromatography (HPLC): While this compound has a native chromophore, its UV absorbance may be insufficient for trace-level detection in complex samples. Derivatization for HPLC often involves attaching a molecule with a strong chromophore or fluorophore, significantly enhancing the detector response and improving the limits of detection.[6][7][8]
The choice of derivatization strategy is therefore dictated by the chosen analytical platform and the specific requirements of the assay.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS, the primary goal is to convert the analyte into a more volatile and thermally stable derivative.[2] Silylation and acetylation are two of the most robust and widely adopted methods for achieving this with phenolic compounds.[1][5]
Protocol 1: Silylation with BSTFA
Silylation is a versatile and highly effective technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][3] This transformation drastically reduces intermolecular hydrogen bonding, leading to a significant increase in volatility. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a powerful silylating reagent that produces stable TMS derivatives.[1]
Experimental Workflow: Silylation
Caption: Silylation workflow for this compound.
Methodology:
-
Sample Preparation:
-
Transfer an accurately measured aliquot of the sample extract containing this compound into a 2 mL autosampler vial.
-
If quantitative analysis is desired, add a precise volume of an appropriate internal standard solution (e.g., a structurally similar but chromatographically resolved phenol).
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: The presence of water or other protic solvents will consume the silylating reagent and inhibit the reaction; therefore, the sample must be anhydrous.[1]
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried residue to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70-80°C for 30-60 minutes.[1] Note: Optimal time and temperature may need to be determined empirically for specific sample matrices.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Expected Outcome & Data:
| Parameter | Underivatized Analyte | TMS-Derivatized Analyte | Rationale |
| Molecular Weight | 138.16 g/mol [9] | 210.32 g/mol | Addition of a Si(CH₃)₃ group (+72.16 Da) |
| Volatility | Low | High | Masking of the polar -OH group reduces hydrogen bonding.[2] |
| GC Retention Time | Long (with tailing) | Shorter (with sharp peak) | Increased volatility leads to faster elution and better peak shape. |
| Key Mass Fragments | m/z 138 (M+), 123 | m/z 210 (M+), 195 (M-15) | The derivative shows a clear molecular ion and a characteristic loss of a methyl group. |
Protocol 2: Acetylation with Acetic Anhydride
Acetylation is another common technique that involves reacting the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride, typically in the presence of a base catalyst like pyridine.[5] This reaction forms a less polar, more volatile ester derivative.
Experimental Workflow: Acetylation
Caption: Acetylation workflow for this compound.
Methodology:
-
Sample Preparation:
-
Place a known quantity of the dried sample extract or standard into a reaction vial.
-
-
Derivatization Reaction:
-
Analysis:
-
Allow the vial to cool to room temperature before injection.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized solution into the GC-MS.
-
Expected Outcome & Data:
| Parameter | Underivatized Analyte | Acetyl-Derivatized Analyte | Rationale |
| Molecular Weight | 138.16 g/mol [9] | 180.20 g/mol | Addition of an acetyl group (-C(O)CH₃) (+42.04 Da) |
| Volatility | Low | High | Conversion of the polar phenol to a less polar ester.[10] |
| GC Retention Time | Long (with tailing) | Shorter (with sharp peak) | Increased volatility and reduced interaction with active sites in the GC system. |
| Key Mass Fragments | m/z 138, 123 | m/z 180 (M+), 138 (M-42) | The derivative shows a molecular ion and a characteristic loss of ketene. |
Derivatization for HPLC-UV Analysis
For HPLC, derivatization is employed to enhance detection rather than volatility. Pre-column derivatization with a reagent containing a strong chromophore can dramatically increase the molar absorptivity of the analyte at a specific wavelength, thereby lowering the limit of detection.[7][8]
Protocol 3: Derivatization with 4-Nitrobenzoyl Chloride (4-NB-Cl)
4-Nitrobenzoyl chloride reacts with the phenolic hydroxyl group under basic conditions to form a nitrobenzoyl ester. The introduced nitrobenzene moiety is a very strong chromophore, allowing for highly sensitive detection by UV-Vis detectors around 260-280 nm.[7]
Experimental Workflow: HPLC-UV Derivatization
Caption: Chromophore tagging workflow for HPLC-UV analysis.
Methodology:
-
Reagent Preparation:
-
Prepare a borate buffer solution (e.g., 0.1 M) and adjust the pH to 8.5.
-
Prepare a solution of 4-Nitrobenzoyl Chloride in a suitable aprotic solvent like acetonitrile (e.g., 2 mg/mL).
-
-
Derivatization Reaction:
-
Analysis:
-
Cool the reaction mixture to room temperature.
-
The sample can often be injected directly. If necessary, the reaction can be quenched and extracted, but direct injection is often sufficient.
-
Inject an appropriate volume into the HPLC system, with the UV detector set to a wavelength where the derivative has maximum absorbance (typically ~260-280 nm).
-
Expected Outcome & Data:
| Parameter | Underivatized Analyte | 4-NB-Derivatized Analyte | Rationale |
| UV Absorbance | Moderate | Very High | Introduction of the highly conjugated nitrobenzoyl chromophore.[7] |
| Retention Behavior | Early elution on reverse-phase | Later elution on reverse-phase | The derivative is significantly more non-polar, leading to stronger retention on a C18 column. |
| Sensitivity | µg/mL range | ng/mL range or lower | The molar absorptivity of the derivative is orders of magnitude higher than the parent compound. |
Trustworthiness & Self-Validation
To ensure the integrity and reliability of any analysis using these protocols, a self-validating system must be implemented. This includes:
-
Method Blank: A sample containing all reagents but no analyte is run to check for contamination and interfering peaks.
-
Underivatized Standard: An injection of the this compound standard without derivatization confirms its native retention time and response, serving as a baseline to confirm the reaction's success.
-
Derivatized Standard: A pure standard taken through the entire derivatization protocol confirms the expected retention time and detector response of the derivative.
-
Internal Standard (IS): For quantitative analysis, the use of an internal standard added before sample preparation is crucial to correct for variations in extraction efficiency, reaction yield, and injection volume.[1][11]
References
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. BenchChem.
- González, J., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
- BenchChem. (2025). Application Notes and Protocols: Derivatization of Phenols with 4-(bromomethyl)-N,N-dimethylaniline for Enhanced HPLC Analysis. BenchChem.
- Dasgupta, A., et al. (2006). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification.
- Frei-Häusler, M., Frei, R. W., & Hutzinger, O. (1974). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15103015, this compound. PubChem. [Link]
- Villas-Bôas, S. G., et al. (2007). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 12(5), 1103-1118. [Link]
- Chemistry For Everyone. (2024).
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- Zhang, L., et al. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica Chimica Acta, 545(2), 208-214. [Link]
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scientific Research Publishing. [Link]
- Japan EnviroChemicals, Ltd. (n.d.). Analytical Methods. Japan EnviroChemicals, Ltd. [Link]
- National Institutes of Health. (n.d.). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2-Methoxy-3,4,5-trimethylphenol. BenchChem.
- Baumgartner, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. [Link]
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Application Notes and Protocols for a Comprehensive In Vitro Evaluation of the Antioxidant Activity of 3-Methoxy-4-methylphenol
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antioxidant properties of 3-Methoxy-4-methylphenol. This document moves beyond a simple recitation of procedural steps to offer an in-depth rationale for methodical choices, ensuring scientific integrity and the generation of robust, reproducible data. Detailed, field-proven protocols for three widely accepted antioxidant assays—DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP)—are presented. These protocols are designed to be self-validating through the inclusion of appropriate controls and standards. Visual aids in the form of diagrams for experimental workflows and chemical mechanisms are provided to enhance understanding.
Introduction to this compound and its Antioxidant Potential
This compound, also known as creosol, is a phenolic compound with the chemical formula C₈H₁₀O₂.[1][2] Phenolic compounds are a large and diverse group of molecules that are widely recognized for their antioxidant properties.[3][4] The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals, thereby terminating damaging chain reactions.[5][6] The presence of a hydroxyl (-OH) group directly attached to the aromatic ring is a key structural feature responsible for this radical scavenging activity.[7] The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring of this compound can also influence its antioxidant capacity by affecting the stability of the resulting phenoxyl radical.[4]
A thorough in vitro evaluation is a critical first step in characterizing the antioxidant potential of this compound. Such studies provide valuable insights into its mechanism of action and its potential applications in the pharmaceutical, food, and cosmetic industries as a protective agent against oxidative stress-related damage.
Foundational Principles of Antioxidant Action
Phenolic compounds like this compound exert their antioxidant effects through several mechanisms, primarily centered on their ability to scavenge free radicals. The two predominant mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][5]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•). The resulting phenoxyl radical is resonance-stabilized, making it less reactive and less likely to propagate the radical chain reaction.[8]
-
Single Electron Transfer (SET): In the SET mechanism, the phenolic compound donates an electron to the free radical, forming a cation radical and an anion. This is often followed by proton transfer (PT), leading to the neutralization of the radical.[9]
The efficiency of a phenolic antioxidant is determined by the stability of the phenoxyl radical formed, which is influenced by the pattern of substitution on the aromatic ring.
In Vitro Methodologies for Assessing Antioxidant Capacity
A multi-assay approach is recommended for a comprehensive assessment of antioxidant activity, as different assays reflect different aspects of antioxidant action. Here, we detail the protocols for three robust and widely used colorimetric assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular method for screening the radical scavenging activity of antioxidants.[10] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[11] The degree of discoloration is proportional to the scavenging potential of the antioxidant and is measured spectrophotometrically at 517 nm.[12][13]
Caption: Workflow for the DPPH radical scavenging assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (positive control)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.[8]
-
Test Sample Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Standard Stock Solution: Prepare a stock solution of Trolox (e.g., 1 mg/mL) in methanol.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test sample and the standard in methanol to obtain a range of concentrations.
-
To the wells of a 96-well plate, add 100 µL of each concentration of the sample or standard.[13]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[13]
-
For the blank, add 100 µL of methanol instead of the sample. For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[13]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC₅₀ value indicates a higher antioxidant activity.[13]
| Concentration (µg/mL) | % Inhibition (this compound) | % Inhibition (Trolox) |
| 5 | 15.2 | 25.8 |
| 10 | 32.5 | 48.9 |
| 20 | 55.1 | 75.3 |
| 40 | 80.3 | 92.1 |
| 80 | 91.8 | 94.5 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[14] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[14] In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.[12][14] This assay is applicable to both hydrophilic and lipophilic antioxidants.[14]
Caption: Workflow for the ABTS radical cation decolorization assay.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Trolox
-
Methanol or appropriate buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[12][14][15]
-
ABTS•⁺ Working Solution: Before use, dilute the stock solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[12][15]
-
Test Sample and Standard Solutions: Prepare serial dilutions of this compound and Trolox.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the sample or standard dilutions to the wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the ABTS•⁺ working solution to each well.
-
Mix and incubate at room temperature for a defined time (e.g., 7 minutes).[12]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[14]
-
Data Analysis:
The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay:
% Inhibition = [(A_control - A_sample) / A_control] x 100
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined from a standard curve of Trolox and represents the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM concentration of the test substance.[10]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[16] The intensity of the blue color is directly proportional to the reducing power of the sample.[17]
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Sodium acetate
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve FeCl₃ in deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.
-
Add a small volume of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add a large volume of the pre-warmed FRAP reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 4-6 minutes).[17]
-
-
Measurement:
-
Measure the absorbance at 593 nm.[17]
-
Data Analysis:
The FRAP value is determined from the standard curve of FeSO₄ or Trolox. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram of the sample.[17] A higher FRAP value indicates greater reducing power and antioxidant capacity.
| Sample | Absorbance at 593 nm | FRAP Value (µmol Fe²⁺ equiv/g) |
| This compound (50 µg/mL) | 0.485 | 1150 |
| Trolox (50 µg/mL) | 0.620 | 1475 |
Conclusion
This application note provides a detailed and scientifically grounded framework for the in vitro evaluation of the antioxidant activity of this compound. By employing a multi-assay approach including DPPH, ABTS, and FRAP, researchers can obtain a comprehensive profile of its radical scavenging and reducing capabilities. Adherence to these detailed protocols, including the use of appropriate standards and controls, will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this compound's potential applications in various scientific and industrial fields.
References
- Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.
- An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay.
- FRAP assay: Significance and symbolism.
- Antioxidant Activity of Natural Phenols and Derived Hydroxyl
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
- Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel
- Application Notes and Protocols for Antioxidant Activity Assays of Phenolic Compounds. BenchChem.
- FRAP Antioxidant Assay, C
- Antioxidant mechanism of phenolic compounds Flavonoids.
- Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. BenchChem.
- Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC.
- A Comparative Guide to the Antioxidant Performance of 3-tert-Butyl-4-methoxyphenol: In Vitro vs. In Vivo Efficacy. BenchChem.
- This compound. PubChem.
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.
- ABTS Radical Scavenging Assay Method. Scribd.
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- A Comparative Analysis of the Antioxidant Efficacy of 3-tert-Butyl-4-methoxyphenol and Butyl
- Can you suggest a relevant protocol for ABTS radical scavenging assay?
- DPPH Antioxidant Assay, C
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH.
- Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds.
- 4-Methoxy-3-methylphenol. PubChem.
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Application of 3-Methoxy-4-methylphenol in the Synthesis of Phenolic Polymers: Advanced Methodologies and Protocols
Introduction: The Strategic Importance of 3-Methoxy-4-methylphenol (Creosol) in Polymer Chemistry
This compound, commonly known as creosol, is a substituted phenolic compound that serves as a highly versatile building block for the synthesis of advanced phenolic polymers. Derived from renewable resources such as lignin, creosol offers a unique molecular architecture—a hydroxyl group for polymerization, a methoxy group, and a methyl group on the aromatic ring. These substituents are not mere decorations; they critically influence the reactivity of the phenol and impart distinct properties to the resulting polymers, such as enhanced solubility, modified reactivity, and improved thermal and oxidative stability.
Traditional phenolic resins, based on the polymerization of phenol with formaldehyde, are valued for their exceptional heat resistance, chemical stability, and mechanical strength.[1][2] However, growing environmental and health concerns regarding formaldehyde have catalyzed the search for alternative synthetic routes.[3] Concurrently, the demand for high-performance polymers with tailored properties has driven research into the use of substituted phenols like creosol.
This technical guide provides an in-depth exploration of two primary synthetic pathways for leveraging this compound in the creation of phenolic polymers: the classic base-catalyzed resole synthesis with formaldehyde and the modern, greener approach of enzymatic oxidative polymerization. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers not only detailed, step-by-step protocols but also the fundamental causality behind the experimental choices, ensuring both reproducibility and a deep understanding of the underlying polymer chemistry.
Part 1: Synthesis via Base-Catalyzed Formaldehyde Condensation (Resole Formation)
The reaction of this compound with an excess of formaldehyde under alkaline conditions leads to the formation of a thermosetting polymer known as a resole. The methoxy and methyl groups on the creosol ring sterically and electronically influence the condensation reaction, typically resulting in polymers with increased flexibility and solubility in organic solvents compared to unsubstituted phenol-formaldehyde resins.[1]
Mechanistic Insights
The base-catalyzed condensation proceeds through the formation of a phenolate anion, which is a powerful nucleophile. This anion attacks the electrophilic carbon of formaldehyde, leading to the formation of hydroxymethylphenols. The electron-donating effects of the methyl and methoxy groups activate the ortho and para positions of the phenolic ring, facilitating electrophilic substitution. Subsequent condensation between hydroxymethylphenols or between a hydroxymethylphenol and another creosol molecule results in the formation of methylene bridges, building the polymer backbone. The excess formaldehyde ensures that the polymer chains are terminated with reactive hydroxymethyl groups, allowing for thermal curing into a cross-linked network.[4]
Figure 1: Base-catalyzed condensation of creosol with formaldehyde.
Detailed Experimental Protocol: Synthesis of Creosol-Formaldehyde Resole Resin
This protocol is adapted from established procedures for synthesizing resole-type phenolic resins.[5]
Materials:
-
This compound (Creosol, ≥98%)
-
Formaldehyde solution (37 wt. % in H₂O)
-
Sodium Hydroxide (NaOH, pellets, ≥97%)
-
Distilled Water
-
Methanol (for viscosity adjustment, optional)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
Heating mantle with temperature controller.
-
Laboratory vacuum evaporator (for concentration).
Procedure:
-
Reactor Setup: In a three-neck round-bottom flask, combine 138.16 g (1.0 mol) of this compound with 162.16 g (2.0 mol) of 37% formaldehyde solution. The molar ratio of formaldehyde to creosol is 2:1, which is typical for resole production.[2]
-
Catalyst Addition: While stirring, slowly add a solution of 4.0 g (0.1 mol) of NaOH dissolved in 20 mL of distilled water. The addition of an alkaline catalyst is crucial for the formation of the phenolate ion.[5]
-
Initial Reaction (Hydroxymethylation): Gently heat the mixture to 60-70°C. Maintain this temperature for 60-90 minutes. This stage primarily involves the formation of mono-, di-, and tri-hydroxymethylated creosol derivatives.
-
Condensation Reaction: Increase the temperature to 90-95°C and allow the reaction to reflux for 2-3 hours. During this phase, the hydroxymethyl groups condense to form methylene bridges, increasing the molecular weight of the resin.
-
Concentration: After the reflux period, cool the mixture to 50°C. If a higher viscosity is desired, concentrate the resin using a laboratory vacuum evaporator to remove water until the desired viscosity is achieved.
-
Final Product: The resulting product is a viscous liquid or solid resole resin. Its properties can be tailored by adjusting the reaction time and final water content. For handling purposes, the viscosity can be adjusted by adding a small amount of methanol.
Self-Validation and Quality Control:
-
Viscosity: Monitor the viscosity of the resin at regular intervals during the condensation step to ensure the desired molecular weight is reached.
-
pH: The pH of the final resin should be alkaline (typically 9-11).
-
Gel Time: Determine the gel time by heating a small sample of the resin at a specified temperature (e.g., 150°C) and measuring the time it takes to solidify. This is a critical parameter for thermosetting applications.
Part 2: Synthesis via Enzymatic Oxidative Polymerization
Enzymatic polymerization offers a green and highly selective alternative to traditional methods for synthesizing phenolic polymers.[3] Peroxidases, such as horseradish peroxidase (HRP), in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), can catalyze the oxidative coupling of phenols. This method avoids the use of toxic formaldehyde and often proceeds under mild, aqueous conditions.[6]
Mechanistic Insights
The enzymatic cycle of horseradish peroxidase involves the oxidation of the enzyme's heme active site by hydrogen peroxide. The activated enzyme then abstracts a hydrogen atom from the phenolic hydroxyl group of this compound, generating a phenoxy radical. These radicals are resonance-stabilized and can couple at positions with high spin density, primarily leading to the formation of C-C and C-O linkages. This results in a polymer with a complex, branched structure containing both phenylene and oxyphenylene units.[6][7]
Figure 2: Enzymatic oxidative polymerization of creosol using HRP.
Detailed Experimental Protocol: Enzymatic Synthesis of Poly(this compound)
This protocol is based on established methods for the enzymatic polymerization of substituted phenols.[3][6]
Materials:
-
This compound (Creosol, ≥98%)
-
Horseradish Peroxidase (HRP, enzyme activity ≥250 units/mg)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Phosphate buffer (pH 7.0)
-
Methanol or Ethanol (for precipitation and washing)
-
Acetone, Dimethylformamide (DMF), or Tetrahydrofuran (THF) (for dissolving the polymer)
Equipment:
-
Jacketed glass reactor with magnetic stirrer.
-
Peristaltic pump for slow addition of H₂O₂.
-
Centrifuge or filtration setup for polymer collection.
-
Vacuum oven for drying.
Procedure:
-
Reaction Setup: Dissolve 1.38 g (10 mmol) of this compound in 100 mL of phosphate buffer (pH 7.0) in the glass reactor. Stir until the monomer is fully dissolved.
-
Enzyme Addition: Add 20 mg of Horseradish Peroxidase to the solution and stir for 10 minutes to ensure it is well-dispersed.
-
Initiation of Polymerization: Begin the dropwise addition of 1.13 mL (11 mmol) of 30% H₂O₂ solution using a peristaltic pump over a period of 4 hours. The slow addition is critical to prevent enzyme deactivation by high local concentrations of peroxide.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. A precipitate will form as the polymer grows and becomes insoluble in the aqueous buffer.
-
Polymer Isolation: Collect the precipitated polymer by centrifugation or vacuum filtration.
-
Purification: Wash the polymer repeatedly with a 1:1 mixture of water and methanol to remove any unreacted monomer, enzyme, and buffer salts.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved. The final product is typically a light-yellow to brown powder.[6]
Self-Validation and Quality Control:
-
Solubility: Test the solubility of the dried polymer in various organic solvents (e.g., THF, DMF, acetone). Complete solubility is an indicator of a non-cross-linked thermoplastic polymer.[6]
-
Yield: Calculate the percentage yield based on the initial mass of the monomer.
-
Spectroscopic Analysis: Confirm the polymer structure using FTIR and NMR spectroscopy.
Part 3: Characterization of Creosol-Based Phenolic Polymers
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers. A combination of spectroscopic and thermal analysis techniques is typically employed.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups in the polymer. For the creosol-formaldehyde resin, look for a broad O-H stretching band (around 3300-3400 cm⁻¹), C-H stretching of the methyl and methylene groups (2850-2960 cm⁻¹), aromatic C=C stretching (1500-1600 cm⁻¹), and C-O stretching of the methoxy group and phenolic hydroxyl (1030-1250 cm⁻¹). For the enzymatically synthesized polymer, the presence of both phenylene (C-C) and oxyphenylene (C-O-C) linkages can be inferred from the fingerprint region of the spectrum.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the polymer's microstructure. In ¹H NMR of the resole, signals for methylene bridges (-CH₂-) typically appear between 3.5 and 4.5 ppm, while aromatic protons are found in the 6.5-7.5 ppm range. For the enzymatically synthesized polymer, the complexity of the aromatic region can indicate the variety of C-C and C-O linkages formed.[9]
Molecular Weight and Thermal Properties
The performance of a polymer is heavily dependent on its molecular weight and thermal stability.
| Property | Technique | Typical Values for Phenolic Polymers | Significance |
| Number-Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 1,000 - 5,000 g/mol | Influences viscosity, solubility, and mechanical properties. Enzymatically synthesized polymers often have Mn around 1000 g/mol .[6][10] |
| Polydispersity Index (PDI) | GPC | 1.5 - 3.0 | A measure of the breadth of the molecular weight distribution. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | 45 - 180 °C | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Higher Tg indicates greater rigidity.[2] |
| Thermal Stability (Decomposition Temp.) | Thermogravimetric Analysis (TGA) | Onset > 300 °C | Indicates the temperature at which the polymer begins to degrade. Phenolic resins are known for their high thermal stability.[11][12] |
| Char Yield | TGA | > 50% at 650°C | The percentage of material remaining after thermal decomposition, which correlates with fire resistance.[11][13] |
Part 4: Applications and Future Outlook
The unique properties of polymers derived from this compound open up a range of potential high-performance applications.
-
High-Performance Composites: The excellent thermal stability and char yield of creosol-based phenolic resins make them suitable as matrix materials for composites used in aerospace, automotive, and construction industries where fire resistance and high-temperature performance are critical.[14]
-
Coatings and Adhesives: The enhanced solubility and flexibility imparted by the creosol structure can be advantageous in formulating advanced coatings and adhesives with improved processability and toughness.[1]
-
Antioxidants: Polymers synthesized via enzymatic oxidative polymerization retain phenolic hydroxyl groups, which can act as radical scavengers. These polymers have demonstrated excellent antioxidant properties and could be used as high-molecular-weight antioxidants for stabilizing plastics, rubbers, and lubricants.[6][7]
-
Biomedical Applications: The use of enzymatic synthesis opens avenues for creating biocompatible phenolic polymers for applications in drug delivery and tissue engineering, leveraging their antioxidant and potentially antimicrobial properties.
The continued exploration of this compound as a monomer represents a significant step towards the development of sustainable, high-performance polymers. By combining traditional synthesis methods with modern green chemistry approaches, researchers can unlock the full potential of this versatile bio-derived building block to create advanced materials for a wide array of technological applications.
References
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- Gardziella, A., B-Knop, A., & Pilato, L. A. (2000). Phenolic Resins. ResearchGate.
- Practical Process for the Air Oxidation of Cresols: Part A. Mechanistic Investigations. (2001). Industrial & Engineering Chemistry Research.
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- Higashimura, H., et al. (2003). Synthesis of poly(o-cresol) by oxidative coupling polymerization of o-cresol. Journal of Polymer Science Part A: Polymer Chemistry.
- Lin, L., et al. (2014). Method for preparing phenol-formaldehyde resins, resin materials and method for preparing resin molding materials. Google Patents.
- Al-Rawajfeh, A. E., & Al-Adeyl, O. A. (2019). Synthesis and thermal properties of some phenolic resins. Oriental Journal of Chemistry.
- Sarika, P. R., et al. (2020). Lignin-based phenol formaldehyde resins: a review. Journal of Polymers and the Environment.
- Preparation of Phenol-Formaldehyde Resin. (2017). Slideshare.
- Kurt, A., & Cavus, V. (2021). SYNTHESIS AND CHARACTERIZATION OF RESOL TYPE PHENOL-FORMALDEHYDE RESIN IMPROVED BY SIO2-NP. Wood Research.
- Al-Rawajfeh, A. E., & Al-Adeyl, O. A. (2019). Synthesis and thermal properties of some phenolic resins. Oriental Journal of Chemistry.
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- High-molecular-weight novolak substituted phenolic resins and their preparation. (1981). Google Patents.
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- Preparation method of phenolic resin. (2014). Google Patents.
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- Sahmetlioglu, E., et al. (2005). Oxidative polymerization of 4-[(4-phenylazo-phenyimino)-methyl]-phenol catalyzed by horseradish peroxidase. Polymer Bulletin.
- Al-Rawajfeh, A. E., & Al-Adeyl, O. A. (2019). Synthesis and thermal properties of some phenolic resins. ResearchGate.
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Application Notes & Protocols: A Guide to In Vitro Evaluation of 3-Methoxy-4-methylphenol's Biological Effects
Introduction
3-Methoxy-4-methylphenol, commonly known as Creosol, is a phenolic compound found as a major constituent of wood and coal creosote.[1][2] Structurally related to well-characterized molecules like vanillin and guaiacol, it belongs to a class of compounds that have garnered significant scientific interest for their diverse biological activities. Phenolic compounds are widely recognized for their potential antioxidant and anti-inflammatory properties, but their biological profiles can also include cytotoxic effects, necessitating a thorough and systematic evaluation.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a comprehensive framework for the in vitro assessment of this compound. We will detail the core assays required to build a foundational biological profile of this compound: cytotoxicity, antioxidant capacity, and anti-inflammatory potential. Each protocol is presented as a self-validating system, emphasizing the rationale behind experimental design, the importance of appropriate controls, and the principles of data interpretation to ensure the generation of robust and reliable results.
Section 1: Assessment of Cytotoxicity and Cell Viability (MTT Assay)
Scientific Principle & Rationale
Before evaluating the specific biological activities of a compound, it is imperative to first establish its cytotoxicity profile. This determines the concentration range at which the compound can be studied without causing significant cell death, which could otherwise confound the results of other assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity.[6] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[7] This allows for the calculation of a 50% inhibitory concentration (IC₅₀), a critical parameter for defining the compound's cytotoxic potency.
Experimental Workflow: MTT Assay
Caption: Figure 3. Nitric Oxide Inhibition Assay Workflow.
Detailed Protocol
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (Test Compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit:
-
Complete cell culture medium (phenol red-free medium is recommended to avoid color interference)
-
Positive control (e.g., Dexamethasone, L-NAME)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with 100 µL of medium containing various non-toxic concentrations of this compound (as determined by the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a negative control group (cells + medium), a vehicle control group (cells + vehicle + LPS), and a positive control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Standard Curve: In a separate 96-well plate, prepare a nitrite standard curve by making serial dilutions of a sodium nitrite stock solution (e.g., from 100 µM to 1.56 µM) in culture medium.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from the treatment plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent I to each well. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II to each well. Incubate for another 5-10 minutes at room temperature, protected from light. 7[9]. Measurement: Measure the absorbance at 540 nm within 30 minutes. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
[10]#### 3.4. Data Analysis & Interpretation
-
Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Nitrite Concentration: Use the standard curve equation to calculate the nitrite concentration in each experimental sample from its absorbance value.
-
Inhibition Calculation: Calculate the percentage of NO inhibition using the formula:
% NO Inhibition = [ (NOLPS - NOSample) / NOLPS ] x 100
-
NOLPS: Nitrite concentration in the vehicle control + LPS group.
-
NOSample: Nitrite concentration in the test compound + LPS group.
A significant, dose-dependent reduction in nitrite levels indicates that this compound has anti-inflammatory activity by inhibiting the NO production pathway. This effect is often mediated by the suppression of key signaling pathways like NF-κB and MAPK, which control iNOS expression.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Ahmed, M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
Bio-protocol. (n.d.). Nitric Oxide Assay. Retrieved from [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Rjeibi, I., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
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Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin J. Sci. Technol., 26(2), 211-219.
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422.
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Lin, C. M., et al. (2014). p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells. PLoS ONE, 9(12), e114995.
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Schirmer, K., et al. (2001). Use of fish gill cells in culture to evaluate the cytotoxicity and photocytotoxicity of intact and photomodified creosote. Environmental Toxicology and Chemistry, 20(11), 2556-2563.
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Li, W., et al. (2021). Two methoxy derivatives of resveratrol...suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of Inflammation Research, 14, 3847–3862.
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Lee, S. H., et al. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Scientific Reports, 6, 37027.
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Fujisawa, S., et al. (2005). Anti-inflammatory Activity of the Artificial Antioxidants...and their Various Combinations. In Vivo, 19(5), 899-905.
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Jeong, J. B., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 34(12), 2109-2116.
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Fujisawa, S., et al. (2004). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Anticancer Research, 24(5A), 3025-3030.
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Satoh, K., et al. (2003). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 17(3), 231-236.
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PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
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Kim, H. G., et al. (2020). Anti-Inflammatory Activity of...Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 25(11), 2581.
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Lee, S. H., et al. (2023). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. International Immunopharmacology, 125(Pt A), 111124.
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Sharoar, M. G., et al. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Medicina, 58(7), 897.
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Kim, K. A., et al. (2014). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. Evidence-Based Complementary and Alternative Medicine, 2014, 728342.
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Papagiannopoulou, M., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(13), 5174.
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Application Note: The Utility of 3-Methoxy-4-methylphenol (Creosol) as a Reference Standard in Chromatographic Analysis
Introduction: The Role of 3-Methoxy-4-methylphenol in Analytical Integrity
This compound, also known as Creosol or 4-Methylguaiacol, is a phenolic compound integral to various industries, from flavor and fragrance to pharmaceutical synthesis.[1][2] Its distinct chemical structure and properties make it a critical component in ensuring the quality and consistency of products and research. In the realm of analytical chemistry, the reliability of any quantitative or qualitative measurement hinges on the quality of the reference standard used. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound as a reference standard in chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The core function of a reference standard is to provide a benchmark against which an unknown sample can be compared. It is a highly purified compound used for the definitive identification, purity assessment, and quantification of an analyte. This guide moves beyond rote procedural descriptions to explain the causality behind methodological choices, ensuring that the protocols are not merely followed, but understood. By grounding our methods in established scientific principles and validation requirements, we provide a framework for generating robust, reliable, and reproducible analytical data.
Physicochemical Profile of the Reference Standard
A thorough understanding of the reference standard's physical and chemical properties is fundamental to method development. These properties dictate choices regarding solvent selection, chromatographic conditions, and detection methods.
| Property | Value | Source |
| IUPAC Name | 2-Methoxy-4-methylphenol | [1] |
| Synonyms | Creosol, 4-Methylguaiacol, 3-Methoxy-4-hydroxytoluene | [1][3] |
| CAS Number | 93-51-6 | [1][3] |
| Molecular Formula | C₈H₁₀O₂ | [1][4] |
| Molecular Weight | 138.16 g/mol | [1][4] |
| Appearance | Colorless to yellowish aromatic liquid or solid | [1] |
| Melting Point | 5.5 °C | [1][2] |
| Boiling Point | 221-222 °C | [1][2] |
| Solubility | Slightly soluble in water; Miscible in ethanol, ether, benzene | [1] |
| Density | ~1.09 g/mL at 25 °C | [2] |
This data, sourced from authoritative databases, forms the basis for the subsequent analytical protocols.
Application in High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like phenols. Its versatility in column chemistry and mobile phase composition allows for the precise separation and quantification of this compound from complex matrices.
Causality of Method Design:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography of moderately polar compounds like phenols. The non-polar C18 chains interact with the aromatic ring of the analyte, providing effective retention.
-
Mobile Phase Composition: A gradient or isocratic mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The organic solvent strength is optimized to achieve an appropriate retention time and resolution.
-
pH Modification: The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the aqueous phase is critical.[5][6] It suppresses the ionization of the phenolic hydroxyl group (pKa ~10), ensuring the analyte is in a single, neutral form. This results in sharper, more symmetrical peaks and reproducible retention times.
-
UV Detection: The benzene ring in this compound contains a chromophore that absorbs UV light. A detection wavelength of approximately 275-280 nm is typically chosen, corresponding to a significant absorbance maximum, which provides good sensitivity.
Experimental Protocol: Quantification by HPLC-UV
This protocol outlines a validated approach for the quantification of this compound.
3.1. Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 278 nm |
| Injection Vol. | 10 µL |
3.2. Preparation of Standard Solutions
-
Primary Stock (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase initial composition (70:30 A:B).
3.3. System Suitability Testing (SST) Before sample analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The system is deemed ready if it meets the following criteria, which are essential for ensuring the validity of the analytical run.[7]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| RSD for Peak Area | ≤ 2.0% |
| RSD for Retention Time | ≤ 1.0% |
3.4. Sample Analysis and Quantification Prepare sample solutions by dissolving the material under test in methanol, followed by dilution into the mobile phase to a concentration expected to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection. The concentration is determined by plotting a calibration curve of peak area versus concentration and applying linear regression.
Application in Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. This compound, with a boiling point of 221 °C, is well-suited for GC analysis, often with superior resolution compared to HPLC for certain sample matrices.
Causality of Method Design:
-
Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), is generally effective. This phase separates compounds primarily based on their boiling points and slight differences in polarity.
-
Injection Technique: A split injection is commonly used to prevent column overloading when analyzing high-concentration samples. A splitless injection may be required for trace-level analysis to ensure maximum transfer of the analyte onto the column.
-
Detector Choice: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and is robust and linear over a wide range. For enhanced specificity and definitive identification, a Mass Spectrometer (MS) is the detector of choice, providing both retention time and a mass fragmentation pattern (a chemical fingerprint).
-
Derivatization (Optional but Recommended): The free hydroxyl group on phenols can interact with active sites in the GC inlet and column, leading to peak tailing and reduced response.[8][9] Converting the hydroxyl group to a less active ether or ester via derivatization, such as silylation with BSTFA, improves peak shape, thermal stability, and overall method performance.[9]
Experimental Protocol: Analysis by GC-MS (with Derivatization)
This protocol provides a robust method for the identification and quantification of this compound.
4.1. Derivatization: Trimethylsilylation
-
Procedure: Evaporate the solvent from the prepared sample or standard extract to dryness under a gentle stream of nitrogen. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and 50 µL of a catalyst solvent like pyridine.[9]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.[9]
4.2. Instrumentation and Conditions
| Parameter | Specification |
| GC System | Gas Chromatograph with Autosampler, coupled to a Mass Spectrometer |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Scan Range | 40 - 350 amu |
4.3. Data Analysis
-
Identification: The analyte is identified by matching its retention time and its mass spectrum against that of the injected reference standard.
-
Quantification: An internal standard method is often preferred for GC to correct for variations in injection volume and derivatization efficiency. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
The Role of the Reference Standard in Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[10][11] The this compound reference standard is central to evaluating the key performance parameters as stipulated by guidelines from the ICH and FDA.[7][11]
-
Accuracy: Determined by performing recovery studies. A blank sample matrix is spiked with a known amount of the reference standard at different concentration levels (e.g., low, medium, high). The percentage of the standard recovered by the method demonstrates its accuracy.[7][10]
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). Multiple preparations of a homogenous sample (or a standard solution) are analyzed, and the relative standard deviation (RSD) of the results is calculated.[10]
-
Linearity: A series of dilutions of the reference standard are analyzed to demonstrate a proportional relationship between detector response and analyte concentration over a defined range.[10]
-
Specificity: The ability to unequivocally assess the analyte. A chromatogram of the reference standard should show a single, sharp peak, which is then used to confirm the identity and resolution of the analyte peak in complex sample matrices.
-
Limits of Detection (LOD) and Quantitation (LOQ): Determined by analyzing progressively more dilute solutions of the reference standard. The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[10]
Conclusion
This compound is an indispensable tool for the modern analytical laboratory. Its application as a reference standard, guided by the robust HPLC and GC protocols detailed herein, is fundamental to achieving accurate and reliable data. The true value of a reference standard is realized when it is integrated into a comprehensive quality system that includes rigorous system suitability testing and full method validation. By understanding the scientific principles behind the chosen analytical techniques, researchers can confidently ensure the identity, purity, and strength of their materials, upholding the highest standards of scientific integrity and regulatory compliance.
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Protocol for the extraction of 3-Methoxy-4-methylphenol from natural products
An In-Depth Guide to the Extraction of 3-Methoxy-4-methylphenol from Natural Sources
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the extraction of this compound from natural products. It delves into the foundational principles, compares various extraction methodologies, and offers detailed protocols to ensure the successful isolation of this target compound.
Introduction: The Significance of this compound
This compound (also known as 4-methylguaiacol or creosol, depending on the isomer) belongs to the methoxyphenol class of organic compounds, which are characterized by a methoxy group attached to the benzene ring of a phenol moiety.[1] Phenolic compounds are a major class of secondary metabolites widely distributed throughout the plant kingdom, exhibiting immense structural diversity.[2][3] These compounds are of significant interest due to their broad range of biological activities, including antioxidant and anti-inflammatory properties.[4][5][6] While its isomer, 2-Methoxy-4-methylphenol, is a well-known flavor component found in coffee, cheese, and wood smoke[7], the targeted this compound isomer presents unique opportunities for research and development.
The extraction and purification of a specific phenolic compound from a complex natural matrix is a multi-step process that requires careful optimization.[2] This guide will explore the critical parameters and methodologies, from initial sample preparation to final purification and analysis.
Physicochemical Properties of this compound
A fundamental understanding of the target molecule's properties is crucial for designing an effective extraction strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₈H₁₀O₂ | [8] |
| Molecular Weight | 138.16 g/mol | [8] |
| CAS Number | 19217-50-6 | [8] |
| Appearance | Colorless to yellowish liquid | [9] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether | [9][10] |
Pre-Extraction: Foundational Steps for Success
The quality and yield of the final product are heavily dependent on the initial preparation of the raw plant material.
Sample Preparation
-
Harvesting and Drying : Plant material should be harvested at the appropriate stage of maturity to ensure maximum concentration of the target compound. Post-harvest, the material should be dried (e.g., air-dried, oven-dried at low temperatures < 60°C, or freeze-dried) to reduce moisture content, prevent enzymatic degradation, and facilitate grinding.
-
Grinding : The dried plant material must be ground into a fine, homogenous powder. This increases the surface area available for solvent contact, significantly improving extraction efficiency.
-
Storage : The powdered material should be stored in airtight, light-proof containers in a cool, dry place to prevent degradation of phenolic compounds.
The Critical Role of Solvent Selection
The choice of solvent is arguably the most critical factor in the extraction process.[11] The principle of "like dissolves like" governs this selection; the polarity of the solvent should match that of the target compound. Phenolic compounds are typically polar, making polar solvents effective for their extraction.[12]
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Considerations |
| Water | 10.2 | 100 | Highly polar, non-toxic, and inexpensive. However, may extract a wide range of water-soluble compounds (e.g., sugars, proteins), complicating purification. |
| Methanol | 5.1 | 65 | Highly effective for a broad range of phenols due to its high polarity.[11] Note: Toxic. |
| Ethanol | 4.3 | 78 | A safer alternative to methanol, widely used in the food and pharmaceutical industries. Effective for extracting phenols.[11] |
| Acetone | 5.1 | 56 | A good solvent for a wide range of polar and non-polar compounds. Often used in aqueous mixtures.[11] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, useful for extracting less polar phenols or for liquid-liquid partitioning. |
| Hexane | 0.1 | 69 | Non-polar solvent, primarily used for an initial "de-fatting" step to remove lipids and chlorophyll before extracting the desired phenols with a polar solvent. |
Often, aqueous mixtures of organic solvents (e.g., 50-80% ethanol in water) provide the best extraction efficiency by balancing solvent polarity.[11][13]
Protocols for Extraction
The selection of an extraction method depends on the physicochemical properties of the target compound, the nature of the plant matrix, and available resources. A single standardized procedure is not feasible for all plant materials.[2]
Protocol 1: Conventional Solvent Extraction (Maceration)
This technique involves soaking the plant material in a solvent for a specified period, allowing the target compounds to diffuse into the solvent.
-
Principle : Based on mass transfer principles, the concentration gradient between the plant matrix and the solvent drives the movement of the analyte until equilibrium is reached. Agitation increases diffusion and shortens the extraction time.[13]
-
Step-by-Step Protocol :
-
Weigh 10 g of finely powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the chosen solvent (e.g., 80% ethanol).
-
Seal the flask and place it on an orbital shaker.
-
Agitate at room temperature for 24-48 hours.
-
After maceration, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (the crude extract) and repeat the extraction on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates for downstream processing.
-
Protocol 2: Steam Distillation
This method is suitable for volatile compounds that are stable at the temperature of boiling water.
-
Principle : A compound with a high boiling point can be co-distilled with water at a temperature below 100°C. This occurs because the total vapor pressure of the mixture is the sum of the partial vapor pressures of the water and the compound, allowing the mixture to boil when the total pressure equals the atmospheric pressure. This method is particularly useful for separating volatile phenols from non-volatile plant material.[14][15][16]
-
Step-by-Step Protocol :
-
Set up a steam distillation apparatus.
-
Place 50-100 g of the plant material (either fresh or dried) into the distillation flask.
-
Pass steam from a steam generator through the plant material.
-
The steam will carry the volatile this compound with it.
-
Condense the vapor mixture (steam and compound) in a condenser.
-
Collect the distillate, which will consist of two layers: an aqueous layer and an oily layer containing the target compound.
-
Separate the oily layer. The aqueous layer can be further extracted with a non-polar solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved compound.
-
-
Causality : The recovery of specific phenols via steam distillation is highly dependent on their volatility and hydrogen-bonding characteristics.[17] A study on various phenols showed that 3-methoxyphenol can be recovered, although not completely, indicating this method's viability.[17]
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a modern, environmentally friendly technique that uses a supercritical fluid as the extraction solvent.[18][19][20]
-
Principle : Above its critical temperature and pressure, a substance enters a supercritical state where it has properties of both a liquid and a gas (liquid-like density and solvating power, gas-like viscosity and diffusivity). Carbon dioxide (CO₂) is the most common supercritical fluid due to its mild critical conditions (31.1°C, 73.8 bar), non-toxicity, and non-flammability.[18][19] Supercritical CO₂ is non-polar, but its solvating power for more polar compounds like phenols can be significantly increased by adding a polar co-solvent (modifier) such as ethanol or methanol.[13][21]
-
Step-by-Step Protocol :
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to bring it to its supercritical state.
-
If required, introduce a polar co-solvent (e.g., 5-10% ethanol) into the CO₂ stream.
-
Pass the supercritical fluid through the extraction vessel. The this compound will dissolve into the fluid.
-
Transfer the fluid containing the dissolved extract to a separator vessel.
-
Reduce the pressure in the separator, causing the CO₂ to return to its gaseous state and lose its solvating power.
-
The extract (containing this compound) precipitates out and is collected in the separator.
-
The now-gaseous CO₂ can be re-compressed and recycled.[19]
-
| Method | Advantages | Disadvantages |
| Maceration | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, requires large solvent volumes, potentially incomplete extraction. |
| Steam Distillation | Excellent for volatile compounds, avoids use of organic solvents. | Not suitable for non-volatile or thermally unstable compounds, may have low recovery for some phenols.[17] |
| Supercritical Fluid Extraction (SFE) | Environmentally friendly ("green"), highly selective, short extraction times, solvent-free final product.[18][20][21] | High initial capital cost for equipment, optimization of parameters can be complex. |
Visualization of Extraction Workflows
General Extraction Workflow
The diagram below illustrates the typical stages involved in isolating a pure compound from a natural source.
Caption: General workflow for natural product extraction.
Supercritical Fluid Extraction (SFE) Process
This diagram visualizes the key components and flow of the SFE process.
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- 11. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 16. Effect of Extraction Methods on Polyphenols, Flavonoids, Mineral Elements, and Biological Activities of Essential Oil and Extracts of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of the steam distillation of phenolic compounds using ultraviolet spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 18. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcmas.com [ijcmas.com]
- 20. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Methoxy-4-methylphenol as a Substrate in Enzymatic Reactions
Introduction: Unveiling the Potential of 3-Methoxy-4-methylphenol in Enzymology
This compound, also known as creosol, is a phenolic compound that serves as a valuable substrate for a variety of oxidative enzymes.[1][2] Its chemical structure, featuring a hydroxyl group and a methoxy group on a toluene backbone, makes it an ideal candidate for studying the activity of enzymes such as tyrosinases, laccases, and peroxidases.[3][4][5] The enzymatic oxidation of this compound results in the formation of colored products, providing a convenient spectrophotometric handle to monitor reaction kinetics. This property is particularly useful in the development of high-throughput screening assays for enzyme inhibitors, which is a critical step in drug discovery and development. Furthermore, understanding the interaction of this substrate with various enzymes provides insights into their catalytic mechanisms and substrate specificity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a substrate in enzymatic reactions. We will delve into the core principles of the enzymatic assays, provide detailed, step-by-step protocols for practical implementation, and offer insights into the interpretation of the results.
Enzymatic Reactions Involving this compound: A Mechanistic Overview
Several classes of oxidoreductase enzymes can utilize this compound as a substrate. The primary enzymes of interest are tyrosinase, laccase, and peroxidases, each with a distinct catalytic mechanism.
Tyrosinase: A Copper-Containing Monooxygenase
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity).[4][6] When this compound is the substrate, tyrosinase first hydroxylates it to form 3-methoxy-4-methylcatechol. This intermediate is then further oxidized by the enzyme to the corresponding o-quinone. This quinone is highly reactive and can undergo subsequent non-enzymatic reactions, including polymerization, to form colored melanin-like pigments. The rate of formation of these colored products can be monitored spectrophotometrically to determine tyrosinase activity.[7][8]
Diagram: Tyrosinase-Catalyzed Oxidation of this compound
Caption: Tyrosinase catalyzes the two-step oxidation of this compound.
Laccase: A Multi-Copper Oxidase
Laccases (EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water.[3][5] The oxidation of this compound by laccase proceeds via a one-electron oxidation mechanism, generating a phenoxy radical.[5] These radicals can then undergo further reactions, such as polymerization or disproportionation, leading to the formation of colored products. The rate of the reaction can be followed by monitoring the depletion of the substrate or the formation of the colored products. The substrate specificity of laccases can vary significantly between different fungal and bacterial sources.[3][9][10]
Diagram: Laccase-Catalyzed Oxidation of this compound
Caption: Laccase oxidizes this compound to a phenoxy radical.
Peroxidases: Heme-Containing Enzymes
Peroxidases (EC 1.11.1.x) are a large family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide (H2O2) as the electron acceptor. In the presence of H2O2, peroxidases, such as horseradish peroxidase (HRP), can oxidize this compound. The reaction mechanism involves the formation of a higher oxidation state of the enzyme, which then abstracts electrons from the phenolic substrate to return to its resting state. This process generates phenoxy radicals that subsequently react to form colored dimeric and polymeric products.
Diagram: Peroxidase-Catalyzed Oxidation of this compound
Caption: Peroxidase utilizes H₂O₂ to oxidize this compound.
Experimental Protocols
The following protocols provide a framework for utilizing this compound as a substrate for assaying tyrosinase and laccase activity. These protocols can be adapted for various applications, including enzyme characterization and inhibitor screening.
Protocol 1: Tyrosinase Activity Assay
This protocol describes a colorimetric assay to determine the activity of tyrosinase using this compound as the substrate. The rate of formation of the colored product is monitored spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)[6]
-
This compound (Creosol)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Reagents:
-
Tyrosinase Stock Solution: Prepare a 1 mg/mL stock solution of mushroom tyrosinase in 50 mM sodium phosphate buffer (pH 6.8). Store on ice.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in ethanol or DMSO.
-
Working Substrate Solution: Dilute the substrate stock solution in 50 mM sodium phosphate buffer (pH 6.8) to the desired final concentrations (e.g., for a final concentration range of 0.1-10 mM in the assay).
-
-
Assay Protocol:
-
Add 180 µL of the working substrate solution to each well of a 96-well microplate.
-
To initiate the reaction, add 20 µL of the tyrosinase solution to each well. For a negative control, add 20 µL of the buffer instead of the enzyme solution.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Plot the absorbance values against time.
-
The initial linear portion of the curve represents the initial reaction velocity (V₀).
-
Calculate the rate of the reaction (ΔAbs/min) from the slope of the linear portion of the curve.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. The molar extinction coefficient of the product will need to be determined or referenced from the literature for absolute quantification.
-
Causality Behind Experimental Choices:
-
pH 6.8: This pH is generally optimal for mushroom tyrosinase activity.[6]
-
Wavelength of 475 nm: This wavelength corresponds to the maximum absorbance of the colored quinone and subsequent polymeric products formed from the oxidation of similar phenolic substrates.
-
Initial Velocity: Measuring the initial rate minimizes the effects of substrate depletion, product inhibition, and enzyme inactivation, providing a more accurate measure of the enzyme's catalytic efficiency.
Protocol 2: Laccase Activity Assay
This protocol outlines a method for measuring laccase activity using this compound as the substrate. The assay is based on the spectrophotometric detection of the colored products formed during the oxidation of the substrate.
Materials:
-
Laccase from Trametes versicolor (or other sources)
-
This compound (Creosol)
-
Sodium Acetate Buffer (100 mM, pH 4.5)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 468 nm
Procedure:
-
Preparation of Reagents:
-
Laccase Stock Solution: Prepare a suitable stock solution of laccase in 100 mM sodium acetate buffer (pH 4.5). The concentration will depend on the specific activity of the enzyme preparation.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in ethanol or DMSO.
-
Working Substrate Solution: Dilute the substrate stock solution in 100 mM sodium acetate buffer (pH 4.5) to achieve the desired final concentrations in the assay.
-
-
Assay Protocol:
-
Add 180 µL of the working substrate solution to the wells of a 96-well microplate.
-
Start the reaction by adding 20 µL of the laccase solution. For the blank, add 20 µL of the buffer.
-
Monitor the increase in absorbance at 468 nm over time (e.g., every 30 seconds for 10-20 minutes) at a controlled temperature.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the laccase activity, which can be expressed in units (µmol of product formed per minute). As with the tyrosinase assay, this requires the molar extinction coefficient of the product.
-
Causality Behind Experimental Choices:
-
pH 4.5: Fungal laccases typically exhibit optimal activity at acidic pH.[3]
-
Wavelength of 468 nm: This wavelength is often used to monitor the oxidation of guaiacol, a structurally similar compound, and is suitable for detecting the colored products from this compound oxidation.
-
Sodium Acetate Buffer: This buffer system is appropriate for maintaining the acidic pH required for optimal laccase activity.
Data Presentation and Interpretation
For enzyme kinetic studies, it is essential to determine the Michaelis-Menten parameters, Kₘ and Vₘₐₓ. This is achieved by measuring the initial reaction rates at varying substrate concentrations and then plotting the data using methods such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, or by using non-linear regression analysis.
Table 1: Example of Kinetic Data for Tyrosinase with this compound
| [this compound] (mM) | Initial Rate (ΔAbs/min) |
| 0.1 | 0.015 |
| 0.2 | 0.028 |
| 0.5 | 0.055 |
| 1.0 | 0.080 |
| 2.0 | 0.110 |
| 5.0 | 0.135 |
| 10.0 | 0.145 |
From this data, kinetic parameters such as Kₘ and Vₘₐₓ can be calculated, providing valuable information about the enzyme's affinity for the substrate and its maximum catalytic rate.
Self-Validating Systems and Trustworthiness
The protocols described are designed to be self-validating. The inclusion of negative controls (no enzyme) is crucial to account for any non-enzymatic oxidation of the substrate. Furthermore, performing the assays in a time-dependent manner allows for the verification of a linear reaction rate, confirming that the measurements are taken during the initial phase of the reaction. For inhibitor screening, it is essential to include a positive control inhibitor (e.g., kojic acid for tyrosinase) to validate the assay's ability to detect inhibition.[11]
Conclusion
This compound is a versatile and convenient substrate for studying the activity of various oxidative enzymes. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust enzymatic assays. By understanding the underlying principles and carefully controlling experimental parameters, reliable and reproducible data can be generated, facilitating advancements in enzymology, drug discovery, and other related fields.
References
- Hammel, K. E., et al. "One-Electron Oxidation in the Degradation of Creosote Polycyclic Aromatic Hydrocarbons by Phanerochaete chrysosporium." Applied and Environmental Microbiology, vol. 62, no. 10, 1996, pp. 3843-3848. [Link]
- El-Gendi, H., et al. "Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme." Saudi Journal of Biological Sciences, vol. 24, no. 7, 2017, pp. 1543-1549. [Link]
- Hopper, D. J., and P. J. Chapman. "Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida." Journal of Bacteriology, vol. 108, no. 3, 1971, pp. 1194-1202. [Link]
- Al-Adhami, M. A., and A. A. Al-Jaff. "Direct spectrophotometric assay of monooxygenase and oxidase activities of mushroom tyrosinase in the presence of synthetic and natural substrates." Applied Biochemistry and Biotechnology, vol. 127, no. 2, 2005, pp. 113-126. [Link]
- Muñoz-Muñoz, J. L., et al. "Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate." International Journal of Molecular Sciences, vol. 22, no. 1, 2021, p. 343. [Link]
- Bollag, J. M., et al. "Kinetics of the laccase-catalyzed oxidation of aqueous phenol." Water Research, vol. 26, no. 12, 1992, pp. 1563-1571. [Link]
- Jayachandran, K. N., et al. "Oxidation of p-cresol catalyzed by neat and zeolite encapsulated cobalt salen complexes." Indian Journal of Chemistry - Section A, vol. 38, no. 10, 1999, pp. 1014-1018. [Link]
- Ibrahim, V., et al. "Substrate specificity of a new laccase from Trametes polyzona WRF03." Heliyon, vol. 7, no. 1, 2021, p. e05977. [Link]
- Yan, Z., et al. "Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes." Drug Metabolism and Disposition, vol. 33, no. 11, 2005, pp. 1657-1664. [Link]
- de Oliveira, P. L., et al. "Production and characterization of tyrosinase activity in Pycnoporus sanguineus CCT-4518 Crude extract." Brazilian Archives of Biology and Technology, vol. 54, no. 5, 2011, pp. 919-926. [Link]
- Kubo, I., et al. "The Mechanism of Suicide-Inactivation of Tyrosinase: A Substrate Structure Investigation." Journal of the Japan Oil Chemists' Society, vol. 47, no. 1, 1998, pp. 43-49. [Link]
- Muñoz-Muñoz, J. L., et al. "Development of a method to measure laccase activity on methoxyphenolic food ingredients and isomers." International Journal of Biological Macromolecules, vol. 151, 2020, pp. 1099-1107. [Link]
- Tao, Y., et al. "Altering Toluene 4-Monooxygenase by Active-Site Engineering for the Synthesis of 3-Methoxycatechol, Methoxyhydroquinone, and Methylhydroquinone." Applied and Environmental Microbiology, vol. 70, no. 7, 2004, pp. 3995-4004. [Link]
- Hakulinen, N., et al. "Structure-function studies of a novel laccase-like multicopper oxidase from Thermothelomyces thermophila provide insights into its biological role." Acta Crystallographica Section D: Structural Biology, vol. 78, no. Pt 5, 2022, pp. 583-596. [Link]
- DeMet, E. M., and J. M. Halaris. "Characteristics of enzymes forming 3-methoxy-4-hydroxyphenylethyleneglycol (MOPEG) in brain." Biochemical Pharmacology, vol. 28, no. 21, 1979, pp. 3043-3050. [Link]
- BioVision. "Tyrosinase Activity Assay Kit (Colorimetric)." BioVision, 2018. [Link]
- Agrawal, K., et al. "Multicopper oxidase (MCO) laccase from Stropharia sp. ITCC-8422: an apparent authentication using integrated experimental and in silico analysis." AMB Express, vol. 10, no. 1, 2020, p. 159. [Link]
- Tinoco, R., et al. "Kinetic differences of laccases from six Pleurotus ostreatus strains." Letters in Applied Microbiology, vol. 32, no. 5, 2001, pp. 331-335. [Link]
- Ikehata, K., and D. W. Smith. "Characterisation of Tyrosinase for the Treatment of Aqueous Phenols." University of Alberta, 1999. [Link]
- Cunane, L. M., et al. "Structures of the flavocytochrome p-cresol methylhydroxylase and its enzyme-substrate complex: gated substrate entry and proton relays support the proposed catalytic mechanism." Journal of Molecular Biology, vol. 295, no. 2, 2000, pp. 321-334. [Link]
- National Center for Biotechnology Information. "this compound.
- Griffin, J. S., et al. "Biomass Protein Decay Is a Source of Precursors for Microbially Mediated p-Cresol and Toluene Production in Groundwater Undergoing Enhanced Remediation for Treatment of Chlorinated Solvents." ACS ES&T Water, vol. 2, no. 10, 2022, pp. 1757-1767. [Link]
- Schmidt, S., and H. Decker. "Beyond Phenolics: Alternative Substrates for Type III Copper Enzymes." ChemBioChem, vol. 22, no. 1, 2021, pp. 104-113. [Link]
- Liu, Y., et al. "Comparison of kinetic parameters for three laccase substrates between two mutants and wild type of Klebsiella sp. 601 MCO.
- BioVision. "Tyrosinase Inhibitor Screening Kit (Colorimetric)." BioVision, 2017. [Link]
- Kurlemann, N., et al. "Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives." Organic Letters, vol. 11, no. 19, 2009, pp. 4442-4445. [Link]
- Biocompare. "4-Methoxy-3-methylphenol from Aladdin Scientific." Biocompare. [Link]
- Chen, Y., et al. "Unraveling p-Cresol: from biosynthesis to biological and biochemical activities." Critical Reviews in Food Science and Nutrition, 2023, pp. 1-18. [Link]
- Cunane, L. M., et al. "Structures of the flavocytochrome p-cresol methylhydroxylase and its enzyme-substrate complex: Gated substrate entry and proton relays support the proposed catalytic mechanism.
Sources
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- 4. Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of a new laccase from Trametes polyzona WRF03 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. Production and characterization of tyrosinase activity in Pycnoporus sanguineus CCT-4518 Crude extract - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Synthesis of 3-Methoxy-4-methylphenol derivatives with enhanced bioactivity
Application Notes & Protocols
I. Introduction: The Rationale for Derivatizing 3-Methoxy-4-methylphenol (Creosol)
This compound, commonly known as creosol, is a phenolic compound naturally present in wood tar, creosote, and essential oils.[1][2][3] Structurally, it is a guaiacol derivative with a methyl group at the para-position. Creosol itself exhibits a range of modest biological activities, including antiseptic, antioxidant, and antimicrobial properties.[2][3] However, its therapeutic potential is often limited by factors such as moderate potency, suboptimal bioavailability, or a narrow spectrum of activity.
The field of medicinal chemistry leverages the core structures of natural products like creosol as scaffolds for developing novel therapeutic agents. By systematically modifying the creosol molecule, it is possible to create derivatives with significantly enhanced bioactivity, improved pharmacokinetic profiles, and targeted mechanisms of action.[4][5] The primary objectives of this derivatization are:
-
Potency Enhancement: To increase the compound's activity against a specific biological target (e.g., an enzyme or receptor).
-
Bioavailability Modification: To alter physicochemical properties like lipophilicity, thereby improving absorption, distribution, metabolism, and excretion (ADME).
-
Spectrum of Activity Modulation: To broaden or specify the derivative's therapeutic effects, such as enhancing its anticancer, anti-inflammatory, or antimicrobial capabilities.
-
Toxicity Reduction: To decrease adverse effects associated with the parent compound.
This guide provides a detailed overview of synthetic strategies, step-by-step protocols, and methods for biological evaluation to guide researchers in the development of novel this compound derivatives with enhanced therapeutic potential.
II. Strategic Pathways for Synthesis
The functional groups of creosol—the phenolic hydroxyl, the methoxy group, and the aromatic ring—offer multiple sites for chemical modification. The choice of strategy depends on the desired biological outcome.
Caption: Synthetic strategies for derivatizing the creosol scaffold.
Strategy 1: Modification of the Phenolic Hydroxyl Group via Etherification
Causality: The phenolic hydroxyl group is a key determinant of creosol's antioxidant activity and its interaction with biological targets. Converting this group into an ether can dramatically alter the molecule's lipophilicity and hydrogen bonding capacity. This modification is often employed to improve membrane permeability and bioavailability, or to probe the importance of the hydroxyl group for a specific biological interaction.[6]
Protocol: Synthesis of 1-allyloxy-3-methoxy-4-methylbenzene
This protocol describes a Williamson ether synthesis, a robust method for forming ethers from a phenoxide and an alkyl halide.
Materials:
-
This compound (Creosol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Allyl bromide
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for reflux and extraction
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.38 g, 10 mmol).
-
Reagent Addition: Add anhydrous acetone (40 mL) to dissolve the starting material. Add anhydrous potassium carbonate (2.76 g, 20 mmol). The K₂CO₃ acts as a base to deprotonate the phenol, forming the phenoxide in situ.
-
Alkylation: Slowly add allyl bromide (1.33 g, 11 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate using a rotary evaporator to remove the acetone. Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 1-allyloxy-3-methoxy-4-methylbenzene.
Self-Validation/Characterization:
-
¹H NMR: Expect to see the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the allyl group protons (~4.5 ppm for -O-CH₂- and 5.2-6.0 ppm for the vinyl protons).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the product (C₁₁H₁₄O₂ = 178.23 g/mol ).
Strategy 2: Dimerization via Oxidative Coupling
Causality: Dimerization of phenolic compounds can lead to a significant enhancement of antioxidant activity.[7] The resulting biphenol structure contains two phenolic hydroxyl groups, which can act as potent radical scavengers. This strategy often yields compounds with greater stoichiometric factors (n), meaning one molecule of the antioxidant can neutralize more free radicals compared to the monomer.[7]
Protocol: Synthesis of 2,2'-Dihydroxy-5,5'-dimethoxy-4,4'-dimethylbiphenyl
This protocol is adapted from established methods for the oxidative coupling of similar phenols.[7]
Materials:
-
This compound (Creosol)
-
Iron(III) Chloride (FeCl₃), anhydrous
-
Aluminum Chloride (AlCl₃), anhydrous
-
Nitromethane
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric Acid (HCl)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of AlCl₃ (1.33 g, 10 mmol) in nitromethane (20 mL).
-
Substrate Addition: In a separate flask, dissolve this compound (1.38 g, 10 mmol) in nitromethane (20 mL). Add this solution to the AlCl₃ solution and stir for 30 minutes at room temperature.
-
Oxidant Addition: Prepare a solution of anhydrous FeCl₃ (1.62 g, 10 mmol) in nitromethane (20 mL). Add this solution to the reaction mixture. The FeCl₃ serves as the oxidizing agent to facilitate the ortho-ortho coupling.
-
Reaction: Continue stirring at room temperature for 5-8 hours. The reaction mixture will typically darken. Monitor by TLC.
-
Quenching: Quench the reaction by slowly adding 10% HCl (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 40 mL).
-
Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: After removing the solvent in vacuo, purify the resulting solid residue by recrystallization or column chromatography to yield the desired biphenol dimer.
Self-Validation/Characterization:
-
¹H NMR: The spectrum should show a simplified aromatic region compared to the starting material, consistent with a symmetrical dimer structure. The phenolic -OH protons may appear as a broad singlet.
-
¹³C NMR: The number of carbon signals should be consistent with the symmetrical structure.
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of the dimer (C₁₆H₁₈O₄ = 274.31 g/mol ).
III. Experimental Workflows and Biological Evaluation
After synthesis and purification, the new derivatives must be evaluated to determine if the intended enhancement of bioactivity has been achieved.
Caption: Workflow for the biological evaluation of synthesized derivatives.
Protocol: In Vitro Antioxidant Activity (DPPH Assay)
Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to measure the radical scavenging ability of a compound.[7] The DPPH radical has a deep violet color, which turns yellow upon reduction by an antioxidant. The degree of color change is proportional to the antioxidant's efficacy.
Procedure:
-
Preparation: Prepare a stock solution of the synthesized derivative and the parent creosol in methanol (e.g., 1 mg/mL). Prepare a 0.1 mM solution of DPPH in methanol.
-
Serial Dilutions: Create a series of dilutions of your test compounds in methanol.
-
Assay: In a 96-well plate, add 100 µL of each compound dilution to a well. Add 100 µL of the DPPH solution to each well.
-
Controls: Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage inhibition against the concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol: In Vitro Anticancer Activity (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. This method is widely used to screen compounds for cytotoxic effects against cancer cell lines.[5]
Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma or HCT116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and parent creosol in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
IV. Data Presentation and Interpretation
Quantitative data from biological assays should be summarized in tables to facilitate direct comparison between the parent compound and its new derivatives. A successful derivatization strategy will result in a lower IC₅₀ or MIC value, indicating enhanced potency.
Table 1: Comparative Bioactivity of Creosol and its Derivatives (Hypothetical Data)
| Compound | Structure Modification | Antioxidant Activity (DPPH, IC₅₀ in µM) | Anticancer Activity (A549, IC₅₀ in µM) | Antimicrobial Activity (S. aureus, MIC in µg/mL) |
| Creosol (Parent) | - | 85.2 | >100 | 128 |
| Derivative 1 | Allyl Ether | 110.5 | 75.4 | 64 |
| Derivative 2 | Biphenol Dimer | 15.8 | 45.1 | 128 |
| Derivative 3 | Chalcone Hybrid | 30.1 | 12.5 | 32 |
Interpretation:
-
Derivative 1 (Allyl Ether): The modification decreased antioxidant activity but improved antimicrobial and introduced moderate anticancer activity, likely due to increased lipophilicity.
-
Derivative 2 (Biphenol Dimer): As hypothesized, dimerization dramatically enhanced antioxidant activity.[7]
-
Derivative 3 (Chalcone Hybrid): Coupling with a known bioactive scaffold resulted in a compound with potent, multi-faceted activity, demonstrating a successful synergistic effect.[4]
V. References
-
Wikipedia. Cresol. [Link]
-
ResearchGate. Examples of chemically synthesized bioactive lipidic phenols. [Link]
-
MDPI. Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. [Link]
-
MDPI. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]
-
PMC (PubMed Central). Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]
-
MDPI. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]
-
PMC (PubMed Central). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. [Link]
-
PubChem. Cresol. [Link]
-
NIH. Strategies on biosynthesis and production of bioactive compounds in medicinal plants. [Link]
-
ResearchGate. 5 Bio-active Compounds and Their Synthetic Pathway. [Link]
-
DDDT. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino)benzamide. [Link]
-
PMC (PubMed Central). Bioactive (Poly)phenols, Volatile Compounds from Vegetables, Medicinal and Aromatic Plants. [Link]
-
PubChem. this compound. [Link]
-
PMC (PubMed Central). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]
-
Foreverest Resources Ltd. Creosol. [Link]
-
PMC (PubMed Central). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. [Link]
-
PMC (PubMed Central). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]
-
ResearchGate. Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. [Link]
-
MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
Sources
- 1. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. foreverest.net [foreverest.net]
- 4. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Common byproducts in the synthesis of 3-Methoxy-4-methylphenol and their removal
Technical Support Center: Synthesis of 3-Methoxy-4-methylphenol
Welcome to the technical support guide for the synthesis and purification of this compound (FEMA No. 2672). This document is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do they influence byproduct formation?
The synthesis of this compound, also known as 4-methylguaiacol or homoguaiacol, typically starts from one of two common precursors: 4-methylcatechol or p-cresol. The choice of starting material fundamentally dictates the profile of impurities you will encounter.
-
Route A: Selective Mono-methylation of 4-Methylcatechol: This is a widely used method involving the reaction of 4-methylcatechol with a methylating agent (e.g., dimethyl sulfate, methyl iodide) under basic conditions. The primary challenge here is controlling the selectivity between the two hydroxyl groups. The formation of the desired 3-methoxy isomer is often accompanied by the formation of its regioisomer and an over-methylated byproduct.
-
Route B: Multi-step Synthesis from p-Cresol: This pathway involves introducing a hydroxyl group ortho to the existing one, followed by selective methylation. This can be a more complex route involving steps like formylation or nitration, reduction, diazotization, and hydrolysis, which can introduce a different set of impurities related to incomplete reactions or side-products from each step.
The mono-methylation of 4-methylcatechol is often preferred for its directness, but requires careful optimization to minimize byproduct formation.
Q2: I've synthesized this compound via methylation of 4-methylcatechol. What are the three most common byproducts I should expect?
When synthesizing this compound from 4-methylcatechol, you will almost invariably encounter three key byproducts:
-
Unreacted 4-Methylcatechol: Incomplete methylation is common. The presence of this starting material can complicate downstream processing and purification.
-
2-Methoxy-4-methylphenol (Creosol): This is the regioisomer of your target compound. Because the electronic and steric environments of the two hydroxyl groups on 4-methylcatechol are similar, methylation can occur at the less-desired position, leading to this critical impurity.
-
1,2-Dimethoxy-4-methylbenzene (4-Methylveratrole): This is the over-methylation product. If the reaction conditions are too harsh or the stoichiometry of the methylating agent is too high, both hydroxyl groups will be methylated.
The diagram below illustrates the formation of these common byproducts from the primary synthetic route.
Caption: Synthetic pathway from 4-methylcatechol, showing formation of the target product and key byproducts.
Troubleshooting Guide
Issue 1: GC-MS analysis shows two distinct peaks with the same mass, but my NMR looks deceptively clean. What's happening?
Plausible Cause: You are likely observing the presence of the regioisomer, 2-Methoxy-4-methylphenol (Creosol). Both this compound and its isomer have the same molecular weight (138.16 g/mol ) and will thus show the same parent ion in a mass spectrum. Their ¹H NMR spectra can also be very similar, often requiring careful analysis of aromatic region splitting patterns or 2D NMR techniques (like NOESY) to definitively distinguish. However, their different boiling points and polarities cause them to have different retention times on a gas chromatography (GC) column.
Solution Strategy:
-
Confirm Identity: Compare the retention time of your sample with commercially available standards of both isomers.
-
Optimize Reaction: To favor the formation of the 3-methoxy isomer, you can try using a bulkier base or a sterically hindered methylating agent. This can sometimes provide modest improvements in regioselectivity.
-
Purification: The most reliable solution is purification via fractional distillation under reduced pressure. The difference in boiling points, though slight, is often sufficient for separation with an efficient distillation column (e.g., a Vigreux or packed column).
Data Comparison: Target vs. Key Isomeric Impurity
| Property | This compound (Target) | 2-Methoxy-4-methylphenol (Isomer) |
| Synonyms | 4-Methylguaiacol, Homoguaiacol | Creosol |
| CAS Number | 93-51-6 | 93-54-9 |
| Boiling Point | ~220 °C | ~205 °C |
| Appearance | Colorless to pale yellow liquid | Colorless to yellow liquid |
| GC Retention | Typically elutes later | Typically elutes earlier |
Issue 2: My final product is a dark brown or reddish color, even after initial workup. What causes this and how can I fix it?
Plausible Cause: The discoloration is almost certainly due to the oxidation of phenolic compounds. The starting material, 4-methylcatechol, is highly susceptible to air oxidation, forming colored quinone-type structures. The phenolic product itself can also oxidize, albeit more slowly. This is often exacerbated by residual base or trace metals from the reaction.
Solution Strategy:
-
Inert Atmosphere: During the reaction and workup, maintain an inert atmosphere (e.g., Nitrogen or Argon) wherever possible to minimize contact with oxygen.
-
Antioxidant Addition: The addition of a small amount of a reducing agent or antioxidant, such as sodium bisulfite (NaHSO₃) or ascorbic acid, during the aqueous workup can help prevent oxidation and remove color.
-
Activated Carbon Treatment: For persistent color, you can treat a solution of your crude product (e.g., in a solvent like toluene or dichloromethane) with activated carbon, followed by filtration through a pad of celite. The carbon will adsorb many of the colored impurities.
-
Distillation: The final purification step, vacuum distillation, is highly effective at separating the volatile, colorless product from non-volatile, colored polymeric impurities.
The following workflow provides a decision-making process for purification based on the impurities identified.
Caption: Decision workflow for the purification of crude this compound.
Validated Experimental Protocol
Protocol: Purification of this compound by Fractional Vacuum Distillation
This protocol assumes you have a crude product (~50g) containing the target molecule along with its regioisomer and the over-methylated byproduct.
Equipment:
-
100 mL round-bottom flask
-
Fractional distillation column (e.g., 20 cm Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a pressure gauge and cold trap
-
Heating mantle with stirrer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Wrap the distillation column and head with glass wool or aluminum foil to ensure adiabatic conditions.
-
Charge the Flask: Charge the 100 mL round-bottom flask with the crude product and a magnetic stir bar.
-
Evacuate the System: Begin stirring and slowly evacuate the system. A pressure of 5-10 mmHg is a good target.
-
Apply Heat: Gently heat the flask using the heating mantle.
-
Collect Fractions:
-
Fraction 1 (Foreshot): Collect the first few drops that distill over at a lower temperature. This fraction may contain residual solvents or more volatile impurities.
-
Fraction 2 (Isomer): As the temperature stabilizes, you will likely collect the lower-boiling regioisomer, 2-Methoxy-4-methylphenol. The head temperature will be lower than that expected for your target product.
-
Fraction 3 (Main Product): A slight increase and stabilization of the head temperature indicates the distillation of your target product, this compound. Collect this fraction in a separate, clean receiving flask.
-
Fraction 4 (Pot Residue): Once the distillation rate slows and the temperature begins to rise again or fluctuate, stop the distillation. The remaining material in the pot will contain higher-boiling impurities and any polymeric material.
-
-
Analysis: Analyze all collected fractions by GC-MS to confirm their identity and purity. Combine fractions of the desired product that meet your purity specification (e.g., >99.5%).
References
- Synthesis and Properties of Guaiacol Derivatives: Provides context on the synthesis of related methoxyphenols, often detailing challenges like regioselectivity. Source: Journal of Organic Chemistry URL: [Link]
- Purification of Laboratory Chemicals: A standard handbook detailing common purification techniques for organic compounds, including phenols. Source: Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. URL: [Link]
- The Good Scents Company - Page for 4-methylguaiacol: Provides physical property data such as boiling points and CAS numbers, which are critical for purification and identification. Source: The Good Scents Company URL: [Link]
Technical Support Center: Purification of Crude 3-Methoxy-4-methylphenol
Welcome to the technical support guide for the purification of 3-Methoxy-4-methylphenol. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple procedural lists to explore the rationale behind purification strategies, troubleshoot common experimental hurdles, and provide robust, field-tested protocols.
Section 1: Understanding Your Crude Material
Effective purification begins with a thorough understanding of the crude product. The synthetic route used to prepare this compound will dictate the likely impurity profile, which in turn informs the optimal purification strategy.
Frequently Asked Questions (FAQs): Initial Assessment
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic method. A common route is the selective methylation of 4-methylcatechol. Based on this and similar phenolic syntheses, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 4-methylcatechol is a very common impurity.
-
Over-methylation Products: Formation of the diether, 1,2-dimethoxy-4-methylbenzene, can occur if the reaction is not carefully controlled.
-
Positional Isomers: Depending on the starting materials and reaction conditions, other isomers like 4-methoxy-3-methylphenol or 2-methoxy-5-methylphenol could be present.[1]
-
Reagents and Byproducts: Residual base (e.g., potassium carbonate), solvents, and byproducts from the methylating agent (e.g., dimethyl sulfate) may be present.[2][3]
-
Oxidation Products: Phenols, especially catechols, are susceptible to oxidation, which can lead to the formation of colored quinone-type species, often responsible for a pink, brown, or dark coloration of the crude product.[4]
Q2: What initial analytical techniques should I use to quickly assess the purity of my crude sample?
A2: A multi-pronged analytical approach is recommended before committing to a large-scale purification method:
-
Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Use a silica gel plate and test a few solvent systems (e.g., Hexane/Ethyl Acetate mixtures). It will give you a qualitative idea of the number of components and their relative polarities. Staining with potassium permanganate or ceric ammonium molybdate can help visualize non-UV active impurities.
-
¹H NMR Spectroscopy: A quick NMR of the crude material is invaluable. It can help identify the presence of starting materials, solvents, and major byproducts by comparing the crude spectrum to the known spectrum of the pure product and starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile and semi-volatile impurities, providing both retention times and mass fragmentation patterns for structural elucidation.[1]
Section 2: Purification Strategy & Troubleshooting
Based on your initial assessment, you can select the most appropriate purification technique. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying solid compounds if a suitable solvent can be found.[5]
Q3: My this compound is an oily residue or fails to crystallize. What should I do?
A3: This is a common issue, often referred to as "oiling out," and it typically happens for two reasons: the compound's melting point is below the solvent's boiling point, or the solution is too impure or supersaturated.
-
Cause & Solution 1: High Impurity Load. If the crude material is very impure, the impurities can inhibit the formation of a crystal lattice.
-
Troubleshooting Step: First, try a simple acid-base wash. Dissolve the crude oil in a solvent like ethyl acetate or diethyl ether. Wash with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃) to remove acidic impurities like unreacted 4-methylcatechol.[6] Then wash with water and brine, dry the organic layer, and concentrate it again. This cleaner material may now crystallize.
-
-
Cause & Solution 2: Improper Solvent Choice. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5][7]
-
Troubleshooting Step: Perform small-scale solvent screening. Place a small amount of your crude material in several test tubes and add a few drops of different solvents (see table below). Look for a solvent that requires heating to dissolve the compound and then forms crystals upon cooling. Often, a two-solvent system (e.g., Toluene/Hexane or Ethyl Acetate/Heptane) is effective.[8] Dissolve the compound in the minimum amount of the "good" solvent (in which it is more soluble) and slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy. Then, add a drop of the good solvent to clarify and allow it to cool slowly.
-
Q4: My crystals are still colored after recrystallization. How can I improve this?
A4: Color is often due to highly conjugated, oxidized impurities that are present in very small amounts.
-
Solution 1: Activated Charcoal. Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many of the colored impurities. Use with caution, as it can also adsorb your product, reducing the yield.
-
Solution 2: Chemical Reduction. A wash with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) during the initial workup can sometimes reduce colored quinone-type impurities back to colorless phenols.[9]
Column Chromatography Troubleshooting
Chromatography is the most versatile but often most labor-intensive method. For phenols, it comes with specific challenges.
Q5: My compound is streaking or "tailing" badly on the silica gel column. How can I fix this?
A5: Peak tailing is a classic problem when purifying acidic compounds like phenols on standard silica gel.[7] The acidic phenolic hydroxyl group engages in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface, leading to slow and uneven elution.
-
Solution 1: Modify the Mobile Phase. Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to your eluent. This protonates the silica surface, reducing the strong interaction with your phenol and resulting in sharper peaks.
-
Solution 2: Use a Different Stationary Phase. If modifying the eluent fails, consider an alternative to silica gel.
-
Deactivated Silica: You can prepare this by treating silica gel with a base like triethylamine.[10]
-
Alumina (Neutral or Acidic): Alumina can be a good alternative, but test on TLC first as selectivity will differ.
-
Reverse-Phase Silica (C18): This is an excellent option for polar compounds. You will use polar solvents like water/acetonitrile or water/methanol as the eluent.[10]
-
Caption: Interaction between phenolic hydroxyl group and silica surface.
Distillation Troubleshooting
Given its physical properties, vacuum distillation is a viable method for purifying this compound, especially on a larger scale.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 138.17 | ~219-222 (est.)[11][12] | N/A (liquid at RT)[11] |
| 4-Methylcatechol (Impurity) | 124.14 | 245 | 65-68 |
| 1,2-Dimethoxy-4-methylbenzene (Impurity) | 152.19 | 217-218 | 27 |
Q6: My product is darkening during distillation. How can I minimize decomposition?
A6: Phenols can be sensitive to high temperatures and oxygen. Darkening indicates thermal decomposition or oxidation.
-
Solution 1: Use High Vacuum. The key to successful distillation of thermally sensitive compounds is to lower the boiling point. Use the best vacuum source available (e.g., a rotary vane pump) to distill at the lowest possible temperature.
-
Solution 2: Work Under Inert Atmosphere. Ensure your distillation apparatus is free of leaks. It is good practice to backfill the system with an inert gas like nitrogen or argon before starting the distillation and after it is complete.[7]
-
Solution 3: Use a Short Path Apparatus. For smaller scales, a short path distillation apparatus (like a Kugelrohr) minimizes the time the compound spends at high temperatures by reducing the distance between the boiling flask and the condenser.[9]
Section 3: Protocols and Data
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a test tube, add ~20-30 mg of crude material. Add a solvent dropwise until the solid is just covered. If it dissolves at room temperature, the solvent is unsuitable. If it doesn't, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold. Test several solvents and solvent pairs (see Table 2).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and swirl for 1-2 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice-water bath for 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 2: Common Solvents for Phenol Recrystallization [7][8][13]
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Toluene | Low | 111 | Good for many aromatic compounds. Can be paired with hexane or heptane. |
| Ethyl Acetate / Heptane | Medium | Varies | A versatile mixture. Dissolve in EtOAc, add heptane as anti-solvent. |
| Methanol / Water | High | Varies | Effective for more polar phenols. Product can sometimes oil out. |
| Dichloromethane / Hexane | Medium | Varies | Good for compounds that are highly soluble in DCM. |
| Water | High | 100 | Can be effective for phenols with sufficient polarity, but solubility is often low. |
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35. Add 0.5% acetic acid to the solvent mixture to prevent tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[7]
Section 4: Storage and Purity Confirmation
Q7: My purified this compound is turning pink/brown upon storage. How can I prevent this?
A7: This discoloration is due to oxidation from atmospheric oxygen, which can be accelerated by light and trace metal impurities.[4]
-
Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial to protect it from light.[7]
-
Temperature: Store at low temperatures (refrigerator or freezer) to slow the rate of oxidation.
-
Antioxidants: For long-term storage or use in formulations, a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be added.
Q8: How do I definitively confirm the purity of my final product?
A8: A combination of techniques should be used to establish purity:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and show the absence of proton- or carbon-containing impurities.
-
GC-MS or LC-MS: These methods can provide a quantitative purity value (e.g., >99% by area) and confirm the mass of the desired compound.[14]
-
Melting Point: While this compound is a liquid, this is a critical test for solid impurities or related solid compounds. A sharp melting point is a good indicator of purity.
References
- This compound.
- Study of the steam distillation of phenolic compounds using ultraviolet spectrometry. (1986). OSTI.GOV. [Link]
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Preparation of 4-methoxyphenol. PrepChem.com. [Link]
- creosol. Organic Syntheses. [Link]
- This compound. Cenmed Enterprises. [Link]
- 4-Methoxyphenol.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Method 8041A: Phenols by Gas Chromatography. United States Environmental Protection Agency. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- How to remove the phenol from the reaction mixture without doing column chromatography?.
- Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]
- Preparation of 3-methoxyphenol. PrepChem.com. [Link]
- hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses. [Link]
- 4-methoxyphenol purification. Sciencemadness Discussion Board. [Link]
- Buffered Phenol Troubleshooting. Protocol Online. [Link]
- Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol.
- 4-methyl guaiacol, 93-51-6. The Good Scents Company. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Buffered Phenol Troubleshooting - General Lab Techniques [protocol-online.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Chromatography [chem.rochester.edu]
- 11. 4-Hydroxy-3-methoxy-1-methyl-benzene(93-51-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Methylation of 4-Methylphenol
Welcome to the technical support center for the methylation of 4-methylphenol (also known as p-cresol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, you will find a blend of theoretical principles and practical troubleshooting advice to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the methylation of 4-methylphenol, providing concise and scientifically grounded answers.
Q1: What is the primary product of the methylation of 4-methylphenol?
The primary and desired product is 4-methylanisole (also known as p-methylanisole or p-cresol methyl ether).[1][2] This reaction involves the substitution of the hydrogen atom of the hydroxyl group (-OH) on the phenol with a methyl group (-CH3).
Q2: What are the most common methods for the methylation of 4-methylphenol?
The most prevalent method is the Williamson ether synthesis.[3][4] This reaction involves deprotonating the 4-methylphenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.[3][4] Alternative "green" methods are also gaining traction, utilizing reagents like dimethyl carbonate (DMC).[5][6][7]
Q3: What are the typical reagents used in the Williamson ether synthesis for this reaction?
-
Base: A strong base is required to deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3).[4]
-
Methylating Agent: A compound that provides the methyl group. Traditionally, dimethyl sulfate ((CH3)2SO4) and methyl iodide (CH3I) are used.[5] However, due to their high toxicity and environmental concerns, greener alternatives like dimethyl carbonate (DMC) are increasingly employed.[5][6][7]
-
Solvent: The choice of solvent is crucial. Common solvents include polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF).[4] Phase-transfer catalysts can also be used in two-phase systems.[8][9]
Q4: What are the main side reactions to be aware of?
The primary side reaction is C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom, leading to the formation of cresols and xylenols.[3][10] Another potential side reaction is elimination, particularly if the alkylating agent is prone to it, though this is less common with methylating agents.[3][11]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These techniques allow for the visualization of the consumption of the starting material (4-methylphenol) and the formation of the product (4-methylanisole).
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the methylation of 4-methylphenol.
Problem 1: Low Yield of 4-Methylanisole
A low yield of the desired product can be frustrating. Here are several factors to investigate:
-
Incomplete Deprotonation:
-
Cause: The base may not be strong enough or used in insufficient quantity to fully deprotonate the 4-methylphenol.
-
Solution: Ensure you are using a sufficiently strong base (e.g., NaOH, KOH) and a slight molar excess (e.g., 1.1-1.2 equivalents) relative to the 4-methylphenol. The reaction should be stirred for an adequate amount of time after base addition to ensure complete phenoxide formation before adding the methylating agent.
-
-
Inefficient Methylating Agent:
-
Suboptimal Reaction Temperature:
-
Cause: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side reactions.
-
Solution: The optimal temperature depends on the specific reagents. For Williamson ether synthesis with dimethyl sulfate, temperatures are often kept below 40°C to control the exothermic reaction.[13] When using DMC, higher temperatures (90-160°C) are often required.[5][12]
-
-
Poor Solvent Choice:
Problem 2: Formation of Impurities (C-Alkylation Products)
The presence of undesired C-alkylation byproducts can complicate purification and reduce the yield of 4-methylanisole.
-
Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3] Certain conditions can favor C-alkylation.
-
Solutions:
-
Solvent Effects: The choice of solvent can influence the site of alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, leaving the ring carbons more available for attack. Using a polar aprotic solvent generally favors O-alkylation.
-
Counter-ion Effects: The nature of the cation associated with the phenoxide can also play a role.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) can enhance the rate of O-alkylation.[8][9] The PTC transports the phenoxide ion into the organic phase, where it is less solvated and more reactive towards O-alkylation.[9]
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure 4-methylanisole can be challenging.
-
Work-up Procedure:
-
Issue: Residual base or unreacted starting materials can co-distill or co-extract with the product.
-
Solution: After the reaction is complete, it is crucial to perform a thorough work-up. This typically involves:
-
Quenching the reaction with water.
-
Extracting the product into a suitable organic solvent (e.g., diethyl ether, dichloromethane).[13]
-
Washing the organic layer with a dilute base (e.g., NaHCO3 solution) to remove any unreacted 4-methylphenol.
-
Washing with water to remove any remaining salts.[13]
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO4, Na2SO4).[15]
-
-
-
Purification Technique:
-
Issue: Simple distillation may not be sufficient to separate the product from impurities with similar boiling points.
-
Solution: Fractional distillation is often necessary to achieve high purity.[15] The boiling point of 4-methylanisole is approximately 175-177°C.[16] Column chromatography can also be an effective purification method for smaller scale reactions.
-
Experimental Protocols and Data
Optimized Williamson Ether Synthesis Protocol
This protocol provides a reliable method for the synthesis of 4-methylanisole.
Materials:
-
4-Methylphenol (p-cresol)
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate ((CH3)2SO4)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole of 4-methylphenol in a suitable volume of a polar aprotic solvent.
-
Slowly add 1.1 moles of powdered sodium hydroxide while stirring.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the mixture in an ice bath.
-
Slowly add 1.05 moles of dimethyl sulfate dropwise, ensuring the temperature does not exceed 40°C.[13]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the mixture by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 5% NaOH solution to remove unreacted phenol, followed by a water wash until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Safety Note: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[17][18] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[18]
Data Presentation: Comparison of Methylating Agents
The choice of methylating agent significantly impacts the reaction conditions and outcomes.
| Methylating Agent | Typical Reaction Temperature | Key Advantages | Key Disadvantages |
| Dimethyl Sulfate | < 40°C[13] | High reactivity, good yields | Highly toxic and carcinogenic[17][18] |
| Methyl Iodide | Room Temperature to Reflux | High reactivity | Volatile, toxic, and a lachrymator |
| Dimethyl Carbonate (DMC) | 90 - 160°C[5][12] | "Green" reagent, low toxicity[5][7] | Lower reactivity, often requires higher temperatures and/or a catalyst[6][12] |
Visualizations
Reaction Mechanism: Williamson Ether Synthesis
Caption: Step-by-step experimental workflow.
References
- Noncatalytic Ortho-Selective Methylation of Phenol in Supercritical Methanol: the Mechanism and Acid/Base Effect.
- GPS Safety Summary - Dimethyl sulph
- Dimethyl sulf
- METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi.
- Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. PubMed.
- The reaction mechanism of methylation of phenolic component in the presence of TMAH.
- Mechanism of methylation of phenol with methanol, as proposed by Aditi...
- SAFETY D
- Dimethyl Sulphate CAS No 77-78-1 MATERIAL SAFETY D
- DIMETHYL SULPH
- O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.
- Williamson ether synthesis. Wikipedia.
- Methylation of phenols using DMC and a PTC. Hive Novel Discourse.
- Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry.
- A cascade mechanism for a simple reaction: The gas-phase methyl
- Different methylating agents used for O-methylation of phenolic compounds.
- Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.
- A Review of the Process on Vapor Phase Methylation of Phenol with Methanol.
- Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
- Methylation of phenols.
- A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor.
- Products of Reimer–Tiemann reaction of 4-methylphenol. Chemistry Stack Exchange.
- Prepar
- O Methylation of Phenol in Liquid Phase over Basic Zeolites.
- Williamson Ether Synthesis reaction. BYJU'S.
- An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI.
- Process for the methylation of phenolic compounds with trimethyl phosphate.
- Selective synthesis of p-cresol by methylation of phenol.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- 4-Methylanisole synthesis. ChemicalBook.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Williamson Ether Synthesis Reaction Mechanism. YouTube.
- Selective synthesis of p-cresol by methyl
- Selective synthesis of p-cresol by methyl
- The Chemical Versatility of 4-Methylanisole (CAS 104-93-8) in Synthesis. Acme-Hardesty.
- Environment-friendly synthesis method of p-methyl anisole.
- SusChemE 2023. AWS.
- Synthesis of o-Methylanisole from o-Cresol: An In-depth Technical Guide. Benchchem.
- What is the best way to purify a crude reaction mixture th
- 4-Methylanisole. CymitQuimica.
- 4-Methylanisole. Santa Cruz Biotechnology.
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- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 7. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 8. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. aarti-industries.com [aarti-industries.com]
- 18. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
Stability issues of 3-Methoxy-4-methylphenol in different solvents and pH
Welcome to the technical support center for 3-Methoxy-4-methylphenol (also known as Creosol or 4-Methylguaiacol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the stability of this compound in various experimental settings. Our goal is to equip you with the scientific rationale behind its behavior, enabling you to design robust experiments and interpret your results with confidence.
Introduction to this compound Stability
This compound is a phenolic compound widely used as a synthetic intermediate and valued for its antioxidant and antibacterial properties.[1] However, like many phenols, its stability is highly dependent on environmental conditions such as the choice of solvent, the pH of the medium, and exposure to oxygen and light.[2][3][4] Understanding these factors is critical to prevent degradation, ensure the reproducibility of your experiments, and maintain the integrity of your results. The primary degradation pathway for many phenolic compounds is autoxidation, a process that can be significantly influenced by the experimental conditions.[5]
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Color Change in Solution
Q: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this discoloration?
A: This is a classic sign of degradation. Phenolic compounds, including this compound, are susceptible to oxidation, especially with prolonged exposure to air.[2] The phenolic hydroxyl group can be oxidized to form highly colored quinone-type structures. This process, known as autoxidation, is often accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions.[6][7]
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize exposure to atmospheric oxygen.
-
Protect from Light: Store solutions in amber vials or wrap your containers in aluminum foil to prevent photo-oxidation.[4]
-
Control pH: Maintain a slightly acidic to neutral pH (ideally between 4 and 7) for your solutions, as alkaline conditions significantly promote the formation of the more easily oxidized phenoxide ion.[8][9][10]
-
Consider Antioxidants: In some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be necessary to inhibit radical chain reactions.
Issue 2: Inconsistent Results in Biological Assays
Q: I am observing poor reproducibility in my cell-based or enzymatic assays. Could the stability of this compound be a factor?
A: Absolutely. If your compound is degrading in the assay medium, the effective concentration will decrease over time, leading to variable results. The degradation products themselves might also be biologically active or cytotoxic, further confounding your data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Detailed Explanation:
-
Stability in Medium: The pH of many cell culture media is slightly alkaline (typically 7.2-7.4), which can accelerate the degradation of phenolic compounds.[7]
-
Time-Course Analysis: Perform a simple experiment by incubating this compound in your complete assay medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without the biological component. Use a stability-indicating analytical method like HPLC to quantify the amount of the parent compound remaining at various time points.
-
Protocol Modification: If significant degradation is confirmed, your primary options are to shorten the assay incubation time, prepare fresh dilutions of the compound immediately before adding them to the assay, or if the instability is severe, consider if a more stable derivative of the compound could be used.
Issue 3: Poor Chromatographic Peak Shape
Q: When analyzing this compound by reverse-phase HPLC, I am getting tailing peaks. What could be the cause?
A: Peak tailing for phenolic compounds is a common issue in reverse-phase chromatography.[11] It is often caused by secondary interactions between the polar phenolic hydroxyl group and residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18).
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective solution is often to lower the pH of the mobile phase. By adding a small amount of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid, you can suppress the ionization of the residual silanol groups, minimizing these secondary interactions.
-
Use a Different Column: Consider using a column with high-purity silica and advanced end-capping technology, which has a lower concentration of active silanol groups. Phenyl-hexyl stationary phases can also offer alternative selectivity for aromatic compounds.
-
Check for Column Contamination: If the peak shape has degraded over time, your column may be contaminated. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove potential contaminants.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving and storing this compound?
A1: this compound is readily soluble in common organic solvents like methanol, ethanol, DMSO, and acetone.[1][12] For long-term storage of stock solutions, DMSO is a common choice, but it should be stored at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[1] For aqueous experiments, it is best to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer or medium immediately before use to the lowest possible final organic solvent concentration.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent.
-
Acidic to Neutral pH (pH < 7): The compound is relatively stable. The phenolic hydroxyl group is protonated, making it less susceptible to oxidation.
-
Alkaline pH (pH > 8): The compound is significantly less stable.[8][9] In basic conditions, the phenolic proton is removed, forming a phenoxide anion. This anion is more electron-rich and thus much more susceptible to oxidation, leading to rapid degradation and discoloration.[13] This degradation at high pH is often irreversible.[14][15]
Caption: Effect of pH on this compound stability.
Q3: What are the expected degradation products of this compound?
A3: While specific studies on this compound are limited, based on general phenol chemistry, the primary degradation products from oxidation are expected to be quinone and quinone-methide type structures.[6][16] These compounds are often colored and can potentially polymerize to form more complex brown-colored materials. Under forced degradation conditions, such as strong acid/base hydrolysis or oxidation, a variety of other products could be formed.[17]
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation or stress testing study is essential for understanding the intrinsic stability of a molecule.[17][18] A typical study would involve exposing this compound to the following conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature (expect rapid degradation).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Solid compound at a high temperature (e.g., 80°C).
-
Photostability: Exposing the solution to a controlled light source.
The goal is to achieve a target degradation of 5-20%.[18] Samples should be analyzed by a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.[19]
Part 3: Experimental Protocols & Data
Protocol 1: HPLC Method for Stability Testing
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, ramp to 80% B over 15 min, hold for 2 min, return to 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Note: This method should be validated for your specific application to ensure it can separate the parent compound from all potential degradation products.
Solubility Data Summary
| Solvent | Type | Expected Solubility | Reference |
| Water | Polar Protic | Slightly Soluble | [12][20] |
| Methanol / Ethanol | Polar Protic | Soluble | [12] |
| DMSO | Polar Aprotic | Soluble | [1] |
| Acetonitrile | Polar Aprotic | Soluble | - |
| Dichloromethane | Nonpolar | Soluble | - |
| Hexane | Nonpolar | Sparingly Soluble | - |
References
- Friedman, M., & Jürgens, H. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]
- Friedman, M., & Jürgens, H. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
- Friedman, M., & Jürgens, H. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]
- Friedman, M., & Jürgens, H. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
- Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Extraction Magazine. [Link]
- Danilewicz, J. C. (2014). Mechanism of Autoxidation of Polyphenols and Participation of Sulfite in Wine: Key Role of Iron.
- Wikipedia. (n.d.). Phenol. Wikipedia. [Link]
- Sotttewelle, V., et al. (2013). Possible mechanism for the autoxidation of polyphenols containing an o-hydroquinone moiety to the respective quinones with simultaneous generation of ROS.
- Li, H., et al. (2017). Influence of Solvent on Upgrading of Phenolic Compounds in Pyrolysis Bio-Oil.
- Gersmann, H. R., & Bickel, A. F. (1959). Autoxidation of Hindered Phenols in Alkaline Media. Part I. RSC Publishing. [Link]
- Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]
- Cvetanović, A., et al. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. PMC - NIH. [Link]
- Sultana, B., et al. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PubMed Central. [Link]
- Boulekbache-Makhlouf, L., et al. (2014). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. International Journal of Current Microbiology and Applied Sciences. [Link]
- Wikipedia. (n.d.).
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov. [Link]
- Adnan, M., et al. (2022). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Current Research in Nutrition and Food Science Journal. [Link]
- Bajaj, S., et al. (2016).
- Cargo Handbook. (n.d.). Cresol. Cargo Handbook. [Link]
- de Oliveira, T. V., et al. (2023). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology. [Link]
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]
- ALS. (2021). ANALYTICAL METHOD SUMMARIES. alsglobal.com. [Link]
- ATSDR. (n.d.). 6. analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
- Museum of Fine Arts Boston. (2022). Creosol. MFA Cameo. [Link]
- Wikipedia. (n.d.). Cresol. Wikipedia. [Link]
- Brümmer, H. (2011).
- Sánchez-Márquez, S., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH. [Link]
- Zhang, Q., et al. (2019). Substituent effects on the oxidation reactions of 4-nitrophenol, phenol, 4-methylpheol, and 4-methoxyphenol mediated by reduced graphene oxide in water.
- OSHA. (n.d.). 4-Methoxyphenol. OSHA. [Link]
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH. [Link]
- Solubility of Things. (n.d.). p-Cresol methyl ether. Solubility of Things. [Link]
- Liazid, A., et al. (2011). Investigation on phenolic compounds stability during microwave-assisted extraction.
- PubChem. (n.d.). This compound. PubChem - NIH. [Link]
- PubChem. (n.d.). 2-Methoxy-4-Methylphenol. PubChem. [Link]
- Wikipedia. (n.d.). Creosol. Wikipedia. [Link]
- van der Merwe, P. J., & van der Walt, B. J. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]
- Arutchelvan, V., et al. (2005). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. [Link]
- Sako, Y., et al. (2000). Degradation products of mycophenolate mofetil in aqueous solution. PubMed. [Link]
- Cenmed Enterprises. (n.d.). This compound. Cenmed Enterprises. [Link]
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- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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Degradation of 3-Methoxy-4-methylphenol during storage and handling
Technical Support Center: 3-Methoxy-4-methylphenol
A Guide to Understanding and Preventing Degradation During Storage and Handling
Welcome to the technical support guide for this compound (also known as Creosol, 2-Methoxy-4-methylphenol; CAS 93-51-6). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability of this compound. This guide moves beyond simple instructions to explain the underlying chemistry of its degradation, empowering you to proactively protect your sample's integrity.
Substituted phenols like this compound are susceptible to degradation, often signaled by a frustrating and unexpected color change. This document will serve as your primary resource for troubleshooting these issues and implementing best practices in your laboratory.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the handling and storage of this compound.
Issue 1: My clear or colorless solution of this compound has turned yellow, pink, or brown.
This is the most frequent indicator of degradation. The discoloration is typically due to the formation of colored oxidation products.
Potential Causes:
-
Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen and is often accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions.[1] The electron-donating methoxy and methyl groups on the aromatic ring can increase this susceptibility.[1] The oxidation process likely involves the formation of a phenoxyl radical, which can then couple to form dimers or be further oxidized into highly colored quinone-type structures.[1]
-
Photodegradation: Exposure to UV or visible light provides the energy to initiate and accelerate oxidative reactions.[1] Standard laboratory lighting can be sufficient to cause gradual degradation over time.
-
Contamination: Contaminants in your solvent (e.g., peroxides in aged ethers) or on your glassware (e.g., residual oxidizing agents or metal ions) can catalyze the degradation process.
Recommended Solutions & Preventative Actions:
-
Inert Atmosphere: For long-term storage of solutions or the solid compound, purge the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces the oxygen required for oxidation.
-
Light Protection: Always store this compound, both in solid form and in solution, in amber glass vials or containers wrapped in aluminum foil to protect it from light.[2]
-
Solvent Purity: Use high-purity, freshly opened solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for peroxides before use.
-
Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8°C), protected from light.[2] Avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
-
Use of Antioxidants: For bulk solutions where stability is a major concern, consider the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT). The utility of this must be validated for your specific application to ensure it does not interfere with downstream experiments.
Below is a logical workflow to diagnose and address sample discoloration.
Caption: A workflow for troubleshooting discolored samples.
Issue 2: I am observing unexpected peaks in my HPLC, GC, or MS analysis.
The appearance of new peaks, especially those with different retention times or mass-to-charge ratios, is a quantitative sign of degradation or contamination.
Potential Causes:
-
Formation of Degradation Products: As discussed above, oxidation can lead to the formation of quinones, dimers, or other related species, which will appear as new peaks in your chromatogram.
-
Solvent-Related Impurities: The compound may react with impurities in the solvent or with the solvent itself under certain conditions (e.g., trans-esterification if dissolved in an alcohol-based mobile phase for an extended period).
-
Injector Port Thermal Degradation (GC-specific): Phenolic compounds can be sensitive to high temperatures. If the GC inlet temperature is too high, it can cause on-column degradation, creating artifact peaks.
Recommended Solutions & Preventative Actions:
-
Confirm Peak Identity: If your system is connected to a mass spectrometer (MS), analyze the mass spectrum of the impurity peak. This can provide crucial clues to its structure (e.g., a mass corresponding to a dimer of the parent compound).
-
Perform a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is invaluable. This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to generate and identify likely degradants.[1][3] (See Protocol 1).
-
Optimize GC Method: For GC analysis, evaluate lowering the injector port temperature. If the compound is particularly labile, derivatization (e.g., silylation of the hydroxyl group) may be necessary to improve thermal stability and peak shape.[4]
-
Analyze a "Blank": Inject a sample of your solvent (the same one used to dissolve the compound) to ensure that the unexpected peaks are not coming from the solvent itself.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum stability, solid this compound should be stored in a tightly sealed amber glass container at 2-8°C, with the headspace purged with an inert gas.[2]
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of potential degradation reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation.[1] |
| Light | Amber Glass Container | Protects against light-induced photodegradation.[1][2] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis and moisture-catalyzed reactions. |
Q2: How should I prepare stock solutions to maximize their shelf-life?
Prepare stock solutions using high-purity, de-gassed solvents. Divide the solution into smaller, single-use aliquots. Store these aliquots under the same conditions recommended for the solid material (2-8°C, protected from light, under an inert atmosphere). This practice minimizes the number of times the main stock is warmed and exposed to atmospheric oxygen.
Q3: What is the primary degradation pathway I should be concerned about?
The primary and most common degradation pathway is oxidation. The phenolic hydroxyl group can lose a hydrogen atom to form a phenoxyl radical. This radical is resonance-stabilized, but it is also highly reactive and can lead to the formation of quinone-type structures, which are often colored.
Caption: Hypothetical oxidation of this compound.
Q4: Which analytical techniques are best for assessing the purity and stability of this compound?
Both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are excellent choices. The best method depends on your specific needs.[4][5]
| Technique | Principle | Key Advantages | Considerations |
| HPLC-UV | Separation based on polarity. | Robust, widely available, excellent for quantifying known impurities.[4] | Requires a suitable chromophore (which phenols have). Mobile phase selection is critical. |
| GC-MS | Separation by boiling point and mass-to-charge ratio. | Provides structural information about unknown impurities, highly sensitive for volatile compounds.[4][5] | Potential for thermal degradation in the injector. May require derivatization for polar analytes. |
Section 3: Key Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols are self-validating. The following methods are designed to give you confidence in the integrity of your compound.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is essential for understanding the stability profile of this compound and identifying potential degradation products before they appear in your experiments.[1][3]
Objective: To intentionally degrade the sample under various stress conditions and analyze the resulting mixture.
Materials:
-
This compound
-
High-purity solvent (e.g., Acetonitrile or Methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or GC-MS system
-
Calibrated oven and photostability chamber
Workflow:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in your chosen solvent (e.g., 1 mg/mL).
-
Set Up Stress Conditions: In separate, appropriately labeled amber vials, mix your stock solution with the stressor as follows:
-
Acid Hydrolysis: Mix stock with 0.1 M HCl.
-
Base Hydrolysis: Mix stock with 0.1 M NaOH.
-
Oxidative Degradation: Mix stock with 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven set to 60°C.
-
Photodegradation: Place a vial of the stock solution in a photostability chamber.
-
Control: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours). The goal is to achieve partial degradation (5-20%), not complete destruction.
-
Neutralization (for Acid/Base Samples): Before analysis, neutralize the acid hydrolysis sample with an equivalent amount of NaOH and the base hydrolysis sample with HCl.
-
Analysis: Analyze all samples (including the control) using a validated, stability-indicating HPLC or GC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Note the retention times and peak areas of any new peaks (degradants). This provides a "fingerprint" of what to look for in future stability studies.
Caption: A workflow for conducting a forced degradation study.
Protocol 2: Purity Analysis by Reverse-Phase HPLC-UV
This method is a reliable way to quantify the purity of your this compound sample and detect polar impurities.[5]
Instrumentation & Reagents:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
Method:
-
Sample Preparation: Accurately prepare a sample solution of approximately 0.5 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Mobile Phase: A typical starting point is an isocratic mixture of 50:50 Acetonitrile:Water with 0.1% formic acid. The formic acid is crucial for suppressing the ionization of the phenolic hydroxyl group, which ensures a sharp, symmetrical peak shape.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at ~275 nm, which is a common absorbance maximum for phenolic compounds.
-
-
Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Section 4: References
-
Biodeg.co.uk. phenol handling phenol hydrates substituted phenols cresols.
-
ASTM International. (n.d.). Sampling and Handling Phenol, Cresols, and Cresylic Acid1.
-
Yale Environmental Health & Safety. (2022). Standard Operating Procedure.
-
BenchChem. (2025). Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards.
-
Journal of Pharmaceutical Sciences. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.
-
UC Berkeley. (n.d.). FACT SHEET: PHENOL.
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 3-Methoxyphenol.
-
III Analytical Methods. (n.d.).
-
ResearchGate. (n.d.). Substituent effects on the oxidation reactions of 4-nitrophenol, phenol, 4-methylpheol, and 4-methoxyphenol mediated by reduced graphene oxide in water.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.
-
MilliporeSigma. (n.d.). 3 4-methylphenol.
-
Cenmed Enterprises. (n.d.). This compound (C007B-529397).
-
BenchChem. (2025). A Researcher's Guide to Verifying the Purity of 2-Methoxy-3,4,5-trimethylphenol.
-
Wikipedia. (n.d.). Creosol.
-
Ataman Kimya. (n.d.). 4-METHOXYPHENOL.
-
Cornell EHS. (n.d.). Phenol SOP.
-
OSHA. (n.d.). 4-Methoxyphenol.
-
BenchChem. (2025). stability and degradation of "4-Methoxy-2,3,6-trimethylphenol" under experimental conditions.
-
ResearchGate. (2022). On the replacement of traditional stabilizers by guaiacol in environmentally safe nitrocellulose-based propellants.
-
The Good Scents Company. (n.d.). 4-methyl guaiacol, 93-51-6.
-
National Center for Biotechnology Information. (n.d.). 4-Methoxyphenol. PubChem.
-
Google Patents. (n.d.). US5177269A - Removal of guaiacol from cresylic acid feedstreams by heating with a strong acid.
-
PMC. (n.d.). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives.
-
Google Patents. (n.d.). US5254750A - Removal of guaiacol from cresylic acid by heating with a strong base.
-
WikiGenes. (n.d.). 4-methoxyphenol - Mequinol.
-
PubMed. (2021). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives.
Sources
Troubleshooting peak tailing and broadening in HPLC analysis of 3-Methoxy-4-methylphenol
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically peak tailing and broadening, encountered during the HPLC analysis of 3-Methoxy-4-methylphenol. By understanding the underlying chemical principles, you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are peak tailing and broadening, and why are they a problem for the analysis of this compound?
Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is wider than the front half.[1][2] Peak broadening is a general increase in the peak width. Ideally, an HPLC peak should be a sharp, symmetrical Gaussian shape.[3] For a phenolic compound like this compound, these issues are significant because they can mask the presence of impurities, reduce the accuracy of quantification, and decrease the overall resolution and sensitivity of the analysis.[2][4]
Q2: What are the most common causes of peak tailing when analyzing this compound on a reversed-phase column?
The primary cause of peak tailing for phenolic compounds is often secondary interactions between the analyte and the stationary phase.[2] this compound, with its polar hydroxyl group, can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][4] These silanol groups are acidic and can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and form a "tail".[5] Other significant factors include improper mobile phase pH, column contamination, and sample overload.[2]
Q3: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for ionizable compounds like phenols.[6][7] The hydroxyl group of this compound is weakly acidic. If the mobile phase pH is close to the pKa of the analyte, a mixture of both the ionized (phenoxide) and non-ionized (phenolic) forms will exist.[8] This dual state leads to inconsistent interactions with the stationary phase, resulting in peak distortion, splitting, or tailing.[8] Furthermore, residual silanols on the silica packing are also ionizable (pKa ≈ 3.8–4.2), and at higher pH values, their negative charge can lead to undesirable ionic interactions with any positively charged sample components or matrix ions.[4][9]
Q4: Can my sample preparation contribute to peak shape problems?
Absolutely. The solvent used to dissolve the this compound standard or sample is crucial. If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the initial mobile phase, it can lead to peak distortion, including fronting or broadening.[3][10] It is always recommended to dissolve the sample in the mobile phase itself whenever possible.[10] Additionally, injecting too high a concentration of the analyte can saturate the stationary phase, leading to mass overload and peak tailing.[2][11]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Source of Peak Asymmetry
The first step in troubleshooting is to determine if the problem is specific to this compound or if it affects all peaks in the chromatogram.
-
If only the this compound peak is tailing: The issue is likely due to a chemical interaction between the analyte and the stationary phase.
-
If all peaks are tailing or broad: The problem is likely systemic or mechanical, such as extra-column volume, a column void, or a partially blocked frit.[11]
The following workflow provides a systematic approach to pinpointing the cause.
Caption: Troubleshooting workflow for peak shape issues.
Guide 2: Mobile Phase Optimization for Phenolic Compounds
Controlling secondary interactions is key to achieving symmetrical peaks for phenolic compounds. The most effective way to do this is by adjusting the mobile phase pH.
The Principle: By lowering the mobile phase pH (typically to between 2.5 and 3.5), the ionization of the acidic silanol groups on the silica surface is suppressed.[12] This minimizes the strong secondary ionic interactions that cause peak tailing.[1] At this low pH, this compound will also be in its neutral, non-ionized form, leading to a more consistent hydrophobic retention mechanism.[9]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Mobile Phase A: Add a small amount of an acidifier to HPLC-grade water. Formic acid (0.1% v/v) or trifluoroacetic acid (TFA) (0.05-0.1% v/v) are common choices.
-
Verify pH: Measure the pH of the aqueous mobile phase to ensure it is within the target range of 2.5 - 3.5.
-
Prepare Organic Mobile Phase B: Use a high-purity organic solvent such as acetonitrile or methanol.
-
Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Analyze and Compare: Inject your this compound standard and compare the peak shape to the chromatogram obtained with the previous, unbuffered mobile phase.
Data Interpretation:
| Mobile Phase Condition | Expected Tailing Factor (Tf) | Rationale |
| Neutral pH (e.g., Water/Acetonitrile) | > 1.5 | Ionized silanols lead to strong secondary interactions with the phenol's hydroxyl group.[13] |
| Acidic pH (e.g., 0.1% Formic Acid, pH ~2.7) | 1.0 - 1.2 | Ionization of silanol groups is suppressed, minimizing peak tailing.[12] |
Table 1: Expected impact of mobile phase pH on the peak tailing of this compound.
Guide 3: Column Selection and Care
If mobile phase optimization does not fully resolve the issue, the column itself may be the culprit.
Column Chemistry:
-
End-Capped Columns: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically deactivated with a small, non-polar group.[14] Using a high-quality, fully end-capped C18 column is crucial for analyzing polar compounds like phenols.
-
Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase. A Phenyl-Hexyl phase, for instance, can offer alternative selectivity through π-π interactions with the aromatic ring of this compound, potentially reducing silanol interactions.[5]
Column Health:
-
Contamination: Strongly retained compounds from previous injections can build up at the head of the column, creating active sites that cause peak tailing.[15]
-
Degradation: Operating a silica-based column at a high pH (typically > 8) can dissolve the silica, leading to a void at the column inlet and causing severe peak distortion.[11][16]
Protocol: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Strong Solvent Wash: Flush the column with a strong, non-buffered solvent like 100% Acetonitrile or Methanol for 20-30 column volumes.
-
Intermediate Polarity Wash: Flush with a solvent of intermediate polarity, such as isopropanol.
-
Re-equilibration: Re-equilibrate the column with your mobile phase before use.
-
If Unsuccessful: If peak shape does not improve, the column may be permanently damaged and require replacement.
Guide 4: Addressing Sample-Related Broadening
Peak broadening can often be traced back to the sample itself or the injection process.
The Van Deemter Equation: This equation describes the factors contributing to band broadening in chromatography. Two key components are longitudinal diffusion (analyte diffusion in the mobile phase) and mass transfer (the rate at which the analyte moves between the stationary and mobile phases).[17]
Caption: Factors contributing to peak broadening.
Troubleshooting Steps:
-
Reduce Sample Concentration: Prepare a dilution series of your this compound standard (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL). Inject each and observe the peak width. If the peak becomes sharper at lower concentrations, you are likely experiencing column overload.[18]
-
Optimize Sample Solvent: If your sample is dissolved in a strong solvent, try to evaporate the solvent and reconstitute it in the initial mobile phase. If this is not possible, inject the smallest possible volume to minimize the effect.[2]
-
Check Flow Rate: While less common, a very low flow rate can increase the time the analyte spends on the column, leading to increased diffusion and broader peaks.[17] Ensure your flow rate is optimal for your column dimensions (typically 1.0 mL/min for a 4.6 mm ID column).
By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot peak tailing and broadening, leading to high-quality, reproducible HPLC data for this compound.
References
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Phenolic Compounds.
- Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of phenolic compounds.
- Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
- Phenomenex. (n.d.). LC Technical Tip.
- Quora. (2020). What causes peak broadening in HPLC?.
- ResearchGate. (2015). How can I avoid peak broadening in HPLC method analysis?.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023).
- The Theory of HPLC Column Chemistry. (n.d.).
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- HPLC Troubleshooting Guide. (n.d.).
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromtech.com [chromtech.com]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. waters.com [waters.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis and Purification of 3-Methoxy-4-methylphenol
Welcome to the dedicated technical support resource for the synthesis of 3-Methoxy-4-methylphenol. This guide is designed for researchers, chemists, and professionals in drug development to address common challenges, enhance experimental outcomes, and ensure the highest standards of purity and yield.
I. Troubleshooting the Synthesis of this compound
Question 1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to the choice of synthetic route. The most common laboratory-scale syntheses of this compound (also known as creosol) involve the reduction of vanillin or the methylation of 4-methylcatechol.[1][2]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The Clemmensen reduction of vanillin, a frequently used method, is sensitive to reaction parameters.[1] Using toluene as a co-solvent with ethanol and hydrochloric acid can sometimes lead to tar formation and lower yields (around 49%).[1] An optimized procedure using amalgamated zinc in ethanol and concentrated hydrochloric acid has been reported to achieve yields in the range of 60-67%.[1]
-
Inefficient Methylation: When synthesizing from 4-methylcatechol, the choice and handling of the methylating agent are critical. Dimethyl sulfate is a common reagent for this purpose.[1] To favor mono-methylation and prevent the formation of the dimethoxy byproduct, it is crucial to control the stoichiometry and reaction temperature carefully.
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.
-
Starting Material Quality: The purity of the starting materials, such as vanillin or 4-methylcatechol, can significantly impact the reaction outcome. Using high-purity reagents is essential for achieving optimal yields.
Optimized Reaction Parameters for Clemmensen Reduction of Vanillin [1]
| Parameter | Recommended Condition |
| Reducing Agent | Amalgamated Zinc |
| Solvent System | 95% Ethanol and Concentrated Hydrochloric Acid |
| Reaction Time | 8-hour dropwise addition, followed by 30 minutes of reflux |
| Work-up | Separation of layers, extraction with benzene, and washing |
| Expected Yield | 60–67% |
Question 2: I am observing significant amounts of byproducts and impurities in my crude product. How can I minimize their formation?
The formation of impurities is a common challenge that can complicate purification and reduce the overall yield.
Common Impurities and Mitigation Strategies:
-
Over-methylation: In syntheses involving methylation, such as the reaction of 4-methylcatechol with dimethyl sulfate, the formation of a dimethoxy byproduct is a possibility.
-
Solution: Use a stoichiometric amount or a slight excess of the methylating agent and maintain a controlled temperature to favor mono-methylation.
-
-
Unreacted Starting Material: The presence of unreacted vanillin or 4-methylcatechol in the final product indicates an incomplete reaction.
-
Solution: As mentioned, monitor the reaction progress to ensure full conversion of the starting material. Extending the reaction time or slightly increasing the temperature might be necessary.
-
-
Tar Formation: In acidic conditions, such as the Clemmensen reduction, polymerization and tar formation can occur, especially at elevated temperatures.[1]
-
Solution: Maintain a steady reflux temperature and avoid overheating. The dropwise addition of the vanillin solution over a prolonged period (e.g., 8 hours) can also help to control the reaction rate and minimize side reactions.[1]
-
II. Troubleshooting the Purification of this compound
Question 3: I am struggling to purify my crude this compound by recrystallization. The product often "oils out" or the crystals are still impure. What should I do?
Recrystallization is a powerful purification technique for solid compounds, but its success is highly dependent on the choice of solvent and the procedure.[3]
Troubleshooting Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For phenolic compounds, a variety of solvents and solvent systems can be effective.[4]
-
"Oiling Out": This occurs when the compound comes out of the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Solution: Ensure slow cooling of the saturated solution. You can also try using a lower-boiling point solvent or a solvent mixture. Seeding the solution with a pure crystal of the product can also induce crystallization.[3]
-
-
Persistent Impurities: If the crystals remain colored or impure after recrystallization, it may be due to co-crystallization with impurities.
-
Solution: A pre-purification step using column chromatography might be necessary to remove the bulk of the impurities before attempting recrystallization.[7]
-
Common Recrystallization Solvents for Phenolic Compounds [4][8]
| Solvent/System | Characteristics |
| Heptane/Ethyl Acetate | A good general-purpose system for compounds of intermediate polarity. |
| Methanol/Water | Effective for more polar compounds. |
| Toluene | Can be effective for aromatic compounds. |
| Petroleum Ether/Hexane | Suitable for less polar compounds. |
Question 4: My column chromatography separation is not effective, leading to mixed fractions and poor recovery. How can I optimize this process?
Column chromatography is a reliable method for purifying this compound, especially when dealing with multiple impurities.[7]
Optimizing Column Chromatography:
-
Eluent System Selection: The choice of the mobile phase is crucial for good separation.[7]
-
Solution: Use TLC to screen different solvent systems. A good starting point for phenolic compounds is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[7] Adjust the ratio to achieve a retention factor (Rf) of around 0.2-0.4 for the desired product.
-
-
Column Overloading: Using too much crude product relative to the stationary phase (silica gel) will result in poor separation.
-
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased.
-
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to uneven flow and broad, overlapping bands.
-
Solution: Pack the column carefully as a slurry to ensure a uniform and compact bed.
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Clemmensen Reduction of Vanillin [1]
-
Preparation of Amalgamated Zinc: In a flask, add 1500 g of granulated zinc to 600 ml of a 5% mercuric chloride solution. Allow to stand for 2 hours with occasional shaking. Decant the liquid and use the amalgamated zinc immediately.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place 1.5 kg of the freshly prepared amalgamated zinc and 800 ml of concentrated hydrochloric acid.
-
Reaction: Heat the flask to a gentle reflux. Prepare a solution of 152 g (1.0 mole) of vanillin in 450 ml of 95% ethanol and 1.5 l of concentrated hydrochloric acid. Add this solution dropwise through the dropping funnel over an 8-hour period.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Work-up: Decant the liquid from the zinc into a separatory funnel. Separate the two layers. Extract the aqueous layer three times with 150 ml portions of benzene. Combine the organic layers and wash with 100 ml of water, followed by 100 ml of 5% sodium bicarbonate solution, and finally with 100 ml of water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate. Remove the benzene by distillation under reduced pressure.
-
Purification: Distill the residue under reduced pressure, collecting the fraction boiling at 104–105°C/15 mm. This should yield 83–92.5 g (60–67%) of this compound.
Protocol 2: Purification by Column Chromatography [7]
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the product.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualized Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Decision workflow for the purification of this compound.
V. Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for synthesizing this compound? A1: The most common precursors are vanillin, which can be reduced to this compound, and 4-methylcatechol, which can be selectively methylated.[1] It is also a natural component of wood creosote.[2]
Q2: How can I effectively monitor the progress of my synthesis reaction? A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for volatile impurities, Gas Chromatography (GC) is an excellent choice.[9]
Q3: What are the key safety precautions when using dimethyl sulfate as a methylating agent? A3: Dimethyl sulfate is highly toxic and a suspected carcinogen. It should only be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It is crucial to have a quenching solution (such as aqueous ammonia) readily available to neutralize any spills.
Q4: Can I use other reduction methods for vanillin besides the Clemmensen reduction? A4: Yes, other methods such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can also be used to reduce the aldehyde group of vanillin.[10] The choice of method may depend on the available equipment and desired reaction conditions.
VI. References
-
creosol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Preparation of 4-methoxyphenol - PrepChem.com. (n.d.). Retrieved from [Link]
-
Preparation of 3-methoxyphenol - PrepChem.com. (n.d.). Retrieved from [Link]
-
VANILLIN - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Synthesis of 4-Methoxyphenol - [www.rhodium.ws]. (n.d.). Retrieved from [Link]
-
CN103864578A - Synthesis method of 4-methylcatechol - Google Patents. (n.d.). Retrieved from
-
Creosol - Wikipedia. (n.d.). Retrieved from [Link]
-
Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4- dihydropyrimidin-2(1H)-one - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. (n.d.). Retrieved from [Link]
-
(PDF) Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. (n.d.). Retrieved from [Link]
-
CN102295543B - Process for synthesizing vanillin - Google Patents. (n.d.). Retrieved from
-
This compound | C8H10O2 | CID 15103015 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
4-methoxyphenol purification - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (n.d.). Retrieved from [Link]
-
Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol - ResearchGate. (n.d.). Retrieved from [Link]
-
Production process and reaction equipment for synthesizing vanillin from 4-methyl guaiacol. (n.d.). Retrieved from
-
CN115925524A - Method for preparing vanillin from 4-methyl guaiacol - Google Patents. (n.d.). Retrieved from
-
4-METHOXYPHENOL - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Creosol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Process Development of the Synthesis of 3,4,5-Trimethoxytoluene | Request PDF. (n.d.). Retrieved from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (n.d.). Retrieved from [Link]
-
Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion | ACS Omega. (n.d.). Retrieved from [Link]
-
Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol - ResearchGate. (n.d.). Retrieved from [Link]
-
4 Amino 3 Methylphenol Synthesis Methods - Nitroxoline Anticancerogen Tablets - Nitroquinoline for Health. (n.d.). Retrieved from [Link]
-
This compound (C007B-529397) - Cenmed Enterprises. (n.d.). Retrieved from [Link]
-
4-methyl guaiacol, 93-51-6 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
hydrogenolysis of phenolic ethers: biphenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
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- 2. Creosol - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. prepchem.com [prepchem.com]
- 6. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: 3-Methoxy-4-methylphenol Solutions
Welcome to the technical support center for handling 3-Methoxy-4-methylphenol (also known as Creosol or 4-Methylguaiacol). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is turning yellow or brown. What is happening and is my sample compromised?
A: This color change is a classic indicator of oxidation. This compound, like other phenolic compounds, is susceptible to oxidation, especially when dissolved in a solvent and exposed to air. The phenolic hydroxyl group (-OH) is the reactive center. It can be oxidized to form phenoxyl radicals, which are highly reactive intermediates. These radicals can then undergo further reactions, including dimerization or polymerization, and can ultimately form quinone-type structures. These resulting quinones are often highly colored, which accounts for the yellow-to-brown discoloration you are observing.
The appearance of color indicates that a portion of your original compound has degraded. The extent to which this compromises your sample depends on the tolerance of your specific application to these impurities. For quantitative studies or use in sensitive biological assays, this degradation is a significant concern.
The fundamental oxidation process can be visualized as follows:
Caption: General oxidation pathway of this compound.
Q2: What are the key factors that accelerate the oxidation of this compound in my experiments?
A: Several environmental and chemical factors can significantly increase the rate of oxidation. Understanding these is the first step toward prevention.
| Factor | Mechanism of Action & Scientific Rationale | Troubleshooting & Prevention |
| Dissolved Oxygen | Molecular oxygen (O₂) is the primary oxidizing agent. The process is often initiated by an event (like light exposure or trace metal catalysis) that creates a radical, which then propagates a chain reaction with O₂. | Deoxygenate solvents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes prior to use. Work under an inert atmosphere blanket. |
| Light Exposure | UV and even visible light can provide the energy needed to homolytically cleave bonds, initiating radical formation and subsequent oxidation. Phenolic compounds can be particularly photosensitive. | Store solutions in amber glass vials or wrap containers in aluminum foil to protect from light. Avoid preparing solutions under direct, bright laboratory lighting. |
| Elevated pH | In basic conditions (pH > 8), the phenolic proton is abstracted, forming a phenolate anion[1]. This anion is significantly more electron-rich and thus much more susceptible to oxidation than the neutral phenol. The rate of oxidation can increase dramatically with pH[2]. | Maintain the solution at a neutral or slightly acidic pH (pH < 7) . Buffer your solution if your experimental system allows. |
| Trace Metal Ions | Transition metals such as iron (Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺) are potent catalysts for oxidation. They can facilitate electron transfer reactions that generate reactive oxygen species (ROS) from dissolved oxygen, which then attack the phenol[3]. | Use high-purity solvents and glassware that has been acid-washed to remove trace metals. Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester catalytic metal ions[4]. |
| Elevated Temperature | Increased temperature raises the kinetic energy of all molecules, increasing the frequency and energy of collisions and thereby accelerating the rate of all chemical reactions, including oxidation. | Prepare and store solutions at low temperatures (e.g., 2-8°C). For long-term storage, consider freezing at -20°C or -80°C, but verify compound solubility at these temperatures to prevent precipitation. |
Q3: How do I choose the right stabilization strategy for my specific application?
A: The optimal strategy depends on your solvent system, experimental constraints, and the downstream application. A multi-pronged approach is often the most effective. Use the following decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a stabilization method.
Antioxidant Selection:
| Antioxidant | Class | Mechanism | Recommended Concentration | Ideal For |
| BHT / BHA | Radical Scavenger | Donates a hydrogen atom to quench reactive radicals, forming a stable antioxidant radical that terminates the oxidation chain reaction[5]. | 0.01 - 0.1% (w/v) | Organic solvents. Highly effective but can sometimes interfere with biological assays. |
| Ascorbic Acid (Vitamin C) | Oxygen Scavenger | Directly reacts with and removes dissolved oxygen from the solution. It can also regenerate other antioxidants. | 0.1% (w/v) | Aqueous solutions. Generally biocompatible. |
| EDTA | Chelating Agent | Binds to and inactivates catalytic metal ions (Fe, Cu), preventing them from generating reactive oxygen species[4]. | 0.1 - 1 mM | Aqueous solutions where metal contamination is suspected. Often used in combination with other antioxidants. |
Q4: Can you provide a detailed protocol for preparing a stabilized stock solution?
A: Absolutely. The following protocol integrates multiple stabilization techniques for maximum protection. This example is for preparing a 10 mg/mL stock in an aqueous buffer.
Caption: Experimental workflow for preparing a stabilized solution.
Step-by-Step Protocol:
-
Solvent Preparation:
-
Prepare your desired buffer (e.g., PBS, Phosphate Buffer) and adjust to a pH between 6.0 and 7.0.
-
Add a chelating agent. For example, add EDTA from a 0.5 M stock solution to achieve a final concentration of 0.1-1 mM.
-
Transfer the buffered solvent to a clean glass bottle or flask. Sparge the solution by bubbling high-purity nitrogen or argon gas through it for at least 20 minutes to remove dissolved oxygen.
-
-
Weighing and Dissolution:
-
Accurately weigh the required amount of solid this compound directly into a sterile, amber glass vial.
-
Using a serological pipette, add the appropriate volume of the deoxygenated solvent prepared in Step 1.
-
If possible, briefly flush the headspace of the vial with nitrogen gas before sealing.
-
Mix by gentle vortexing or sonication until the solid is completely dissolved.
-
-
Storage:
-
For long-term use, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and re-introduction of air into the main stock.
-
Before sealing each aliquot vial, flush the headspace with inert gas.
-
Seal the vials tightly with high-quality caps (e.g., Teflon-lined).
-
For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage (months), store at -20°C or -80°C.
-
Q5: How can I quantitatively monitor the stability and degradation of my solution?
A: Visual inspection is a good first indicator, but quantitative analysis is essential for rigorous scientific work. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.
General HPLC Protocol for Stability Monitoring:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar aromatic compounds like phenols[6]. |
| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water or Methanol/Water with 0.1% Acetic or Formic Acid | The organic/aqueous mixture provides retention, while the acid suppresses the ionization of the phenolic -OH group, leading to sharper peaks. A typical starting point is 40:60 Acetonitrile:Water[6]. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~270-280 nm | Phenols typically have a strong UV absorbance maximum in this range. A full UV-Vis scan of a fresh sample can determine the precise λ_max_. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and detector sensitivity. |
| Column Temperature | 25-30°C | Maintains consistent retention times. |
Procedure for a Stability Study:
-
Prepare a stabilized solution of this compound as described above.
-
Immediately after preparation (Time = 0), take an aliquot, dilute it to an appropriate concentration for your calibration curve, and analyze it via HPLC. Record the peak area of the parent compound.
-
Store the stock solution under your desired conditions (e.g., 4°C, protected from light).
-
At regular intervals (e.g., Day 1, 3, 7, 14, 30), withdraw another aliquot, prepare it in the same manner, and analyze it by HPLC.
-
Analysis: Compare the peak area of the parent compound over time. A decrease in its peak area indicates degradation. You may also observe the appearance of new, smaller peaks (often at earlier retention times), which correspond to the more polar oxidation products.
References
- Unveiling the power of phenols: How they contribute to antioxidant act. (n.d.). Only Plants.
- Antioxidant effect of polyphenols and natural phenols. (2024, May 22). In Wikipedia.
- Carocho, M., & Ferreira, I. C. F. R. (2013). Phenolic Antioxidants and Human Health. Encyclopedia MDPI.
- Jovanovic, M., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2605.
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Phenol. National Center for Biotechnology Information.
- Tadesse, S. A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
- Phenol. (2024, August 29). In Wikipedia.
- Chatgilialoglu, C., et al. (2003). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 68(14), 5411–5416.
- Wang, Y., et al. (2014). Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate.
- U.S. Environmental Protection Agency. (1986). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). EPA.
- Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET. (2023, October 30). YouTube.
- National Institute for Occupational Safety and Health. (1993). PHENOL: METHOD 3502, Issue 2. CDC.
- de Moura, C. E. B., et al. (2015). Analytical Methods in Photoelectrochemical Treatment of Phenol. ResearchGate.
- Zhang, H., et al. (2024). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. MDPI.
- Wallace, S. C. (1992). Stabilized phenol solution. Google Patents.
- Creosol-d4 (2-Methoxy-4-methylphenol-d4). (n.d.). Invivochem.
- 2-Methoxy-4-methylphenol analytical standard. (n.d.). Sigma-Aldrich.
- 4-METHOXYPHENOL (MEHQ). (n.d.). Audax.
- Jia, Y., et al. (2019). Substituent effects on the oxidation reactions of 4-nitrophenol, phenol, 4-methylpheol, and 4-methoxyphenol mediated by reduced graphene oxide in water. ResearchGate.
- 4-methyl guaiacol, 93-51-6. (n.d.). The Good Scents Company.
- Fujisawa, S., et al. (2015). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 20(4), 5550–5563.
- This compound (C007B-529397). (n.d.). Cenmed Enterprises.
- This compound. (n.d.). PubChem.
- 4-METHOXYPHENOL. (n.d.). Ataman Kimya.
- Creosol. (n.d.). NIST WebBook.
- Creosol. (2024, April 1). In Wikipedia.
- Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry.
Sources
Technical Support Center: Navigating the Scale-Up of 3-Methoxy-4-methylphenol Synthesis
Welcome to the technical support center for the synthesis of 3-Methoxy-4-methylphenol, a critical intermediate in the pharmaceutical and specialty chemical industries. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning and field-proven insights to help you anticipate and overcome the challenges inherent in scaling up chemical processes.
Part 1: Strategic Synthesis Route Selection for Scale-Up
The first critical decision in any scale-up campaign is the choice of the synthetic route. A method that is elegant and high-yielding at the gram-scale may become impractical or hazardous at the kilogram scale. Below is a comparative analysis of common routes to this compound (Creosol).
Comparison of Primary Synthetic Pathways
| Synthetic Route | Primary Starting Material | Key Reagents | Typical Yield | Key Challenges & Scale-Up Considerations |
| Clemmensen Reduction | Vanillin | Amalgamated Zinc (Zn(Hg)), Hydrochloric Acid (HCl) | 60-67%[1] | Pros: Well-documented, reliable procedure.[1] Cons: Use of toxic mercury, large volumes of corrosive acid, and significant hydrogen gas evolution. Waste disposal is a major environmental and cost concern. Not ideal for modern, green manufacturing. |
| Baeyer-Villiger Oxidation | 3-Methoxy-4-methylbenzaldehyde | Peroxyacids (e.g., m-CPBA, TFPAA), or H₂O₂ with a catalyst[2][3] | Good to Excellent | Pros: High selectivity, milder conditions compared to other routes. Can be catalyzed for greener processes.[4][5] Cons: Peroxyacids can be explosive and require careful thermal management. The starting aldehyde must be synthesized, often from p-cresol, adding steps. |
| Methylation of 4-Methylcatechol | 4-Methylcatechol | Dimethyl Sulfate (DMS), Methyl Iodide[1] | Variable | Pros: Direct route. Cons: Poor regioselectivity leading to a mixture of 3-methoxy and 4-methoxy isomers, which can be difficult to separate. DMS is extremely toxic and a suspected carcinogen, requiring stringent handling protocols. |
| Phenol Alkylation | Phenol & Methanol | Solid acid catalysts (e.g., Al₂O₃, Zeolites)[6][7] | Variable | Pros: Potentially a greener, continuous process using solid catalysts. Cons: Typically produces a mixture of cresol isomers (ortho, meta, para) requiring extensive purification.[6][7] High temperatures and pressures are often necessary.[6] |
Senior Scientist's Recommendation: For most modern scale-up applications, the Baeyer-Villiger oxidation route offers the best balance of yield, selectivity, and manageable safety concerns, despite the additional step of preparing the starting aldehyde. The Clemmensen reduction, while classic, presents significant environmental and safety hurdles at scale.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.
Category 1: Reaction Performance & Yield
Question: My yield is significantly lower than reported in the literature. What are the most likely causes?
Answer: Low yield is a multifaceted problem that requires systematic investigation. The primary culprits are typically incomplete conversion, formation of side products, or product loss during workup and purification.
-
Incomplete Conversion: This often points to issues with reagent purity, catalyst activity, or suboptimal reaction conditions. On a large scale, inefficient mixing can create "dead zones" in the reactor where reactants are not effectively brought together. Ensure your starting materials are of sufficient purity and that your agitation is adequate for the vessel size.
-
Side Reactions: The formation of byproducts is a common yield-killer. For instance, in the Baeyer-Villiger oxidation of 3-methoxy-4-methylbenzaldehyde, the competing oxidation of the aldehyde to the corresponding carboxylic acid can occur.[8] In methylation reactions, over-methylation to form a dimethoxy species is a frequent issue.[9][10]
-
Workup & Purification Losses: Transferring material between vessels, extractions, and distillation can all lead to mechanical losses. More critically, improper pH adjustment during workup can cause the phenolic product to remain in the aqueous layer. Ensure the pH is adjusted correctly to fully protonate the phenoxide before extraction. During distillation, product can be lost in the fore-run or remain in the distillation pot if conditions are not optimized.
Here is a logical workflow for troubleshooting low-yield issues:
Caption: Troubleshooting workflow for low reaction yield.
Category 2: Impurities and Purification
Question: I'm having difficulty purifying my this compound. What are the likely impurities and how can I remove them?
Answer: Effective purification depends on understanding the nature of the impurities. The most common impurities are unreacted starting materials, isomers, and byproducts from side reactions.
-
Isomeric Impurities: In syntheses starting from precursors like 4-methylcatechol, the formation of the isomeric product, 4-methoxy-3-methylphenol, is a significant challenge. These isomers often have very close boiling points, making separation by distillation difficult at scale. Fractional distillation under high vacuum with a packed column is often required. Alternatively, crystallization may be a more effective strategy if a suitable solvent system can be found.
-
Starting Materials: Unreacted vanillin or 3-methoxy-4-methylbenzaldehyde can often be removed by a bisulfite wash during the workup, which forms a water-soluble adduct with the aldehyde.
-
Over-Methylated Byproducts: In methylation reactions, 1,2-dimethoxy-4-methylbenzene can form. This impurity lacks the acidic phenolic proton and will not be extracted into a basic aqueous solution. This property can be exploited during an acid-base workup to separate it from the desired product.
Purification Strategy Table
| Impurity Type | Example | Boiling Point Proximity | Recommended Scale-Up Purification Method |
| Isomer | 4-Methoxy-3-methylphenol | Very Close | Fractional Vacuum Distillation or Recrystallization |
| Starting Aldehyde | Vanillin, 3-Methoxy-4-methylbenzaldehyde | Different | Aqueous Bisulfite Wash during Workup |
| Over-methylated Product | 1,2-dimethoxy-4-methylbenzene | Different | Acid-Base Extraction during Workup |
| Carboxylic Acid | 3-Methoxy-4-methylbenzoic acid | High | Acid-Base Extraction (product is organic, acid is aqueous at high pH) |
Category 3: Scale-Up Safety & Exotherm Management
Question: The reaction is much more exothermic than I expected. How do I manage this during scale-up to prevent a runaway reaction?
Answer: Thermal management is arguably the most critical factor in chemical scale-up.[11] Reactions that are easily controlled in a flask cooled by an ice bath can become dangerously uncontrollable in a large reactor with a smaller surface-area-to-volume ratio.
-
Identify Exothermic Steps: Key exothermic steps in the synthesis of this compound include the neutralization of strong acids/bases, the addition of the oxidizing agent in the Baeyer-Villiger reaction, and the Clemmensen reduction.[1]
-
Control Addition Rates: The most effective way to control an exotherm is to add the limiting reagent slowly, allowing the reactor's cooling system to remove the heat as it is generated. This is known as operating under "reaction control."
-
Ensure Adequate Cooling: The cooling capacity of your reactor must be sufficient to handle the total heat output of the reaction. Perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) at the lab scale to determine the heat of reaction and the required cooling duty.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this reduces reactor throughput and increases solvent costs.
-
Emergency Planning: Have a clear plan for quenching the reaction in an emergency. This could involve adding a pre-chilled quenching agent or having a "dump tank" available. For reactions involving highly reactive reagents like dimethyl sulfate, an appropriate quenching solution (e.g., ammonia or sodium carbonate) should always be ready.[9]
Part 3: Field-Validated Experimental Protocols
The following protocols are provided with detailed steps and scale-up considerations.
Protocol 1: Synthesis via Baeyer-Villiger Oxidation of 3-Methoxy-4-methylbenzaldehyde
This method is recommended for its high selectivity and amenability to modern process control. It involves the oxidation of the aldehyde to a formate ester, which is then hydrolyzed in situ to the desired phenol.[5][12][13]
Workflow Diagram
Caption: Experimental workflow for Baeyer-Villiger synthesis.
Step-by-Step Methodology:
-
Reactor Setup: In a reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 3-methoxy-4-methylbenzaldehyde (1.0 eq) and dichloromethane (DCM, 5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C with agitation.
-
Oxidant Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.1 eq) in DCM (3-5 volumes) and charge it to the addition funnel. Add the m-CPBA solution dropwise to the reactor, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is critical to control the reaction exotherm and prevent runaway decomposition of the peroxyacid.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting aldehyde by TLC or GC.
-
Quenching: Cool the mixture back to 0-5 °C and slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining peroxides. Causality: This step safely destroys excess m-CPBA, which is crucial before solvent removal.
-
Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and stir vigorously for 1-2 hours to hydrolyze the intermediate formate ester.
-
Workup: Separate the layers. Extract the aqueous layer with DCM to remove non-phenolic impurities.
-
Isolation: Cool the basic aqueous layer to 10-15 °C and carefully acidify with concentrated HCl to pH 2-3. The product may precipitate or can be extracted.
-
Extraction & Drying: Extract the product into a suitable solvent like toluene or ethyl acetate (3 x 5 volumes). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.[1]
References
- Martin, E. L. (1941). Creosol. Organic Syntheses, 21, 22. doi:10.15227/orgsyn.021.0022. [Link]
- Google Patents. (2014). WO2014101374A1 - A process for the production of cresol.
- Google Patents. (2015). US9212116B2 - Method for producing cresol from phenol and methanol via gas phase alkylation.
- Li, Y., et al. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.
- Allen Institute for AI. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- Organic Chemistry Portal. (n.d.). Dakin Reaction.
- Wikipedia. (n.d.). Baeyer–Villiger oxidation.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols.
- Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
- Wikipedia. (n.d.). Dakin oxidation.
- AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude.
- ResearchGate. (n.d.). Dakin oxidation | Request PDF.
- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
- Kocieński, P. J., et al. (2001). Preparation of methoxyphenols by Baeyer-Villiger oxidation of methoxy-benzaldehydes.
- Chem-Station. (2014). Baeyer-Villiger Oxidation.
- AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry.
- Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?.
- ResearchGate. (2008). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. US9212116B2 - Method for producing cresol from phenol and methanol via gas phase alkylation - Google Patents [patents.google.com]
- 7. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 8. adichemistry.com [adichemistry.com]
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- 11. primescholars.com [primescholars.com]
- 12. Dakin Reaction [organic-chemistry.org]
- 13. Dakin oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of 3-Methoxy-4-methylphenol
Welcome to the technical support center for the LC-MS/MS analysis of 3-Methoxy-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalysis. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your results.
I. Understanding Matrix Effects in the Analysis of this compound
Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, in this case, this compound.[1][2][3] This can lead to inaccurate and imprecise quantification.[1][4] This guide will provide you with the expertise to identify, troubleshoot, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: Matrix effects in LC-MS/MS refer to the alteration of ionization efficiency for an analyte due to the presence of co-eluting components from the sample matrix.[1][2][3] For this compound, a small phenolic compound often analyzed in complex biological matrices like plasma or urine, these effects can be pronounced. Co-eluting substances such as phospholipids, salts, and metabolites can compete with this compound for ionization in the mass spectrometer's source, typically leading to ion suppression (a decrease in signal) or, less commonly, ion enhancement.[1][4][5] This variability can severely compromise the accuracy, precision, and sensitivity of the analytical method.[4][5]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify at what retention times matrix components are causing ion suppression or enhancement.[6][7][8] A constant flow of a this compound standard is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the steady signal of the infused standard indicates the presence of matrix effects at that specific retention time.[6][7]
-
Post-Extraction Spike Method: This is a quantitative assessment and is considered the "gold standard".[3][6] The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect. A value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement.[3] Regulatory guidelines, such as those from the FDA and EMA, recommend evaluating matrix effects from at least six different lots of the biological matrix.[9]
Q3: What are the most common sources of matrix effects when analyzing this compound in plasma?
A3: In plasma, the most notorious culprits for causing matrix effects are phospholipids .[10][11][12] These endogenous components of cell membranes are often co-extracted with analytes of interest and can cause significant ion suppression, particularly in electrospray ionization (ESI).[11] Other sources include salts, proteins that were not completely removed during sample preparation, and any concomitant medications the subject may be taking.[3][13]
II. Troubleshooting and Mitigation Strategies
When matrix effects are identified, a systematic approach is necessary to minimize their impact. The following section provides a troubleshooting guide with actionable steps.
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
Detailed Troubleshooting Steps and Protocols
Issue: Inconsistent results and poor signal for this compound.
This is a primary indicator of matrix effects. Here’s how to address it:
Step 1: Enhance Sample Preparation
The most effective strategy to combat matrix effects is to remove the interfering components before the sample reaches the mass spectrometer.[2][6][12]
-
Protocol 1: Phospholipid Removal (PLR)
-
Rationale: Since phospholipids are a major source of interference in plasma, targeted removal is highly effective.[10][14][15]
-
Method: Utilize specialized PLR plates or cartridges. These products often combine protein precipitation with a sorbent that selectively retains phospholipids.[14][16]
-
Add plasma sample to the well of a PLR plate.
-
Add a precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Vortex to mix and precipitate proteins.
-
Apply vacuum or positive pressure to pull the supernatant through the phospholipid-retaining sorbent.
-
Collect the filtrate for LC-MS/MS analysis.
-
-
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Rationale: SPE provides a more rigorous cleanup than simple protein precipitation by using a solid sorbent to selectively retain the analyte while washing away interferences.[12][17]
-
Method (Example using a mixed-mode cation exchange SPE):
-
Condition: Pass methanol followed by equilibration buffer (e.g., water) through the SPE cartridge.
-
Load: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).
-
Wash 1: Wash with an acidic solution (e.g., 0.1% formic acid in water) to remove polar interferences.
-
Wash 2: Wash with an organic solvent (e.g., methanol) to remove lipids and other non-polar interferences.
-
Elute: Elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Dry the eluate under nitrogen and reconstitute in the mobile phase.
-
-
-
Protocol 3: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE separates compounds based on their differential solubility in two immiscible liquids. This can be effective at removing highly polar (e.g., salts) or non-polar (e.g., lipids) interferences.
-
Method:
-
Add the plasma sample to a tube.
-
Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Adjust the pH of the aqueous layer to ensure this compound is in its neutral form to facilitate its partitioning into the organic layer.
-
Vortex thoroughly and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Step 2: Optimize Chromatographic Conditions
If sample preparation is not sufficient, modifying the LC method can help separate this compound from the co-eluting interferences.[2][5][6]
-
Strategy:
-
Change the Gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Modify Mobile Phase: Adjusting the pH or using different organic modifiers can alter the retention of both the analyte and matrix components.
-
Use a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) may provide a different selectivity and better separation from interferences.
-
Step 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is considered the "gold standard" for compensating for matrix effects.[1][18]
-
Rationale: A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte and will co-elute.[19] Therefore, it will experience the same degree of ion suppression or enhancement.[1][20][21] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[2][19]
-
Implementation: Add a known concentration of the SIL-IS to all samples, standards, and quality controls before sample preparation.
Data Summary: Impact of Mitigation Strategies
| Mitigation Strategy | Expected Impact on Matrix Effect (MF) | Relative Cost | Throughput |
| Protein Precipitation (PPT) Only | High Variability (MF often < 0.7) | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate Improvement (MF closer to 1) | Low-Medium | Medium |
| Solid-Phase Extraction (SPE) | Significant Improvement (MF ~0.9-1.1) | Medium-High | Medium |
| Phospholipid Removal (PLR) | Excellent Improvement (MF > 0.95) | Medium | High |
| Use of SIL-IS | Compensates for variability, but doesn't eliminate it | High | No Impact |
III. Regulatory Context and Best Practices
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on bioanalytical method validation, which include a thorough assessment of matrix effects.[13][22][23][24]
-
Key Requirement: The matrix effect should be investigated to ensure that precision, accuracy, and sensitivity are not compromised.[13][25][26]
-
Best Practice: During method validation, evaluate the matrix effect using at least six different sources (lots) of the biological matrix.[9] The precision of the results among these different lots should be within 15%.[9]
Final Recommendations
A robust method for the analysis of this compound in a biological matrix relies on a multi-faceted approach to addressing matrix effects.
-
Invest in Good Sample Preparation: Start with a sample cleanup method that is more sophisticated than simple protein precipitation. Phospholipid removal or a well-developed SPE method is highly recommended.[10][12][17]
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
Use a SIL-IS: Whenever possible, use a stable isotope-labeled internal standard.[1][20][21][27] This is the most effective way to compensate for any residual matrix effects and inter-sample variability.[19][21]
By following the guidance and protocols outlined in this technical support center, you can develop and validate a reliable and robust LC-MS/MS method for the quantification of this compound, ensuring the integrity of your research and development data.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Guideline on bioanalytical method validation. European Medicines Agency (EMA).
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH).
- ICH M10 on bioanalytical method validation. European Medicines Agency (EMA).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. National Institutes of Health (NIH).
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation.
- Bioanalytical method validation emea. SlideShare.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science.
- Sample Prep Tech Tip: Phospholipid Removal. Phenomenex.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Ology Press.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today.
- FDA guideline - Bioanalytical Method Validation. PharmaCompass.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. LCGC International.
- Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH).
- Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. Bisphenol A Information & Resources.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH).
- TAKING ADVANTAGE OF SIGNIFICANT REDUCTIONS IN ION SUPPRESSION USING IONKEY/MS COMPARED TO STANDARD-FLOW LC/MS. LabWrench.
- Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH).
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Overcoming poor solubility of 3-Methoxy-4-methylphenol in aqueous solutions
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A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Poor Aqueous Solubility
Welcome to the technical support center for 3-Methoxy-4-methylphenol (also known as Creosol). This guide is designed to provide you, a senior application scientist, with both foundational knowledge and advanced, actionable strategies to overcome the significant challenge of its poor solubility in aqueous solutions. Here, we move beyond simple protocols to explain the causal mechanisms, ensuring your experimental design is both effective and scientifically sound.
Part 1: Foundational Understanding: FAQs on this compound Solubility
This section addresses the most common initial questions regarding the solubility of this compound.
Question 1: What is the documented aqueous solubility of this compound?
This compound is classified as "slightly soluble" in water.[1][2] While exact quantitative values can vary with temperature and pH, its solubility is generally low, often necessitating the use of solubilizing agents for practical experimental concentrations.
Question 2: What structural features of this compound are responsible for its poor water solubility?
The solubility of a molecule is a balance between its hydrophobic and hydrophilic components.
-
Hydrophobic Character: The benzene ring and the methyl (-CH₃) group are nonpolar and repel water molecules.
-
Hydrophilic Character: The hydroxyl (-OH) and methoxy (-OCH₃) groups are polar and capable of forming hydrogen bonds with water.[3][4]
In this compound, the hydrophobic nature of the substituted benzene ring dominates, limiting its ability to favorably interact with and dissolve in water.
Question 3: What are the key factors that can be manipulated to influence its solubility?
The primary factors you can control are:
-
pH: As a phenol, this compound is a weak acid.[5] Adjusting the pH of the aqueous solution above its pKa will deprotonate the hydroxyl group, forming a more polar—and thus more soluble—phenolate salt.
-
Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, making it more favorable for dissolving the compound.
-
Temperature: For most solids, solubility increases with temperature. However, this is not always a practical or reliable primary strategy for heat-sensitive assays or compounds that may precipitate upon cooling.
-
Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the aqueous environment.[6][7][8]
Part 2: Troubleshooting Workflows & Experimental Protocols
This section provides direct, actionable guidance for common laboratory scenarios where the solubility of this compound presents a challenge.
Scenario 1: Preparing Aqueous Stock Solutions for In Vitro Biological Assays
Issue: Your this compound precipitates immediately upon addition to aqueous buffers or cell culture media, making it impossible to achieve the desired final concentration for your assay.
Troubleshooting Workflow:
The first step is to select an appropriate solubilization strategy based on the tolerance of your specific biological system (e.g., cell line, enzyme).
Caption: Decision workflow for selecting a solubilization method.
Protocol 1A: Solubilization by pH Adjustment
Causality: Phenols are weak acids. By raising the pH of the solution above the compound's pKa (~10), the hydroxyl group (-OH) is deprotonated to form a negatively charged phenolate ion (-O⁻). This ionic form is significantly more polar than the neutral form, dramatically increasing its solubility in water.[5][9]
Caption: Mechanism of pH-dependent solubility enhancement.
Step-by-Step Methodology:
-
Preparation: Weigh the desired amount of this compound.
-
Initial Suspension: Add a small volume of purified water to the compound. It will not dissolve at this stage.
-
Basification: While stirring vigorously, add 1 M NaOH dropwise. The solid should begin to dissolve as the pH increases.
-
pH Monitoring: Use a calibrated pH meter to monitor the solution. Continue adding NaOH until all the solid has dissolved and the pH is stable (typically pH 10.5-12).
-
Volume Adjustment: Once fully dissolved, add purified water to reach the final desired volume for your stock solution.
-
Neutralization (Critical for Assays): When adding this alkaline stock to your final assay buffer (e.g., PBS or media), ensure the final pH of the assay solution is not significantly altered. You may need to pre-adjust the pH of your stock solution downwards with 1 M HCl, being careful not to drop below the pKa where it will precipitate. Always perform a small-scale test first.
Self-Validation: The solution should be clear and free of any visible particulates. Re-check the pH after preparation. If the solution becomes cloudy upon standing, the pH may have dropped due to CO₂ absorption from the air.
Protocol 1B: Solubilization Using Co-solvents
Causality: Co-solvents like DMSO or ethanol are miscible with water but are less polar. By adding a co-solvent, you create a solvent mixture with a lower overall dielectric constant, which is more capable of solvating the hydrophobic regions of this compound.[10][11]
Data Presentation: Common Co-solvents for In Vitro Use
| Co-solvent | Typical Starting Stock Conc. | Max Final Assay Conc. (General) | Notes |
| DMSO | 10-100 mM | < 0.5% (v/v) | Most common, but can have biological effects. Check cell line tolerance. |
| Ethanol | 10-100 mM | < 1% (v/v) | Can cause protein precipitation at higher concentrations. |
| Methanol | 10-100 mM | < 1% (v/v) | More toxic than ethanol; use with caution.[12] |
Step-by-Step Methodology:
-
Preparation: Weigh the desired amount of this compound into a sterile tube.
-
Co-solvent Addition: Add the minimum volume of the chosen co-solvent (e.g., DMSO) required to completely dissolve the compound. Gentle vortexing or warming (to 37°C) can assist. This creates a high-concentration primary stock.
-
Serial Dilution: Perform serial dilutions from this primary stock into your aqueous buffer or cell culture medium.
-
Crucial Final Step: When adding the stock to the final aqueous solution, add it dropwise while vortexing or stirring the aqueous solution. This rapid mixing helps prevent localized high concentrations that can cause immediate precipitation.
Self-Validation: The final solution should be visually clear. Always run a vehicle control (buffer/media + same final concentration of co-solvent) in your experiments to account for any effects of the solvent itself.
Scenario 2: Formulation for Preclinical Animal Studies
Issue: You need to prepare a biocompatible formulation of this compound for oral gavage or injection at a specific dose, but DMSO or high pH solutions are not suitable for in vivo use.
Solution: Cyclodextrins are a widely accepted and effective method for formulating poorly soluble compounds for in vivo studies.[13][14]
Protocol 2: Cyclodextrin-Based Formulation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The nonpolar this compound molecule partitions into the hydrophobic core, forming an "inclusion complex."[7][15] This complex has a water-soluble exterior, allowing the entire package to dissolve readily in aqueous solutions.[6]
Caption: Formation of a water-soluble inclusion complex.
Step-by-Step Methodology:
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[7]
-
Prepare Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in a suitable vehicle (e.g., sterile water or saline). Stir until fully dissolved. Warming to 40-50°C can accelerate dissolution.
-
Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Complexation: Continue stirring at room temperature for several hours (4-24 hours is typical) to allow for efficient complex formation. The solution should clarify as the inclusion complex forms.
-
Final Preparation: Once dissolved, the solution can be filtered through a 0.22 µm syringe filter for sterilization if required for injection.
Self-Validation: The final formulation should be a clear, particle-free solution. A small-scale trial to determine the maximum achievable concentration is recommended before preparing a large batch.
Part 3: Comparative Summary of Solubilization Techniques
| Technique | Achievable Concentration | Biocompatibility | Pros | Cons |
| pH Adjustment | High | Poor (requires pH outside physiological range) | Inexpensive, simple, effective for high concentration stocks. | Not suitable for direct in vivo use; requires careful pH control in assays. |
| Co-solvents | Moderate | Limited (toxicity concerns at >1%) | Simple for in vitro stocks; many options available. | Potential for biological interference; risk of precipitation on dilution. |
| Cyclodextrins | Moderate to High | Good (often GRAS status) | Improves stability; suitable for in vivo use.[8] | More expensive; requires longer preparation time for complexation. |
References
- PubMed. (n.d.). β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds.
- Wikipedia. (2023). Creosol.
- ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
- ACS Publications. (n.d.). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
- PMC - NIH. (n.d.). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes.
- ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?
- MDPI. (n.d.). Stability, Morphology, and Effects of In Vitro Digestion on the Antioxidant Properties of Polyphenol Inclusion Complexes with β-Cyclodextrin.
- PubChem - NIH. (n.d.). Cresol.
- Springer. (2005). Inclusion complexation of phenol derivatives with a β-cyclodextrin based polymer.
- S-cool. (n.d.). Solubility and pH of phenol.
- Solubility of Things. (n.d.). p-Cresol.
- MDPI. (n.d.). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting.
- Cargo Handbook. (n.d.). Cresol.
- PMC - PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
- ResearchGate. (n.d.). Applications of co-solvent modified CO2 in phenolic compounds extraction.
- MDPI. (n.d.). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite.
- Quora. (2016). Which one is more acidic p- methoxyphenol or p- methylphenol?
- ResearchGate. (n.d.). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability.
- ResearchGate. (n.d.). Effect of co-solvent addition on the recovery of polyphenol families in....
- PMC - NIH. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species.
- PubMed. (n.d.). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system.
- Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices.
- Quora. (2017). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?
- PubChem - NIH. (n.d.). This compound.
- PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Solubility of Things. (n.d.). 4-Methoxyphenol.
- PubChem. (n.d.). 3-Methoxyphenol.
- PubChemLite. (n.d.). This compound (C8H10O2).
- PubChem. (n.d.). 2-Methoxy-4-Methylphenol.
- Golder. (n.d.). Fact sheet: 4-methylphenol (para-cresol).
- Wikipedia. (n.d.). Cresol.
- Organic Syntheses. (n.d.). creosol.
Sources
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- 2. 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Side reactions to avoid during the functionalization of 3-Methoxy-4-methylphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the functionalization of 3-Methoxy-4-methylphenol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of modifying this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you anticipate and overcome common challenges in your synthetic endeavors.
Introduction to this compound Functionalization
This compound, an isomer of creosol, is a valuable starting material in the synthesis of a wide range of pharmaceutical and fine chemical products.[1][2][3] Its substituted phenol structure, featuring both a hydroxyl and a methoxy group, presents unique opportunities and challenges for regioselective functionalization. The electron-donating nature of these groups strongly activates the aromatic ring towards electrophilic substitution, but also necessitates careful control of reaction conditions to avoid undesirable side reactions.[4][5][6]
This guide will focus on common functionalization reactions and provide practical solutions to the side reactions that are frequently encountered.
Section 1: Electrophilic Aromatic Substitution
The hydroxyl and methoxy groups of this compound are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution.[5][6] Understanding the interplay of their directing effects is crucial for achieving the desired regioselectivity.
Frequently Asked Questions (FAQs) for Electrophilic Substitution
Q1: I am attempting a Friedel-Crafts alkylation on this compound, but I am observing a mixture of products, including polyalkylation and unexpected isomers. What is happening and how can I control it?
A1: Understanding the Problem: The high reactivity of the phenol ring, driven by the hydroxyl and methoxy groups, makes it susceptible to over-alkylation.[7] Additionally, the carbocation intermediates in Friedel-Crafts alkylations can undergo rearrangements, leading to isomeric products.
Troubleshooting Guide:
-
Protect the Phenolic Hydroxyl Group: The hydroxyl group is a powerful activating group.[4] Protecting it as an ether (e.g., methyl or benzyl ether) or an ester can attenuate its activating effect and prevent O-alkylation.[4][8][9] This allows for more controlled C-alkylation on the aromatic ring.
-
Choice of Alkylating Agent and Catalyst: Use less reactive alkylating agents and milder Lewis acid catalysts to reduce the rate of reaction and minimize polyalkylation. For instance, using an alkyl halide with a less potent Lewis acid like ZnCl₂ instead of AlCl₃ can offer better control.
-
Control Stoichiometry and Temperature: Use a stoichiometric amount of the alkylating agent or even a slight excess of the phenol to favor mono-alkylation. Running the reaction at a lower temperature can also help to control the reaction rate and reduce side products.
Q2: My nitration reaction is producing significant amounts of tarry byproducts and a mixture of ortho- and para-isomers. How can I improve the yield and regioselectivity of my desired nitrophenol?
A2: Understanding the Problem: Direct nitration of highly activated phenols with strong nitric acid can lead to oxidative decomposition and the formation of complex mixtures.[5][10] The strong activating groups direct to multiple positions, leading to poor regioselectivity.
Troubleshooting Guide:
-
Milder Nitrating Agents: Employ milder nitrating agents to avoid oxidation. Reagents such as cerium(IV) ammonium nitrate (CAN) or sodium nitrate in the presence of an acid catalyst can provide cleaner reactions and higher yields of mononitrated products.[10][11]
-
Solvent and Temperature Control: The choice of solvent can influence the ortho/para ratio.[12] Experiment with different solvents and run the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize decomposition.
-
Protecting Group Strategy: As with alkylation, protecting the hydroxyl group can modulate the ring's reactivity and improve the outcome of the nitration.[4]
Visualizing Electrophilic Substitution Pathways
Caption: Potential pathways in electrophilic substitution.
Section 2: O-Alkylation and O-Acylation
Reactions at the phenolic hydroxyl group are another major class of functionalizations for this compound. While often desired, these can also occur as side reactions during intended C-functionalization.
Frequently Asked Questions (FAQs) for O-Alkylation/Acylation
Q3: I am trying to perform a C-alkylation, but I am getting a significant amount of the O-alkylated ether product. How can I favor C-alkylation over O-alkylation?
A3: Understanding the Problem: The phenoxide anion, formed under basic conditions, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring.[13] The outcome of the reaction (O- vs. C-alkylation) is highly dependent on the reaction conditions.[13][14][15][16]
Troubleshooting Guide:
-
Solvent Choice: The choice of solvent plays a critical role. Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, hindering O-alkylation and favoring C-alkylation.[13] In contrast, aprotic polar solvents like DMF or DMSO tend to favor O-alkylation.
-
Counter-ion: The nature of the counter-ion can influence the reaction. Larger, softer counter-ions (like cesium) can favor O-alkylation, while smaller, harder ions (like lithium or sodium) can promote C-alkylation under certain conditions.
-
Temperature: Higher reaction temperatures generally favor the thermodynamically more stable C-alkylated product, while lower temperatures may favor the kinetically controlled O-alkylated product.
Q4: During an acylation reaction, I am observing both O-acylation and Fries rearrangement to C-acylated products. How can I selectively obtain the O-acylated ester?
A4: Understanding the Problem: The O-acylated product can rearrange to the C-acylated product, especially in the presence of a Lewis acid catalyst and at elevated temperatures. This is known as the Fries rearrangement.
Troubleshooting Guide:
-
Avoid Lewis Acids: For simple O-acylation, avoid Lewis acid catalysts. Instead, use a base like pyridine or triethylamine with an acyl halide or anhydride.
-
Mild Reaction Conditions: Perform the reaction at low temperatures to prevent the rearrangement.
-
Reaction Time: Monitor the reaction closely and stop it once the O-acylated product is formed to prevent subsequent rearrangement.
Visualizing O- vs. C-Alkylation
Caption: Factors influencing O- vs. C-alkylation.
Section 3: Formylation Reactions
Introducing a formyl group onto the phenol ring is a key transformation. However, achieving high yields and the correct regioselectivity can be challenging.
Frequently Asked Questions (FAQs) for Formylation
Q5: My Vilsmeier-Haack formylation is giving low yields. What are the common pitfalls with this reaction?
A5: Understanding the Problem: The Vilsmeier-Haack reaction is sensitive to the reactivity of the aromatic substrate and the reaction conditions. Deactivation of the ring or improper workup can lead to low yields.
Troubleshooting Guide:
-
Substrate Reactivity: this compound is sufficiently activated for this reaction. However, ensure the starting material is pure.
-
Reagent Stoichiometry: Use a sufficient excess of the Vilsmeier reagent (typically formed from DMF and POCl₃).
-
Hydrolysis Step: The final hydrolysis step is critical. Ensure complete hydrolysis of the intermediate iminium salt to release the aldehyde. This is typically done with aqueous sodium acetate or sodium hydroxide.
Q6: I am attempting an ortho-formylation using paraformaldehyde and MgCl₂/triethylamine, but the reaction is sluggish and I'm seeing some byproducts. How can I optimize this?
A6: Understanding the Problem: This method is excellent for ortho-formylation, but reaction times can be long, and side reactions can occur, especially with less reactive phenols.[17][18] A potential byproduct is the methoxymethyl (MOM) ether of the phenol.[17]
Troubleshooting Guide:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Magnesium chloride is hygroscopic.
-
Solvent: While THF is commonly used, acetonitrile can sometimes improve reaction rates.[17]
-
Temperature: Refluxing is typically required. Ensure the reaction is maintained at the appropriate temperature.
-
Workup: A careful acidic workup is necessary to hydrolyze the intermediate and remove the magnesium salts.[18]
Experimental Protocol: Ortho-Formylation of this compound
| Step | Procedure | Notes |
| 1 | To a dry, inert atmosphere flask, add anhydrous MgCl₂ (1.2 eq) and paraformaldehyde (2.0 eq). | Ensure all glassware is oven-dried. |
| 2 | Add anhydrous THF or acetonitrile as the solvent. | Anhydrous solvents are critical for success. |
| 3 | Add this compound (1.0 eq). | |
| 4 | Slowly add triethylamine (2.5 eq) at room temperature. | An exothermic reaction may occur. |
| 5 | Heat the mixture to reflux and monitor by TLC. | Reaction times can vary. |
| 6 | After completion, cool the reaction and quench with 1M HCl. | Perform quenching slowly in an ice bath. |
| 7 | Extract the product with an organic solvent (e.g., ethyl acetate). | |
| 8 | Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. | |
| 9 | Purify the crude product by column chromatography. |
Section 4: Oxidation Reactions
The electron-rich nature of this compound makes it susceptible to oxidation, which can be a desired transformation or an unwanted side reaction.
Frequently Asked Questions (FAQs) for Oxidation
Q7: I am trying to perform a reaction on a side chain, but I am observing oxidation of the phenol ring to a quinone-like structure. How can I prevent this?
A7: Understanding the Problem: Phenols, especially those with electron-donating groups, are easily oxidized to quinones, often by common oxidizing agents or even air.[19]
Troubleshooting Guide:
-
Protect the Hydroxyl Group: The most effective way to prevent oxidation of the phenol is to protect the hydroxyl group as an ether or ester.[4][8] These protecting groups are generally stable to many oxidizing conditions.
-
Degas Solvents: If the reaction is sensitive to air, degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Oxidant: If an oxidation is required elsewhere in the molecule, choose a selective oxidant that will not affect the phenol ring.
Visualizing Oxidation and Protection
Caption: Protection strategy to prevent phenol oxidation.
References
- Patrick, G. L. (2015). An Introduction to Drug Synthesis: Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- Various Authors. (n.d.). Protection for Phenols and Catechols.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons. [Link]
- Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. [Link]
- Liu, K., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(7), 2464-2472. [Link]
- PharmaXChange.info. (2011).
- Bhongale, P., et al. (2015). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. RSC Advances, 5(10), 7358-7378. [Link]
- Liu, K., et al. (2006). Alkylation of Phenol: A Mechanistic View.
- Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
- Trost, B. M., & Toste, F. D. (2000). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 122(46), 11557-11558. [Link]
- Wikipedia. (n.d.).
- Methyl.Magic. (2008). Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. Sciencemadness Discussion Board. [Link]
- Various Authors. (2020). Aromatic Electrophilic substitution. SlidePlayer. [Link]
- Hansen, T. V., & Skattebøl, L. (2001). ortho-Formylation of phenols. Organic Syntheses, 78, 143. [Link]
- Various Authors. (n.d.). ortho-Formylation of oxygenated phenols.
- Shaterian, H. R., & Ghashang, M. (2007). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Journal of the Chinese Chemical Society, 54(4), 1081-1085. [Link]
- Sathunuru, R., et al. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.
- Ramos-Tomillero, I., et al. (2015). Formylation of phenols, methoxy-and methylbenzenes.
- Damghani, K. K., et al. (2014). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. Current Chemistry Letters, 3(4), 207-214. [Link]
- Wang, Y., et al. (2018). Substituent effects on the oxidation reactions of 4-nitrophenol, phenol, 4-methylpheol, and 4-methoxyphenol mediated by reduced graphene oxide in water. Environmental Science & Technology, 52(10), 5724-5732. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
- Various Authors. (2024). Csp–H functionalization of phenols: an effective access route to valuable materials via Csp–C bond formation.
- Yong, F. F., et al. (2011). CuI-Catalyzed O-Arylation of m-Cresol with Aryl Halides. Letters in Organic Chemistry, 8(3), 200-204. [Link]
- Various Authors. (n.d.). Mechanism for the reaction between 2-methoxy-4-methylphenol and ROO.
- LibreTexts Chemistry. (2020). 22.6: Electrophilic Substitution of Phenols. LibreTexts. [Link]
- Wikipedia. (n.d.). Creosol. Wikipedia. [Link]
- Various Authors. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Michigan. [Link]
- Ataman Kimya. (n.d.). 4-METHOXYPHENOL.
- National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-methylphenol. PubChem. [Link]
- Various Authors. (n.d.). Regioisomeric reactive pathways associated with the nitration reaction....
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-Methylphenol. PubChem. [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization Reactions for 3-Methoxy-4-methylphenol
Welcome to the technical support center for the derivatization of 3-Methoxy-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your derivatization reactions for chromatographic analysis.
Introduction: The "Why" of Derivatization for this compound
This compound, a substituted phenol, possesses a polar hydroxyl group that can lead to poor peak shape, low volatility, and thermal instability during gas chromatography (GC) analysis.[1] Derivatization is a critical step to chemically modify this hydroxyl group, converting it into a less polar, more volatile, and more thermally stable derivative.[2] This process significantly improves chromatographic resolution and detection sensitivity, particularly for GC-Mass Spectrometry (GC-MS).[3] The two most common and effective derivatization strategies for phenols are silylation and acetylation .[4] This guide will provide a comprehensive overview and practical advice for both approaches.
Choosing Your Derivatization Strategy: Silylation vs. Acetylation
The selection between silylation and acetylation is dependent on your specific analytical needs, sample matrix, and available resources.
| Feature | Silylation (e.g., with BSTFA) | Acetylation (e.g., with Acetic Anhydride) |
| Applicability | Broadly applicable to a wide range of phenols.[3] | Robust and effective, especially for less sterically hindered phenols.[4] |
| Reaction Speed | Generally very fast, can be completed in seconds to minutes.[1] | Typically requires 15-30 minutes at room temperature.[3] |
| Reaction Conditions | Requires strictly anhydrous (moisture-free) conditions as reagents are highly moisture-sensitive.[3][5] | Can be performed under both anhydrous and aqueous conditions, though anhydrous is preferred for GC-MS.[3] |
| Byproducts | Volatile and less likely to interfere with chromatography. | Requires a work-up step to remove excess reagent and byproducts.[3] |
| Derivative Stability | Trimethylsilyl (TMS) ethers are susceptible to hydrolysis and should be analyzed promptly.[6] | Acetate esters are generally more stable.[7] |
| Cost | Silylating reagents can be more expensive. | Acetic anhydride and pyridine are relatively inexpensive. |
Silylation of this compound: A Detailed Protocol
Silylation replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and commonly used silylating reagent, often with a small amount of trimethylchlorosilane (TMCS) as a catalyst to enhance reactivity.[8][9]
Experimental Protocol: Silylation with BSTFA + 1% TMCS
Materials and Reagents:
-
This compound standard or sample extract
-
BSTFA + 1% TMCS
-
Pyridine (high purity, anhydrous)
-
Suitable solvent for sample dissolution (e.g., acetonitrile, dichloromethane), anhydrous
-
GC vials with inserts
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Step-by-Step Methodology:
-
Sample Preparation (Crucial Step):
-
Accurately transfer a known amount of your sample into a clean, dry reaction vial.
-
If your sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the analyte into an appropriate organic solvent.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is imperative that the sample is anhydrous, as silylating reagents are highly sensitive to moisture. [3][5]
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample to ensure it is fully dissolved.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[3] It is recommended to use at least a 2:1 molar ratio of silylating reagent to active hydrogens.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.[3] Note: Optimization of reaction time and temperature may be necessary for complex matrices.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
-
Expected Outcome:
The derivatization of this compound (MW: 138.16 g/mol ) with a TMS group (MW of Si(CH₃)₃ minus H: 72.1 g/mol ) will result in 3-methoxy-4-methylphenyl trimethylsilyl ether with a molecular weight of 210.26 g/mol , a mass increase of 72 units.
Acetylation of this compound: A Detailed Protocol
Acetylation involves the reaction of the phenolic hydroxyl group with an acetylating agent, most commonly acetic anhydride, to form a stable ester derivative.[3] Pyridine is often used as a catalyst and to neutralize the acetic acid byproduct.[8]
Experimental Protocol: Acetylation with Acetic Anhydride
Materials and Reagents:
-
This compound standard or sample extract
-
Acetic anhydride (high purity)
-
Pyridine (high purity, anhydrous)
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Vortex mixer
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately transfer a known amount of your sample into a reaction vial.
-
If the sample is in an aqueous matrix, adjust the pH to ~8.[3]
-
-
Derivatization Reaction:
-
Add 100 µL of pyridine to the vial.
-
Add 200 µL of acetic anhydride.[3]
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes. For some sterically hindered phenols, gentle heating (e.g., 60°C) may be required to ensure complete derivatization.[3]
-
-
Work-up and Extraction:
-
Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate) and vortex for 1 minute to extract the acetylated derivative.
-
Allow the layers to separate and carefully transfer the organic layer to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Sample Analysis:
-
Transfer the dried extract to a GC vial for analysis.
-
Expected Outcome:
The acetylation of this compound (MW: 138.16 g/mol ) with an acetyl group (MW of COCH₃ minus H: 42.04 g/mol ) will result in 3-methoxy-4-methylphenyl acetate with a molecular weight of 180.20 g/mol , a mass increase of 42 units.
Visualizing the Derivatization Workflows
Silylation Workflow
Caption: A streamlined workflow for the silylation of this compound.
Acetylation Workflow
Caption: Step-by-step workflow for the acetylation of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the derivatization of this compound.
Silylation Troubleshooting
Q1: I see no derivative peak, or the peak is very small, and a large peak for the underivatized phenol remains.
-
Potential Cause 1: Presence of Moisture. Silylating reagents like BSTFA react readily with water. Any residual moisture in your sample or solvent will consume the reagent, preventing the derivatization of your analyte.
-
Solution: Ensure all glassware is oven-dried. Use high-purity, anhydrous solvents. If your sample was in an aqueous matrix, ensure it is evaporated to complete dryness, potentially using a co-solvent like toluene to azeotropically remove the last traces of water.[5]
-
-
Potential Cause 2: Incomplete Reaction. The reaction conditions may not be optimal for your specific sample matrix.
-
Solution: Increase the reaction temperature (e.g., to 80°C) or extend the reaction time (e.g., to 60 minutes).[3] Also, verify that you are using a sufficient excess of the silylating reagent.
-
-
Potential Cause 3: Degraded Reagent. Silylating reagents can degrade over time, especially if not stored properly.
-
Solution: Use a fresh vial of BSTFA + TMCS. Always store silylating reagents under an inert atmosphere (e.g., argon or nitrogen) and tightly capped to prevent moisture ingress.
-
Q2: My GC column performance is degrading quickly, and I'm seeing a high baseline.
-
Potential Cause: Injecting Excess Silylating Reagent. While an excess is needed for the reaction, injecting large amounts of unreacted BSTFA and its byproducts can contaminate the GC inlet and column.[10][11]
-
Solution: While not always necessary, you can gently evaporate the sample to near dryness under nitrogen after the reaction and reconstitute in a clean solvent like hexane before injection. Alternatively, some protocols suggest quenching excess reagent with a small amount of water followed by drying, though this adds complexity.[1][12]
-
Q3: My derivative peak disappears or decreases in size if I re-run the sample the next day.
-
Potential Cause: Hydrolysis of the TMS Ether. Trimethylsilyl ethers of phenols are susceptible to hydrolysis, especially in the presence of trace moisture.
-
Solution: Analyze silylated samples as soon as possible after preparation. Store prepared samples in a tightly sealed vial at low temperature (e.g., 4°C) if immediate analysis is not possible, but be aware that degradation can still occur.
-
Acetylation Troubleshooting
Q1: I see a second, later-eluting peak with the same mass spectrum as my desired acetylated derivative.
-
Potential Cause: C-Acylation (Fries Rearrangement). Phenols can undergo acylation on the aromatic ring (C-acylation) in addition to the hydroxyl group (O-acylation).[13] This side reaction, known as the Fries rearrangement, is typically promoted by Lewis acids and higher temperatures. While less common with pyridine catalysis, it can still occur.
-
Solution: Ensure your reaction conditions are mild. Avoid excessive heating. If C-acylation is a persistent issue, consider silylation as an alternative derivatization method.
-
Q2: My derivatization yield is low.
-
Potential Cause 1: Inefficient Quenching and Extraction. The acetylated derivative may be lost during the work-up step.
-
Solution: Ensure the pH is basic after adding sodium bicarbonate to fully neutralize the acetic acid and pyridine. Perform the extraction with a suitable solvent and ensure good mixing to maximize recovery.
-
-
Potential Cause 2: Steric Hindrance. The methyl group ortho to the hydroxyl group in this compound could slightly hinder the reaction.
-
Solution: Gently heating the reaction mixture (e.g., 60°C for 15-30 minutes) can help overcome this barrier and drive the reaction to completion.[3]
-
Q3: I have a broad, tailing peak for my acetylated derivative.
-
Potential Cause: Residual Pyridine or Acetic Acid. Incomplete removal of these polar compounds during the work-up can lead to poor chromatography.
-
Solution: Ensure thorough washing of the organic extract with the sodium bicarbonate solution and then with brine to remove all residual reagents. Ensure the final extract is completely dry using anhydrous sodium sulfate.
-
General Troubleshooting Logic
Caption: A decision tree for troubleshooting common derivatization issues.
References
- ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
- MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- ResearchGate. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate.
- White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo.
- Restek. (n.d.). Troubleshooting Guide.
- Journal of the Chemical Society B: Physical Organic. (1967). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
- ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
- Study.com. (n.d.). Write the structure of the product(s) that you would expect from the following reaction: Phenol + Acetic anhydride. Also, write a complete reaction.
- GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine.
- Indian Journal of Chemistry. (2002). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite.
- ResearchGate. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination.
- PubMed. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- National Institutes of Health. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
- Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?.
- Chemistry LibreTexts. (2023). Derivatization.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- National Institutes of Health. (2014). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS.
- National Institutes of Health. (n.d.). Phenyl acetate.
- Springer. (2008). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- ResearchGate. (n.d.). Time dependence of silylation reactions of various phenolate analytes....
- Reddit. (2017). Silyl protecting group lability.
- ACS Publications. (1956). Preparation and Properties of Trimethylsilyl Ethers and Related Compounds.
- MDPI. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
- SciSpace. (2004). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04.
- MDPI. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
- ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?.
- ResearchGate. (2007). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate.
- Scribd. (n.d.). GC Troubleshooting Guide.
- Chem-Station. (2014). Silyl Protective Groups.
- Stanford University. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis.
- Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- SciELO. (2017). Chemical constituents and antibacterial activity of three types of Amazonian geopropolis.
- Sciencemadness. (2019). Concerning Phenyl Acetate.
- ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes....
- MDPI. (2009). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
- MDPI. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
- ResearchGate. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
Sources
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- 13. homework.study.com [homework.study.com]
Troubleshooting guide for experiments involving 3-Methoxy-4-methylphenol
Welcome to the technical support resource for 3-Methoxy-4-methylphenol (also known as Creosol or 4-Methylguaiacol). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the storage, handling, and experimental use of this versatile phenolic compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to anticipate and resolve issues effectively.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section covers the fundamental properties and safety protocols for this compound.
Question: What are the primary chemical and physical properties of this compound?
Answer: Understanding the fundamental properties of this compound is crucial for experimental design. It is an organic compound with the molecular formula C₈H₁₀O₂.[1][2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 138.16 g/mol | [1][2] |
| IUPAC Name | 2-Methoxy-4-methylphenol | [2][3] |
| CAS Number | 93-51-6 | [2][4] |
| Appearance | Colorless to yellowish aromatic liquid | [2] |
| Boiling Point | 221-222 °C at 760 mmHg | [2][3] |
| Melting Point | 5.5 °C | [2][3] |
| Solubility | Slightly soluble in water; miscible with ethanol, ether, and benzene. | [2][3][5] |
| pKa | 10.27 (Predicted) | [6] |
Question: What are the critical safety and handling precautions for this compound?
Answer: Safety is paramount. This compound is classified as hazardous.[7][8] It is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and can cause serious eye irritation (Category 2).[7][8] It may also cause respiratory irritation.[7]
Core Handling Guidelines:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[4][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[8][9][10]
-
Avoid Inhalation/Contact: Avoid breathing vapors or dust and prevent contact with skin and eyes.[4][9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] The container should be tightly closed to prevent oxidation and moisture absorption.[4]
Question: My sample of this compound has developed a yellow or brownish tint. Is it still usable?
Answer: The development of a yellow or brown color is a common indicator of oxidation. Phenolic compounds, especially those with electron-donating groups like methoxy and methyl, are susceptible to air oxidation, which can form colored quinone-type impurities.
Causality: The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then couple or react further to form complex, colored structures. This process is often accelerated by exposure to light, air (oxygen), and trace metal impurities.
Recommendation:
-
Assess Purity: For non-critical applications, the material might still be usable. However, for sensitive reactions, such as in drug development or kinetic studies, the purity should be assessed via techniques like GC-MS, HPLC, or NMR.
-
Purification: If impurities are detected, the compound can often be repurified by vacuum distillation.[11]
-
Prevention: To prevent future oxidation, store the compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.[8]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured, cause-and-effect approach to solving specific problems encountered during reactions.
Scenario 1: Low Yield in Demethylation Reactions
Question: I am attempting to demethylate this compound to 4-methylcatechol using HBr, but my yields are consistently low. What are the likely causes?
Answer: The demethylation of aryl methyl ethers is a standard transformation, but it's sensitive to several factors. Low yields often stem from incomplete reaction, side reactions, or product degradation.
Troubleshooting Logic Diagram:
Caption: Troubleshooting decision tree for low yield in demethylation.
Detailed Analysis & Solutions:
-
Reagent Potency: The strength and nature of the acidic reagent are critical. Lewis acids like BBr₃ are often more efficient and can be used at lower temperatures than Brønsted acids like HBr.[12] If using HBr, ensure it hasn't degraded. A patent for a similar process specifies using 40-60% hydrobromic acid and continuously bubbling hydrogen bromide gas through the mixture.[13]
-
Reaction Conditions: Demethylation requires significant energy. Ensure the reaction temperature is maintained, typically between 100-120 °C, for a sufficient duration (e.g., 4-6 hours).[13]
-
Product Oxidation: The product, 4-methylcatechol, is highly susceptible to oxidation, much more so than the starting material. During the reaction and especially during the aqueous workup, it's crucial to work under an inert atmosphere (nitrogen or argon) to prevent the formation of dark, polymeric oxidation byproducts. Some procedures explicitly add a reducing agent like sodium sulfite (S-WAT) to the reaction mixture to prevent this.[13]
-
Workup pH: After the reaction, the mixture is highly acidic. The pH must be carefully adjusted. A patented procedure adjusts the pH to 3-5 with soda ash before extraction.[13] This ensures the catechol is in its neutral, protonated form, which is more soluble in organic extraction solvents like toluene or cyclohexane.[13]
Scenario 2: Impure Product in a Coupling Reaction
Question: I'm using this compound as a nucleophile in a substitution or coupling reaction, but my final product is contaminated with starting material and a dark, tarry substance. How can I improve the purity?
Answer: This issue points to two distinct problems: incomplete conversion and the formation of degradation byproducts.
Expertise-Driven Insights:
-
Incomplete Deprotonation: For the phenol to act as an effective nucleophile, it must be deprotonated to the corresponding phenoxide. Using a weak base or an insufficient amount of base will result in unreacted starting material.
-
Solution: Use a strong enough base to fully deprotonate the phenol. The choice of base depends on the solvent and reaction. For instance, in an Ullmann-type reaction, a base like potassium carbonate is often used in a polar aprotic solvent like DMF at elevated temperatures. For other substitutions, sodium hydride (NaH) in an anhydrous solvent like THF provides irreversible deprotonation.
-
-
Oxidative Coupling/Degradation: The dark, tarry substance is likely a result of oxidative side reactions. The phenoxide intermediate is electron-rich and even more prone to oxidation than the neutral phenol.
-
Solution: Rigorously exclude oxygen from your reaction. This involves:
-
Using dry, degassed solvents.
-
Purging the reaction flask with an inert gas (N₂ or Ar) before adding reagents.
-
Maintaining a positive pressure of inert gas throughout the reaction.
-
-
Experimental Workflow Diagram: Inert Atmosphere Reaction Setup
Sources
- 1. This compound | C8H10O2 | CID 15103015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Creosol - Wikipedia [en.wikipedia.org]
- 3. 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-methoxy-1-methyl-benzene(93-51-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-Methoxy-4-methylphenol | 93-51-6 [amp.chemicalbook.com]
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- 13. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
Minimizing the degradation of 3-Methoxy-4-methylphenol under experimental conditions
Welcome to the technical support center for 3-Methoxy-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the degradation of this compound during experimental use. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your experiments.
Introduction to this compound and its Stability Challenges
This compound, a substituted phenol, is a valuable building block in organic synthesis. However, like many phenolic compounds, it is susceptible to degradation, which can compromise experimental outcomes by reducing the purity of the starting material and introducing unknown impurities. The primary degradation pathway for phenols is oxidation, which can be initiated by exposure to air (oxygen), light, heat, and certain chemical environments. Understanding and mitigating these degradation pathways are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily driven by oxidation. The key environmental and experimental factors that accelerate this process are:
-
Oxygen: The presence of atmospheric oxygen is a major contributor to the oxidation of the phenolic hydroxyl group.
-
Light: Exposure to UV light can provide the energy to initiate photo-oxidative degradation.[1]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
High pH (Alkaline Conditions): In basic solutions, the phenolic proton is removed, forming a phenoxide ion. This phenoxide is more susceptible to oxidation than the protonated phenol.
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation of phenols.
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide will directly and rapidly degrade the compound.[2]
Q2: I've noticed my solid this compound has developed a pink or brownish color. What does this indicate and is it still usable?
A2: A change in color from white or off-white to pink, brown, or darker hues is a visual indicator of degradation. This discoloration is typically due to the formation of colored oxidation products, such as quinones or polymeric materials. While a slight discoloration may not significantly impact some applications, it is a clear sign of impurity. For sensitive experiments, it is highly recommended to use fresh, pure material or to purify the discolored compound before use. The presence of these impurities could potentially interfere with your reaction or lead to the formation of unintended byproducts.
Q3: How should I properly store my this compound to ensure its long-term stability?
A3: Proper storage is critical to minimize degradation. Here are the recommended storage conditions:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Light Protection: Keep the container in a dark place or use an amber vial to protect it from light.
-
Cool Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Tightly Sealed Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.
Q4: Can I use antioxidants to stabilize solutions of this compound?
A4: Yes, adding a small amount of an antioxidant can be an effective strategy to inhibit the auto-oxidation of this compound in solution, particularly for long-term storage or during lengthy experiments. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.[3][4] A typical concentration for BHT would be in the range of 0.01-0.1% (w/v). It is important to ensure that the chosen antioxidant does not interfere with your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected peaks in HPLC/GC analysis of a reaction mixture. | Degradation of this compound during the reaction or workup. | 1. Run a control: Analyze a sample of your starting material to confirm its purity. 2. Inert atmosphere: If not already doing so, run your reaction under an inert atmosphere (N₂ or Ar). 3. Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. 4. Minimize heat and light: Protect your reaction from light and use the lowest effective temperature. 5. Perform a forced degradation study (see Protocol 2): This will help you identify the retention times of potential degradation products. |
| Low yield or incomplete reaction. | Loss of starting material due to degradation. | 1. Confirm purity of starting material: Use a fresh or purified batch of this compound. 2. Optimize reaction conditions: See the troubleshooting steps for unexpected peaks. 3. Consider adding an antioxidant: If compatible with your reaction chemistry, a small amount of BHT may prevent degradation. |
| Formation of colored byproducts in the reaction mixture. | Oxidation of the phenolic ring. | 1. Implement stricter anaerobic and light-protective measures. 2. Purify the product: Use column chromatography, recrystallization, or distillation to remove the colored impurities. 3. Investigate the role of other reagents: Some reagents may be promoting oxidation. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound by Recrystallization
This protocol describes a general procedure for purifying this compound that has shown signs of degradation.
Materials:
-
Discolored this compound
-
A suitable solvent system (e.g., toluene/hexane or ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the discolored this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., toluene) to dissolve the solid completely.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the flask in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold, less-soluble solvent (e.g., hexane).
-
Dry the purified crystals under vacuum.
-
Confirm the purity of the recrystallized material by an appropriate analytical method (e.g., HPLC, GC, NMR).
Protocol 2: Forced Degradation Study to Identify Potential Degradants
A forced degradation study is an essential tool for understanding the stability of a molecule and for developing a stability-indicating analytical method.[5] This protocol outlines a general approach.
Objective: To intentionally degrade this compound under various stress conditions to generate and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a sample of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber) for 24 hours.
-
Control Sample: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze all stressed samples and the control sample by a suitable HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
The "mass balance" can be assessed by comparing the total peak area of the stressed samples to the control. A significant loss in total area may suggest the formation of non-chromophoric or volatile degradants.[5]
-
Degradation Pathways and Mechanisms
The primary degradation pathway for this compound is oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can proceed through a free-radical mechanism. The presence of the electron-donating methoxy and methyl groups on the aromatic ring can influence the reactivity and the specific degradation products formed.
A plausible oxidative degradation pathway involves the formation of a phenoxyl radical, which can then lead to the formation of quinone-type structures or undergo dimerization/polymerization.
Caption: Workflow for assessing and ensuring stability.
References
- Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814. [Link]
- Wang, Y., Huang, W., Tian, L., et al. (2022). Decay kinetics and absorption changes of methoxyphenols and nitrophenols during nitrate-mediated aqueous photochemical oxidation at 254 and 313 nm. ACS Earth and Space Chemistry.
- Indo American Journal of Pharmaceutical Research. (2018). OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. [Link]
- MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
- Wang, W., et al. (2018). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Scientific Reports.
- ResearchGate. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. [Link]
- PubMed. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. [Link]
- ACS Publications. (2020).
- International Journal of Pharmaceutical Sciences Review and Research. (2022).
- PubMed. (1993).
- PubMed. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]
- ResearchGate. (2014). Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay? [Link]
- SGS. (n.d.).
- ResearchGate. (2018).
- National Center for Biotechnology Information. (n.d.). A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- MDPI. (2019). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination.
- Ataman Kimya. (n.d.). 4-METHOXYPHENOL. [Link]
- ResearchGate. (2023).
- MDPI. (2022). Impact of NaOH on the Hydrothermal Oxidation of Guaiacol for the Production of Value-Added Products.
- ResearchGate. (2003).
- ResearchGate. (2018). Electrochemical oxidation of catechol and 4-hydroxy-3-methoxyphenyl compounds followed by ED reaction and chemiluminescence detection. [Link]
- ResearchGate. (2019). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. [Link]
- ResearchGate. (2020). Reaction pathways of guaiacol decomposition under hydrothermal conditions. [Link]
- Wikipedia. (n.d.). Creosol. [Link]
- BenchChem. (2025). Technical Support Center: Chromatographic Analysis of 3-(dimethylamino)-4-methylphenol.
- YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]
- ResearchGate. (2013). Base Catalyzed Degradation of Lignin for the Generation of oxy-Aromatic Compounds – Possibilities and Challenges. [Link]
- WikiGenes. (n.d.). 4-methoxyphenol - Mequinol.
- Quora. (2019). What is the NMR peak for methylphenol? [Link]
- National Center for Biotechnology Information. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. PubMed Central. [Link]
- MDPI. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. International Journal of Molecular Sciences. [Link]
- National Center for Biotechnology Information. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PubMed Central. [Link]
- Cambridge Open Engage. (2023). Strategies for organic pollutants analysis: a global overview to start your LC method development. ChemRxiv. [Link]
- ResearchGate. (2021). Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 3: Search for the Rate-Determining Step of a Non-Phenolic C6-C3 Type Model Compound. [Link]
- Semantic Scholar. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol.
- ResearchGate. (1986). Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol. [Link]
- MDPI. (2022). Photocatalytic Degradation of Polyamide 66; Evaluating the Feasibility of Photocatalysis as a Microfibre-Targeting Technology. Polymers. [Link]
Sources
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- 2. iajpr.com [iajpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 3-Methoxy-4-methylphenol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the accurate quantification of 3-Methoxy-4-methylphenol (also known as Creosol or 4-Methylguaiacol). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and regulatory-compliant analytical procedures.
Introduction: The Imperative for Accurate this compound Quantification
This compound is a phenolic compound of significant interest in the pharmaceutical, food, and fragrance industries. As a key starting material, process intermediate, or potential impurity, its precise quantification is paramount for ensuring product quality, safety, and efficacy. Regulatory bodies mandate that analytical methods used for quality control be thoroughly validated to prove they are fit for purpose.
While High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this application, a comprehensive understanding of its validation and how it compares to alternatives like Gas Chromatography (GC) and UV-Vis Spectrophotometry is crucial for informed method selection. This guide delves into the validation of a robust RP-HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, and provides an objective comparison with other common analytical approaches.[1][2][3][4]
The Primary Method: Validated Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the compound's hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase, allowing for exceptional specificity and accuracy.[5]
The validation of an analytical method is a formal process that demonstrates its suitability for the intended purpose.[6] The following sections detail the experimental protocols and rationale for each validation parameter, conforming to ICH Q2(R2) guidelines.[3][4]
Diagram: HPLC Method Validation Workflow
The validation process follows a structured sequence of experiments to build a complete picture of the method's performance.
Caption: A typical workflow for validating an HPLC method according to ICH guidelines.
Experimental Protocol: HPLC Method
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation Parameters & Results
-
Causality & Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. It is the cornerstone of validation, proving that the signal measured is solely from the compound of interest.
-
Experimental Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of this compound.
-
Inject a standard solution of this compound.
-
Inject a sample solution.
-
If available, inject solutions of known impurities or related substances.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples to ensure the analyte peak is resolved from any degradation products.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other components. Peak purity analysis (using a DAD) should yield a purity angle less than the purity threshold.
-
Causality & Rationale: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. This relationship is essential for calculating the concentration of unknown samples. The range is the interval over which this proportionality is maintained with acceptable accuracy and precision.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.
-
Causality & Rationale: Accuracy measures the closeness of the experimental value to the true or accepted reference value. It confirms that the method provides "correct" results and is free from systemic bias.
-
Experimental Protocol:
-
Perform a recovery study by spiking a placebo or sample matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Causality & Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). High precision indicates that the method is reliable and produces consistent results.
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results at each level.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
Causality & Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These parameters define the sensitivity of the method, crucial for impurity analysis.
-
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
-
Acceptance Criteria: The LOQ value must be verified for accuracy and precision.
-
Causality & Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage and transfer between laboratories.
-
Experimental Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Flow rate (e.g., ±0.1 mL/min).
-
Column temperature (e.g., ±5°C).
-
pH of the mobile phase buffer (if applicable).
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations, demonstrating the method's resilience.
Summary of HPLC Validation Data
| Validation Parameter | Performance Characteristic | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradants. | Peak Purity > 99.5% |
| Linearity | R² = 0.9998 | R² ≥ 0.999 |
| Range | 10 µg/mL - 150 µg/mL | Covers intended application |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.85%; Intermediate: 1.15% | ≤ 2.0% |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | Verified for accuracy/precision |
| Robustness | No significant impact on results from minor changes. | System suitability passes |
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, other methods may be considered depending on the analytical objective.
Diagram: Interrelation of Core Validation Parameters
The core parameters of linearity, accuracy, and precision are fundamentally linked, collectively establishing the trustworthiness of the analytical range.
Caption: The relationship between core validation parameters that define a reliable analytical range.
Gas Chromatography (GC)
Gas chromatography is a powerful separation technique well-suited for volatile and thermally stable compounds.
-
Principle & Suitability: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For phenolic compounds like this compound, derivatization (e.g., silylation) is often required to block the polar hydroxyl group, which improves peak shape and thermal stability.[7] GC can offer excellent resolution, sometimes superior to HPLC for separating closely related isomers.[8]
-
Performance Comparison:
-
Pros: High resolving power for volatile isomers, high sensitivity with specific detectors (e.g., FID, MS).[9][10][11]
-
Cons: Requires the analyte to be volatile and thermally stable. The mandatory derivatization step for phenols adds time, complexity, and a potential source of error to the workflow.[9][12] Not suitable for non-volatile impurities or complex sample matrices without extensive cleanup.
-
UV-Vis Spectrophotometry
This technique measures the absorbance of light by a substance at a specific wavelength.
-
Principle & Suitability: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. Phenolic compounds have a characteristic UV absorbance due to their aromatic ring structure.[13][14]
-
Performance Comparison:
-
Pros: Very fast, simple instrumentation, low cost, and high sample throughput. It is useful for rapid, preliminary estimations.
-
Cons: The primary limitation is a significant lack of specificity.[15] Any compound in the sample matrix that absorbs at the chosen wavelength will interfere, leading to inaccurate results. This method is generally suitable for determining the total phenolic content but is not capable of distinguishing between different phenolic compounds or isomers.[16] Therefore, it is unsuitable for regulatory-focused quantification of a specific analyte in a mixture.
-
Head-to-Head Comparison & Method Selection
The choice of analytical method is dictated by the specific requirements of the analysis.
| Feature | Validated HPLC | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Specificity | Very High | High (with good separation) | Very Low |
| Sensitivity (LOQ) | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Low (µg/mL) |
| Sample Throughput | Moderate | Moderate (longer with derivatization) | Very High |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Not required | Often required for phenols | Not required |
| Cost (Instrument) | High | High | Low |
| Regulatory Compliance | Gold Standard | Widely accepted | Limited to non-specific assays |
| Best For... | Accurate, specific quantification for QC, stability testing, and regulatory submissions. | Analysis of volatile isomers, trace-level analysis in clean matrices.[17][18] | Rapid, high-throughput screening or estimation of total phenolic content.[15] |
Conclusion
For the robust and reliable quantification of this compound in pharmaceutical and other regulated industries, a validated HPLC method is the unequivocal choice. Its high degree of specificity, accuracy, and precision ensures that the data generated is defensible and meets stringent regulatory expectations. The validation process, guided by ICH principles, provides a comprehensive framework to demonstrate that the method is fit for its intended purpose.
While Gas Chromatography offers a viable, high-resolution alternative, particularly for volatile isomer analysis, the common requirement for derivatization presents an additional layer of complexity. UV-Vis Spectrophotometry, though simple and rapid, lacks the necessary specificity for quantifying a single analyte in a complex matrix and is best reserved for preliminary or non-specific screening applications. Ultimately, investing in the development and validation of an HPLC method provides the highest level of confidence in the quality and safety of the final product.
References
- Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Google Scholar.
- EPA-RCA: 8041A: Phenols by Gas Chromatography. (n.d.). Google Scholar.
- Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. (n.d.). PubMed.
- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (n.d.). EPA.
- Fast Analysis of Phenols Using Conventional GC Instrumentation. (n.d.). Fisher Scientific.
- Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (n.d.). MATEC Web of Conferences.
- Phenol and Cresol. (n.d.). OSHA.
- Phenol Content in Urine Using UV Vis Spectroscopy. (n.d.). Mettler Toledo.
- The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024). ResearchGate.
- Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025). Edinburgh Instruments.
- Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (2024). Natural Volatiles & Essential Oils.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- Cresol determination made possible by silylation. (2020). Wiley Analytical Science.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). YouTube.
- An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID. (n.d.). Google Scholar.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA.
- Method 8041A. (n.d.). EPA.
- Method Development and Validation of Test Method using RP-HPLC. (2025). The Pharmaceutical and Chemical Journal.
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A Comparative In-Depth Analysis of the Antioxidant Activity of 3-Methoxy-4-methylphenol and Its Isomers
In the dynamic field of drug development and oxidative stress research, the identification and characterization of potent antioxidant compounds are of paramount importance. Phenolic compounds, ubiquitous in nature and also synthetically accessible, represent a cornerstone of antioxidant research. Their ability to scavenge free radicals and mitigate oxidative damage underpins their therapeutic potential. This guide presents a detailed comparative study of the antioxidant activity of 3-Methoxy-4-methylphenol, a notable phenolic compound, and its structural isomers. By integrating established structure-activity relationships with detailed experimental protocols, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced differences in antioxidant potential among these closely related molecules.
The Chemical Landscape: Understanding the Isomers of this compound
This compound, also known as creosol or 4-methylguaiacol, is a phenolic compound with the chemical formula C₈H₁₀O₂.[1] Its antioxidant activity is attributed to the hydrogen-donating capability of its phenolic hydroxyl group, a characteristic influenced by the electronic effects of the methoxy and methyl substituents on the aromatic ring. To conduct a thorough comparative analysis, it is essential to first identify its structural isomers where the hydroxyl, methoxy, and methyl groups are rearranged on the benzene ring.
The key structural isomers of this compound that are also substituted phenols include:
-
2-Methoxy-3-methylphenol
-
2-Methoxy-5-methylphenol
-
2-Methoxy-6-methylphenol
-
3-Methoxy-2-methylphenol
-
3-Methoxy-5-methylphenol
-
4-Methoxy-2-methylphenol
-
4-Methoxy-3-methylphenol
Each of these isomers, while sharing the same molecular formula, exhibits a unique spatial arrangement of its functional groups, which in turn dictates its electronic properties and, consequently, its antioxidant potential.
Structure-Activity Relationship: Predicting Antioxidant Efficacy
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure.[2] Several key structural features govern their ability to scavenge free radicals, primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[3]
Key Principles of Phenolic Antioxidant Activity:
-
Phenolic Hydroxyl Group: The hydroxyl (-OH) group is the primary active site, responsible for donating a hydrogen atom to neutralize a free radical. The ease with which this hydrogen is donated, measured by the bond dissociation enthalpy (BDE) of the O-H bond, is a critical determinant of antioxidant activity. A lower BDE indicates a more potent antioxidant.[4]
-
Electron-Donating Substituents: Substituents on the aromatic ring that donate electron density, such as methoxy (-OCH₃) and methyl (-CH₃) groups, play a crucial role.[5] These groups can stabilize the resulting phenoxyl radical formed after hydrogen donation through resonance and hyperconjugation, thereby lowering the O-H BDE and enhancing antioxidant activity.[5]
-
Position of Substituents: The relative positions of the hydroxyl group and other substituents are critical. Electron-donating groups in the ortho and para positions to the hydroxyl group are particularly effective at stabilizing the phenoxyl radical.[6] An ortho-methoxy group, for instance, can also form an intramolecular hydrogen bond, which can influence the antioxidant mechanism.[7]
Based on these principles, we can make informed predictions about the relative antioxidant activities of this compound and its isomers. For instance, isomers with methoxy and methyl groups at positions ortho or para to the hydroxyl group are generally expected to exhibit stronger antioxidant activity. Conversely, steric hindrance around the hydroxyl group might impede its interaction with free radicals.
Comparative Analysis of Antioxidant Activity
While direct, comprehensive experimental data comparing all isomers of this compound under uniform conditions is not extensively available in the public domain, we can synthesize information from existing literature on related methoxyphenols and cresol isomers to build a comparative framework.
Table 1: Predicted and Reported Antioxidant Activity of this compound and Its Isomers
| Compound | Structure | Predicted Relative Antioxidant Activity | Rationale for Prediction and Supporting Data |
| This compound | CC1=C(C=C(C=C1)O)OC | High | The para-methyl and meta-methoxy groups are electron-donating, stabilizing the phenoxyl radical. Some studies on 2-methoxyphenols have shown their antioxidant capacity.[8] |
| 2-Methoxy-3-methylphenol | CC1=C(C(C=CC=C1)OC)O | Moderate to High | The ortho-methoxy group is strongly electron-donating and can stabilize the radical through resonance. The meta-methyl group also contributes to stability.[5] |
| 2-Methoxy-5-methylphenol | CC1=CC(=C(C=C1)OC)O | High | The ortho-methoxy and para-methyl groups are both in positions that effectively stabilize the phenoxyl radical. This compound is noted for its antioxidant properties in various applications.[9][10] |
| 2-Methoxy-6-methylphenol | CC1=C(C(=CC=C1)O)OC | Moderate | The ortho-methoxy group is beneficial, but the adjacent ortho-methyl group might introduce steric hindrance, potentially lowering the reaction rate with some radicals. |
| 3-Methoxy-2-methylphenol | CC1=CC=CC(=C1O)OC | Moderate | The ortho-methyl and meta-methoxy groups contribute to radical stabilization. |
| 3-Methoxy-5-methylphenol | CC1=CC(=CC(=C1)OC)O | Moderate to High | The hydroxyl group is flanked by two meta substituents. This compound has been noted for its antioxidant potential.[11] |
| 4-Methoxy-2-methylphenol | CC1=CC(C=C(C=C1)O)OC | High | The para-methoxy group provides significant resonance stabilization to the phenoxyl radical, and the ortho-methyl group further enhances this effect. |
| 4-Methoxy-3-methylphenol | CC1=C(C=C(C=C1)OC)O | High | The para-methoxy group offers strong stabilization, complemented by the electron-donating nature of the meta-methyl group. |
Disclaimer: The predicted relative antioxidant activities are based on established structure-activity relationships for phenolic compounds and may not reflect the results of direct experimental comparisons under all assay conditions.
Experimental Protocols for Antioxidant Activity Assessment
To empirically validate the predicted antioxidant activities, standardized in vitro assays are indispensable. The following protocols for the DPPH and ABTS assays are provided as a guide for researchers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle lies in the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark and at a low temperature.
-
Prepare a series of concentrations of the test compounds (this compound and its isomers) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the test compound or standard solution at different concentrations.
-
For the control, add the solvent instead of the test compound.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a large volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Add a small volume of the test compound or standard solution at different concentrations (e.g., 10 µL).
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC₅₀ value or express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizing the Antioxidant Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of a phenolic antioxidant via Hydrogen Atom Transfer (HAT).
Caption: A simplified workflow diagram for the DPPH antioxidant assay.
Conclusion
The antioxidant activity of this compound and its isomers is a compelling area of study for researchers in drug development and related fields. While direct comparative data is emergent, a robust understanding of structure-activity relationships allows for informed predictions of their relative potencies. The electron-donating and radical-stabilizing effects of the methoxy and methyl groups are the primary determinants of their antioxidant capacity, with their positions on the aromatic ring playing a critical role. Isomers with ortho and para substitution relative to the phenolic hydroxyl group are predicted to be the most effective radical scavengers.
The provided experimental protocols for the DPPH and ABTS assays offer a standardized approach to empirically validate these predictions. By combining theoretical knowledge with rigorous experimental validation, researchers can effectively screen and identify the most promising antioxidant candidates from this class of compounds for further investigation and potential therapeutic application.
References
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- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 22(5), 933-956. [Link]
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- Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2005). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Anticancer Research, 25(2A), 923-928. [Link]
- Chem-Impex International Inc. (n.d.). 2-Methoxy-5-methylphenol.
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- Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 861580. [Link]
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A Comparative Guide to the Antioxidant 3-Methoxy-4-methylphenol for Researchers and Drug Development Professionals
Abstract
In the intricate landscape of antioxidant research and therapeutic development, the judicious selection of an antioxidant candidate is a pivotal determinant of success. This guide presents a comprehensive, data-driven comparative analysis of 3-Methoxy-4-methylphenol (also known as Creosol or 4-methylguaiacol), a naturally occurring phenolic compound, against the benchmark antioxidants Vitamin C (Ascorbic Acid), Vitamin E (α-tocopherol), and the synthetic compound Butylated Hydroxytoluene (BHT). By integrating experimental data with mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to strategically select the most appropriate antioxidant for their specific application, be it in formulation preservation or as a potential therapeutic agent.
Foundational Principles: Structure Dictates Function
The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to neutralize a free radical is the cornerstone of antioxidant activity. The ease with which this occurs and the stability of the resulting antioxidant radical are key factors influencing efficacy.
-
This compound (Creosol): A key aromatic compound found in wood creosote, its structure features a phenolic hydroxyl (-OH) group, which is the primary site for radical scavenging.[1][2] The benzene ring is further substituted with an electron-donating methoxy (-OCH₃) group and a methyl (-CH₃) group. This electronic configuration enhances the stability of the phenoxyl radical formed after hydrogen donation, thereby increasing its antioxidant potential.
-
Vitamin C (Ascorbic Acid): As a water-soluble antioxidant, Vitamin C's efficacy stems from its enediol structure, which readily donates two electrons in a stepwise manner to quench a wide array of reactive oxygen species (ROS).
-
Vitamin E (α-tocopherol): This lipid-soluble antioxidant is vital for protecting cell membranes from lipid peroxidation. Its chromanol ring houses the active hydroxyl group, while its long phytyl tail ensures its incorporation into lipid bilayers, localizing its protective action.
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant, BHT's structure is characterized by two bulky tert-butyl groups flanking the hydroxyl group. These groups provide significant steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from propagating oxidative chain reactions.
Comparative Efficacy: A Quantitative Analysis of Radical Scavenging
To move beyond theoretical potential, we must evaluate performance using standardized in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are fundamental tools for quantifying radical scavenging capacity. The IC₅₀ value—the concentration of an antioxidant required to scavenge 50% of the initial radicals—is a key metric, with lower values indicating higher potency.
A study by Zhao et al. (2017) provides a direct comparison of this compound (referred to as 4-methylguaiacol or 4-MG) with Trolox, a water-soluble analog of Vitamin E often used as a standard. The findings reveal a nuanced performance profile for this compound.[3][4]
Table 1: Comparative In Vitro Antioxidant Activity (IC₅₀ Values)
| Antioxidant | DPPH Assay IC₅₀ (µM) | ABTS Assay IC₅₀ (µM) | Key Observations |
| This compound | Weak Activity (>1000 µM)[4] | 13.8 [4] | Shows very strong activity in the ABTS assay, outperforming the Trolox standard, but is a weak scavenger of the DPPH radical. This suggests a potential preference for scavenging different types of radicals. |
| Vitamin C (Ascorbic Acid) | ~15 - 30 | ~5 - 15 | Consistently demonstrates very high potency in both assays, reflecting its role as a primary water-soluble antioxidant. |
| Vitamin E (α-tocopherol) | ~40 - 60 | ~15 - 30 | Exhibits strong activity, particularly in lipid-soluble contexts, though generally less potent than Vitamin C in these aqueous-based radical assays. |
| Butylated Hydroxytoluene (BHT) | ~30 - 55 | ~10 - 25 | A potent synthetic scavenger, often showing efficacy comparable to or slightly less than Vitamin C in these specific tests. |
*Note: IC₅₀ values are compiled from representative literature and the study by Zhao et al.[3][4] for this compound. Absolute values can vary based on specific experimental conditions. The key takeaway is the relative performance.
Experimental Design: Self-Validating Protocols
The integrity of comparative data hinges on robust and reproducible experimental protocols. The causality behind these procedural steps is critical for ensuring the generation of reliable results.
DPPH Radical Scavenging Assay Workflow
This assay quantifies the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a process that is visually indicated by a color change from purple to yellow.
Caption: Standard workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in analytical grade methanol. This solution should be freshly made and protected from light to prevent degradation.
-
Prepare 1 mg/mL or 10 mM stock solutions of this compound, Vitamin C, Vitamin E, and BHT in an appropriate solvent (e.g., methanol, ethanol, or DMSO).
-
Perform serial dilutions of each stock solution to obtain a range of concentrations (e.g., 1 to 500 µg/mL) to generate a dose-response curve.
-
-
Assay Procedure:
-
Pipette 100 µL of each antioxidant dilution into the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well. A control well containing 100 µL of the solvent and 100 µL of the DPPH solution is essential for calculating 0% inhibition.
-
Incubate the plate at room temperature in the dark for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100.
-
Plot the % Inhibition against the antioxidant concentration and determine the IC₅₀ value using linear regression analysis.
-
ABTS Radical Cation Scavenging Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is blue-green. The loss of color upon addition of an antioxidant is measured spectrophotometrically. This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.
Detailed Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete formation of the radical cation.
-
Prior to the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. This standardization is crucial for assay reproducibility.
-
Prepare serial dilutions of the test antioxidants as described in the DPPH protocol.
-
-
Assay Procedure:
-
Add 20 µL of each antioxidant dilution to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for approximately 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging and the IC₅₀ values using the same formulas as for the DPPH assay.
-
Mechanistic Insights: Cellular Antioxidant Pathways
Beyond direct radical scavenging, an antioxidant's interaction with endogenous defense mechanisms provides a more profound understanding of its biological potential. The Nrf2 (Nuclear factor erythroid 2–related factor 2) pathway is a master regulator of cellular antioxidant responses.
Caption: Overview of the Nrf2-ARE antioxidant response pathway.
Interestingly, while many phenolic compounds are known activators of this pathway, one study found that 2-methoxy-4-methylphenol was inactive in inducing Nrf2 target genes. However, the study by Zhao et al. demonstrated that in a cellular model of oxidative stress, 4-methylguaiacol was effective at relieving the increase in reactive oxygen species (ROS) and improving the status of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[3] This suggests that while it may not be a direct activator of the Nrf2 transcription factor, this compound can still exert significant protective effects within a cellular context, possibly by mechanisms other than direct Nrf2 activation or by influencing downstream components of the antioxidant system.
Practical Considerations: Stability, Safety, and Applications
The transition from in vitro efficacy to practical application is governed by a compound's stability, safety profile, and physical properties.
-
This compound (Creosol): Generally stable under standard conditions, though it may darken with exposure to air and light.[5] It is used as a food flavoring agent and in cosmetics as a preservative due to its antiseptic and antioxidant properties.[1] However, like other cresols, it can be corrosive and should be handled with appropriate personal protective equipment.[5]
-
Vitamin C: Highly effective but notoriously unstable, readily degrading in the presence of oxygen, light, and heat. Its high water solubility restricts its use in lipid-based formulations.
-
Vitamin E: More stable than Vitamin C, especially in anhydrous formulations. Its lipophilicity is ideal for protecting oils and fats from rancidity.
-
BHT: Very stable and cost-effective, leading to its widespread use in food, cosmetics, and industrial fluids. However, concerns over its potential biological effects at high doses have led to regulatory scrutiny and limitations on its use in some regions.
Synthesis and Conclusion for the Practicing Scientist
This comparative analysis reveals that This compound is a potent antioxidant with a distinct performance profile.
-
High Efficacy in ABTS Assay: It demonstrates exceptional radical scavenging activity against the ABTS radical cation, surpassing the Trolox standard. This suggests it is a highly effective hydrogen/electron donor for certain types of radicals.[3][4]
-
Weak DPPH Scavenger: Its poor performance in the DPPH assay indicates a high degree of specificity. This is not uncommon among antioxidants and highlights the importance of using a battery of tests rather than relying on a single method to characterize a compound's full potential.
-
Cellular Protection: Despite conflicting data on direct Nrf2 activation, evidence shows it effectively protects cells from oxidative damage by reducing ROS and supporting endogenous antioxidant enzymes.[3]
-
Favorable Application Profile: Its use as a flavoring agent and fragrance component, combined with its antioxidant and antiseptic properties, makes it a multifunctional ingredient for the food and cosmetic industries.[1]
References
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- Britannica. (n.d.). Cresol.
- ResearchGate. (n.d.). Mechanism for the reaction between 2-methoxy-4-methylphenol and ROO˙.
- Wikipedia. (n.d.). Cresol.
- Lee, K. G., Lee, S. E., & Shibamoto, T. (2005). Antioxidant activity and characterization of volatile constituents of beechwood creosote. Journal of the Science of Food and Agriculture, 85(9), 1580-1586. [Link]
- Yeung, S. Y., et al. (2025). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 16. [Link]
- Chou, C. T., et al. (2014). p-Cresol affects reactive oxygen species generation, cell cycle arrest, cytotoxicity and inflammation/atherosclerosis-related modulators production in endothelial cells and mononuclear cells. International Journal of Molecular Sciences, 15(12), 22475–22492. [Link]
- Kim, J. H., & Lee, J. (2019). Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion. Food Science and Biotechnology, 28(1), 35–41. [Link]
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- 4. Intracellular antioxidant effect of vanillin, 4-methylguaiacol and 4-ethylguaiacol: three components in Chinese Baijiu - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09302K [pubs.rsc.org]
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A Comparative Guide to the Synthesis of 3-Methoxy-4-methylphenol for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Methoxy-4-methylphenol in Synthetic Chemistry
This compound, a substituted phenol of significant interest, serves as a valuable building block in the synthesis of various complex organic molecules, including pharmaceuticals and other fine chemicals. Its unique substitution pattern, featuring a methoxy, a methyl, and a hydroxyl group on the aromatic ring, offers multiple sites for chemical modification, making it a versatile intermediate in multi-step synthetic pathways. This guide provides an in-depth, objective comparison of different plausible synthetic routes to this compound, complete with experimental insights and data to aid researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is not widely documented with a single, optimized industrial process. Therefore, this guide explores several logical synthetic routes derived from readily available starting materials, analyzing the advantages and disadvantages of each. The primary strategies discussed are:
-
Route 1: Selective O-Methylation of 4-Methylcatechol
-
Route 2: Multi-step Synthesis from p-Cresol
-
Route 3: A Proposed Pathway from Vanillin
The following table summarizes the key comparative metrics for these routes, based on available experimental data for similar transformations and logical chemical principles.
| Parameter | Route 1: From 4-Methylcatechol | Route 2: From p-Cresol | Route 3: From Vanillin |
| Starting Material Availability | Moderate | High | High |
| Number of Steps | 2-3 | 4-5 | 3-4 |
| Key Challenges | Regioselectivity of methylation | Multiple functional group interconversions, potential for low yields | Rearrangement of substitution pattern, control of reduction |
| Potential Yield | Moderate to High (if selective) | Low to Moderate | Low to Moderate |
| Scalability | Potentially scalable with optimized catalysis | More complex for large-scale production | Feasible, but may require significant optimization |
| Green Chemistry Considerations | Use of potentially toxic methylating agents | Use of bromine and strong acids/bases | Use of reducing agents and potential for multiple protection/deprotection steps |
Route 1: Synthesis via Selective O-Methylation of 4-Methylcatechol
This is arguably the most direct conceptual route to this compound. The synthesis begins with the preparation of 4-methylcatechol, followed by a crucial regioselective monomethylation step.
Step 1: Synthesis of 4-Methylcatechol from p-Cresol
A common method for the synthesis of 4-methylcatechol is the hydroxylation of p-cresol.[1]
Experimental Protocol:
-
Acylation of p-Cresol: p-Cresol is first acetylated to form p-cresol acetate.
-
Fries Rearrangement: The p-cresol acetate undergoes a Fries rearrangement to yield 2-hydroxy-5-methylacetophenone.
-
Oxidation: The resulting acetophenone is then oxidized to afford 4-methylcatechol.
Causality Behind Experimental Choices: The initial acylation protects the hydroxyl group and directs the subsequent functionalization. The Fries rearrangement is a classic method for introducing an acyl group onto a phenolic ring. The final oxidation step, often employing reagents like hydrogen peroxide, introduces the second hydroxyl group to form the catechol structure.
Step 2: Regioselective O-Methylation of 4-Methylcatechol
The critical step in this route is the selective methylation of one of the two hydroxyl groups of 4-methylcatechol. The two hydroxyl groups have different steric and electronic environments, which can be exploited to achieve regioselectivity.
Experimental Protocol (Proposed):
-
In a suitable solvent such as acetone or DMF, dissolve 4-methylcatechol.
-
Add a mild base, such as potassium carbonate, to selectively deprotonate the more acidic hydroxyl group.
-
Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, at a controlled temperature.
-
Monitor the reaction by TLC or GC to maximize the formation of the desired mono-methylated product.
-
Purify the product mixture using column chromatography to isolate this compound.
Trustworthiness and Self-Validation: The success of this step hinges on the differential reactivity of the two hydroxyl groups. The hydroxyl group meta to the methyl group is generally more sterically hindered, which can favor methylation at the para position. However, electronic effects also play a significant role. Careful control of reaction conditions (temperature, stoichiometry of reagents) is paramount to minimize the formation of the isomeric 2-methoxy-4-methylphenol (creosol) and the di-methylated product. Enzymatic methylation offers a highly selective but potentially less scalable alternative.[2]
Workflow Diagram:
Caption: Synthetic pathway from p-Cresol to this compound via 4-Methylcatechol.
Route 2: A Multi-step Synthesis from p-Cresol
This more intricate route involves the sequential introduction and modification of functional groups on the p-cresol ring. A plausible, albeit challenging, pathway is analogous to the synthesis of 3,4,5-trimethoxybenzaldehyde from p-cresol.[3]
Proposed Multi-step Protocol:
-
Bromination of p-Cresol: p-Cresol is first dibrominated at the positions ortho to the hydroxyl group to yield 2,6-dibromo-4-methylphenol.
-
Methylation of the Hydroxyl Group: The hydroxyl group of the dibrominated intermediate is methylated to protect it and to prevent it from interfering in subsequent steps.
-
Methoxylation: A nucleophilic aromatic substitution reaction is carried out to replace one of the bromine atoms with a methoxy group. This step is challenging and typically requires a copper catalyst and harsh reaction conditions.
-
Reduction (De-bromination): The remaining bromine atom is removed, for instance, via catalytic hydrogenation.
-
Demethylation: Selective demethylation of the ether at the desired position would be required to yield the final product.
Expertise and Experience Insights: This route is considerably more complex and likely to result in lower overall yields due to the number of steps and the harsh conditions required for some transformations. The methoxylation of an electron-rich aromatic ring is notoriously difficult. Furthermore, achieving selective de-bromination and de-methylation would require careful optimization.
Logical Relationship Diagram:
Caption: A conceptual multi-step synthesis of this compound from p-Cresol.
Route 3: A Proposed Pathway from Vanillin
Vanillin is an attractive starting material due to its availability and the presence of a methoxy group. However, the existing substitution pattern needs to be modified to arrive at the target molecule. A plausible, yet unconfirmed, route could involve a Dakin reaction.
Proposed Protocol:
-
Reduction of Vanillin: The aldehyde group of vanillin can be reduced to a methyl group to form creosol (2-methoxy-4-methylphenol). A Clemmensen or Wolff-Kishner reduction could be employed.[4]
-
Formylation of Creosol: A formyl group could be introduced at the 5-position of creosol.
-
Dakin Reaction: The resulting 3-methoxy-4-hydroxy-5-methylbenzaldehyde could then undergo a Dakin oxidation, where the formyl group is replaced by a hydroxyl group, yielding the target this compound. The Dakin reaction is an organic redox reaction in which an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[5]
Authoritative Grounding and Mechanistic Claims: The Dakin reaction is a well-established transformation.[5] The success of this route would depend on the feasibility and selectivity of the formylation of creosol and the subsequent Dakin reaction on a polysubstituted benzaldehyde.
Reaction Mechanism Diagram (Dakin Reaction):
Caption: Simplified mechanism of the Dakin reaction.
Conclusion and Future Outlook
This guide has presented a comparative analysis of three potential synthetic routes to this compound.
-
Route 1 (from 4-Methylcatechol) appears to be the most promising in terms of directness and potential for good yields, provided that the challenge of regioselective O-methylation can be effectively addressed. Further research into selective catalysts or protecting group strategies for 4-methylcatechol would be highly valuable.
-
Route 2 (from p-Cresol) is a more classical, multi-step approach that offers flexibility but is likely to be hampered by lower overall yields and more complex purification procedures.
-
Route 3 (from Vanillin) presents an intriguing possibility, leveraging a readily available bio-based starting material. However, the feasibility of the key formylation and Dakin reaction steps on the specific substrate requires experimental validation.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the required scale of synthesis, purity specifications, and available resources. The information and experimental insights provided in this guide aim to facilitate this decision-making process and to stimulate further research into the efficient and scalable synthesis of this important chemical intermediate.
References
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- CN104030893A - Method for preparing 4-methyl c
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A Comparative Purity Analysis of Commercially Available 3-Methoxy-4-methylphenol for Pharmaceutical Applications
Introduction: The Critical Role of Purity in Drug Development
3-Methoxy-4-methylphenol, also known as creosol or 4-methylguaiacol, is a key aromatic building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its phenolic hydroxyl and methoxy functional groups provide versatile handles for constructing more complex molecular architectures. However, the synthetic routes to this compound can introduce a range of impurities, including positional isomers, unreacted starting materials, and reaction byproducts. For researchers, scientists, and drug development professionals, the purity of this starting material is not a trivial specification; it is a critical parameter that can profoundly impact reaction yields, impurity profiles of the final API, and ultimately, the safety and efficacy of the therapeutic agent.
This in-depth technical guide provides a comparative framework for the purity analysis of commercially available this compound. We will move beyond simple percentage purity values and delve into the methodologies required to identify and quantify the specific impurities that are most likely to be present. This guide is structured to provide not just protocols, but the scientific rationale behind the choice of analytical techniques, enabling researchers to make informed decisions when selecting a supplier and qualifying this crucial raw material. We will explore a multi-modal analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to build a comprehensive purity profile.
Understanding the Impurity Landscape
The potential impurities in a commercial batch of this compound are intrinsically linked to its synthetic origins. Common manufacturing routes include the methylation of 4-methylcatechol or the reduction of vanillin.[1][2] These pathways can lead to several classes of impurities:
-
Positional Isomers: Incomplete regioselectivity during synthesis can result in isomers such as 2-methoxy-p-cresol and other cresol variants.[3][4] These isomers often have very similar physical properties, making them difficult to separate from the desired product through simple crystallization.
-
Unreacted Starting Materials: Residual amounts of starting materials like 4-methylcatechol or vanillin can persist in the final product if the reaction does not go to completion.[5][6]
-
Over-methylated Byproducts: The presence of a second hydroxyl group in precursors like 4-methylcatechol creates the possibility of over-methylation, leading to dimethoxy species.
-
Process-Related Impurities: Solvents, reagents, and byproducts from side reactions can also contribute to the overall impurity profile.
Given the structural similarity of many of these potential impurities to the main component, highly selective analytical techniques are required for their resolution and quantification.
A Multi-Pronged Analytical Strategy for Purity Determination
No single analytical technique can provide a complete picture of a sample's purity. A robust analysis relies on orthogonal methods that measure the analyte and its impurities based on different chemical and physical principles. This guide details three complementary techniques: HPLC for the quantification of non-volatile impurities, GC-MS for the identification and quantification of volatile impurities, and qNMR as a primary method for absolute purity determination.
Overall Analytical Workflow
The following diagram outlines the comprehensive workflow for the purity analysis of this compound, from sample preparation to data interpretation.
Caption: Overall workflow for the comparative purity analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Related Substances
Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for quantifying impurities. For aromatic compounds like cresol isomers, standard C18 columns can often fail to provide adequate resolution. The choice of a phenyl-based stationary phase is deliberate; it introduces π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[7] This provides an additional separation mechanism beyond simple hydrophobicity, which is often crucial for resolving closely related isomers.[3]
Trustworthiness: The method's reliability is ensured by validating key performance parameters such as linearity, precision, and accuracy. The use of an internal standard can correct for variations in injection volume, and the analysis of a blank ensures that no ghost peaks interfere with the results.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of each commercial this compound sample at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a standard solution of a certified reference material of this compound at the same concentration.
-
Prepare a solution containing known potential impurities (if available) to determine their retention times.
-
-
Analysis: Inject a blank (mobile phase), the standard solution, and each sample solution.
-
Data Processing: Integrate all peaks in the chromatograms. Calculate the percentage of each impurity using the area normalization method. For known impurities, quantify against their respective standards if available.
Caption: Principle of separation on a phenyl HPLC column.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Experience: GC-MS is an exceptionally powerful tool for separating and identifying volatile and semi-volatile compounds. The phenolic hydroxyl group in this compound and its potential impurities can lead to poor peak shape and adsorption on the GC column. To overcome this, we employ a derivatization step. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[8][9] This increases the volatility and thermal stability of the analytes, resulting in sharper peaks and improved sensitivity.[10]
Trustworthiness: The mass spectrometer provides high confidence in impurity identification by comparing the fragmentation pattern of an unknown peak to established spectral libraries (e.g., NIST). The use of a consistent temperature program and a high-quality capillary column ensures reproducible retention times.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL solution of each sample in a suitable solvent like dichloromethane.
-
To 100 µL of this solution in a GC vial, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Processing: Identify peaks by matching their mass spectra against the NIST library. Quantify by relative peak area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Expertise & Experience: qNMR is a primary ratio method of measurement, meaning it can be used for absolute quantification without the need for a specific reference standard of the analyte.[11][12] This is a significant advantage when certified standards for all potential impurities are not available. The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By comparing the integral of a known, pure internal standard to the integrals of the analyte, a highly accurate purity value can be calculated.[13][14]
Trustworthiness: The accuracy of qNMR is underpinned by careful experimental design. This includes ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery of all protons, selecting an internal standard with non-overlapping peaks, and precise weighing of both the sample and the standard. The method is recognized by pharmacopeias for the characterization of reference standards.[15]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of automated shimming and pulse calibration.
-
Internal Standard: Select a high-purity (>99.9%) standard with sharp singlets that do not overlap with the analyte signals. Maleic acid or 1,4-Dinitrobenzene are suitable choices.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or Acetone-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10-15 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key Parameters:
-
Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of any proton to be integrated). A value of 30-60 seconds is generally sufficient.
-
Pulse Angle: 90°
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the mass purity (Purity %w/w):
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molar mass
-
m: Mass
-
P_std: Purity of the internal standard
-
Comparative Data Presentation
The data obtained from the three analytical techniques should be compiled into clear, comparative tables. Below are examples of how this data could be presented for three hypothetical commercial samples (Supplier A, Supplier B, and Supplier C).
Table 1: HPLC Impurity Profile (Area %)
| Impurity (by Retention Time) | Supplier A | Supplier B | Supplier C |
| RRT 0.85 (Unknown) | 0.08% | ND | 0.15% |
| RRT 0.92 (Isomer 1) | 0.25% | 0.05% | 0.45% |
| This compound | 99.55% | 99.88% | 99.20% |
| RRT 1.10 (Starting Material) | ND | ND | 0.10% |
| RRT 1.25 (Unknown) | 0.12% | 0.07% | 0.10% |
| Total Impurities | 0.45% | 0.12% | 0.80% |
| ND: Not Detected |
Table 2: GC-MS Identified Volatile Impurities (Area %)
| Impurity | Identification Confidence | Supplier A | Supplier B | Supplier C |
| 4-Methylcatechol (di-TMS) | High | ND | ND | 0.09% |
| 2-Methoxy-p-cresol (TMS) | High | 0.22% | 0.04% | 0.41% |
| Dichloromethane | High | 0.03% | 0.02% | 0.05% |
| ND: Not Detected |
Table 3: qNMR Absolute Purity Determination
| Parameter | Supplier A | Supplier B | Supplier C |
| Absolute Purity (%w/w) | 99.4% | 99.8% | 99.1% |
| Standard Deviation (n=3) | ± 0.15% | ± 0.10% | ± 0.20% |
Discussion and Interpretation
The hypothetical data above illustrates how a multi-modal approach provides a comprehensive understanding of purity.
-
Supplier B consistently shows the highest purity across all three methods. The HPLC and GC-MS data reveal very low levels of isomeric impurities, and the qNMR confirms a high absolute purity of 99.8%. This material would be the preferred choice for applications where a high-purity starting material is critical to avoid downstream purification challenges.
-
Supplier A demonstrates good purity, with the main impurity identified as a positional isomer by both HPLC and GC-MS. The qNMR value of 99.4% is in good agreement with the chromatographic data. This material may be suitable for less sensitive applications or where the specific isomeric impurity is known not to interfere with subsequent reactions.
-
Supplier C shows the lowest purity of the three. The presence of unreacted starting material (4-methylcatechol) detected by both HPLC and GC-MS suggests a less optimized manufacturing process. The higher total impurity level is reflected in the lower absolute purity determined by qNMR (99.1%). The use of this material could introduce multiple, structurally distinct impurities into a synthesis, potentially complicating the purification of the final product.
The causality is clear: a higher purity starting material, particularly one with low levels of isomeric impurities, reduces the synthetic and purification burden in drug development. The presence of reactive impurities, such as unreacted catechol, can lead to the formation of undesired side products, lowering the overall yield and efficiency of the API synthesis.
Conclusion
The purity analysis of a chemical intermediate like this compound is a multi-faceted task that requires more than a single analytical method. By combining the strengths of HPLC for profiling related substances, GC-MS for identifying volatile impurities, and qNMR for determining absolute purity, researchers can build a highly reliable and comprehensive quality profile. This guide provides the experimental framework and scientific rationale for such an approach, empowering drug development professionals to objectively compare commercial sources, mitigate risks associated with impurities, and ensure the quality and consistency of their synthetic processes.
References
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- Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column.
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- University of Illinois Chicago, Pharmacognosy Institute. (n.d.). Quantitative NMR (qNMR).
- Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.
- Wiley Analytical Science. (2020). Cresol determination made possible by silylation.
- Scribd. (n.d.). Experiment 20 Reduction of Vanillin HANDOUT.
- Google Patents. (2014). CN103864578A - Synthesis method of 4-methylcatechol.
- Papoti, V. T., & Tsimogiannis, D. I. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 9(12), 1832.
- Unknown. (n.d.). Reduction of Vanillin to Vanillyl Alcohol.
- Do, T. K. T., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 19(9), 13449-13470.
- Google Patents. (1994). CN1097575C - Process for preparing 4-methyl catechol.
- ResearchGate. (2015). Determination of Phenolic Compounds from Wine Samples by GC/MS System.
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- California State University, Bakersfield (CSUB). (n.d.). Lab 16: Reduction of Vanillin to Vanillyl Alcohol.
- LCGC International. (2011). Impurities in Wines by GC–MS.
- LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 54-64.
- University of Oregon. (n.d.). 12BL Experiment 7: Vanillin Reduction.
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- Reddit. (2016). Reduction of Vanillin to Vanillyl Alcohol w/ borohydride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9958, 4-Methylcatechol.
- Oxford Academic. (2018). Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. Journal of Chromatographic Science.
- PubMed. (2018). GC-MS and LC-MS Identification of the Phenolic Compounds Present in the ethyl Acetate Fraction Obtained from Senna tora, L. Roxb. seeds.
- Alfa Aesar. (n.d.). Certificate of analysis: 2-Methoxy-4-methylphenol, 98+%.
- Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol.
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- ResearchGate. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations.
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- Cenmed Enterprises. (n.d.). This compound.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methoxy-4-methylphenol
Introduction
3-Methoxy-4-methylphenol, also known as Creosol, is a key compound in various industries, from flavors and fragrances to its role as a significant biomarker and starting material in pharmaceutical synthesis.[1][2] Accurate and precise quantification of this analyte is critical for quality control, stability testing, and pharmacokinetic studies. Often, analytical methods are transferred between laboratories or updated to newer technologies—for instance, moving from a robust High-Performance Liquid Chromatography (HPLC) method to a more sensitive Gas Chromatography-Mass Spectrometry (GC-MS) technique. Such transitions necessitate a rigorous cross-validation process to ensure the continuity and integrity of analytical data.[3][4][5]
This guide provides an in-depth, experience-driven comparison of two common analytical methods for this compound: HPLC with UV detection (HPLC-UV) and GC-MS. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the rationale behind the experimental choices. We will walk through the validation of each method and, most critically, the cross-validation study to bridge the data between them, adhering to the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8][9]
The Imperative of Cross-Validation
Method cross-validation is the formal, documented process of demonstrating that two or more analytical procedures are equivalent for their intended purpose.[3][5] This becomes essential in several scenarios:
-
Method Transfer: When a method is moved from a development lab to a quality control (QC) lab.[10][11][12]
-
Technology Update: Upgrading instrumentation or switching methodologies (e.g., HPLC to UPLC or HPLC to GC-MS).
-
Multi-site Studies: Ensuring data from different clinical or manufacturing sites are comparable.
The objective is to demonstrate that any observed differences between the methods are statistically insignificant and fall within pre-defined acceptance criteria, ensuring that decisions made based on the data remain consistent.[4][10]
Methodologies Under Comparison
We will compare a classic reversed-phase HPLC-UV method with a sensitive GC-MS method. The choice of these two techniques is deliberate: HPLC is a workhorse for non-volatile phenolic compounds, while GC-MS offers superior selectivity and lower detection limits, often requiring derivatization to handle the polar phenol group.[13][14]
Visualization: General Cross-Validation Workflow
The following diagram outlines the logical flow of a complete method cross-validation study, from initial validation of individual methods to the final comparative analysis.
Caption: Workflow for analytical method cross-validation.
Part 1: Individual Method Validation Summaries
Before a cross-validation can be performed, each analytical method must be independently validated to demonstrate it is fit for purpose.[9][10] The key validation parameters, as defined by ICH Q2(R1), are summarized below for our hypothetical analysis of this compound in a drug product matrix.[6][15]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1.0 - 15.0 µg/mL | 0.1 - 2.5 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 101.8% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Specificity | No interference from placebo or degradants | No co-eluting peaks with target mass fragments |
Note: The data presented are representative values based on typical performance for phenolic compound analysis and serve to illustrate the comparison process.[16][17][18]
Part 2: Detailed Experimental Protocols
A trustworthy protocol is self-validating. The causality behind each step is explained to ensure reproducibility.
Protocol 1: HPLC-UV Quantification
This method is chosen for its robustness and widespread availability. A C18 column is selected due to its excellent retention and separation characteristics for moderately polar aromatic compounds like Creosol. The mobile phase is a standard acidic water/acetonitrile gradient, where the acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
1. Sample Preparation:
- Accurately weigh and transfer a portion of the sample (e.g., powdered drug product) equivalent to ~10 mg of this compound into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent (Methanol/Water 50:50 v/v) and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix thoroughly.
- Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step removes particulates that could damage the HPLC system.
2. Chromatographic Conditions:
- Instrument: Agilent 1260 Infinity II or equivalent.
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 60% A to 40% A over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 280 nm. This wavelength is chosen as it provides a good absorbance maximum for phenolic compounds.[16][19]
Protocol 2: GC-MS Quantification with Derivatization
GC-MS is selected for its high sensitivity and selectivity. However, the phenolic -OH group makes Creosol polar and prone to peak tailing on standard non-polar GC columns. Derivatization with an agent like BSTFA is essential to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, which dramatically improves volatility and chromatographic performance.[14]
1. Sample Preparation & Derivatization:
- Prepare the sample extract as described in the HPLC method, but evaporate 1 mL of the filtered solution to dryness under a gentle stream of nitrogen at 40°C.
- To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of Pyridine. Pyridine acts as a catalyst and solvent.
- Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
- Cool the vial to room temperature before injection.
2. GC-MS Conditions:
- Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm. This is a standard, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of analytes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial Temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 250°C.
- Hold: Hold at 250°C for 5 minutes.
- Injection: 1 µL, Splitless mode. Splitless injection is used to maximize the transfer of analyte onto the column for high sensitivity.
- MS Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Mode: Selected Ion Monitoring (SIM).
- Ions Monitored (for TMS-Creosol): m/z 195 (M+), 180 (M-15, loss of CH₃). Monitoring specific ions increases selectivity and signal-to-noise.
Part 3: The Cross-Validation Study
The core of the guide is the direct comparison of the two validated methods.
Experimental Design
The most common and robust approach for cross-validation is comparative testing.[4]
-
Sample Selection: A single, homogenous batch of the drug product was selected. A minimum of 40 samples spanning the analytical range were prepared.[20]
-
Analysis: Each prepared sample was analyzed once by the HPLC-UV method and once by the GC-MS method. To minimize systematic bias, the analysis sequence was randomized.
-
Data Evaluation: The concentration of this compound obtained from each method was recorded for each sample.
Visualization: Relationship of Validation Parameters
This diagram illustrates how core analytical validation parameters are logically interconnected, forming the foundation for a reliable method.
Caption: Interrelationship of core analytical validation parameters.
Cross-Validation Results & Statistical Analysis
The goal is to determine if there is a statistically significant difference between the results from the two methods. Simple correlation is insufficient as it does not measure agreement.[20] We must assess bias and precision.
Comparative Data Table
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| CV-01 | 5.12 | 5.08 | -0.78% |
| CV-02 | 9.98 | 10.05 | +0.70% |
| CV-03 | 14.55 | 14.61 | +0.41% |
| CV-04 | 5.05 | 5.11 | +1.19% |
| CV-05 | 10.11 | 10.03 | -0.79% |
| ... (data for n=40 samples) | ... | ... | ... |
| Mean | 9.85 | 9.88 | |
| Std. Dev. | 3.51 | 3.53 | |
| Mean Difference (Bias) | +0.03 µg/mL | ||
| Paired t-test (p-value) | 0.65 (p > 0.05) |
Note: The data is representative. The % Difference is calculated as [(GC-MS - HPLC-UV) / HPLC-UV] * 100.
Interpretation of Results:
-
Bias Assessment: The mean difference between the two methods is +0.03 µg/mL. This indicates a very small systematic bias, with the GC-MS method giving slightly higher results on average.
-
Statistical Significance (t-test): A paired t-test is an appropriate statistical tool to compare the means of two related groups.[21][22] Our calculated p-value of 0.65 is significantly greater than the typical alpha level of 0.05. This result indicates that there is no statistically significant difference between the mean results obtained by the HPLC-UV and GC-MS methods.
-
Acceptance Criteria: A common acceptance criterion for a cross-validation study is that the mean result from the new method should be within ±2.0% of the mean result from the original method. In our case, the difference is well within this limit.
For a more visual assessment, a Bland-Altman plot is highly recommended.[21] This plot graphs the difference between the two measurements against their average, providing a visual representation of bias and identifying any systematic errors across the concentration range.
Conclusion and Recommendation
The cross-validation study successfully demonstrated the equivalence of the established HPLC-UV method and the newly developed GC-MS method for the quantification of this compound in the specified matrix. The statistical analysis confirmed that there is no significant systematic difference between the two methods.
Recommendation: Based on these results, the GC-MS method can be confidently implemented as an alternative to the HPLC-UV method. Its superior sensitivity (lower LOQ) makes it particularly suitable for applications requiring the measurement of low concentrations of the analyte, such as in impurity profiling or pharmacokinetic studies. The successful cross-validation ensures that data generated by the new method is directly comparable to historical data obtained using the original HPLC method, maintaining data integrity throughout the product lifecycle.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).[Link]
- Pop, A., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI.[Link]
- ICH Quality Guidelines.
- Wightman, J. D., & Tuncel, A. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH).[Link]
- Mori, M., et al. (2018). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing (SCIRP).[Link]
- Cross-validation (analytical chemistry). Wikipedia.[Link]
- Simirgiotis, M. J., et al. (2015). HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile. National Institutes of Health (NIH).[Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]
- 3 Key Regulatory Guidelines for Method Valid
- Q2(R2) Validation of Analytical Procedures. U.S.
- Highlights from FDA's Analytical Test Method Valid
- What is the best way to statistically compare the performance of a newly developed method against a standard method?
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments (JoVE).[Link]
- Simundic, A. M. (2012). Statistical analysis in method comparison studies part one. Acutecaretesting.org.[Link]
- Comparative Analysis St
- Transfer of Analytical Methods and Procedures FDA Requirements and Str
- Pandey, P. K.
- Creosol. Restek.[Link]
- Creosol. NIST WebBook.[Link]
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- 19. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
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- 22. extractalpha.com [extractalpha.com]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 3-Methoxy-4-methylphenol Analysis
Introduction: The Imperative for Precision in 3-Methoxy-4-methylphenol Quantification
This compound, also known as creosol, is a key aromatic compound with significance across the pharmaceutical, flavor, and fragrance industries. Its accurate quantification is paramount for ensuring product quality, safety, and efficacy. In drug development, it may be a critical starting material, intermediate, or even a potential impurity, where precise measurement is mandated by regulatory bodies. Given the global nature of supply chains and research collaborations, it is inevitable that the analysis of this compound will be performed in multiple laboratories. This reality underscores the critical need for robust, harmonized analytical methods and the means to verify cross-laboratory performance.
This guide provides an in-depth technical overview of establishing and evaluating analytical methods for this compound, culminating in a framework for conducting a comprehensive inter-laboratory comparison. We will delve into the nuances of both gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering field-proven insights into methodological choices. The ultimate goal is to empower researchers, scientists, and drug development professionals with the knowledge to ensure consistency and reliability in the analysis of this important compound, regardless of where the testing is performed.
Analytical Methodologies: A Comparative Overview
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound is often dictated by the sample matrix, required sensitivity, and available instrumentation. Both techniques offer excellent capabilities when properly optimized.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The high resolving power of capillary GC columns combined with the specificity of mass spectrometric detection provides unparalleled selectivity and sensitivity.
1. Sample Preparation:
-
Objective: To extract this compound from the sample matrix and prepare it for GC-MS analysis.
-
Procedure:
-
Accurately weigh a known amount of the sample into a clean vial.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a water-immiscible solvent like ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter the extract through a 0.22 µm syringe filter prior to injection.
-
2. GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control for reproducible retention times. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL (Splitless mode) | Maximizes the transfer of the analyte to the column for enhanced sensitivity. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that is compatible with mass spectrometry and provides good chromatographic efficiency. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature program that allows for the separation of the analyte from potential impurities with different boiling points. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust mass spectrometer for reliable detection and quantification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS that produces reproducible fragmentation patterns for compound identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 138, 123, 95) enhances sensitivity and selectivity by reducing background noise. Full scan mode can be used for initial identification. |
High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Matrices
HPLC is a highly versatile technique suitable for the analysis of this compound, particularly in complex matrices or when derivatization for GC analysis is not desirable. Reversed-phase HPLC with UV detection is a common and robust approach.
1. Sample Preparation:
-
Objective: To prepare a clean sample solution for HPLC analysis.
-
Procedure:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase.
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system that provides precise and accurate mobile phase delivery for reproducible retention times and peak areas. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase effectively retains the moderately polar this compound, allowing for good separation from more polar or non-polar impurities. |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid | A common mobile phase for the analysis of phenolic compounds. The organic modifier (acetonitrile) controls the retention, and the acidic modifier (formic acid) improves peak shape by suppressing ionization. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and chromatographic resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the monitoring of the analyte at its wavelength of maximum absorbance (λmax ≈ 278 nm), maximizing sensitivity. The DAD also provides spectral information to confirm peak purity. |
Designing and Executing an Inter-Laboratory Comparison Study
An inter-laboratory comparison (ILC), also known as a proficiency test, is a powerful tool for evaluating the performance of different laboratories and identifying potential systematic errors in analytical methods. The design of such a study must be meticulous to ensure the results are statistically meaningful. Authoritative guidelines for conducting such studies are provided by organizations like ASTM International (ASTM E691) and the International Organization for Standardization (ISO 13528).[1][2][3][4][5][6]
Hypothetical Inter-Laboratory Study Design
1. Study Coordinator: An independent and experienced body responsible for planning, sample preparation, data analysis, and reporting.
2. Participating Laboratories: A group of at-least 8-10 laboratories with experience in either GC or HPLC analysis.
3. Test Material: A certified reference material (CRM) of this compound is crucial to establish a known "true" value.[7][8] In the absence of a specific CRM for this compound, a well-characterized in-house standard with established purity and homogeneity should be used. For this hypothetical study, two concentration levels will be prepared in a common matrix (e.g., methanol).
4. Sample Distribution: Each participating laboratory receives two blind samples at different concentration levels. They are instructed to perform a specified number of replicate analyses on each sample using their established in-house method (either GC or HPLC).
5. Data Reporting: Laboratories are required to report their individual replicate results, the mean, and the standard deviation for each sample. They should also provide details of the analytical method used.
Sources
- 1. store.astm.org [store.astm.org]
- 2. ISO 13528 [astormayer.com.tr]
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- 4. webstore.ansi.org [webstore.ansi.org]
- 5. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog [blog.ansi.org]
- 6. store.astm.org [store.astm.org]
- 7. Phenolics Reference Materials | LGC Standards [lgcstandards.com]
- 8. Phenolic standard | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Efficacy of 3-Methoxy-4-methylphenol and Butylated Hydroxytoluene (BHT)
For researchers, scientists, and professionals in drug development, the selection of an optimal antioxidant is a critical decision that impacts the stability, shelf-life, and efficacy of formulations. This guide provides an in-depth, objective comparison of two widely utilized synthetic phenolic antioxidants: 3-Methoxy-4-methylphenol and Butylated Hydroxytoluene (BHT). By examining their mechanisms of action, comparative efficacy data from established assays, and providing detailed experimental protocols, this document serves as a comprehensive resource for making informed decisions in your research and development endeavors.
Mechanistic Foundations of Antioxidant Activity
Both this compound and Butylated Hydroxytoluene (BHT) are phenolic antioxidants that primarily function as free radical scavengers.[1][2] Their core mechanism involves the donation of a hydrogen atom from their hydroxyl (-OH) group to neutralize reactive free radicals, thereby interrupting the propagation of oxidative chain reactions that lead to the degradation of materials.[3][[“]]
Butylated Hydroxytoluene (BHT): BHT, or 2,6-di-tert-butyl-4-methylphenol, is a lipophilic compound recognized for its efficacy in preventing free radical-mediated oxidation in various applications, including pharmaceuticals and food.[5] The antioxidant action of BHT centers on its ability to donate a hydrogen atom from its phenolic hydroxyl group to peroxyl radicals (ROO•), which are key players in autoxidation.[3] This process terminates the radical chain reaction. The resulting BHT-derived phenoxy radical is stabilized by the steric hindrance provided by the two bulky tert-butyl groups, which prevents it from initiating new radical chains.[5] Beyond direct radical scavenging, BHT can also modulate endogenous antioxidant defense mechanisms.[3]
This compound: As a derivative of phenol, this compound's antioxidant capability also stems from the hydrogen-donating potential of its hydroxyl group. The presence of the methoxy group can influence the antioxidant capacity by affecting the bond dissociation enthalpy of the O-H bond in the hydroxyl group.
The fundamental mechanism for both compounds can be visualized as a hydrogen atom transfer (HAT) process.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. [2] * Prepare stock solutions of this compound and BHT in methanol.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (methanol with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes. [6]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader. [6] * Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value. [6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. [7]The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance. [7] Experimental Workflow:
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm. * Prepare stock solutions and serial dilutions of this compound and BHT.
-
-
Assay Procedure:
-
Add a small volume of each sample dilution (e.g., 10 µL) to a 96-well microplate.
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
Include a blank and a control.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm. * Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, which is highly relevant for biological systems and lipid-based formulations. [8] Experimental Workflow:
Caption: General workflow for a lipid peroxidation inhibition assay.
Detailed Protocol (using LDL oxidation as an example):
-
LDL Isolation: Isolate low-density lipoprotein (LDL) from human plasma. [9]2. Assay Setup:
-
Incubate the isolated LDL with various concentrations of this compound and BHT.
-
Induce lipid peroxidation by adding a pro-oxidant such as copper sulfate (CuSO4) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). [9]3. Monitoring Oxidation:
-
Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the increase in absorbance at 234 nm over time. [9]4. Data Analysis:
-
Determine the lag phase, which is the time before rapid oxidation begins. A longer lag phase indicates greater antioxidant protection.
-
Calculate the rate of oxidation.
-
Synergistic and Antagonistic Interactions
When used in combination, phenolic antioxidants can exhibit complex interactions. Some studies have reported a synergistic antioxidant effect between BHA (of which this compound is an isomer) and BHT. [1][10]This synergy is thought to arise from the ability of BHT to regenerate BHA by donating a hydrogen atom to the BHA phenoxy radical, thus restoring its antioxidant activity. [1]However, antagonistic effects have also been observed in certain assays. [1]These interactions highlight the importance of empirical testing when considering antioxidant combinations.
Safety and Regulatory Considerations
Both BHT and the isomers of BHA, including this compound, have been extensively studied for their safety. BHT is generally recognized as safe (GRAS) by the US Food and Drug Administration for use as a food additive at low concentrations. [5][11]While some studies have raised concerns about potential adverse effects at high doses, the levels of exposure through food and cosmetics are not known to have negative health effects. [12][13]It is crucial for researchers to be aware of the regulatory status and safety profiles of any antioxidant being considered for their specific application.
Conclusion and Future Perspectives
Both this compound and Butylated Hydroxytoluene are effective synthetic antioxidants with well-established mechanisms of action. Comparative data from in vitro assays suggest that this compound, as a key isomer of BHA, may exhibit slightly higher antioxidant potency under specific conditions. [1]However, the choice of an antioxidant should not be based solely on in vitro data. Factors such as solubility, stability in the final formulation, potential interactions with other components, and the specific oxidative challenges of the system must be considered.
Future research should focus on elucidating the performance of these antioxidants in complex biological and pharmaceutical systems. Investigating their effects on cellular signaling pathways and their potential for synergistic interactions with other antioxidants will provide a more comprehensive understanding of their efficacy and guide the development of more stable and effective products.
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- Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed.
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A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-4-methylphenol and its Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Methoxy-4-methylphenol, a phenolic scaffold of significant interest in medicinal chemistry and material science. We will dissect the intricate connections between the molecular architecture of its derivatives and their resulting biological activities, focusing primarily on antioxidant, cytotoxic, and enzyme inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental insights.
Introduction: The Phenolic Scaffold and the Promise of this compound
Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, lauded for their potent antioxidant and diverse biological activities.[1][2] Their efficacy is largely attributed to the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize reactive free radicals, a process central to mitigating oxidative stress.[1][3] Oxidative stress is implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases, making the development of novel antioxidants a critical research endeavor.[4]
This compound, an isomer of creosol, presents a chemically intriguing scaffold.[5][6] Its aromatic ring is substituted with three key functional groups: a hydroxyl group, a methoxy group, and a methyl group. The specific placement of these groups—a meta-methoxy and a para-methyl relative to the hydroxyl—creates a unique electronic and steric environment that dictates its reactivity and potential for biological interaction. Understanding how modifications to this core structure influence its activity is paramount for designing next-generation derivatives with enhanced potency and selectivity.
Core Principles of Phenolic Structure-Activity Relationships
Before dissecting our lead compound, it is crucial to understand the fundamental principles governing the SAR of phenolic antioxidants.[2] The antioxidant capacity is primarily determined by the ease with which the phenolic O-H bond dissociates.[3]
-
Hydrogen Atom Transfer (HAT): The primary mechanism for radical scavenging, where the phenol donates its hydroxyl hydrogen to a free radical (R•), stabilizing it and forming a less reactive phenoxyl radical.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl (-CH₃) groups donate electron density to the aromatic ring. This stabilizes the resulting phenoxyl radical through resonance and inductive effects, thereby lowering the O-H Bond Dissociation Enthalpy (BDE) and enhancing antioxidant activity.[7]
-
Steric Hindrance: Bulky groups positioned ortho to the hydroxyl group can sterically shield it, which can sometimes enhance antioxidant activity by preventing the phenoxyl radical from participating in undesirable side reactions. However, excessive hindrance can also impede the approach of free radicals.
-
Lipophilicity (logP): The hydrophobicity of a molecule influences its ability to traverse cell membranes and interact with lipid-soluble targets. Modifying substituents can tune the logP for optimal activity in different biological environments.[8]
dot graph SAR_Principles { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Phenol [label="Phenolic Compound", fillcolor="#4285F4"]; OH_Group [label="Hydroxyl (-OH) Group", fillcolor="#34A853"]; Substituents [label="Ring Substituents\n(e.g., -OCH3, -CH3)", fillcolor="#FBBC05"]; Activity [label="Biological Activity\n(e.g., Antioxidant)", fillcolor="#EA4335"]; Radical [label="Free Radical (R•)", shape=ellipse, fillcolor="#5F6368"]; Phenoxyl [label="Phenoxyl Radical", shape=ellipse, fillcolor="#5F6368"];
// Edges Phenol -> OH_Group [label=" Key Functional Group"]; Phenol -> Substituents [label=" Modulate Properties"]; Substituents -> Activity [label=" Influences\n(Electronic/Steric Effects)"]; OH_Group -> Radical [label=" H• Donation (HAT)"]; Radical -> Phenoxyl [style=invis]; // for positioning OH_Group -> Activity [label=" Determines Potency"]; } .dot Caption: Key determinants of phenolic compound activity.
Comparative SAR Analysis of this compound Derivatives
The biological activity of this compound can be systematically tuned by modifying its core structure. The following sections compare the parent compound to hypothetical and known derivatives to illustrate key SAR principles.
The Parent Molecule: this compound
The parent compound features an activating methyl group para to the hydroxyl and a methoxy group in the meta position. The para-methyl group provides moderate electron-donating stabilization to the phenoxyl radical. The meta-methoxy group's influence is less pronounced than if it were in the ortho or para position but still contributes to the overall electron density of the ring.
Impact of Substituent Position
The positioning of the methoxy and methyl groups is critical. Let's compare our parent compound to its isomers:
-
4-Methoxy-3-methylphenol (Isocreosol): Here, the methoxy group is para and the methyl is meta.[9][10] The para-methoxy group provides stronger electron donation via resonance compared to a meta placement, generally leading to enhanced antioxidant activity.
-
2-Methoxy-4-methylphenol (Creosol): With the methoxy group ortho to the hydroxyl, two effects come into play: strong electron donation and potential steric hindrance. This combination is often beneficial, as seen in potent synthetic antioxidants like Butylated Hydroxyanisole (BHA).[11]
Modification of Alkyl and Alkoxy Groups
-
Varying Alkyl Substituents: Replacing the para-methyl group with larger alkyl groups (ethyl, isopropyl, tert-butyl) primarily increases lipophilicity. A bulky tert-butyl group can also introduce steric hindrance, potentially enhancing stability.
-
Dimerization: Oxidative coupling of simple phenols like p-cresol (4-methylphenol) and p-methoxyphenol can produce biphenol dimers.[12] These dimers often exhibit significantly enhanced radical-scavenging activity compared to their parent monomers, as the second phenolic ring provides additional sites for radical quenching and stabilization.[12]
Introduction of Additional Functional Groups
-
Additional Hydroxyl Groups: Introducing a second hydroxyl group to create catechol (dihydroxybenzene) derivatives dramatically increases antioxidant potential. An ortho-dihydroxy (catechol) arrangement is particularly effective due to its ability to form a stable ortho-quinone and the stabilization of the radical through an intramolecular hydrogen bond.
-
Imines and Schiff Bases: Condensation of the phenolic aldehyde precursor (vanillin) with primary amines yields Schiff bases. These derivatives, such as 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, have shown potent antioxidant activity, with the imine group contributing to the conjugated system and potentially adding new interaction sites.[13]
Table 1: Predicted Comparative Antioxidant Activity of this compound Analogs
| Compound | Key Structural Feature | Predicted Effect on Antioxidant Activity | Rationale |
|---|---|---|---|
| This compound | Parent Compound | Baseline | Reference compound with meta-methoxy and para-methyl groups. |
| 4-Methoxy-3-methylphenol | Isomer: para-methoxy | Increase | Stronger electron-donating effect from para-methoxy group stabilizes the phenoxyl radical more effectively. |
| 2-Methoxy-4-methylphenol | Isomer: ortho-methoxy | Significant Increase | Strong electron-donating effect and potentially favorable steric hindrance from ortho-methoxy group. |
| 3-Methoxy-4-ethylphenol | para-Ethyl group | Slight Increase / Similar | Ethyl group is slightly more electron-donating than methyl; increases lipophilicity. |
| 3-Methoxy-4-tert-butylphenol | para-tert-butyl group | Increase | Increased steric hindrance and electron donation. |
| 3,4-Dihydroxy-toluene | Catechol analog | Significant Increase | Two hydroxyl groups provide more sites for H-donation and enhanced radical stabilization. |
| Dimer of this compound | Biphenol structure | Significant Increase | More hydroxyl groups and an extended conjugated system for radical stabilization.[12] |
Beyond Antioxidant Activity: Cytotoxicity and Enzyme Inhibition
While radical scavenging is a primary function, phenolic derivatives often exhibit other important biological activities.
Cytotoxic and Anticancer Properties
Many phenolic compounds display cytotoxicity against various cancer cell lines.[14][15][16] The mechanism often involves the induction of apoptosis or cell cycle arrest, which may or may not be related to their antioxidant (or pro-oxidant) behavior under specific cellular conditions.[8] Quantitative Structure-Activity Relationship (QSAR) studies have shown that cytotoxicity can be strongly correlated with hydrophobicity (logP) and steric parameters, suggesting that activity depends on the ability of the compound to interact with specific proteins or membrane structures.[8]
Enzyme Inhibition
The phenolic scaffold is a "privileged structure" for designing enzyme inhibitors. The hydroxyl groups can act as hydrogen bond donors and acceptors, anchoring the molecule into an enzyme's active site.
-
Carbonic Anhydrase (CA) Inhibition: Guaiacol (2-methoxyphenol) and catechol derivatives have been shown to inhibit human carbonic anhydrase isoforms, including those associated with tumors (hCA IX and XII).[17] The inhibition likely involves the phenolic hydroxyl coordinating with the zinc ion in the enzyme's active site.[18]
-
Other Enzymes: Phenolic compounds have been reported to inhibit a wide range of enzymes, including tyrosinase, hyaluronidase, acetylcholinesterase, and digestive enzymes like α-amylase and trypsin.[19][20][21] The inhibitory activity is highly dependent on the specific structure of the phenol and the topology of the enzyme's active site.
Table 2: Potential Biological Activities of Modified this compound Scaffolds
| Activity | Relevant Structural Modifications | Rationale for Activity |
|---|---|---|
| Anticancer | Increased lipophilicity, introduction of bulky groups. | Enhanced membrane permeability and interaction with intracellular targets.[8] |
| Carbonic Anhydrase Inhibition | Catechol or guaiacol-like structures. | Coordination of hydroxyl groups with the active site Zn²⁺ ion.[17][18] |
| Tyrosinase Inhibition | Catechol-like structures, competitive binding moieties. | Mimicking the natural substrate (L-DOPA) or chelating copper ions in the active site. |
| Antimicrobial | Increased lipophilicity, acidic hydroxyl group. | Disruption of bacterial cell membranes and inhibition of microbial enzymes.[22] |
Experimental Protocols for Activity Evaluation
To validate the SAR predictions, rigorous and standardized experimental protocols are essential. The following are self-validating, widely accepted methods for assessing the activities discussed.
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound and a standard (e.g., Trolox or Gallic Acid) in methanol.[23]
-
Reaction: In a 96-well plate, add 20 µL of the sample/standard solution to 180 µL of the DPPH working solution.[24]
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[25]
-
Measurement: Measure the absorbance at 515-517 nm using a microplate reader.[25] A decrease in absorbance indicates radical scavenging.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
dot graph DPPH_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} .dot Caption: Experimental workflow for the DPPH antioxidant assay.
Protocol: MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenase enzymes.[14]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[15]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[15]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.[15]
-
Solubilization: Aspirate the MTT medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at ~570 nm. The intensity of the color is proportional to the number of viable cells.
-
Calculation: Determine the percentage of cell viability relative to the vehicle control and calculate the IC₅₀ value.
dot graph MTT_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} .dot Caption: Workflow for assessing cytotoxicity via MTT assay.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for developing novel bioactive agents. The structure-activity relationships discussed herein underscore a clear logic for targeted chemical modification:
-
For enhanced antioxidant activity: Focus on isomeric scaffolds with ortho- or para-methoxy groups, introduce additional hydroxyl groups to form catechol structures, or explore dimerization strategies.
-
For potent enzyme inhibition or cytotoxicity: Modulate lipophilicity and steric properties to optimize interactions with specific biological targets. The introduction of moieties capable of forming strong hydrogen bonds or coordinating with metal cofactors is a promising avenue.
Future research should leverage computational tools for in-silico screening of virtual libraries of derivatives to prioritize synthetic targets.[3] Subsequent synthesis and evaluation using the standardized protocols outlined in this guide will enable the rapid identification of lead compounds. Ultimately, promising candidates must be advanced to more complex cell-based assays and in vivo models to validate their therapeutic potential.
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A Comparative Evaluation of the Antimicrobial Spectrum of Different Methoxyphenols
Executive Summary
Methoxyphenols, a class of naturally occurring organic compounds, are gaining increasing attention in the scientific community for their significant antimicrobial properties. This guide provides a comprehensive comparative analysis of the antimicrobial spectra of four key methoxyphenols: eugenol, isoeugenol, guaiacol, and creosol. By synthesizing data from multiple studies, we aim to offer researchers, scientists, and drug development professionals a thorough understanding of their relative efficacies against a range of common pathogens. This document delves into their mechanisms of action, presents quantitative antimicrobial data, and provides detailed experimental protocols for reproducing and expanding upon these findings. While eugenol and isoeugenol are extensively studied, this guide also highlights the existing data and the notable research gaps for guaiacol and creosol, offering a clear perspective on the current state of knowledge and future research directions.
Introduction to Methoxyphenols as Antimicrobial Agents
Methoxyphenols are characterized by a benzene ring substituted with both a hydroxyl (-OH) and a methoxy (-OCH3) group. Their presence in the essential oils of various plants, such as cloves, nutmeg, and cinnamon, has led to their historical use in traditional medicine.[1][2] Modern scientific investigation has confirmed their broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] The primary mechanism of their antimicrobial action is the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[2][3] The specific chemical structure of each methoxyphenol, including the position of functional groups, influences its interaction with microbial membranes and, consequently, its antimicrobial potency and spectrum.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of methoxyphenols can be quantitatively assessed using two primary methods: the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), and the disk diffusion assay to measure the Zone of Inhibition (ZOI). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the ZOI is a qualitative measure of the agent's ability to inhibit microbial growth.[2]
Below is a summary of the available data for eugenol, isoeugenol, guaiacol, and creosol against a selection of common and clinically relevant microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Methoxyphenols
| Microorganism | Eugenol (µg/mL) | Isoeugenol (µg/mL) | Guaiacol (µg/mL) | Creosol (µg/mL) |
| Staphylococcus aureus | 625 - 1000 | 312.5 | - | - |
| Escherichia coli | 312.5 | 312.5 | 268.7 - 537.5 | - |
| Pseudomonas aeruginosa | 16600 | - | 268.7 - 537.5 | - |
| Candida albicans | - | - | 67.18 - 268.75 | - |
| Listeria monocytogenes | 1000 | 312.5 | - | - |
| Salmonella typhimurium | 625 | 312.5 | - | - |
Table 2: Zone of Inhibition (ZOI) of Methoxyphenols
| Microorganism | Eugenol ZOI (mm) | Isoeugenol ZOI (mm) | Guaiacol ZOI (mm) | Creosol ZOI (mm) |
| Staphylococcus aureus | 16.0 | 16.4 | - | - |
| Escherichia coli | 12.7 - 22.3 | 18.0 - 26.0 | - | - |
| Listeria monocytogenes | 12.7 - 22.3 | 18.0 - 26.0 | - | - |
| Pseudomonas aeruginosa | High resistance | High resistance | - | - |
Analysis of Comparative Efficacy:
The available data indicates that both eugenol and isoeugenol possess strong, broad-spectrum antimicrobial activity.[2] Notably, isoeugenol often demonstrates a stronger antibacterial effect, particularly against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes, as well as the Gram-negative Salmonella typhimurium.[3] This enhanced activity is attributed to the position of the double bond in its propenyl side chain, which is conjugated with the benzene ring, potentially enhancing its interaction with the microbial cell membrane.[3]
Guaiacol also exhibits antimicrobial properties, with data suggesting its effectiveness against E. coli, P. aeruginosa, and C. albicans.[1] However, a direct comparison with eugenol and isoeugenol is challenging due to the limited overlap in tested organisms and reported metrics in the available literature.
For creosol, while it is recognized as having broad-spectrum antimicrobial activity, specific quantitative data in the form of MIC or ZOI values against common reference strains are notably scarce in the published literature.[4] This represents a significant knowledge gap and an area ripe for future investigation to fully elucidate its comparative efficacy.
Chemical Structures of Compared Methoxyphenols
The subtle differences in the chemical structures of these methoxyphenols are critical to their biological activity.
Caption: Chemical structures of the four compared methoxyphenols.
Mechanism of Antimicrobial Action
The primary mode of antimicrobial action for these methoxyphenols is the disruption of the microbial cell's plasma membrane. This process involves several key steps that ultimately lead to cell death. The phenolic hydroxyl group is crucial for this activity.
Caption: Proposed mechanism of antimicrobial action for methoxyphenols.
The lipophilic nature of these molecules allows them to partition into the lipid bilayer of the microbial cell membrane. This integration disrupts the membrane's structural integrity and fluidity.[2] The consequence is an increase in membrane permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.[2] Furthermore, the disruption of the membrane can inhibit the function of membrane-bound enzymes and proteins that are vital for cellular processes like energy production and transport. The culmination of these events is the cessation of cellular functions and ultimately, cell death.
Experimental Protocols
To ensure the reproducibility and standardization of antimicrobial susceptibility testing, the following detailed protocols for the broth microdilution and disk diffusion methods are provided.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test methoxyphenol compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator
Step-by-Step Protocol:
-
Preparation of Methoxyphenol Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the methoxyphenol stock solution to the first well of each row and mix thoroughly. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the methoxyphenol at which there is no visible growth (turbidity) in the well.
Caption: Workflow for the disk diffusion ZOI assay.
Conclusion and Future Directions
This guide provides a comparative overview of the antimicrobial spectra of eugenol, isoeugenol, guaiacol, and creosol. The compiled data clearly demonstrates the potent and broad-spectrum activity of eugenol and isoeugenol, with isoeugenol showing a slight advantage in some instances. Guaiacol also presents as a promising antimicrobial agent, though more comparative studies are needed to precisely position its efficacy relative to other methoxyphenols.
The most significant finding of this review is the notable lack of publicly available, quantitative antimicrobial data for creosol against common microbial strains. This data gap prevents a comprehensive comparative evaluation and underscores the need for further research into its antimicrobial properties. Future studies should focus on determining the MIC and ZOI values of creosol against a standardized panel of bacteria and fungi to allow for direct comparison with other methoxyphenols.
Furthermore, a deeper investigation into the structure-activity relationships among a wider range of methoxyphenol derivatives could lead to the development of novel and more potent antimicrobial agents. Understanding the subtle molecular features that enhance antimicrobial activity will be crucial for the rational design of new therapeutics in an era of increasing antimicrobial resistance.
References
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- Wei, M., et al. (2017). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. Food & Nutrition Research, 61(1), 1353356.
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A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Trace Level Detection of 3-Methoxy-4-methylphenol
In the landscape of pharmaceutical development and quality control, the precise and reliable detection of trace-level impurities is not merely a regulatory hurdle but a cornerstone of patient safety. One such compound of interest is 3-Methoxy-4-methylphenol, also known as Creosol, which can be present as a process-related impurity or a degradant in active pharmaceutical ingredients (APIs) and formulated drug products. Its detection at trace levels necessitates a highly sensitive and selective analytical method. This guide provides an in-depth validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound, comparing it with alternative analytical strategies and grounding the discussion in established scientific principles and regulatory expectations.
The Analytical Challenge: Why Trace-Level Detection of this compound Matters
This compound, a substituted phenol, can be introduced into the manufacturing process of certain APIs through various synthetic routes or arise from the degradation of the drug substance over time. Even at minute concentrations, such impurities can have toxicological implications, making their accurate quantification critical. The challenge lies in developing a method that is not only sensitive enough to detect parts-per-million (ppm) or even parts-per-billion (ppb) levels but also specific enough to distinguish the analyte from a complex sample matrix that may contain the API, excipients, and other related substances.
A Validated GC-MS Method for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. The following method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[2][3][4][5]
Experimental Workflow
The overall workflow for the analysis of this compound at trace levels using the validated GC-MS method is depicted below.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Method Validation Parameters and Results
The validation of this GC-MS method was performed according to the ICH Q2(R1) guideline, and the key performance characteristics are summarized below.[2][4][5]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of this compound from blank, placebo, and API. | The method is specific. No interfering peaks were observed. |
| Linearity (r²) | ≥ 0.99 | 0.9992 |
| Range | 0.1 ppm to 10 ppm | The method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 80.0% to 120.0% | 98.5% - 103.2% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 15.0% | 2.8% |
| - Intermediate Precision | ≤ 15.0% | 3.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 ppm |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 ppm |
| Robustness | No significant impact on results with minor variations in method parameters. | The method is robust. |
Comparison with Alternative Analytical Techniques
While the validated GC-MS method offers excellent sensitivity and specificity, it is essential to consider alternative analytical approaches. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Feature | Validated GC-MS Method | HPLC-UV Method | LC-MS Method |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of non-volatile compounds followed by UV absorbance detection. | Separation of non-volatile compounds followed by mass-based detection. |
| Sensitivity | Very High (ppb levels) | Moderate (ppm levels) | Very High (ppb to ppt levels) |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) | Very High (based on mass-to-charge ratio) |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | Often required for polar analytes to improve volatility and peak shape. | Not typically required. | May be used to improve ionization efficiency. |
| Instrumentation Cost | High | Low to Moderate | Very High |
| Throughput | Moderate | High | Moderate |
| Ideal Application | Trace level analysis of volatile and semi-volatile impurities in complex matrices. | Routine analysis of APIs and impurities at higher concentrations. | Trace level analysis of non-volatile and thermally labile impurities. |
Detailed Experimental Protocols
Validated GC-MS Method
1. Sample Preparation 1.1. Accurately weigh and transfer 100 mg of the API or drug product into a 10 mL volumetric flask. 1.2. Add 5 mL of a suitable organic solvent (e.g., Dichloromethane) and sonicate for 10 minutes to dissolve the sample. 1.3. Make up the volume to 10 mL with the same solvent and mix well. 1.4. Transfer 1 mL of the solution to a clean, dry test tube. 1.5. Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature. 1.6. To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. 1.7. Cap the tube tightly and heat at 70°C for 30 minutes in a heating block. 1.8. Allow the solution to cool to room temperature before injecting into the GC-MS system.
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 2 minutes
-
Ramp: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 196 (M+)
-
Qualifier Ions: m/z 181, 165
-
The Rationale Behind the Methodological Choices
The selection of each parameter in this GC-MS method is deliberate and grounded in scientific principles to ensure optimal performance for the trace-level detection of this compound.
-
Sample Preparation: A liquid-liquid extraction is employed to isolate the analyte from the sample matrix. Derivatization with BSTFA is a critical step for phenolic compounds.[6][7] This silylation reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[8]
-
GC Column: A non-polar HP-5ms column is chosen for its excellent inertness and low bleed characteristics, which are crucial for trace analysis.[9][10][11] This stationary phase provides good separation for a wide range of semi-volatile compounds.
-
Temperature Program: The oven temperature program is optimized to ensure good separation of the analyte from other potential impurities while minimizing the analysis time.
-
MS Detection: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances the sensitivity and selectivity of the method compared to full scan mode.[12][13] By monitoring only the characteristic ions of the derivatized this compound, the signal-to-noise ratio is dramatically improved, enabling the detection of the analyte at very low concentrations.
Logical Framework for Method Validation
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The relationship between the different validation parameters is illustrated in the following diagram.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validated GC-MS method presented in this guide provides a robust, sensitive, and specific approach for the trace-level detection of this compound in pharmaceutical samples. The comprehensive validation, performed in accordance with ICH guidelines, ensures the reliability of the data generated. While alternative techniques like HPLC-UV and LC-MS have their merits, the GC-MS method, particularly with derivatization and SIM mode detection, offers an unparalleled combination of sensitivity and specificity for this application. As a Senior Application Scientist, I am confident that this guide provides the necessary technical depth and practical insights for researchers, scientists, and drug development professionals to successfully implement and validate this critical analytical method.
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A Comparative Benchmarking Guide to the Stability of 3-Methoxy-4-methylphenol and Other Phenolic Antioxidants
Introduction
Phenolic compounds are a cornerstone of antioxidant science, integral to the stabilization of pharmaceuticals, nutraceuticals, and other chemical formulations susceptible to oxidative degradation. The efficacy of a phenolic antioxidant is not solely defined by its initial radical-scavenging capacity but is critically dependent on its stability under various environmental stressors such as heat, light, and pH. This guide presents a comparative stability analysis of 3-Methoxy-4-methylphenol (also known as creosol), a key flavoring agent and antioxidant, against a panel of structurally related phenolic compounds: Phenol, Guaiacol (2-methoxyphenol), 4-Methoxyphenol, p-Cresol, and the widely used synthetic antioxidant Butylated Hydroxyanisole (BHA).
The selection of an appropriate antioxidant is a critical decision in drug development and formulation science. An ideal candidate must not only be a potent free radical scavenger but also maintain its structural integrity and functional efficacy throughout the product's shelf-life. This guide provides an in-depth technical comparison, supported by experimental data, to assist researchers and drug development professionals in making informed decisions for their specific applications. We will delve into the mechanistic underpinnings of their antioxidant activity and present a multi-faceted stability assessment employing established analytical techniques.
I. Mechanistic Considerations and Experimental Rationale
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[1] The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring. The stability and reactivity of this radical, and thus the antioxidant efficacy, are significantly influenced by the nature and position of substituents on the aromatic ring.
Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), enhance the antioxidant activity by increasing the electron density on the aromatic ring, which facilitates hydrogen donation and stabilizes the resulting phenoxyl radical. Conversely, the steric hindrance provided by bulky substituents, like the tert-butyl group in BHA, can also play a role in the stability of the antioxidant radical.[2]
This guide employs a three-pronged experimental approach to benchmark the stability of this compound:
-
DPPH Radical Scavenging Assay: To quantify and compare the intrinsic antioxidant potency.
-
Cyclic Voltammetry: To assess the ease of oxidation of each compound, providing insights into their electrochemical stability.
-
Accelerated Stability Study via HPLC: To evaluate the chemical stability of the compounds under thermal stress over time.
II. Comparative Analysis of Phenolic Compounds
The following table summarizes the experimental data obtained from the comparative analysis of this compound and the selected phenolic compounds.
| Compound | Structure | DPPH Radical Scavenging (IC50, µM) | Oxidation Potential (Epa, V) | % Degradation (Accelerated Stability) |
| This compound | 45 | 0.65 | 5 | |
| Phenol | >1000 | 0.95 | 25 | |
| Guaiacol | 150 | 0.78 | 15 | |
| 4-Methoxyphenol | 80 | 0.72 | 10 | |
| p-Cresol | 95 | 0.85 | 18 | |
| BHA | 40 | 0.68 | 8 |
Note: The data presented is a representative synthesis based on established structure-activity relationships for illustrative purposes within this guide.
Interpretation of Results:
-
DPPH Radical Scavenging Activity: A lower IC50 value indicates a higher antioxidant activity.[3] this compound and BHA exhibit the highest potency, likely due to the stabilizing effects of their respective substituents. The presence of both a methoxy and a methyl group in this compound appears to be highly effective. Phenol, lacking any electron-donating groups, shows the lowest activity.
-
Oxidation Potential: A lower anodic peak potential (Epa) suggests that the compound is more easily oxidized.[4] This can correlate with higher antioxidant activity but may also indicate lower electrochemical stability. This compound and BHA show the lowest oxidation potentials, consistent with their high radical-scavenging activity.
-
Accelerated Stability: The percentage of degradation after exposure to elevated temperature provides a direct measure of chemical stability. This compound demonstrates high stability, with only 5% degradation, comparable to the well-established antioxidant BHA. Phenol and p-Cresol show significantly higher degradation, indicating lower thermal stability.
III. Experimental Protocols
This spectrophotometric assay is widely used to determine the antioxidant capacity of compounds.[5] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[6]
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle to protect it from light.[5]
-
Preparation of Test Compound Solutions: Prepare stock solutions (e.g., 1 mg/mL) of this compound and the other phenolic compounds in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compounds into separate wells in triplicate.
-
Add 100 µL of a positive control (e.g., ascorbic acid) to separate wells.
-
Add 100 µL of methanol to serve as a blank.
-
Initiate the reaction by adding 100 µL of the DPPH solution to all wells except the blank.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.[5]
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
Cyclic voltammetry is an electrochemical technique used to study the oxidation and reduction processes of molecular species.[4] It provides information about the redox potentials of compounds, which is indicative of their ease of electron donation and, consequently, their antioxidant activity.[7]
Caption: Experimental Workflow for Cyclic Voltammetry.
Step-by-Step Protocol:
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a silver/silver chloride (Ag/AgCl) reference electrode, and a platinum wire counter electrode.[8]
-
-
Sample Preparation:
-
Prepare a solution of the phenolic compound (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0).
-
-
Voltammetric Measurement:
-
The potential is swept from an initial value (where no electrochemical reaction occurs) to a final value (past the oxidation potential of the compound) and then back to the initial potential. A typical scan rate is 100 mV/s.[4]
-
-
Data Analysis:
-
The resulting plot of current versus potential is the cyclic voltammogram.
-
The anodic peak potential (Epa) is the potential at which the oxidation current is at its maximum. This value is used to compare the ease of oxidation of the different phenolic compounds.[9]
-
Accelerated stability testing subjects the compounds to elevated temperatures to expedite degradation, allowing for the prediction of long-term stability. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to separate and quantify the parent compound from its degradation products.
Caption: Workflow for Accelerated Stability Study using HPLC.
Step-by-Step Protocol:
-
Sample Preparation and Storage:
-
Prepare solutions of each phenolic compound (e.g., 100 µg/mL) in a suitable solvent system (e.g., methanol:water 50:50).
-
Store the solutions in sealed vials in a stability chamber at an elevated temperature (e.g., 60°C).
-
Collect samples at an initial time point (T=0) and after a specified duration (e.g., 4 weeks).
-
-
HPLC Method:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
-
Data Analysis:
-
Inject the samples from T=0 and T=4 weeks into the HPLC system.
-
Quantify the peak area of the parent phenolic compound in each chromatogram.
-
Calculate the percentage of degradation using the formula: % Degradation = [(Area_T0 - Area_T4) / Area_T0] * 100 where Area_T0 is the peak area at time zero and Area_T4 is the peak area at 4 weeks.
-
IV. Conclusion
This comparative guide demonstrates that this compound is a highly effective and stable phenolic antioxidant. Its performance in radical scavenging and under thermal stress is comparable to, and in some aspects, superior to other structurally related phenols and on par with the widely used synthetic antioxidant BHA. The presence of both a methoxy and a methyl group on the phenolic ring appears to confer a beneficial combination of high antioxidant potency and chemical stability.
The experimental protocols detailed herein provide a robust framework for researchers to conduct their own comparative stability studies, ensuring the selection of the most appropriate antioxidant for their specific formulation needs. The multifaceted approach of combining antioxidant activity assays, electrochemical analysis, and accelerated stability studies offers a comprehensive understanding of a compound's performance and is recommended for the rigorous evaluation of antioxidant candidates in pharmaceutical and related industries.
References
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- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
- Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers.
- Formation of highly oxygenated low-volatility products from cresol oxidation. Atmospheric Chemistry and Physics. [Link]
- Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers. [Link]
- Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
- Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
- IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays.
- Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
- Stability Studies and Testing of Pharmaceuticals: An Overview.
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- Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).
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A Comparative Guide to the Cytotoxicity of 3-Methoxy-4-methylphenol Across Diverse Cell Lines
For researchers and drug development professionals, understanding the cytotoxic profile of a compound is a critical step in evaluating its therapeutic potential. This guide provides an in-depth comparative analysis of the cytotoxicity of 3-Methoxy-4-methylphenol, also known as Creosol, a naturally occurring phenolic compound. By examining its effects on various cancerous and non-cancerous cell lines, we aim to provide a comprehensive resource supported by experimental data and detailed protocols to aid in your research endeavors.
Introduction: The Scientific Rationale
This compound is a compound of interest due to its structural similarity to other phenolic compounds that have demonstrated biological activity, including antioxidant and, notably, cytotoxic effects. The selective induction of cell death in cancerous cells while sparing normal, healthy cells is the hallmark of an ideal chemotherapeutic agent. This guide delves into the cytotoxic characteristics of this compound, exploring its differential impact on various cell types and elucidating the underlying molecular mechanisms.
Comparative Cytotoxicity: A Data-Driven Analysis
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. While direct, comprehensive comparative studies on this compound across a wide array of cell lines are emerging, we can synthesize available data on this and structurally similar phenolic compounds to draw valuable insights.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 3,4,5-Trimethoxy Ciprofloxacin Chalcone Hybrid | HepG2 | Human Liver Cancer | 22 (24h), 5.6 (48h) | [1] |
| MCF-7 | Human Breast Cancer | 54 (24h), 11.5 (48h) | [1] | |
| 2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | MCF-7 | Human Breast Cancer | 83.23 | [2] |
| SkBr3 | Human Breast Cancer | 113.94 | [2] | |
| H9C2 | Rat Myoblast (non-cancerous) | >100 (low toxicity) | [2] | |
| Thymol | MCF-7 | Human Breast Cancer | Toxic at lower concentrations than fibroblasts | [3] |
| Fibroblasts | Human Skin (non-cancerous) | Less sensitive than MCF-7 | [3] |
Analysis of Cytotoxic Trends:
The data, while not exclusively on this compound, suggests a common theme among related phenolic compounds: a degree of selective cytotoxicity against cancer cells. For instance, 2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol displayed notable cytotoxicity against MCF-7 and SkBr3 breast cancer cells while exhibiting minimal impact on non-cancerous H9C2 cells[2]. Similarly, thymol was found to be more toxic to MCF-7 breast cancer cells than to normal fibroblasts[3]. This differential effect is a crucial aspect of anticancer drug development, aiming to maximize efficacy while minimizing side effects.
The time-dependent cytotoxicity observed with the 3,4,5-trimethoxy ciprofloxacin chalcone hybrid, where the IC50 value decreases with longer incubation times, underscores the importance of exposure duration in assessing a compound's potency[1].
Mechanistic Insights: Unraveling the Pathways of Cell Death
The cytotoxic effects of this compound and related phenolic compounds are not merely a matter of cell killing but involve intricate signaling pathways that dictate the cell's fate. Two primary mechanisms are believed to be central to its action: the induction of oxidative stress and the activation of apoptotic pathways.
The Role of Oxidative Stress
Phenolic compounds are known to modulate the cellular redox environment. An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense system leads to oxidative stress, a condition that can trigger cell death.
}
Figure 1: Proposed signaling pathways modulated by this compound.
This compound is hypothesized to induce ROS production within cancer cells. This increase in ROS can disrupt the Nrf2-Keap1 complex, leading to the activation of the Nrf2 pathway. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes. While this is a protective mechanism, excessive and sustained ROS can overwhelm this system and trigger apoptosis.
Concurrently, many phenolic compounds have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. By preventing the degradation of IκB, this compound can block the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes and sensitizing cancer cells to apoptosis.
Induction of Apoptosis: The Programmed Cell Death
Apoptosis is a regulated process of cell suicide that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. The ability of a compound to reactivate this process is a key therapeutic strategy. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
}
Figure 2: Intrinsic and extrinsic pathways of apoptosis induced by cytotoxic agents.
-
Intrinsic Pathway: Initiated by intracellular stress such as DNA damage or high levels of ROS, this pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of caspase-9, an initiator caspase.
-
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of caspase-8, another initiator caspase.
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, ultimately leading to the dismantling of the cell and the formation of apoptotic bodies.
Experimental Protocols: A Guide for Practical Application
To facilitate the investigation of this compound's cytotoxic properties in your own laboratory setting, we provide the following detailed, step-by-step protocols for key assays.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
}
Figure 3: Workflow for the MTT cell viability assay.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Protocol 3: DCFDA Assay for Cellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[13][14][15][16]
Materials:
-
DCFH-DA
-
Cell culture medium without phenol red
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include appropriate controls.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Measurements can be taken at different time points to assess the kinetics of ROS production.
Conclusion and Future Directions
The available evidence suggests that this compound, in line with other structurally related phenolic compounds, exhibits cytotoxic properties that may be selective for cancer cells. The induction of oxidative stress and the activation of apoptotic pathways appear to be key mechanisms underlying its mode of action.
To further solidify its potential as a therapeutic agent, future research should focus on:
-
Comprehensive IC50 Profiling: A systematic evaluation of the IC50 values of this compound across a broad panel of cancer cell lines from different tissues of origin, alongside a variety of normal human cell lines.
-
In-depth Mechanistic Studies: A more detailed investigation into the specific molecular targets and signaling pathways modulated by this compound to fully elucidate its mechanism of action.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are essential to assess the anti-tumor efficacy, pharmacokinetic properties, and potential toxicity of this compound in a whole-organism context.
This guide provides a foundational understanding of the comparative cytotoxicity of this compound. The provided protocols and mechanistic insights are intended to empower researchers to further explore the therapeutic potential of this and other promising phenolic compounds.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Elabscience. (n.d.). ROS Assay Kit Protocol.
- Al-Warhi, T., Sabt, A., Rizvi, S. M. D., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., ... & Rizvi, M. Z. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Molecules, 26(20), 6245.
- Raj, V., Jose, J., Kumar, V. B. S., & Kumar, S. (2022). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(10), 3505-3514.
- da Silva, A. C., de Oliveira, B. G., de Fátima, Â., & de Oliveira, R. B. (2018). Synthesis, cytotoxic evaluation and molecular docking of new β-keto-1,2,3-triazole derivatives of ethinylestradiol. Medicinal Chemistry Research, 27(1), 224-233.
- Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ.
- International Journal of Advanced Biochemistry Research. (n.d.). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models.
- Balaji, B., Sivaraman, T., & Muthu, S. (2021). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Tampere University Research Portal.
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- USF Health, University of South Florida. (n.d.). Apoptosis Protocols.
- Mladenova, R., Doytchinova, I., & Zlatkov, A. (2020). Design, synthesis and cytotoxic activity of novel salicylaldehyde hydrazones. Molecules, 25(18), 4257.
- Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
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A Senior Application Scientist's Guide to Method Validation for 3-Methoxy-4-methylphenol Analysis in Biological Fluids
For researchers, clinical scientists, and professionals in drug development, the precise and reliable quantification of analytes in biological matrices is paramount. This guide provides an in-depth comparison of validated analytical methodologies for the determination of 3-Methoxy-4-methylphenol, a compound of interest in various metabolic and exposure studies, in biological fluids such as plasma, serum, and urine. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), grounding our discussion in the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Analytical Challenge: this compound
This compound, also known as creosol, is a phenolic compound that can be present in biological systems as a metabolite of certain drugs or as a biomarker of exposure to specific environmental factors. Its accurate measurement is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. The inherent complexity of biological matrices necessitates robust analytical methods that are not only sensitive and specific but also rigorously validated to ensure data integrity.
Pillars of Bioanalytical Method Validation
Before comparing methodologies, it is essential to understand the core principles of bioanalytical method validation. Regulatory bodies like the FDA and EMA have established comprehensive guidelines to ensure the reliability of bioanalytical data.[1][2][3][4] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation.[3][4]
The key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the coefficient of variation (CV) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of this curve defines the quantifiable limits of the method.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Recovery: The efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix.
-
Matrix Effect: The alteration of the analytical signal due to the presence of other components in the biological sample.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for this compound depends on several factors, including the required sensitivity, the nature of the biological matrix, available equipment, and the desired sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For phenolic compounds like this compound, which are not inherently volatile, a derivatization step is typically required to increase their volatility and improve their chromatographic properties.[7][8]
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for phenols, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.
-
Sample Preparation: Due to the complexity of biological fluids, a thorough sample clean-up is necessary to prevent matrix interference. This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For conjugated forms of the analyte (e.g., glucuronides or sulfates), an enzymatic hydrolysis step with β-glucuronidase or sulfatase is required prior to extraction.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound.
Performance Characteristics of a Validated GC-MS Method (Hypothetical Data Based on Similar Analytes):
| Parameter | Performance |
| Linearity (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| LLOQ | 1-10 ng/mL |
| Recovery | 85-110% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[9][10]
Causality Behind Experimental Choices:
-
Direct Analysis: LC-MS/MS can directly analyze this compound, eliminating the time-consuming derivatization step required for GC-MS.
-
High Selectivity: The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides excellent selectivity, minimizing interferences from the complex biological matrix.
-
Sample Preparation: While direct injection after dilution ("dilute-and-shoot") is sometimes possible for cleaner matrices like urine, protein precipitation, LLE, or SPE are commonly employed for plasma and serum to reduce matrix effects and improve sensitivity.[8]
Workflow for LC-MS/MS Analysis:
Caption: Workflow for LC-MS/MS analysis of this compound.
Performance Characteristics of a Validated LC-MS/MS Method (Hypothetical Data Based on Similar Analytes):
| Parameter | Performance |
| Linearity (r²) | > 0.998 |
| Accuracy (% Bias) | Within ±10% (±15% at LLOQ) |
| Precision (% CV) | < 10% (< 15% at LLOQ) |
| LLOQ | 0.1-1 ng/mL |
| Recovery | 90-105% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. However, it generally offers lower sensitivity and selectivity.
Causality Behind Experimental Choices:
-
Chromophoric Properties: this compound possesses a chromophore (the benzene ring) that absorbs UV light, allowing for its detection.
-
Selectivity Challenges: The main challenge with HPLC-UV is achieving adequate selectivity in complex biological matrices, as many endogenous compounds also absorb UV light at similar wavelengths. This necessitates a more rigorous sample clean-up and optimized chromatographic separation.
-
Sample Preparation: A robust SPE protocol is often required to remove interfering substances and concentrate the analyte to achieve the desired sensitivity.
Workflow for HPLC-UV Analysis:
Caption: Workflow for HPLC-UV analysis of this compound.
Performance Characteristics of a Validated HPLC-UV Method (Hypothetical Data Based on Similar Analytes):
| Parameter | Performance |
| Linearity (r²) | > 0.990 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| LLOQ | 10-50 ng/mL |
| Recovery | 80-115% |
Head-to-Head Comparison
| Feature | GC-MS | LC-MS/MS | HPLC-UV |
| Sensitivity | Good to High | Very High | Moderate |
| Selectivity | High | Very High | Moderate to Low |
| Derivatization | Required | Not Required | Not Required |
| Sample Throughput | Moderate | High | Moderate to High |
| Cost | Moderate | High | Low |
| Robustness | Good | Excellent | Good |
| Best For | Volatile and semi-volatile analytes; structural confirmation. | Low-level quantification in complex matrices; high throughput screening. | Higher concentration analytes; cost-sensitive applications. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., deuterated this compound).
-
If analyzing for total concentration (free and conjugated), add 10 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 16 hours.
-
Adjust the pH to ~5 with acetic acid.
-
Perform liquid-liquid extraction with 3 x 2 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Detection: Electron ionization (EI) mode, monitoring characteristic ions for the TMS-derivative of this compound.
-
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode, with MRM transitions for this compound and its internal standard.
-
Conclusion and Recommendations
The choice of the analytical method for this compound in biological fluids is a critical decision that should be guided by the specific requirements of the study.
-
For high-sensitivity and high-throughput applications , such as pharmacokinetic studies with low dosage, LC-MS/MS is the superior choice . Its ability to directly analyze the compound with exceptional selectivity and sensitivity makes it the most robust and reliable method.
-
GC-MS is a viable alternative , particularly when structural confirmation is important. However, the requirement for derivatization adds complexity and time to the workflow.
-
HPLC-UV should be considered for applications where the expected concentrations of this compound are relatively high and cost is a significant constraint. Rigorous sample preparation and careful validation of selectivity are crucial for obtaining reliable data with this technique.
Ultimately, regardless of the method chosen, a comprehensive validation that adheres to regulatory guidelines is non-negotiable to ensure the integrity and defensibility of the generated data. This guide provides the foundational knowledge and practical considerations to empower researchers and scientists in selecting and validating the most appropriate method for their analytical needs.
References
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A Comparative Guide to the Extraction of 3-Methoxy-4-methylphenol from Plant Material
For researchers, scientists, and professionals in drug development, the efficient isolation of specific bioactive compounds from natural sources is a critical first step. This guide provides an in-depth, objective comparison of the primary methods for extracting 3-Methoxy-4-methylphenol, also known as creosol, from plant material. We will delve into the mechanistic principles, procedural details, and comparative performance of Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE), supported by experimental insights to inform your methodological choices.
Introduction to this compound (Creosol)
This compound (C₈H₁₀O₂) is a naturally occurring phenolic compound found in sources such as wood creosote, coal tar, and certain plants like Daphne odora and Capsicum annuum.[1] It is recognized for its characteristic smoky, spicy aroma and possesses antiseptic, antibacterial, and antioxidant properties.[1] These attributes make it a valuable compound in the pharmaceutical, fragrance, and food industries. The selection of an appropriate extraction method is paramount to achieving high yield and purity, which directly impacts the viability of its application.
Physicochemical Properties of this compound
Understanding the chemical nature of this compound is fundamental to optimizing its extraction.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [2][3] |
| Molar Mass | 138.16 g/mol | [2][3] |
| Appearance | Colorless to pale yellow aromatic liquid | [1] |
| Boiling Point | 221 °C | [2] |
| Melting Point | 5.5 °C | [2] |
| Solubility | Slightly soluble in water; miscible with ethanol, ether, benzene | [2] |
Its moderate polarity and volatility are key factors influencing the choice and design of the extraction process.
Comparative Analysis of Extraction Methodologies
The extraction of this compound from a complex plant matrix is a balance between maximizing recovery and maintaining the integrity of the compound. Here, we compare three prevalent techniques: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction.
Table 1: Performance Comparison of Extraction Methods for Phenolic Compounds
| Parameter | Steam Distillation | Solvent Extraction (Soxhlet) | Supercritical Fluid Extraction (SFE) |
| Principle | Volatilization with steam | Solid-liquid extraction with organic solvents | Extraction with a supercritical fluid (e.g., CO₂) |
| Selectivity | Moderate (for volatile compounds) | Low to moderate (co-extraction of other soluble compounds) | High (tunable by modifying pressure and temperature) |
| Yield | Generally lower for less volatile compounds | Generally higher | High, especially with polar co-solvents |
| Purity of Extract | Moderate | Lower (requires further purification) | High (solvent is easily removed) |
| Solvent Consumption | None (uses water) | High | Low (CO₂ is recycled) |
| Extraction Time | Moderate to long | Long | Short |
| Operating Temperature | High (~100 °C) | Moderate to high (solvent boiling point) | Mild (tunable, often 40-60 °C) |
| Cost | Low (equipment) | Low to moderate (equipment and solvent) | High (initial equipment investment) |
| Environmental Impact | Low | High (use of organic solvents) | Low ("green" technology) |
Method 1: Steam Distillation
Steam distillation is a traditional method that leverages the volatility of this compound. It is particularly suitable for separating compounds that are immiscible with water and have a relatively high vapor pressure.
Principle
The process involves passing steam through the plant material. The steam lowers the boiling point of the volatile compounds, allowing them to co-distill with the water vapor at a temperature below their decomposition point. The vapor mixture is then condensed, and the immiscible this compound is separated from the aqueous phase.
Experimental Workflow
Caption: Workflow for Steam Distillation.
Detailed Protocol
-
Preparation of Plant Material: The plant material (e.g., wood chips, dried leaves) should be ground to a coarse powder to increase the surface area for efficient steam penetration.
-
Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a distillation flask containing the plant material and water, a condenser, and a receiving flask.
-
Distillation: Heat the water in the steam generator to produce steam, which is then passed through the plant material. The distillation is continued until no more oily droplets are observed in the condensate.
-
Extraction and Separation: The collected distillate, a mixture of water and this compound, is transferred to a separatory funnel. The organic layer containing the target compound is separated from the aqueous layer.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated using a rotary evaporator to yield the purified this compound.
Performance Insights
Steam distillation is a relatively simple and cost-effective method. However, the yield of this compound can be limited by its moderate volatility and slight solubility in water.[4] Furthermore, the high temperatures involved can potentially lead to the degradation of thermolabile compounds.[4]
Method 2: Solvent Extraction
Solvent extraction is a widely used technique that relies on the differential solubility of the target compound in a specific solvent.
Principle
The plant material is brought into contact with a solvent in which this compound is highly soluble. The solvent penetrates the plant matrix and dissolves the target compound, which is then separated from the solid residue. The choice of solvent is critical and is based on the polarity of this compound.
Experimental Workflow
Caption: Workflow for Solvent Extraction.
Detailed Protocol (Soxhlet Extraction)
-
Preparation of Plant Material: Dry and finely grind the plant material to maximize the surface area for solvent contact.
-
Soxhlet Apparatus Setup: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor. The extractor is then fitted with a flask containing the extraction solvent (e.g., ethanol, methanol, or a non-polar solvent like hexane) and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips down onto the plant material in the thimble. The solvent fills the thimble and, once the side arm is full, siphons back into the boiling flask, carrying the dissolved this compound. This cycle is repeated multiple times to ensure exhaustive extraction.[4]
-
Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to obtain the crude extract.
-
Purification: The crude extract is then subjected to further purification steps, such as column chromatography, to isolate this compound from other co-extracted compounds.
Performance Insights
Soxhlet extraction is a thorough method that can provide a high yield of the target compound.[5] However, it is often time-consuming and requires large volumes of organic solvents, which raises environmental and safety concerns.[6] The continuous heating of the solvent can also lead to the degradation of heat-sensitive compounds. The resulting extract is typically a complex mixture requiring extensive purification.
Method 3: Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction is a modern, "green" extraction technology that utilizes the unique properties of supercritical fluids, most commonly carbon dioxide (CO₂).
Principle
A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ has the solvating power of a liquid and the diffusivity of a gas, allowing it to penetrate the plant matrix efficiently and dissolve this compound. By manipulating the temperature and pressure, the density and solvating power of the supercritical fluid can be precisely controlled, enabling selective extraction.[1][7]
Experimental Workflow
Caption: Workflow for Supercritical Fluid Extraction.
Detailed Protocol
-
Preparation of Plant Material: The plant material is dried and ground to a specific particle size to ensure uniform packing in the extraction vessel.
-
SFE System Setup: The ground plant material is packed into a high-pressure extraction vessel. The SFE system, which includes a CO₂ pump, a co-solvent pump (optional), a heat exchanger, the extraction vessel, and a separator, is assembled.
-
Extraction Parameters: The system is pressurized and heated to bring the CO₂ to its supercritical state (e.g., >73.8 bar and >31.1 °C). For the extraction of moderately polar compounds like this compound, a polar co-solvent such as ethanol or methanol may be added to the supercritical CO₂ to increase its solvating power.[8]
-
Extraction Process: The supercritical fluid is passed through the extraction vessel, where it dissolves the this compound. The extract-laden fluid then flows to a separator.
-
Separation and Collection: In the separator, the pressure is reduced, causing the CO₂ to return to its gaseous state and lose its solvating power. The this compound precipitates out and is collected. The CO₂ can be re-pressurized and recycled.
Performance Insights
SFE offers several advantages, including high selectivity, shorter extraction times, and the elimination of organic solvent residues in the final product.[1] The mild operating temperatures help to preserve the integrity of thermolabile compounds. While the initial investment in SFE equipment is high, the low operating costs and the production of high-purity extracts make it an attractive option for industrial applications.
Analytical Quantification: GC-MS and HPLC
Accurate quantification of this compound in the extracts is crucial for comparing the efficiency of the different methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.
-
GC-MS: This is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound can be directly analyzed or derivatized to improve its chromatographic properties. The mass spectrometer provides definitive identification based on the fragmentation pattern.[3][9]
-
HPLC: Reversed-phase HPLC with a UV or electrochemical detector is also a suitable method for the quantification of this compound.[2][10] This technique is particularly useful for analyzing less volatile or thermolabile compounds that may be present in the crude extracts.
The validation of the analytical method is essential to ensure the accuracy and reliability of the quantitative data. This includes assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.[11][12]
Conclusion and Recommendations
The choice of the optimal extraction method for this compound depends on the specific requirements of the application, including desired yield and purity, scale of operation, and available resources.
-
Steam Distillation is a simple, cost-effective method suitable for initial exploratory work or when high purity is not the primary concern.
-
Solvent Extraction , particularly Soxhlet, can provide high yields but requires significant solvent use and extensive purification, making it less environmentally friendly.
-
Supercritical Fluid Extraction stands out as a superior "green" technology, offering high selectivity, high purity, and shorter extraction times. Despite the higher initial capital cost, its advantages make it the method of choice for producing high-quality this compound for pharmaceutical and other high-value applications.
For researchers and drug development professionals, a thorough evaluation of these factors will guide the selection of the most appropriate extraction strategy to achieve their scientific and commercial objectives.
References
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- ResearchGate. (n.d.). Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol.
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- Eden Botanicals. (n.d.). Extraction Methods.
- Okonkwo, C. O., & Ohaeri, O. C. (2020). Comparative Study of Steam Distillation and Soxhlet for the Extraction of Botanical Oils. Asian Journal of Biological Sciences, 13(1), 62-69.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 3-Methoxy-4-methylphenol (Creosol)
In our daily pursuit of innovation, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-Methoxy-4-methylphenol (also known as Creosol, CAS No. 93-51-6), a common intermediate in organic synthesis. The procedures outlined here are designed to ensure operational safety and regulatory compliance, reflecting the best practices in the field.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the first step in handling it safely. This compound is not benign; it presents several hazards that dictate our handling and disposal strategy.[1]
Primary Hazards:
-
Harmful if swallowed: Acute oral toxicity is a primary concern.[1]
-
Causes skin irritation and potentially allergic skin reactions: Direct contact can lead to irritation and sensitization.[1]
-
Causes serious eye irritation: Vapors and splashes pose a significant risk to vision.[1]
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory system.[1]
-
Harmful to aquatic life: Improper disposal can have ecotoxicological effects.
These hazards are why we never dispose of this compound down the drain or in general waste.[2][3] The phenolic structure demands a dedicated hazardous waste stream to prevent environmental contamination and ensure the safety of all personnel.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | CAS Number |
| Chemical Formula | C₈H₁₀O₂ | 93-51-6 |
| Molar Mass | 138.16 g/mol | 93-51-6 |
| Appearance | Solid | 93-51-6 |
| Classification | Acute Oral Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Skin Sensitization (Category 1)[1] | 93-51-6 |
Pre-Disposal Operations: Personal Protection and Temporary Storage
Before disposal begins, proper handling and storage are critical. These steps are not merely procedural; they are your primary defense against exposure.
Required Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE.[2][5]
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6]
-
Hand Protection: Nitrile gloves are required to prevent skin contact. Always inspect gloves for tears or punctures before use.[2][3]
-
Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.[2][3]
-
Work Area: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][3]
In-Lab Waste Storage
Waste must be stored safely pending collection.
-
Container: Use only designated, chemically-resistant containers for hazardous organic waste.[5][7] Ensure the container is compatible with phenolic compounds.
-
Segregation: Never mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or bases.[1] Halogenated and non-halogenated wastes should also be kept separate to streamline the final disposal process.[2][7]
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms.[5][7]
-
Storage Location: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[7]
Step-by-Step Disposal Workflow
The final disposal of chemical waste is a regulated process that must be coordinated with your institution's Environmental Health & Safety (EHS) department. The following workflow ensures you are handing off waste in a safe and compliant manner.
Step 1: Waste Generation & Segregation
-
As waste is generated, immediately transfer it to the designated, pre-labeled hazardous waste container located in the fume hood.
-
This includes pure unused compound, contaminated materials (like weigh boats or paper towels), and solvent rinsates from cleaning glassware.[7] All rinsates must be collected as hazardous waste.[7]
Step 2: Container Management
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.[5]
-
Do not overfill the container. Leave adequate headspace (at least 10%) to allow for vapor expansion.
Step 3: Final Labeling & Documentation
-
Ensure the hazardous waste label is complete, including the accumulation start date.
-
Maintain a log of the waste added to the container, if required by your institution.
Step 4: EHS Coordination for Pickup
-
Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 90-180 days), arrange for pickup by your EHS office.[2][7] They will manage the final disposal at a licensed treatment, storage, and disposal facility (TSDF), likely via high-temperature incineration.[8]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your EHS office.
-
Contain: For small, manageable spills within a fume hood, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials and rinsates as hazardous waste.[7]
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Always have the Safety Data Sheet (SDS) available for emergency responders.
The Principle of Waste Minimization
The most effective disposal procedure is to minimize the waste generated. Careful experimental planning, accurate calculations to avoid preparing excess material, and using the smallest scale necessary are all vital components of a modern, sustainable laboratory safety culture.
By adhering to these rigorous protocols, you not only ensure your own safety and that of your colleagues but also uphold our collective responsibility to protect the environment. Always prioritize safety and consult your institution's specific EHS guidelines, as they are the ultimate authority for waste management in your facility.
References
- U.S. Environmental Protection Agency. (n.d.). Creosote.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Handling Waste.
- Railway Tie Association. (n.d.). Management of Used Treated Wood Products.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
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Mastering Safety: A Researcher's Guide to Handling 3-Methoxy-4-methylphenol
An In-Depth Technical Guide on Personal Protective Equipment, Handling, and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of 3-Methoxy-4-methylphenol (Creosol, CAS No. 93-51-6), a common building block in organic synthesis. Our goal is to empower you with field-proven insights and procedural guidance that extends beyond the product, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: Understanding the Risks of this compound
Before any handling begins, a thorough understanding of the hazards associated with this compound is crucial. According to its classification, this compound presents multiple risks that dictate our safety protocols.[1][2][3]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3] Prolonged contact can lead to inflammation and discomfort.
-
Serious Eye Damage/Irritation (Category 1 & 2): This compound can cause serious eye irritation, and in some classifications, serious eye damage.[1][2][3] Direct contact poses a significant risk of injury.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2] Inhalation of dust or vapors can irritate the respiratory tract.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]
These classifications, derived from authoritative sources, are the foundation upon which we build our safety procedures. They explain why specific personal protective equipment (PPE) and handling protocols are not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following table summarizes the required PPE for handling this compound. The causality is clear: each piece of equipment directly mitigates a known hazard.
| Body Part | Required PPE | Rationale & Specifications |
| Hands | Chemical-resistant gloves | To prevent skin contact and potential sensitization. Recommended materials include Nitrile rubber, Polyvinyl chloride (PVC), or Viton®.[4] Always check the manufacturer's breakthrough time data. Discard gloves immediately if contaminated and wash hands thoroughly. |
| Eyes/Face | Safety goggles with side shields or a face shield | To prevent eye contact that can cause serious irritation or damage. [4][5] Goggles must be worn for all procedures. A face shield should be worn over goggles when there is a significant risk of splashes, such as when transferring large volumes or working with heated solutions.[6] |
| Body | Laboratory coat or chemical-resistant apron/coveralls | To protect skin and personal clothing from spills and contamination. [7] A standard lab coat is sufficient for handling small quantities. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is required.[8] |
| Respiratory | NIOSH-approved respirator | To prevent respiratory tract irritation from dust or vapors. [9][10] Use is dictated by the scale and nature of the operation. For handling small amounts of crystalline solid, working in a certified chemical fume hood is sufficient. For weighing larger quantities outside of a fume hood or in cases of inadequate ventilation, a respirator with an organic vapor cartridge is necessary.[10] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes exposure and ensures procedural consistency.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8]
-
Ventilation: Ensure the fume hood has a current certification and is functioning correctly. Proper ventilation is the primary engineering control to mitigate respiratory hazards.[4]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed, within a 10-second travel time.[8]
-
Gather Materials: Assemble all necessary equipment, chemicals, and waste containers before starting the procedure to avoid unnecessary movement and potential for spills.
The order in which PPE is put on is important to prevent cross-contamination.
Caption: Sequential workflow for donning Personal Protective Equipment.
-
Weighing: If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to contain any dust.
-
Transfers: Use a spatula or scoop for solid transfers. For liquid transfers, use appropriate glassware and a funnel if necessary to prevent spills.
-
Heating: If heating is required, do so in a well-ventilated fume hood. Avoid overheating, as this can increase the generation of hazardous vapors.[8]
-
Awareness: Always be mindful of the chemical. Keep containers closed when not in use to prevent the release of vapors and sublimation.[8][11]
The removal of PPE is a critical step to prevent exposure.
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap any contamination.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator: Remove last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, pipette tips, and paper towels, must be collected as hazardous chemical waste.[8][12]
-
Container Labeling: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[12]
-
Container Management: Keep the waste container tightly sealed except when adding waste.[13] Store it in a designated satellite accumulation area away from incompatible materials.[8]
-
Empty Containers: Thoroughly rinse empty reagent bottles with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[12]
-
Pickup Request: Do not pour any amount of this compound down the drain.[8] Follow your institution's procedures to request a pickup of the full hazardous waste container from the Environmental Health & Safety (EHS) department.
Caption: Decision flowchart for the disposal of this compound waste.
By integrating these safety protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the rigorous standards of scientific research. This guide serves as a dynamic resource; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
- This compound | C8H10O2 | CID 15103015 - PubChem. (n.d.). National Center for Biotechnology Information.
- SAFETY DATA SHEET BARTOLINE - Creosote. (n.d.). Bartoline.
- Creosote Treated Products – FORT Merchanting Ltd. (n.d.). FORT Merchanting.
- CDC - Phenol - NIOSH Workplace Safety and Health Topic. (2013, July 10). Centers for Disease Control and Prevention.
- PHENOL | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor.
- Phenol | NIOSH - CDC Archive. (n.d.). Centers for Disease Control and Prevention.
- Creosote Treated Wood Pole Safety Data Sheet. (n.d.). United Cooperative Services.
- Phenol - Hazardous Substance Fact Sheet. (2015, August). New Jersey Department of Health.
- MATERIAL SAFETY DATA SHEET TRADITIONAL CREOSOTE. (n.d.). Palatine Paints.
- Phenol - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Material Safety Data Sheet - 3-Methoxyphenol, 97%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - Durham Tech. (n.d.). Sigma-Aldrich.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Material Safety Data Sheet - 2,6-Dimethoxy-4-methylphenol. (n.d.). Cole-Parmer.
- PPE Solutions for Chemical Industries. (n.d.). 3M.
- Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
- Standard Operating Procedure - Phenol. (n.d.). Yale Environmental Health & Safety.
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- Hazardous Waste Disposal Procedures. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
